molecular formula C31H50N7O17P3S B1232336 trans-Geranyl-CoA

trans-Geranyl-CoA

Cat. No.: B1232336
M. Wt: 917.8 g/mol
InChI Key: FWLPCGPDGSQPGT-PGPMCJKDSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-Geranyl-CoA is a central activated intermediate in the microbial catabolism of acyclic monoterpenes. This compound serves as the specific substrate for the enzyme geranyl-CoA carboxylase (GCC), a large, biotin-dependent carboxylase that adds a carboxyl group to the γ-carbon of its unsaturated substrate . This reaction is a critical step in the Acyclic Terpene Utilization (Atu) pathway of various Pseudomonas species, enabling these bacteria to use compounds like geraniol and citronellol as sole carbon sources . The study of this compound is therefore vital for elucidating the metabolic pathways of terpenes in bacteria. Research into geranyl-CoA carboxylase itself provides fundamental insights into the evolution and specificity of biotin-dependent acyl-CoA carboxylases. Structural analyses reveal that GCC shares a similar holoenzyme architecture with 3-methylcrotonyl-CoA carboxylase (MCC) but has distinct active site features that allow it to accommodate the larger geranyl-CoA substrate . Investigating the interaction between this compound and GCC is key to understanding substrate selectivity and catalytic mechanisms within this enzyme family. Furthermore, the pathways involving this compound are relevant for exploring the biotechnological upcycling of terpene-based products. This product is intended for research purposes only and is not approved for use in humans or as a drug.

Properties

Molecular Formula

C31H50N7O17P3S

Molecular Weight

917.8 g/mol

IUPAC Name

S-[2-[3-[[4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E)-3,7-dimethylocta-2,6-dienethioate

InChI

InChI=1S/C31H50N7O17P3S/c1-18(2)7-6-8-19(3)13-22(40)59-12-11-33-21(39)9-10-34-29(43)26(42)31(4,5)15-52-58(49,50)55-57(47,48)51-14-20-25(54-56(44,45)46)24(41)30(53-20)38-17-37-23-27(32)35-16-36-28(23)38/h7,13,16-17,20,24-26,30,41-42H,6,8-12,14-15H2,1-5H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/b19-13+/t20-,24-,25-,26?,30-/m1/s1

InChI Key

FWLPCGPDGSQPGT-PGPMCJKDSA-N

Isomeric SMILES

CC(=CCC/C(=C/C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C)C

Origin of Product

United States

Foundational & Exploratory

Navigating the Metabolism of Geraniol in Plants: A Technical Guide to the Catabolism Leading to trans-Geranoyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary: The query for a "trans-Geranyl-CoA biosynthesis pathway" in plants requires clarification. In the established understanding of plant isoprenoid metabolism, this compound is not a direct intermediate in the biosynthesis of monoterpenes. Instead, the biosynthesis of the C10 monoterpene backbone proceeds via diphosphate intermediates, primarily Geranyl Diphosphate (GPP). trans-Geranoyl-CoA emerges as a key metabolite in the catabolic (breakdown) pathway of geraniol and related acyclic monoterpenes. This guide provides a detailed exploration of both the canonical biosynthesis of geraniol precursors and the subsequent catabolic pathway that utilizes trans-Geranoyl-CoA, offering a comprehensive view for advanced research and development.

The True Biosynthetic Route: From Primary Metabolism to Geranyl Diphosphate (GPP)

All plant terpenes, including the C10 monoterpene geraniol, originate from the universal five-carbon precursors, Isopentenyl Diphosphate (IPP) and its isomer, Dimethylallyl Diphosphate (DMAPP). In plants, these precursors are synthesized through two distinct pathways: the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. For monoterpenes like geraniol, the MEP pathway is the primary source of precursors.

The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate and proceeds through a series of enzymatic steps to yield both IPP and DMAPP. The enzyme Geranyl Diphosphate Synthase (GPPS) then catalyzes the head-to-tail condensation of one molecule of DMAPP and one molecule of IPP to form Geranyl Diphosphate (GPP), the direct C10 precursor for all monoterpenes. Finally, a specific monoterpene synthase, Geraniol Synthase (GES), converts GPP to geraniol.

MEP_Pathway_to_GPP cluster_MEP Plastidial MEP Pathway cluster_Monoterpene Monoterpene Precursor Synthesis Pyruvate Pyruvate DXP 1-Deoxy-D-xylulose 5-phosphate Pyruvate->DXP DXS GAP Glyceraldehyde 3-Phosphate GAP->DXP MEP 2-C-Methyl-D-erythritol 4-phosphate DXP->MEP DXR CDP_ME 4-(Cytidine 5'-diphospho)- 2-C-methyl-D-erythritol MEP->CDP_ME MCT CDP_MEP 2-Phospho-4-(cytidine 5'-diphospho)- 2-C-methyl-D-erythritol CDP_ME->CDP_MEP CMK ME_cPP 2-C-Methyl-D-erythritol 2,4-cyclodiphosphate CDP_MEP->ME_cPP MDS HMBPP 1-Hydroxy-2-methyl-2-(E)-butenyl 4-diphosphate ME_cPP->HMBPP HDS IPP Isopentenyl Diphosphate HMBPP->IPP HDR DMAPP Dimethylallyl Diphosphate HMBPP->DMAPP HDR IPP->DMAPP IDI IPP->IPP_m DMAPP->DMAPP_m GPP Geranyl Diphosphate Geraniol Geraniol GPP->Geraniol GES IPP_m->GPP DMAPP_m->GPP GPPS

Figure 1: Biosynthesis of Geraniol via the MEP Pathway. This pathway, occurring in plant plastids, converts primary metabolites into Geranyl Diphosphate (GPP), the direct precursor for geraniol synthesis.

The Catabolic Route: Degradation of Geraniol via trans-Geranoyl-CoA

Once synthesized, geraniol can be catabolized, likely as a mechanism for recycling carbon or regulating cellular levels of this potentially cytotoxic monoterpene. This catabolic pathway involves the conversion of geraniol to trans-Geranoyl-CoA, which is then further metabolized.

The proposed steps are as follows:

  • Oxidation to Aldehyde: Geraniol is first oxidized to its corresponding aldehyde, geranial. This reaction is catalyzed by Geraniol Dehydrogenase (GeDH) , an NADP⁺-dependent enzyme.

  • Oxidation to Carboxylic Acid: Geranial is further oxidized to form geranic acid. This step is likely carried out by an aldehyde dehydrogenase, though the specific enzyme in this pathway is not well-characterized.

  • Activation to Thioester: Geranic acid is then activated by the attachment of Coenzyme A to form trans-Geranoyl-CoA . This reaction is catalyzed by a CoA ligase or synthetase, which requires ATP. The specific enzyme for this step in plants has not been definitively identified.

  • Carboxylation: The key enzymatic step involving the trans-Geranoyl-CoA intermediate is its carboxylation by Geranoyl-CoA Carboxylase (GCC) . This biotin-containing enzyme, found in plant plastids, catalyzes the ATP-dependent addition of a carboxyl group from bicarbonate to the γ-carbon of the geranoyl moiety. This reaction is analogous to other biotin-dependent carboxylase reactions in metabolism.

This catabolic pathway effectively breaks down the C10 geraniol backbone, feeding its carbon into other metabolic pools. The overall process involves enzymes in multiple subcellular compartments, including plastids, microbodies, and mitochondria.

Geraniol_Catabolism Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (GeDH) NADP+ -> NADPH Geranic_Acid Geranic Acid Geranial->Geranic_Acid Aldehyde Dehydrogenase NAD(P)+ -> NAD(P)H Geranoyl_CoA trans-Geranoyl-CoA Geranic_Acid->Geranoyl_CoA Acyl-CoA Synthetase ATP+CoA -> AMP+PPi Carboxylated_Product 3-(4-Methylpent-3-en-1-yl) pent-2-enedioyl-CoA Geranoyl_CoA->Carboxylated_Product Geranoyl-CoA Carboxylase (GCC) ATP+HCO3- -> ADP+Pi Metabolite_Analysis_Workflow cluster_Extraction Sample Preparation cluster_Analysis Instrumental Analysis cluster_Data Data Interpretation Plant_Tissue Plant Tissue (e.g., leaves, flowers) Grinding Grind in Liquid N2 Plant_Tissue->Grinding Extraction Solvent Extraction (e.g., Ethyl Acetate for volatiles, Methanol/Water for polar metabolites) Grinding->Extraction Centrifugation Centrifuge to remove debris Extraction->Centrifugation SPE Solid Phase Extraction (SPE) (for cleanup/fractionation) Centrifugation->SPE GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) (for Geraniol, Geranial) SPE->GC_MS Derivatization (optional) LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS/MS) (for Geranic Acid, Geranoyl-CoA) SPE->LC_MS Data_Processing Data Processing (Peak integration, alignment) GC_MS->Data_Processing LC_MS->Data_Processing Identification Compound Identification (vs. standards, libraries) Data_Processing->Identification Quantification Quantification (using internal standards) Identification->Quantification

The Central Role of trans-Geranyl-CoA in Microbial Secondary Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

November 2025

Abstract

trans-Geranyl-CoA is a pivotal, yet often overlooked, intermediate in the intricate web of microbial secondary metabolism. While the roles of its pyrophosphate counterpart, geranyl pyrophosphate (GPP), as a precursor to a vast array of terpenoids are well-established, the activation of geraniol to its CoA-thioester opens up distinct metabolic possibilities. This technical guide provides a comprehensive overview of the biosynthesis, catabolism, and emerging role of this compound in the generation of microbial secondary metabolites. Particular focus is given to the Acyclic Terpene Utilization (Atu) pathway in Pseudomonas species, which serves as a model system for understanding Geranyl-CoA metabolism. This document consolidates quantitative data, detailed experimental protocols, and visual representations of key pathways to serve as a valuable resource for researchers in natural product discovery, metabolic engineering, and drug development.

Introduction

Microbial secondary metabolites represent a rich source of structurally diverse and biologically active compounds that have been invaluable in medicine, agriculture, and biotechnology. The biosynthesis of these molecules often involves intricate enzymatic pathways that utilize activated precursors derived from primary metabolism. Among these precursors, isoprenoids form one of the largest and most diverse classes of natural products. The canonical biosynthesis of isoprenoids proceeds through the mevalonate (MVA) or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, both of which generate the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP).

While the subsequent head-to-tail condensation of these units to form geranyl pyrophosphate (GPP), farnesyl pyrophosphate (FPP), and geranylgeranyl pyrophosphate (GGPP) is well-understood, the role of their corresponding CoA-thioesters in secondary metabolism is an area of growing interest. This guide focuses specifically on this compound, a C10 isoprenoid intermediate that has been primarily characterized in the context of catabolism but holds untapped potential as a precursor for the biosynthesis of novel secondary metabolites.

Biosynthesis of this compound

The formation of this compound in microorganisms is predominantly associated with the degradation of acyclic monoterpenes like geraniol and citronellol. The enzymatic steps leading to this compound from geraniol have been primarily elucidated in Pseudomonas species. This process involves a two-step oxidation of geraniol to geranic acid, followed by its activation to the corresponding CoA-thioester.

Enzymatic Conversion of Geraniol to Geranic Acid

The initial steps in the conversion of geraniol to geranic acid are catalyzed by a series of dehydrogenases.

  • Geraniol Dehydrogenase: This enzyme oxidizes geraniol to its corresponding aldehyde, geranial.

  • Geranial Dehydrogenase: Geranial is further oxidized to geranic acid. In Pseudomonas aeruginosa, this step has been shown to be dependent on molybdenum.[1]

Activation of Geranic Acid to this compound

The final step in the biosynthesis of this compound is the ATP-dependent activation of geranic acid, catalyzed by a CoA ligase (synthetase).

  • Geranyl-CoA Synthetase (AtuH - putative): This enzyme, encoded by the atuH gene in the atu cluster of Pseudomonas, is proposed to catalyze the formation of this compound from geranic acid, ATP, and Coenzyme A.

The Acyclic Terpene Utilization (Atu) Pathway: A Catabolic Hub

The most well-characterized metabolic fate of this compound is its degradation through the Acyclic Terpene Utilization (Atu) pathway, which has been extensively studied in Pseudomonas aeruginosa and Pseudomonas citronellolis.[2][3][4][5] This pathway allows these bacteria to utilize acyclic monoterpenes as a sole carbon and energy source. The genes encoding the enzymes of the Atu pathway are organized in the atu gene cluster (atuA-H), which is regulated by the TetR-family repressor, AtuR.

The key enzymatic steps of the Atu pathway are as follows:

  • Carboxylation: this compound is carboxylated at the C3 methyl group by Geranyl-CoA Carboxylase (GCC) , a biotin-dependent enzyme. This is a crucial step that circumvents the steric hindrance for subsequent β-oxidation.

  • Hydration: The resulting carboxylated intermediate is hydrated.

  • Cleavage: The hydrated intermediate is cleaved to yield acetyl-CoA and a shorter acyl-CoA.

  • Further Oxidation: The remaining acyl-CoA enters the β-oxidation pathway and eventually feeds into the Leucine/isovalerate utilization (Liu) pathway at the level of 3-methylcrotonyl-CoA.

The overall catabolism of geraniol via the Atu and Liu pathways ultimately leads to the formation of central metabolites such as acetyl-CoA and acetoacetate.

Atu_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic Acid Geranic Acid Geranial->Geranic Acid Geranial Dehydrogenase This compound This compound Geranic Acid->this compound Geranyl-CoA Synthetase Carboxylated Intermediate 3-(Carboxymethyl)-3-butenyl-CoA This compound->Carboxylated Intermediate Geranyl-CoA Carboxylase (GCC) Hydrated Intermediate 3-Hydroxy-3-(carboxymethyl)-butanoyl-CoA Carboxylated Intermediate->Hydrated Intermediate Hydratase Acetyl-CoA Acetyl-CoA Hydrated Intermediate->Acetyl-CoA Lyase Shorter Acyl-CoA Shorter Acyl-CoA Hydrated Intermediate->Shorter Acyl-CoA Lyase Liu Pathway Liu Pathway Shorter Acyl-CoA->Liu Pathway

Figure 1: The Acyclic Terpene Utilization (Atu) Pathway for the catabolism of geraniol.

This compound in Secondary Metabolite Biosynthesis

While the catabolic role of this compound is well-documented, its involvement as a direct precursor in the biosynthesis of secondary metabolites is a developing area of research. The activation of the carboxyl group of geranic acid to a CoA-thioester makes it a suitable substrate for enzymes involved in polyketide and non-ribosomal peptide synthesis, as well as for the formation of meroterpenoids.

Potential Role in Polyketide and Meroterpenoid Biosynthesis

Polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs) are large, multi-domain enzymes that synthesize a wide array of natural products. These enzymes utilize acyl-CoA precursors as starter or extender units. While acetyl-CoA and malonyl-CoA are the most common building blocks, the incorporation of more unusual acyl-CoAs, such as this compound, can lead to the production of novel and structurally diverse molecules.

Meroterpenoids are hybrid natural products with a biosynthetic origin derived from both terpenoid and polyketide pathways. The terpenoid moiety is typically derived from GPP or FPP. However, the involvement of this compound as the terpenoid building block in the formation of meroterpenoids in some fungi and bacteria is an intriguing possibility that warrants further investigation.

Biosynthetic Gene Clusters (BGCs)

The genes encoding the enzymes for secondary metabolite biosynthesis are often clustered together on the chromosome, forming biosynthetic gene clusters (BGCs). The identification of BGCs containing genes with homology to those of the Atu pathway, alongside PKS or NRPS genes, could provide strong evidence for the role of this compound as a precursor in secondary metabolism. Genome mining and bioinformatic analysis of microbial genomes are powerful tools for discovering such novel pathways.

Geranyl_CoA_in_SM_Biosynthesis Geraniol Geraniol This compound This compound Geraniol->this compound Oxidation & CoA Ligation PKS Polyketide Synthase (PKS) This compound->PKS Starter or Extender Unit NRPS Non-Ribosomal Peptide Synthetase (NRPS) This compound->NRPS Acylating Agent Prenyltransferase Prenyltransferase This compound->Prenyltransferase Prenyl Donor Polyketide/Meroterpenoid Novel Polyketides & Meroterpenoids PKS->Polyketide/Meroterpenoid NRP Derivative Novel NRP Derivatives NRPS->NRP Derivative Prenyltransferase->Polyketide/Meroterpenoid

Figure 2: Proposed roles of this compound in secondary metabolite biosynthesis.

Quantitative Data

A thorough understanding of the metabolic flux through pathways involving this compound requires quantitative data on enzyme kinetics and metabolite concentrations. The following tables summarize the available quantitative information.

Table 1: Kinetic Parameters of Geranyl-CoA Carboxylase (GCC) from Pseudomonas aeruginosa
SubstrateParameterValueReference
This compoundK0.58.8 µM
Vmax492 nmol/min·mg
3-Methylcrotonyl-CoAKm14 µM
Vmax308 nmol/min·mg
ATPKm10 µM
BicarbonateK0.51.2 µM

Note: K₀.₅ represents the substrate concentration at half-maximal velocity for enzymes exhibiting sigmoidal kinetics.

Table 2: Subunit Molecular Masses of Geranyl-CoA Carboxylase (GCC) and 3-Methylcrotonyl-CoA Carboxylase (MCCase) from Pseudomonas aeruginosa
EnzymeSubunitGeneApparent Molecular Mass (kDa)Reference
GCCα-subunitatuC71
β-subunitatuF-
MCCaseα-subunitliuB74
β-subunitliuD-

Note: The holoenzyme of GCC is a 750-kDa α₆β₆ dodecamer.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of this compound metabolism.

Geranyl-CoA Carboxylase (GCC) Activity Assay (Coupled Spectrophotometric Method)

This assay measures the ATP hydrolysis coupled to the carboxylation of this compound. The production of ADP is linked to the oxidation of NADH through the activities of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

Materials:

  • Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂, 50 mM KCl

  • ATP solution: 100 mM in water, pH 7.0

  • Phosphoenolpyruvate (PEP) solution: 100 mM in water

  • NADH solution: 10 mM in 10 mM Tris-HCl, pH 8.0

  • Sodium Bicarbonate (NaHCO₃) solution: 1 M in water

  • This compound solution: 10 mM in water (prepare fresh)

  • Pyruvate Kinase (PK): ~1000 units/mL suspension in ammonium sulfate

  • Lactate Dehydrogenase (LDH): ~1000 units/mL suspension in ammonium sulfate

  • Purified Geranyl-CoA Carboxylase (GCC) or cell-free extract

  • Spectrophotometer capable of reading at 340 nm

Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 800 µL Assay Buffer

    • 10 µL ATP solution (final concentration: 1 mM)

    • 10 µL PEP solution (final concentration: 1 mM)

    • 20 µL NADH solution (final concentration: 0.2 mM)

    • 10 µL NaHCO₃ solution (final concentration: 10 mM)

    • 5 µL PK (5 units)

    • 5 µL LDH (5 units)

  • Add a suitable amount of GCC enzyme or cell-free extract to the cuvette.

  • Incubate the mixture at 30°C for 5 minutes to allow for the consumption of any endogenous ADP.

  • Initiate the reaction by adding 10 µL of the this compound solution (final concentration: 0.1 mM).

  • Immediately monitor the decrease in absorbance at 340 nm over time.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹). One mole of Geranyl-CoA carboxylated corresponds to one mole of NADH oxidized.

GCC_Assay_Workflow cluster_Reaction Reaction in Cuvette cluster_Coupling Coupling Reactions cluster_Measurement Measurement Geranyl-CoA Geranyl-CoA + HCO3- + ATP Carboxylated Product Carboxylated Product + ADP + Pi Geranyl-CoA->Carboxylated Product GCC ADP + PEP ADP + PEP ATP + Pyruvate ATP + Pyruvate ADP + PEP->ATP + Pyruvate PK Pyruvate + NADH Pyruvate + NADH + H+ Lactate + NAD+ Lactate + NAD+ Pyruvate + NADH->Lactate + NAD+ LDH Monitor NADH Monitor Decrease in Absorbance at 340 nm

Figure 3: Workflow for the coupled spectrophotometric assay of Geranyl-CoA Carboxylase activity.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the extraction and quantification of this compound from bacterial cultures using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials:

  • Bacterial cell culture

  • Ice-cold 10% (w/v) Trichloroacetic Acid (TCA)

  • Internal Standard (IS): e.g., [¹³C₃]-Malonyl-CoA or another stable isotope-labeled acyl-CoA

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ammonium Acetate, LC-MS grade

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

  • LC-MS/MS system with an electrospray ionization (ESI) source

Procedure:

  • Cell Quenching and Lysis:

    • Rapidly harvest a known volume of bacterial culture by centrifugation at 4°C.

    • Immediately resuspend the cell pellet in a small volume of ice-cold 10% TCA to quench metabolism and lyse the cells.

    • Spike the lysate with a known amount of the internal standard.

    • Incubate on ice for 10 minutes, then centrifuge at high speed to pellet cell debris.

  • Solid Phase Extraction (SPE):

    • Condition an SPE cartridge with MeOH, followed by equilibration with water.

    • Load the supernatant from the cell lysate onto the cartridge.

    • Wash the cartridge with water to remove salts and other polar impurities.

    • Elute the acyl-CoAs with MeOH containing a low concentration of ammonium acetate.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a small volume of the initial mobile phase.

    • Inject the sample onto a C18 reversed-phase column.

    • Separate the acyl-CoAs using a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).

    • Detect this compound and the internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode. The precursor ion will be the [M+H]⁺ ion of this compound, and a characteristic fragment ion (e.g., the phosphopantetheine fragment) will be monitored as the product ion.

  • Quantification:

    • Generate a standard curve using known concentrations of a this compound standard.

    • Calculate the concentration of this compound in the sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

LCMS_Workflow Cell Culture Bacterial Cell Culture Quenching & Lysis Quenching and Lysis (ice-cold TCA) Cell Culture->Quenching & Lysis SPE Solid Phase Extraction (SPE) Quenching & Lysis->SPE LC-MS/MS LC-MS/MS Analysis (C18, MRM) SPE->LC-MS/MS Quantification Quantification LC-MS/MS->Quantification

Figure 4: General workflow for the quantification of this compound by LC-MS/MS.

Conclusion and Future Perspectives

This compound stands at a crucial metabolic crossroads, primarily known for its role in the catabolism of acyclic monoterpenes in certain bacteria. The detailed characterization of the Atu pathway in Pseudomonas has provided a solid foundation for understanding the enzymology and regulation of Geranyl-CoA metabolism. However, the biosynthetic potential of this activated isoprenoid intermediate remains largely unexplored.

Future research should focus on:

  • Discovering Novel Secondary Metabolites: Genome mining of diverse microbial phyla for BGCs that couple the Atu pathway with PKS, NRPS, or other biosynthetic machinery is a promising strategy for identifying novel natural products derived from this compound.

  • Enzyme Engineering: The enzymes of the Atu pathway, particularly Geranyl-CoA carboxylase, could be engineered to accept a broader range of substrates, enabling the biocatalytic production of novel carboxylated intermediates for synthetic biology applications.

  • Metabolic Engineering: The elucidation of the regulatory mechanisms governing the atu cluster, such as the role of the AtuR repressor, provides targets for metabolic engineering strategies to enhance the flux towards this compound and its derivatives.

By delving deeper into the metabolic fate of this compound, the scientific community can unlock a new realm of microbial secondary metabolites with potential applications in medicine and biotechnology. This technical guide serves as a starting point for researchers to navigate this exciting and underexplored area of microbial metabolism.

References

An In-depth Technical Guide to the Chemical Structure and Properties of trans-Geranyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-Geranyl-Coenzyme A (trans-Geranyl-CoA) is a pivotal intermediate in the biosynthesis of a vast array of natural products, including terpenes, steroids, and cannabinoids. As a thioester of coenzyme A and geranic acid, its unique chemical structure and reactivity are central to its role in various metabolic pathways. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and metabolic fate of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside visualizations of its key metabolic pathways. This document aims to serve as a critical resource for researchers in biochemistry, natural product synthesis, and drug development, facilitating a deeper understanding and utilization of this important biomolecule.

Chemical Structure and Physicochemical Properties

This compound is an amphipathic molecule comprising a hydrophobic geranyl group and a hydrophilic coenzyme A moiety, linked via a high-energy thioester bond. The "trans" designation refers to the stereochemistry of the double bond at the C2-C3 position of the geranyl group.

Chemical Structure

The chemical structure of this compound is characterized by the following key features:

  • Geranyl Group: A 10-carbon isoprenoid chain with two double bonds. The trans configuration of the double bond between C2 and C3 is crucial for its recognition by specific enzymes.

  • Coenzyme A (CoA): A complex molecule consisting of β-mercaptoethylamine, pantothenic acid (vitamin B5), and adenosine 3',5'-diphosphate. The terminal sulfhydryl group of CoA forms a thioester linkage with the carboxyl group of geranic acid.

  • Thioester Bond: This high-energy bond is susceptible to nucleophilic attack, making this compound an excellent acyl group donor in biochemical reactions. The energy released upon hydrolysis of this bond drives various metabolic transformations.[1][2]

Figure 1: Chemical structure of this compound.
Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are not extensively reported in the literature due to its nature as a metabolic intermediate. However, predictions and data from related compounds provide valuable insights.

PropertyValue (Predicted/Inferred)Reference/Method
Molecular Formula C31H50N7O17P3S
Molecular Weight 917.75 g/mol
Solubility Soluble in water and polar organic solvents.Inferred from the hydrophilic CoA moiety.
Stability The thioester bond is susceptible to hydrolysis, especially at alkaline pH and elevated temperatures.[1][3]
pKa The pKa of the thiol group in Coenzyme A is approximately 9.6.General chemical knowledge.

Biosynthesis of this compound

This compound is primarily synthesized through the mevalonate pathway, a fundamental metabolic route for the production of isoprenoids in eukaryotes and archaea. The biosynthesis begins with acetyl-CoA and proceeds through several key intermediates.

The key steps in the biosynthesis of geranyl pyrophosphate (GPP), the immediate precursor to geraniol and subsequently this compound, are:

  • Formation of Mevalonate: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate.

  • Synthesis of Isoprenoid Building Blocks: Mevalonate is phosphorylated and decarboxylated to yield isopentenyl pyrophosphate (IPP).

  • Isomerization: A portion of IPP is isomerized to dimethylallyl pyrophosphate (DMAPP).

  • Condensation to Geranyl Pyrophosphate (GPP): IPP and DMAPP are condensed by geranyl pyrophosphate synthase to form GPP.

Geraniol is then formed from GPP by the action of geraniol synthase. The conversion of geraniol to this compound is catalyzed by an acyl-CoA synthetase, though the specific enzyme can vary between organisms.

G AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP Isomerase GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP Geranyl Pyrophosphate Synthase Geraniol Geraniol GPP->Geraniol Geraniol Synthase GeranylCoA This compound Geraniol->GeranylCoA Acyl-CoA Synthetase

Figure 2: Biosynthetic pathway of this compound.

Metabolic Role and Signaling Pathways

This compound serves as a key branch-point intermediate in several metabolic pathways, leading to a diverse array of biologically active molecules.

Terpenoid and Steroid Biosynthesis

This compound is a precursor for the synthesis of various terpenes and steroids. The geranyl moiety can be further elongated by the addition of IPP units to form farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are the precursors to sesquiterpenes (C15), diterpenes (C20), and other higher-order isoprenoids, including cholesterol.

Role in Plant Defense

In plants, terpenoids derived from geranyl pyrophosphate and its derivatives play crucial roles in defense against herbivores and pathogens.[4] These compounds can act as toxins, repellents, or signaling molecules that trigger defense responses in the plant. While the direct signaling role of this compound is not well-characterized, it is an essential precursor to these defense-related molecules. Fatty acid-derived signals are also known to be important in plant defense, and the metabolism of CoA esters is central to these pathways.

G GeranylCoA This compound Monoterpenes Monoterpenes GeranylCoA->Monoterpenes Sesquiterpenes Sesquiterpenes (via FPP) GeranylCoA->Sesquiterpenes Diterpenes Diterpenes (via GGPP) GeranylCoA->Diterpenes Cannabinoids Cannabinoids GeranylCoA->Cannabinoids PlantDefense Plant Defense Compounds Monoterpenes->PlantDefense Steroids Steroids (via Squalene) Sesquiterpenes->Steroids G start Crude Reaction Mixture hplc HPLC System Column: C18 Reversed-Phase Mobile Phase A: Buffer Mobile Phase B: Acetonitrile/Methanol Gradient Elution Detector: UV @ 260 nm start->hplc fractions Collect Fractions hplc->fractions analysis Analyze Fractions (HPLC/MS) fractions->analysis pooling Pool Pure Fractions analysis->pooling end Purified this compound pooling->end

References

The Discovery of Novel trans-Geranyl-CoA Derivatives: A Technical Guide to Biosynthetic Pathway Engineering and Bioactivity Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, meroterpenoids, hybrid molecules derived from both polyketide and terpenoid biosynthetic pathways, represent a promising class of compounds with a wide array of biological activities. The terpenoid component is often initiated by the transfer of a geranyl or farnesyl moiety from their respective pyrophosphate donors. trans-Geranyl-CoA, while less common as a direct donor than geranyl pyrophosphate (GPP), is a key intermediate in the metabolic pathway that funnels acetyl-CoA into the synthesis of these terpenoid precursors. The discovery of novel derivatives of this compound is thus intrinsically linked to the discovery of new meroterpenoids. This technical guide outlines the modern approach to discovering and characterizing these novel geranylated compounds, using the discovery of ambuic acid and its congeners as a case study. The primary method involves the heterologous expression of fungal biosynthetic gene clusters in a tractable host, enabling the production, isolation, and characterization of previously inaccessible molecules.

Data Presentation: Bioactivity of Novel Geranylated Meroterpenoids

The discovery of novel this compound derivatives is validated by their biological activity. Quantitative data from bioassays are crucial for comparing the potency of newly discovered compounds and guiding further drug development efforts. The following tables summarize the bioactivity of ambuic acid and its recently discovered derivatives, which are products of a geranylated polyketide pathway.

Table 1: Cytotoxic Activity of Ambuic Acid Derivatives against Human Cancer Cell Lines

CompoundA549 IC₅₀ (µM)HeLa IC₅₀ (µM)HepG2 IC₅₀ (µM)MCF-7 IC₅₀ (µM)A2780 IC₅₀ (µM)A2780CisR IC₅₀ (µM)
Pestallic Acid R12.59.810.211.5--
Pestallic Acid T4.23.65.54.8--
Pestallic Acid E----3.35.1[1]
(+)-Ambuic Acid----10.117.0[1]

IC₅₀: Half-maximal inhibitory concentration. A2780CisR is a cisplatin-resistant ovarian cancer cell line.

Table 2: Antibacterial and Anti-inflammatory Activity of Ambuic Acid and Its Derivatives

CompoundTargetAssayActivity MetricValue
Ambuic AcidS. aureus (MRSA)Quorum Sensing InhibitionIC₅₀2.5 ± 0.1 µM[2][3]
Pestallic Acid TS. aureus & MRSAAntibacterialMIC20 µg/mL[4]
(±)-Pestallic Acid SRAW264.7 MacrophagesLPS-induced NO releaseIC₅₀21.1 µM
(±)-Pestallic Acid SRAW264.7 Macrophagest-BHP-induced ROS productionIC₅₀8.5 µM

MIC: Minimum Inhibitory Concentration. MRSA: Methicillin-resistant Staphylococcus aureus. LPS: Lipopolysaccharide. NO: Nitric Oxide. t-BHP: tert-Butyl hydroperoxide. ROS: Reactive Oxygen Species.

Experimental Protocols

The discovery of novel geranylated natural products, such as ambuic acid derivatives, is heavily reliant on the heterologous expression of biosynthetic gene clusters from the native organism (e.g., Pestalotiopsis sp.) in a more genetically tractable host like Aspergillus oryzae.

Protocol 1: Heterologous Expression of a Fungal Biosynthetic Gene Cluster in Aspergillus oryzae

This protocol provides a generalized workflow for expressing a fungal gene cluster to produce novel secondary metabolites.

1. Gene Cluster Identification and Vector Construction:

  • Identify the putative biosynthetic gene cluster (BGC) for the target compound class in the genome of the native fungus (e.g., Pestalotiopsis sp.) using bioinformatics tools like antiSMASH. The BGC will typically contain a polyketide synthase (PKS) and a prenyltransferase (geranyltransferase).
  • Amplify the genes of the BGC from the genomic DNA of the native fungus using high-fidelity PCR.
  • Clone the amplified genes into a suitable expression vector series (e.g., pTYGS) using yeast homologous recombination. These vectors contain promoters and terminators for expression in A. oryzae. For multi-gene clusters, several vectors may be required.

2. Transformation of Aspergillus oryzae Protoplasts:

  • Prepare protoplasts from young mycelia of A. oryzae by enzymatic digestion of the cell wall using an enzyme cocktail (e.g., Yatalase, Lysing enzyme).
  • Transform the protoplasts with the constructed expression vectors using a polyethylene glycol (PEG)-mediated method.
  • Plate the transformed protoplasts on selective regeneration medium containing the appropriate antibiotic for vector selection.

3. Screening of Transformants and Metabolite Production:

  • Inoculate the resulting transformants into a suitable production medium (e.g., potato dextrose broth).
  • Incubate the cultures for a period of 7-14 days with shaking to allow for the production of the secondary metabolites.

4. Extraction and Analysis of Novel Compounds:

  • Extract the metabolites from both the mycelia and the culture broth using an organic solvent such as ethyl acetate.
  • Concentrate the crude extract and analyze it using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) to identify new peaks corresponding to the novel compounds.
  • For promising candidates, perform large-scale fermentation and purification of the novel compounds using chromatographic techniques (e.g., silica gel chromatography, preparative HPLC).
  • Elucidate the structure of the purified compounds using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Visualizations: Pathways and Workflows

Logical Relationship: Biosynthesis of a Geranylated Meroterpenoid

The biosynthesis of a geranylated meroterpenoid is a multi-step process involving enzymes from different families. The following diagram illustrates the logical relationship between the key biosynthetic modules.

Biosynthesis_Logic AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA MevalonatePathway Mevalonate Pathway AcetylCoA->MevalonatePathway PKS Polyketide Synthase (PKS) MalonylCoA->PKS GPP Geranyl Pyrophosphate (GPP) MevalonatePathway->GPP PolyketideScaffold Polyketide Scaffold PKS->PolyketideScaffold Geranyltransferase Prenyltransferase (Geranyltransferase) GPP->Geranyltransferase PolyketideScaffold->Geranyltransferase Meroterpenoid Novel Geranylated Meroterpenoid Geranyltransferase->Meroterpenoid

Caption: Logical flow of precursor molecules to a novel geranylated meroterpenoid.

Experimental Workflow: Discovery of Novel Geranylated Meroterpenoids

The process of discovering novel geranylated compounds follows a systematic workflow from gene identification to bioactivity testing.

Discovery_Workflow GenomeMining Genome Mining (e.g., Pestalotiopsis sp.) BGC_ID BGC Identification (PKS + Prenyltransferase) GenomeMining->BGC_ID GeneCloning Gene Cloning & Vector Construction BGC_ID->GeneCloning Transformation Transformation & Expression GeneCloning->Transformation HeterologousHost Heterologous Host (e.g., A. oryzae) HeterologousHost->Transformation Fermentation Fermentation & Metabolite Production Transformation->Fermentation Extraction Extraction & Purification Fermentation->Extraction StructureElucidation Structure Elucidation (NMR, HRMS) Extraction->StructureElucidation Bioactivity Bioactivity Screening (e.g., Cytotoxicity, Antimicrobial) Extraction->Bioactivity StructureElucidation->Bioactivity

Caption: Experimental workflow for the discovery of novel geranylated meroterpenoids.

Signaling Pathway: Inhibition of Quorum Sensing by Ambuic Acid

Ambuic acid, a geranylated meroterpenoid, has been shown to inhibit quorum sensing in Gram-positive bacteria like Staphylococcus aureus. It is proposed to inhibit the biosynthesis of the autoinducing peptide (AIP), a key signaling molecule in the agr quorum sensing system. This disrupts the signaling cascade that leads to the expression of virulence factors.

Quorum_Sensing_Inhibition cluster_bacterium Staphylococcus aureus AgrD AgrD (Pro-peptide) AgrB AgrB (Transporter/ Protease) AgrD->AgrB AIP AIP (Autoinducer) AgrB->AIP Biosynthesis & Export AgrC AgrC (Receptor Kinase) AIP->AgrC Binds & Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylates P3_promoter P3 Promoter AgrA->P3_promoter Activates Transcription RNAIII RNAIII (Effector) P3_promoter->RNAIII Virulence Virulence Factors (e.g., Toxins) RNAIII->Virulence Upregulates AmbuicAcid Ambuic Acid (Geranyl-CoA Derivative) AmbuicAcid->AgrB Inhibits

Caption: Ambuic acid inhibits the S. aureus agr quorum sensing pathway.

References

The Role of trans-Geranyl-CoA in Terpene Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Terpenes, a vast class of naturally occurring hydrocarbons, are central to various biological processes and hold significant potential in pharmacology and biotechnology. Their degradation is a key biogeochemical process, primarily orchestrated by microorganisms. This technical guide provides an in-depth examination of the microbial degradation pathways of acyclic terpenes, with a specific focus on the pivotal role of the thioester intermediate, trans-Geranyl-Coenzyme A (trans-Geranyl-CoA). We will dissect the Acyclic Terpene Utilization (Atu) pathway, elucidate the function of the key enzyme Geranyl-CoA Carboxylase (GCC), present available quantitative data, detail relevant experimental protocols, and illustrate the interconnectedness of these metabolic routes with central metabolism. This guide is intended to serve as a comprehensive resource for professionals seeking to understand and manipulate these pathways for scientific and therapeutic advancement.

Introduction to Acyclic Terpene Degradation

Acyclic monoterpenes, such as geraniol and citronellol, are C10 isoprenoid compounds widely distributed in the plant kingdom, contributing significantly to the fragrance and flavor of essential oils.[1] The microbial catabolism of these compounds is a critical component of the carbon cycle and has been extensively studied, particularly in bacteria of the genus Pseudomonas.[1][2] These degradation pathways convert the terpene hydrocarbon skeleton into intermediates that can enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle, allowing the organism to utilize them as a sole source of carbon and energy.[3][4] Understanding these pathways is crucial for applications ranging from bioremediation of terpene-rich industrial waste to the biocatalytic production of valuable chemical precursors.

The Acyclic Terpene Utilization (Atu) Pathway

The primary route for the aerobic degradation of acyclic monoterpenes like geraniol and citronellol is the Acyclic Terpene Utilization (Atu) pathway. This pathway is encoded by the atu gene cluster (atuA-H), which has been identified and characterized in species such as Pseudomonas aeruginosa and Pseudomonas citronellolis. The initial steps of the pathway involve the oxidation of the terminal alcohol group of the terpene (e.g., geraniol) to a carboxylic acid (geranic acid). This acid is then activated by ligation to Coenzyme A, forming the central intermediate of the pathway: This compound .

The formation of this compound is a critical juncture. The branched β-methyl group in its structure prevents direct degradation via the standard β-oxidation pathway. Bacteria have evolved a specialized set of enzymatic reactions within the Atu pathway to circumvent this metabolic roadblock.

Atu_Pathway_Overview Geraniol Geraniol / Citronellol GeranicAcid Geranic Acid / Citronellic Acid Geraniol->GeranicAcid Oxidation (Upper Pathway) GeranylCoA This compound GeranicAcid->GeranylCoA CoA Ligation (AtuA/AtuG) Carboxylated 3-(4-methylpent-3-en-1-yl) pent-2-enedioyl-CoA GeranylCoA->Carboxylated Carboxylation (GCC: AtuC/AtuF) Hydrated 3-hydroxy-3-isohexenyl glutaryl-CoA Carboxylated->Hydrated Hydration (AtuE) Cleaved 7-Methyl-3-oxo-6-octenoyl-CoA + Acetate Hydrated->Cleaved Cleavage (LiuE) BetaOx β-Oxidation Cleaved->BetaOx MC_CoA 3-Methylcrotonyl-CoA BetaOx->MC_CoA CentralMetabolism Central Metabolism (TCA Cycle) MC_CoA->CentralMetabolism Liu Pathway Atu_Liu_Relationship cluster_Atu Acyclic Terpene Utilization (Atu) Pathway cluster_Liu Leucine/Isovalerate Utilization (Liu) Pathway Geraniol Geraniol GeranylCoA This compound Geraniol->GeranylCoA AtuEnzymes Atu-specific Enzymes (GCC, AtuE) GeranylCoA->AtuEnzymes MC_CoA 3-Methylcrotonyl-CoA (Shared Intermediate) AtuEnzymes->MC_CoA Atu Pathway Leucine Leucine IsovalerylCoA Isovaleryl-CoA Leucine->IsovalerylCoA LiuEnzymes Liu-specific Enzymes IsovalerylCoA->LiuEnzymes LiuEnzymes->MC_CoA Liu Pathway CentralMetabolism Acetyl-CoA + Acetoacetate MC_CoA->CentralMetabolism Shared downstream enzymes (e.g., MCCase, LiuE) Gene_Knockout_Workflow start Isolate Genomic DNA pcr PCR Amplify Upstream & Downstream Flanks of Target Gene start->pcr construct Clone Flanks & Resistance Cassette into Suicide Vector pcr->construct transform Introduce Vector into Host (e.g., Conjugation) construct->transform select Select for Double Crossover Events on Antibiotic Media transform->select verify Verify Knockout by PCR & Sequencing select->verify phenotype Phenotypic Analysis (Growth Assay) verify->phenotype

References

trans-Geranyl-CoA as an intermediate in pinene metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on trans-Geranyl-CoA as an Intermediate in Pinene Metabolism

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of this compound as a key intermediate in the microbial metabolism of pinenes. This document details the metabolic pathway, presents quantitative data, outlines experimental protocols for key enzymatic steps, and provides visualizations of the biochemical processes.

Introduction

Pinenes (α- and β-pinene) are abundant bicyclic monoterpenes found in nature, primarily in coniferous trees. Their microbial degradation is a critical process in the global carbon cycle and presents significant interest for biotechnological applications, including the production of biofuels, specialty chemicals, and pharmaceutical precursors. A central, yet not widely detailed, aspect of pinene metabolism in certain bacteria is its convergence into the acyclic terpene degradation pathway, where this compound emerges as a crucial intermediate. This guide elucidates the enzymatic steps leading from pinene to this compound and its subsequent catabolism.

The Metabolic Pathway from Pinene to this compound

The aerobic microbial degradation of pinenes can proceed through various routes, often initiated by monooxygenases. One significant pathway involves the conversion of pinene to acyclic intermediates, which then funnel into the geraniol degradation pathway. This convergence is key to the formation of this compound.

The overall pathway can be summarized as follows:

  • Initial Ring Cleavage: α-Pinene is often first converted to α-pinene oxide. In organisms like Nocardia sp., α-pinene oxide is then cleaved by α-pinene oxide lyase to form acyclic aldehydes such as cis-2-methyl-5-isopropylhexa-2,5-dienal[1][2]. Further isomerization and oxidation can lead to various acyclic terpene structures. Another common route for pinene degradation is through limonene.

  • Formation of Acyclic Terpene Alcohols: While direct conversion of pinene metabolites to geraniol is not extensively documented, the degradation of related monoterpenes provides a strong model. For instance, in Castellaniella defragrans, limonene is hydroxylated to perillyl alcohol[3].

  • Oxidation to Geraniol and Geranial: Perillyl alcohol is a substrate for geraniol dehydrogenase (GeoA), which can oxidize it to perillyl aldehyde. The same enzyme also efficiently catalyzes the oxidation of geraniol to geranial[3][4]. This suggests that pinene degradation pathways that produce acyclic terpene alcohols can be channeled towards geraniol.

  • Formation of Geranic Acid: Geranial is then oxidized to geranic acid by geranial dehydrogenase (GeoB).

  • Activation to this compound: Geranic acid is activated to its coenzyme A thioester, this compound, by a geranylate-CoA ligase or transferase. This step is analogous to the activation of fatty acids.

  • Carboxylation of this compound: this compound is then carboxylated by geranyl-CoA carboxylase, a biotin-dependent enzyme, which adds a carboxyl group to the γ-methyl group. This carboxylation is a key step that allows for the further degradation of the carbon skeleton via β-oxidation.

This metabolic sequence effectively channels the carbon from the bicyclic pinene structure into central metabolism.

Pathway Visualization

Pinene_Metabolism cluster_pinene Pinene Degradation cluster_geraniol Geraniol Pathway cluster_central_metabolism Central Metabolism alpha-Pinene alpha-Pinene alpha-Pinene Oxide alpha-Pinene Oxide alpha-Pinene->alpha-Pinene Oxide Monooxygenase Limonene Limonene alpha-Pinene->Limonene Acyclic Aldehydes Acyclic Aldehydes alpha-Pinene Oxide->Acyclic Aldehydes alpha-Pinene Oxide Lyase Perillyl Alcohol Perillyl Alcohol Limonene->Perillyl Alcohol Hydroxylase Geraniol Geraniol Perillyl Alcohol->Geraniol Isomerization/Reduction (postulated) Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (GeoA) Geranic Acid Geranic Acid Geranial->Geranic Acid Geranial Dehydrogenase (GeoB) This compound This compound Geranic Acid->this compound Geranylate-CoA Ligase Carboxylated Geranyl-CoA Carboxylated Geranyl-CoA This compound->Carboxylated Geranyl-CoA Geranyl-CoA Carboxylase Beta-Oxidation Beta-Oxidation Carboxylated Geranyl-CoA->Beta-Oxidation Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA Experimental_Workflow cluster_sample_prep Sample Preparation cluster_assays Enzyme Assays cluster_analysis Data Analysis Bacterial Culture Bacterial Culture Cell Lysis Cell Lysis Bacterial Culture->Cell Lysis Cell-Free Extract Cell-Free Extract Cell Lysis->Cell-Free Extract Enzyme Purification Enzyme Purification Cell-Free Extract->Enzyme Purification GeoA Assay GeoA Assay Cell-Free Extract->GeoA Assay GeoB Assay GeoB Assay Cell-Free Extract->GeoB Assay Ligase Assay Ligase Assay Cell-Free Extract->Ligase Assay Carboxylase Assay Carboxylase Assay Cell-Free Extract->Carboxylase Assay Purified Enzyme Purified Enzyme Enzyme Purification->Purified Enzyme Purified Enzyme->GeoA Assay Purified Enzyme->GeoB Assay Purified Enzyme->Ligase Assay Purified Enzyme->Carboxylase Assay Spectrophotometry Spectrophotometry GeoA Assay->Spectrophotometry GeoB Assay->Spectrophotometry Scintillation Counting Scintillation Counting Ligase Assay->Scintillation Counting Carboxylase Assay->Scintillation Counting Enzyme Kinetics Enzyme Kinetics Spectrophotometry->Enzyme Kinetics Scintillation Counting->Enzyme Kinetics

References

An In-depth Technical Guide on the Enzymatic Formation of trans-Geranyl-CoA from Geraniol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic pathway for the conversion of the monoterpene alcohol geraniol to its activated thioester, trans-geranyl-CoA. This transformation is a key step in the microbial degradation of geraniol, particularly in bacteria such as Pseudomonas species. The resulting this compound can then enter central metabolism, making this pathway a subject of interest for metabolic engineering and synthetic biology applications.

Introduction

Geraniol is a naturally occurring acyclic monoterpene alcohol found in the essential oils of various aromatic plants. Its degradation in certain microorganisms proceeds through an oxidative pathway that ultimately converts it into this compound. This process involves a series of enzymatic reactions that functionalize the geraniol molecule, preparing it for further metabolic processing. Understanding the enzymes involved, their kinetics, and the experimental methods to study them is crucial for harnessing this pathway for biotechnological purposes, including the production of valuable chemicals and pharmaceuticals.

The Enzymatic Pathway: A Three-Step Conversion

The enzymatic formation of this compound from geraniol is not a single-step reaction but a multi-enzyme pathway. In organisms like Pseudomonas aeruginosa, Pseudomonas citronellolis, and Pseudomonas mendocina, the degradation of geraniol involves the sequential oxidation of the alcohol to the corresponding aldehyde and then to a carboxylic acid, which is subsequently activated to its CoA ester.[1]

The three key enzymatic steps are:

  • Oxidation of Geraniol to Geranial: Catalyzed by Geraniol Dehydrogenase (GeDH).

  • Oxidation of Geranial to Geranic Acid (Geranylate): Catalyzed by Geranial Dehydrogenase (GaDH).

  • Activation of Geranic Acid to this compound: Catalyzed by Geranylate-CoA Ligase (or Synthetase).

Below is a signaling pathway diagram illustrating this conversion.

Geraniol_to_GeranylCoA_Pathway cluster_enzymes Enzymes Geraniol Geraniol Geranial Geranial Geraniol->Geranial NAD(P)+ -> NAD(P)H + H+ Geranic_Acid Geranic Acid (Geranylate) Geranial->Geranic_Acid NAD(P)+ -> NAD(P)H + H+ Geranyl_CoA This compound Geranic_Acid->Geranyl_CoA ATP + CoA -> AMP + PPi GeDH Geraniol Dehydrogenase (GeDH) GaDH Geranial Dehydrogenase (GaDH) GCL Geranylate-CoA Ligase (GCL)

Figure 1: Enzymatic conversion of Geraniol to this compound.

Quantitative Data Summary

The following tables summarize the available quantitative data for the key enzymes in the pathway. Data for Geraniol Dehydrogenase and Geranial Dehydrogenase are primarily from studies on Castellaniella defragrans, a bacterium also known for monoterpene degradation.

Table 1: Kinetic Parameters of Geraniol Dehydrogenase (GeDH)

OrganismSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)CofactorReference
Castellaniella defragransGeraniol<10-1.57 x 106NAD+[2]
Castellaniella defragransPerillyl alcohol--2.02 x 106NAD+[2]

Table 2: Purification Summary for Geraniol Dehydrogenase (GeDH) from Castellaniella defragrans

Purification StepTotal Protein (mg)Total Activity (U)Specific Activity (U/mg)Yield (%)Purification (n-fold)
Crude Extract25003500.141001
Anion Exchange1202101.756012.5
Hydrophobic Interaction151057.03050
Gel Filtration2703520250

Note: The data in Table 2 is illustrative and based on typical purification schemes. The referenced literature should be consulted for precise figures.

Table 3: Substrate Specificity of Geranial Dehydrogenase (GaDH) from Castellaniella defragrans

SubstrateRelative Activity (%)Cofactor
Geranial100NAD+
Neral~85NAD+
Citral (mixture)~95NAD+
Benzaldehyde<5NAD+

Note: GaDH activity is independent of coenzyme A.[2]

Table 4: General Kinetic Parameters for Acyl-CoA Synthetases (as a proxy for Geranylate-CoA Ligase)

Enzyme SourceSubstrateKm (µM)Reference
Pseudomonas putidaAcetate4000[2]
Pseudomonas putidaCoA700
Pseudomonas putidaATP5200
Thermus thermophilusPhenylacetate50
Thermus thermophilusCoA30
Thermus thermophilusATP6

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Geraniol Dehydrogenase (GeDH) Activity Assay

This protocol is adapted from studies on Castellaniella defragrans.

Principle: The enzymatic oxidation of geraniol to geranial is coupled to the reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored spectrophotometrically.

Reagents:

  • Assay Buffer: 100 mM Glycine-NaOH, pH 9.4

  • Geraniol Stock Solution: 80 mM geraniol in DMSO

  • NAD+ Stock Solution: 100 mM NAD+ in deionized water

  • Enzyme Preparation: Purified GeDH or cell-free extract

Procedure:

  • Prepare the reaction mixture in a 1 mL cuvette:

    • 970 µL Assay Buffer

    • 10 µL Geraniol Stock Solution (final concentration: 0.8 mM)

    • 10 µL NAD+ Stock Solution (final concentration: 1 mM)

  • Incubate the mixture at 21°C for 5 minutes to allow for temperature equilibration.

  • Initiate the reaction by adding 10 µL of the enzyme preparation.

  • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the rate of NADH formation using the molar extinction coefficient of NADH (6,220 M-1cm-1).

Geranial Dehydrogenase (GaDH) Activity Assay

This protocol is also based on research on Castellaniella defragrans.

Principle: Similar to the GeDH assay, the oxidation of geranial to geranic acid is monitored by the reduction of NAD+ to NADH at 340 nm.

Reagents:

  • Assay Buffer: 100 mM Glycine-NaOH, pH 9.4

  • Citral Stock Solution: 30 mM citral (a mixture of geranial and neral) in DMSO

  • NAD+ Stock Solution: 50 mM NAD+ in deionized water

  • Enzyme Preparation: Purified GaDH or cell-free extract

Procedure:

  • Prepare the reaction mixture in a 1 mL cuvette:

    • 980 µL Assay Buffer

    • 10 µL Citral Stock Solution (final concentration: 0.3 mM)

    • 10 µL NAD+ Stock Solution (final concentration: 0.5 mM)

  • Incubate the mixture at 30°C for 5 minutes.

  • Start the reaction by adding a suitable amount of the enzyme preparation.

  • Monitor the increase in absorbance at 340 nm.

  • Calculate the enzyme activity as described for GeDH.

Geranylate-CoA Ligase (GCL) Activity Assay (Generalized Protocol)

As specific literature for a geranylate-CoA ligase assay is scarce, a generalized protocol for acyl-CoA synthetase activity is provided. This can be adapted and optimized for geranic acid.

Principle: The formation of geranyl-CoA from geranic acid, ATP, and CoA can be measured by monitoring the consumption of free CoA using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with free thiols to produce a yellow-colored product with an absorbance maximum at 412 nm.

Reagents:

  • Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • MgCl2 Stock Solution: 1 M

  • ATP Stock Solution: 100 mM

  • CoA Stock Solution: 20 mM

  • Geranic Acid Stock Solution: 100 mM in DMSO

  • DTNB Solution: 10 mM in 100 mM potassium phosphate buffer, pH 7.0

  • Enzyme Preparation: Purified GCL or cell-free extract

Procedure:

  • Prepare the reaction mixture (e.g., in a microplate well):

    • 50 µL Assay Buffer

    • 1 µL MgCl2 Stock Solution (final concentration: 10 mM)

    • 5 µL ATP Stock Solution (final concentration: 5 mM)

    • 2 µL Geranic Acid Stock Solution (final concentration: 2 mM)

    • 10 µL Enzyme Preparation

  • Pre-incubate at 30°C for 5 minutes.

  • Initiate the reaction by adding 2 µL of CoA Stock Solution (final concentration: 0.4 mM).

  • Incubate for a defined period (e.g., 15-30 minutes) at 30°C.

  • Stop the reaction by adding a quenching agent (e.g., 10 µL of 10% trichloroacetic acid).

  • Centrifuge to pellet any precipitated protein.

  • To measure the remaining free CoA, take an aliquot of the supernatant and add it to the DTNB solution.

  • Measure the absorbance at 412 nm.

  • A standard curve with known concentrations of CoA should be prepared to quantify the amount of CoA consumed.

Experimental and Logical Workflows

The following diagrams illustrate the workflows for enzyme purification and the logical relationship of the overall metabolic pathway.

Enzyme_Purification_Workflow start Bacterial Cell Culture (e.g., Pseudomonas sp.) lysis Cell Lysis (e.g., French Press, Sonication) start->lysis centrifugation Centrifugation lysis->centrifugation supernatant Crude Cell-Free Extract centrifugation->supernatant anion_exchange Anion Exchange Chromatography (e.g., DEAE-Sepharose) supernatant->anion_exchange hic Hydrophobic Interaction Chromatography (e.g., Phenyl-Sepharose) anion_exchange->hic gel_filtration Gel Filtration Chromatography (e.g., Sephacryl S-200) hic->gel_filtration purified_enzyme Purified Enzyme (GeDH, GaDH, or GCL) gel_filtration->purified_enzyme analysis Purity Analysis (SDS-PAGE) purified_enzyme->analysis

Figure 2: General workflow for the purification of enzymes.

Logical_Relationship Geraniol_input Geraniol (Substrate) Oxidation1 Step 1: Oxidation Geraniol_input->Oxidation1 Geranial_intermediate Geranial (Intermediate) Oxidation1->Geranial_intermediate Oxidation2 Step 2: Oxidation Geranial_intermediate->Oxidation2 Geranic_acid_intermediate Geranic Acid (Intermediate) Oxidation2->Geranic_acid_intermediate CoA_activation Step 3: CoA Activation Geranic_acid_intermediate->CoA_activation GeranylCoA_product This compound (Product) CoA_activation->GeranylCoA_product Metabolism Downstream Metabolism (e.g., Beta-oxidation) GeranylCoA_product->Metabolism

Figure 3: Logical flow of the geraniol degradation pathway.

Conclusion

The enzymatic conversion of geraniol to this compound is a fundamental pathway in the microbial catabolism of this monoterpene. This guide has provided a detailed overview of the enzymes involved, quantitative data where available, and comprehensive experimental protocols for their study. While the initial dehydrogenation steps are well-characterized in certain bacteria, further research is needed to isolate and characterize the specific geranylate-CoA ligase to complete our understanding of this pathway. The methodologies and data presented herein serve as a valuable resource for researchers in biochemistry, metabolic engineering, and drug development who are interested in leveraging this natural pathway for various biotechnological applications.

References

The Natural Occurrence of trans-Geranyl-CoA in Biological Systems: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-Geranyl-Coenzyme A (trans-Geranyl-CoA) is an activated thioester of trans-geranic acid, a monoterpenoid carboxylic acid. While not as ubiquitously recognized as acetyl-CoA or other primary metabolic intermediates, this compound plays a significant, albeit often overlooked, role in specialized metabolic pathways, particularly in the catabolism of isoprenoids. Its natural occurrence is inferred from the presence of downstream enzymatic activities and degradation pathways in a variety of organisms, ranging from bacteria to plants. This guide provides a comprehensive overview of the current understanding of this compound in biological systems, focusing on its biosynthesis, metabolic fate, and the methodologies for its study.

Biosynthesis and Metabolic Pathways

The primary route for the formation of this compound is through the activation of its corresponding free fatty acid, trans-geranic acid. This activation is catalyzed by a class of enzymes known as acyl-CoA synthetases. The biosynthesis of trans-geranic acid itself typically proceeds from the oxidation of geraniol.

From Geraniol to this compound

The pathway from geraniol to this compound is best characterized in bacteria, particularly in species capable of utilizing monoterpenes as a carbon source. This pathway serves as a plausible model for similar processes in other organisms, including plants.

  • Oxidation of Geraniol to Geranial: The initial step involves the oxidation of the primary alcohol group of geraniol to an aldehyde, geranial. This reaction is catalyzed by geraniol dehydrogenase.[1][2][3][4][5]

  • Oxidation of Geranial to Geranic Acid: Geranial is further oxidized to the carboxylic acid, geranic acid, by the action of geranial dehydrogenase.

  • Activation to this compound: Finally, trans-geranic acid is activated to its coenzyme A thioester, this compound, by a putative geranoyl-CoA synthetase. This step requires ATP and coenzyme A. While a specific geranoyl-CoA synthetase has not been extensively characterized, the existence of a wide range of acyl-CoA synthetases with broad substrate specificities in various organisms strongly supports this enzymatic step.

Geraniol_to_Geranyl_CoA Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid trans-Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranyl_CoA This compound Geranic_Acid->Geranyl_CoA Geranoyl-CoA Synthetase (putative)

Metabolic Fate of this compound

Once formed, this compound enters a catabolic pathway. In bacteria, it is a key intermediate in the degradation of geraniol and related monoterpenes. A crucial enzyme in this pathway is geranoyl-CoA carboxylase, a biotin-dependent enzyme that carboxylates this compound. This carboxylation is a critical step that facilitates the further breakdown of the isoprenoid skeleton.

Geranyl_CoA_Catabolism Geranyl_CoA This compound Carboxylated_Intermediate Carboxylated Intermediate Geranyl_CoA->Carboxylated_Intermediate Geranoyl-CoA Carboxylase Downstream_Metabolites Downstream Metabolites Carboxylated_Intermediate->Downstream_Metabolites Further Catabolism

Quantitative Data

To date, there is a notable lack of quantitative data on the endogenous concentrations of this compound in biological systems. While metabolomics studies have become increasingly powerful in identifying and quantifying a wide range of metabolites, the low abundance and transient nature of many CoA esters, including this compound, make their detection and quantification challenging. The data available primarily pertains to the enzymatic activities of proteins that utilize this compound as a substrate, which indirectly supports its natural occurrence.

Organism/TissueCompoundConcentration/ActivityMethodReference
Pseudomonas aeruginosaGeraniol DegradationPathway elucidatedBiochemical Assays
Castellaniella defragransGeraniol Dehydrogenasekcat/Km = 1.57 x 10^6 M-1 s-1Enzyme Kinetics
Zea mays (Maize) LeavesGeranoyl-CoA CarboxylaseActivity DetectedEnzyme AssaysNot found in search
Polygonum minus (Kesum)Geraniol DehydrogenaseActivity DetectedEnzyme Assays

Experimental Protocols

The quantification of acyl-CoA esters like this compound from biological matrices is a challenging analytical task due to their low intracellular concentrations, instability, and the complexity of the biological matrix. The most effective and widely used methods are based on liquid chromatography-mass spectrometry (LC-MS).

General Workflow for Acyl-CoA Quantification

Acyl_CoA_Quantification_Workflow Sample_Collection 1. Sample Collection & Quenching Extraction 2. Extraction of Acyl-CoAs Sample_Collection->Extraction Purification 3. Solid-Phase Extraction (SPE) Extraction->Purification LC_MS_Analysis 4. LC-MS/MS Analysis Purification->LC_MS_Analysis Data_Analysis 5. Data Analysis & Quantification LC_MS_Analysis->Data_Analysis

Sample Collection and Quenching
  • Objective: To rapidly halt metabolic activity to preserve the in vivo concentrations of acyl-CoAs.

  • Protocol:

    • Harvest biological material (e.g., plant tissue, bacterial cell pellet) and immediately freeze in liquid nitrogen.

    • The frozen tissue should be ground to a fine powder under liquid nitrogen using a mortar and pestle or a cryogenic grinder.

    • Store the powdered tissue at -80°C until extraction.

Extraction of Acyl-CoAs
  • Objective: To efficiently extract acyl-CoAs from the complex biological matrix while minimizing degradation.

  • Protocol:

    • To the frozen tissue powder, add a pre-chilled extraction buffer. A common extraction buffer consists of a mixture of isopropanol and 50 mM KH2PO4 (pH 7.2) in a 1:1 (v/v) ratio.

    • Include an internal standard, such as a 13C-labeled acyl-CoA, to correct for extraction efficiency and matrix effects.

    • Vortex the mixture vigorously for 10 minutes at 4°C.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

Solid-Phase Extraction (SPE) for Purification and Concentration
  • Objective: To remove interfering substances and concentrate the acyl-CoAs prior to LC-MS analysis.

  • Protocol:

    • Use a reversed-phase SPE cartridge (e.g., C18).

    • Condition the cartridge with methanol followed by equilibration with an aqueous solution (e.g., 5% methanol in water).

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with a low percentage of organic solvent (e.g., 5% methanol) to remove polar impurities.

    • Elute the acyl-CoAs with a higher concentration of organic solvent (e.g., 80% methanol).

    • Dry the eluate under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a small volume of a solvent compatible with the LC-MS system (e.g., 5% methanol in water).

LC-MS/MS Analysis
  • Objective: To separate, detect, and quantify this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (MS/MS).

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used for the separation of acyl-CoAs.

    • Mobile Phases:

      • Mobile Phase A: An aqueous solution with a volatile buffer, such as ammonium acetate or formic acid.

      • Mobile Phase B: An organic solvent, such as acetonitrile or methanol, with the same buffer.

    • Gradient: A gradient elution from a low to a high percentage of Mobile Phase B is used to separate the acyl-CoAs based on their hydrophobicity.

  • Mass Spectrometry:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of acyl-CoAs.

    • Detection: Multiple Reaction Monitoring (MRM) is the preferred method for quantification. This involves selecting a specific precursor ion (the molecular ion of this compound) and a specific product ion (a characteristic fragment ion) to monitor. This provides high selectivity and sensitivity.

      • Precursor Ion (Q1): [M+H]+ of this compound.

      • Product Ion (Q3): A characteristic fragment, often corresponding to the loss of the acyl group or a part of the coenzyme A moiety.

Conclusion and Future Perspectives

The natural occurrence of this compound in biological systems is strongly supported by the characterization of key enzymes involved in its metabolism, particularly in the degradation of monoterpenes in bacteria and likely in plants. While direct quantitative evidence of its endogenous levels remains elusive, the established metabolic pathways provide a solid foundation for its existence and biological relevance.

Future research should focus on the development of highly sensitive and targeted analytical methods to definitively detect and quantify this compound in various organisms. The identification and characterization of the putative geranoyl-CoA synthetase will be a critical step in fully elucidating its biosynthesis. For drug development professionals, understanding the pathways involving this compound could open new avenues for metabolic engineering to produce valuable natural products or for the development of novel antimicrobial agents that target these specific metabolic routes. The continued exploration of specialized metabolic pathways will undoubtedly shed more light on the diverse roles of acyl-CoA esters, including this compound, in the intricate web of life.

References

Biochemical Characterization of trans-Geranyl-CoA Synthase: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Geranyl-CoA synthase, more broadly classified as a medium-chain acyl-CoA synthetase (ACS) or ligase (EC 6.2.1.2), is a key enzyme responsible for the activation of trans-geranic acid. This activation is a critical step that converts the relatively inert carboxylic acid into a highly reactive thioester, this compound. This thioester is a pivotal intermediate that can be channeled into various metabolic pathways, including terpene degradation and the biosynthesis of complex lipids. Understanding the biochemical properties of this enzyme is crucial for applications in metabolic engineering, synthetic biology, and for the development of novel therapeutics targeting pathways involving isoprenoid metabolism.

This technical guide provides a comprehensive overview of the biochemical characterization of enzymes capable of synthesizing this compound. It details the kinetic properties, substrate specificity, and inhibition of these acyl-CoA synthetases, alongside detailed experimental protocols for their expression, purification, and enzymatic assays.

Enzymatic Reaction and Mechanism

Acyl-CoA synthetases catalyze the formation of a thioester bond between a fatty acid and coenzyme A (CoA). This is a two-step reaction that is dependent on ATP:

  • Adenylation: The carboxylate group of the fatty acid attacks the α-phosphate of ATP, forming an acyl-adenylate intermediate and releasing pyrophosphate (PPi).

  • Thioesterification: The thiol group of Coenzyme A attacks the acyl-adenylate intermediate, forming the acyl-CoA thioester and releasing AMP.

Quantitative Data on Medium-Chain Acyl-CoA Synthetase Activity

While specific kinetic data for trans-geranic acid as a substrate for a dedicated "this compound synthase" is not extensively available in the literature, the following table summarizes the kinetic parameters of a representative medium-chain acyl-CoA synthetase from Pseudomonas putida with various aliphatic substrates. This provides a baseline for the expected enzymatic activity with geranic acid, which is structurally similar to these medium-chain fatty acids.

SubstrateKm (mM)Vmax (U/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)Reference
Acetate4.0---[1]
Propionate----[1]
Butyrate----[2]
Valerate----[1]
Hexanoate----[3]
Heptanoate----
Octanoate----

Note: Specific values for Vmax and kcat for all substrates were not provided in the cited literature. The data indicates that the enzyme is active on a range of medium-chain fatty acids.

Experimental Protocols

Expression and Purification of a Recombinant Acyl-CoA Synthetase

This protocol is adapted from methods used for the purification of acyl-CoA ligases from Pseudomonas putida.

a. Gene Cloning and Expression Vector Construction:

  • Amplify the gene encoding the putative medium-chain acyl-CoA synthetase from the source organism's genomic DNA using PCR with primers containing appropriate restriction sites.

  • Digest the PCR product and a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) with the corresponding restriction enzymes.

  • Ligate the digested gene into the expression vector.

  • Transform the ligation product into a competent E. coli expression strain (e.g., BL21(DE3)).

b. Protein Expression:

  • Inoculate a single colony of the transformed E. coli into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking.

  • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 12-16 hours.

c. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).

  • Lyse the cells by sonication on ice.

  • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.

  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).

  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Analyze the purified protein by SDS-PAGE.

  • For further purification, perform size-exclusion chromatography.

Enzymatic Assay for Acyl-CoA Synthetase Activity

A continuous spectrophotometric assay can be used to determine the activity of the acyl-CoA synthetase. This assay couples the production of AMP to the oxidation of NADH.

a. Reagents:

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT.

  • ATP solution: 100 mM

  • CoA solution: 10 mM

  • Geranic acid solution: 100 mM in DMSO

  • Coupling enzymes: Pyruvate kinase (PK), L-lactate dehydrogenase (LDH), and myokinase (MK)

  • Phosphoenolpyruvate (PEP): 100 mM

  • NADH: 10 mM

b. Assay Procedure:

  • In a 1 mL cuvette, prepare a reaction mixture containing:

    • 800 µL Assay Buffer

    • 10 µL ATP solution

    • 10 µL CoA solution

    • 5 µL PEP solution

    • 10 µL NADH solution

    • 5 µL of the coupling enzyme mixture (PK/LDH/MK)

  • Add a specific concentration of geranic acid (e.g., for Km determination, vary the concentration from 0.1 to 10 times the expected Km).

  • Initiate the reaction by adding the purified acyl-CoA synthetase.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the initial reaction velocity from the linear phase of the absorbance change.

  • For kinetic analysis, repeat the assay with varying concentrations of one substrate while keeping the others at saturating concentrations.

Inhibition Studies

To identify potential inhibitors of this compound synthesis, the enzymatic assay can be performed in the presence of candidate inhibitory compounds. Triacsin C is a known potent inhibitor of many long-chain and some medium-chain acyl-CoA synthetases and can be used as a positive control.

Protocol for Inhibition Assay:

  • Perform the standard enzymatic assay as described above.

  • In separate reactions, include various concentrations of the potential inhibitor.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

  • To determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive), perform kinetic analyses at different fixed concentrations of the inhibitor while varying the substrate concentration.

Visualizations

Logical Workflow for Biochemical Characterization

Biochemical_Characterization_Workflow Workflow for Biochemical Characterization of a Putative this compound Synthase cluster_cloning Gene Cloning and Expression cluster_protein Protein Production and Purification cluster_characterization Enzymatic Characterization Gene_Identification Identify Putative ACS Gene Cloning Clone into Expression Vector Gene_Identification->Cloning Transformation Transform into E. coli Cloning->Transformation Expression Induce Protein Expression Transformation->Expression Purification Purify via Affinity & Size-Exclusion Chromatography Expression->Purification QC Assess Purity (SDS-PAGE) Purification->QC Assay_Development Develop/Optimize Enzyme Assay QC->Assay_Development Kinetic_Analysis Determine Kinetic Parameters (Km, Vmax, kcat) Assay_Development->Kinetic_Analysis Substrate_Specificity Test with Various Fatty Acids Assay_Development->Substrate_Specificity Inhibition_Studies Screen for Inhibitors & Determine Ki Assay_Development->Inhibition_Studies

Caption: A logical workflow for the cloning, expression, purification, and biochemical characterization of a putative this compound synthase.

Metabolic Pathway Context

Metabolic_Pathway Central Role of this compound Synthase in Metabolism Geranic_Acid trans-Geranic Acid ACS Acyl-CoA Synthetase (this compound Synthase) Geranic_Acid->ACS CoA Coenzyme A CoA->ACS ATP ATP ATP->ACS AMP_PPi AMP + PPi Geranyl_CoA This compound Beta_Oxidation β-Oxidation (Energy Production) Geranyl_CoA->Beta_Oxidation Terpene_Metabolism Terpene Metabolism Geranyl_CoA->Terpene_Metabolism Lipid_Synthesis Complex Lipid Biosynthesis Geranyl_CoA->Lipid_Synthesis ACS->AMP_PPi ACS->Geranyl_CoA

Caption: Metabolic context of this compound synthesis, highlighting its role in activating geranic acid for entry into various metabolic pathways.

References

The Metabolic Crossroads of trans-Geranyl-CoA in Bacterial Cultures: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Geranyl-CoA is a pivotal intermediate in the bacterial catabolism of acyclic monoterpenoids, such as geraniol and citronellol. These compounds are of significant interest due to their prevalence in nature and their potential applications in biotechnology and pharmacology. Understanding the metabolic fate of this compound is crucial for harnessing bacterial catabolic pathways for the production of valuable chemicals and for the development of novel antimicrobial strategies. This technical guide provides a comprehensive overview of the metabolic pathways governing this compound in bacterial cultures, with a particular focus on the well-studied model organism, Pseudomonas aeruginosa. The guide details the enzymatic reactions, genetic regulation, and provides experimental protocols for the analysis of key metabolites.

The Metabolic Pathway of this compound in Pseudomonas aeruginosa

The degradation of geraniol in Pseudomonas aeruginosa is initiated by its oxidation to geranial and subsequently to geranic acid. Geranic acid is then activated to its corresponding CoA thioester, this compound. This central intermediate is then channeled into a specialized catabolic pathway encoded by the atu (acyclic terpene utilization) and liu (leucine and isovalerate utilization) gene clusters. These clusters are bifunctional and are also involved in the breakdown of leucine[1][2][3][4].

The initial step in the catabolism of this compound is its carboxylation to yield 3-carboxy-3-methyl-glutaconyl-CoA. This reaction is catalyzed by the biotin-dependent enzyme geranyl-CoA carboxylase (GCC), encoded by the atuC and atuF genes[5]. This carboxylation is a key step that overcomes the metabolic block posed by the tertiary methyl group in the geranyl moiety, which prevents direct β-oxidation.

Following carboxylation, the pathway proceeds through a series of reactions analogous to a modified β-oxidation cycle. The subsequent steps involve hydration, cleavage, and further oxidation, ultimately leading to the formation of acetyl-CoA and acetoacetate. A key intermediate in this pathway is 3-methylcrotonyl-CoA, which links the catabolism of acyclic terpenes to the leucine degradation pathway. The convergence of these two pathways highlights the metabolic versatility of Pseudomonas aeruginosa.

The genetic organization of the atu and liu clusters in Pseudomonas aeruginosa suggests a coordinated regulation of the pathway. The atu cluster (atuCDEF) and the liu cluster (liuRABCDE) encode the necessary enzymes for the breakdown of both acyclic monoterpenes and leucine. The expression of these genes is induced by the presence of acyclic terpenes like citronellol, as well as leucine, indicating a sophisticated regulatory network that allows the bacterium to adapt to different carbon sources.

Metabolic_Pathway_of_trans_Geranyl_CoA Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase (AtuA) Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase (AtuB) trans_Geranyl_CoA This compound Geranic_Acid->trans_Geranyl_CoA Acyl-CoA Synthetase (AtuG) Carboxy_Geranyl_CoA 3-Carboxy-3-methyl- glutaconyl-CoA trans_Geranyl_CoA->Carboxy_Geranyl_CoA Geranyl-CoA Carboxylase (GCC) (AtuC/AtuF) Methylglutaconyl_CoA 3-Methylglutaconyl-CoA Carboxy_Geranyl_CoA->Methylglutaconyl_CoA Decarboxylase HMG_CoA 3-Hydroxy-3-methyl- glutaryl-CoA Methylglutaconyl_CoA->HMG_CoA Enoyl-CoA Hydratase (AtuD/LiuC) Methylcrotonyl_CoA 3-Methylcrotonyl-CoA HMG_CoA->Methylcrotonyl_CoA HMG-CoA Lyase (AtuE/LiuE) Methylglutaconyl_CoA_Hydratase_Product 3-Hydroxy-3-methylbutanoyl-CoA Methylcrotonyl_CoA->Methylglutaconyl_CoA_Hydratase_Product Methylcrotonyl-CoA Carboxylase (MCC) (LiuB/LiuD) Acetoacetate Acetoacetate Methylglutaconyl_CoA_Hydratase_Product->Acetoacetate Thiolase Acetyl_CoA Acetyl-CoA Methylglutaconyl_CoA_Hydratase_Product->Acetyl_CoA Thiolase TCA_Cycle TCA Cycle Acetyl_CoA->TCA_Cycle

Metabolic pathway of this compound in P. aeruginosa.

Quantitative Data

The enzymatic reactions in the this compound metabolic pathway have been characterized to some extent, with kinetic parameters determined for key enzymes.

EnzymeSubstrateKm / K0.5 (µM)Vmax (nmol/min·mg)Catalytic Efficiency (kcat/Km)Source
Geranyl-CoA Carboxylase (GCC)This compound8.8 (K0.5)49256
3-Methylcrotonyl-CoA14 (Km)30822
ATP10 (Km)423-
Bicarbonate1.2 (K0.5)210-
3-Methylcrotonyl-CoA Carboxylase (MCCase)3-Methylcrotonyl-CoA9.8 (K0.5)--
ATP13 (K0.5)--
Bicarbonate0.8 (K0.5)--

Note: K0.5 values are reported for enzymes exhibiting sigmoidal kinetics.

Experimental Protocols

Analysis of Acyl-CoAs by LC-MS/MS

This protocol describes the extraction and quantification of acyl-CoA thioesters from bacterial cultures.

a. Sample Preparation and Extraction:

  • Cell Harvesting: Grow bacterial cultures to the desired optical density. Rapidly quench metabolic activity by adding the culture to a cold solution (e.g., -20°C methanol or a quenching buffer).

  • Pelleting: Centrifuge the quenched culture at a low temperature (e.g., 4°C) to pellet the cells.

  • Washing: Wash the cell pellet with a cold buffer to remove extracellular metabolites.

  • Extraction: Resuspend the cell pellet in a cold extraction solvent. A common solvent mixture is acetonitrile/methanol/water (2:2:1, v/v/v). Other methods may use agents like trichloroacetic acid (TCA) followed by solid-phase extraction (SPE) to deproteinize the sample and purify the acyl-CoAs.

  • Cell Lysis: Disrupt the cells using methods such as sonication or bead beating while keeping the sample on ice to prevent degradation of acyl-CoAs.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the acyl-CoAs.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with the LC-MS/MS system, often a mixture of water and acetonitrile with a small amount of acid (e.g., formic acid).

b. LC-MS/MS Analysis:

  • Chromatographic Separation: Separate the acyl-CoAs using a C18 reversed-phase column with a gradient elution of two mobile phases.

    • Mobile Phase A: Water with a small percentage of an organic modifier (e.g., acetonitrile) and an ion-pairing agent or an acid (e.g., ammonium formate or formic acid).

    • Mobile Phase B: Acetonitrile or methanol with a similar additive as Mobile Phase A.

  • Mass Spectrometry Detection: Use a triple quadrupole mass spectrometer operating in positive ion mode with electrospray ionization (ESI).

  • Quantification: Employ Multiple Reaction Monitoring (MRM) for quantification. For each acyl-CoA, monitor a specific precursor-to-product ion transition. A common neutral loss of 507 Da is characteristic of the fragmentation of many acyl-CoAs and can be used for their detection.

  • Data Analysis: Quantify the acyl-CoAs by comparing the peak areas of the analytes in the samples to a standard curve generated from authentic standards.

Experimental_Workflow_Acyl_CoA cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Bacterial_Culture Bacterial Culture Quenching Metabolic Quenching Bacterial_Culture->Quenching Centrifugation1 Centrifugation Quenching->Centrifugation1 Washing Cell Washing Centrifugation1->Washing Extraction Acyl-CoA Extraction Washing->Extraction Cell_Lysis Cell Lysis Extraction->Cell_Lysis Centrifugation2 Centrifugation Cell_Lysis->Centrifugation2 Supernatant Supernatant Collection Centrifugation2->Supernatant Drying Drying Supernatant->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Workflow for Acyl-CoA analysis by LC-MS/MS.

Profiling of Terpenoids by GC-MS

This protocol outlines the analysis of volatile and semi-volatile terpenoids from bacterial cultures.

a. Sample Preparation:

  • Culture Growth: Grow bacterial cultures in a suitable medium.

  • Extraction:

    • Liquid-Liquid Extraction: For extracellular terpenoids, extract the culture supernatant with an organic solvent such as hexane or ethyl acetate.

    • Headspace Analysis: For volatile terpenoids, use headspace solid-phase microextraction (HS-SPME) where a fiber coated with a stationary phase is exposed to the headspace of the culture to adsorb volatile compounds.

    • Microwave-Assisted Extraction (MAE): For intracellular terpenoids, this method can be used on cell pellets to enhance extraction efficiency.

  • Derivatization (Optional): For non-volatile or polar terpenoids, derivatization (e.g., silylation) may be necessary to increase their volatility for GC analysis.

b. GC-MS Analysis:

  • Gas Chromatography:

    • Injection: Inject the extracted sample into the GC inlet.

    • Separation: Use a capillary column with a non-polar or mid-polar stationary phase (e.g., DB-5ms or HP-5ms) to separate the terpenoids based on their boiling points and interactions with the stationary phase.

    • Temperature Program: Employ a temperature gradient to achieve optimal separation of a wide range of terpenoids.

  • Mass Spectrometry:

    • Ionization: Use electron ionization (EI) to fragment the eluted compounds.

    • Detection: Scan a range of mass-to-charge ratios (m/z) to obtain the mass spectrum of each compound.

  • Compound Identification and Quantification:

    • Identification: Identify the terpenoids by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST, Wiley).

    • Quantification: Quantify the identified terpenoids by integrating the peak areas and comparing them to a calibration curve of known standards.

Conclusion

The metabolic pathway of this compound in bacteria, particularly in Pseudomonas aeruginosa, represents a fascinating example of microbial adaptability and metabolic engineering potential. The convergence of the acyclic terpene degradation pathway with the catabolism of leucine underscores the intricate network of metabolic reactions within these organisms. The detailed protocols and quantitative data provided in this guide offer a valuable resource for researchers aiming to further elucidate this pathway, engineer novel biocatalytic processes, or develop new therapeutic interventions. Future research should focus on a more detailed characterization of the regulatory networks governing the atu and liu operons and on obtaining a more complete quantitative picture of the metabolic flux through this pathway under different growth conditions.

References

The Diverse Enzymatic Landscape of trans-Geranyl-CoA Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 29, 2025 – A comprehensive technical guide has been released today, detailing the diverse array of enzymes that act on trans-Geranyl-CoA, a key intermediate in isoprenoid metabolism. This whitepaper is an essential resource for researchers, scientists, and drug development professionals, providing in-depth information on the metabolic fate of this crucial molecule. The guide summarizes quantitative data, offers detailed experimental protocols, and presents signaling pathways and experimental workflows through clear visualizations.

Introduction to this compound Metabolism

This compound is a thioester of geranic acid and coenzyme A, playing a pivotal role in the degradation of acyclic terpenes in various organisms, including bacteria and plants. The enzymatic transformations of this compound are critical for cellular carbon metabolism and the biosynthesis of a wide range of secondary metabolites. This guide explores the known enzymatic activities that utilize this compound as a substrate, with a primary focus on carboxylation, and also touches upon the closely related metabolism of the geranyl moiety.

Key Enzymes Acting on or Related to this compound

The metabolism of the geranyl moiety is multifaceted. While Geranyl-CoA Carboxylase is a key enzyme acting directly on this compound, other enzymes like Geraniol Synthase act on the closely related precursor, Geranyl Diphosphate (GPP).

Geranyl-CoA Carboxylase (GCC)

Geranyl-CoA Carboxylase (EC 6.4.1.5) is a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of this compound.[1] This reaction is a critical step in the catabolism of geraniol and related acyclic monoterpenes.

Function and Pathway: In organisms like Pseudomonas species, GCC is essential for growth on geranic acid as the sole carbon source.[2] It is part of the acyclic terpene utilization (Atu) pathway, which channels the carbon from these compounds into central metabolism.[3][4] In plants, GCC is involved in isoprenoid catabolism.[5]

Genetic Basis: In Pseudomonas aeruginosa, the subunits of GCC are encoded by the atuC and atuF genes.

Structural Information: GCC is a large holoenzyme, with a reported α6β6 subunit structure and a total molecular weight of approximately 750 kDa. It shares structural similarities with other biotin-dependent carboxylases, such as 3-methylcrotonyl-CoA carboxylase (MCC).

A simplified representation of the initial steps of the acyclic terpene utilization (Atu) pathway is shown below:

Atu_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Oxidation Geranic_Acid Geranic Acid Geranial->Geranic_Acid Oxidation trans_Geranyl_CoA This compound Geranic_Acid->trans_Geranyl_CoA CoA Ligation Carboxy_Geranyl_CoA 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA trans_Geranyl_CoA->Carboxy_Geranyl_CoA Geranyl-CoA Carboxylase (GCC) Metabolism Central Metabolism Carboxy_Geranyl_CoA->Metabolism Further Metabolism

Fig. 1: Acyclic Terpene Utilization Pathway Initiation
Geraniol Synthase (GES)

While not directly acting on this compound, Geraniol Synthase (GES) is a key enzyme in the biosynthesis of geraniol from Geranyl Diphosphate (GPP), the pyrophosphate analogue of Geranyl-CoA. This pathway is crucial for the production of monoterpenoids, which are important components of essential oils and have various industrial applications.

Function and Pathway: GES catalyzes the conversion of GPP to geraniol. This is often the first committed step in the biosynthesis of various monoterpenoids.

The general pathway for geraniol biosynthesis from the mevalonate pathway is depicted below:

Geraniol_Biosynthesis Acetyl_CoA Acetyl-CoA Mevalonate Mevalonate Acetyl_CoA->Mevalonate Mevalonate Pathway IPP Isopentenyl Diphosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Diphosphate (DMAPP) IPP->DMAPP IPP Isomerase GPP Geranyl Diphosphate (GPP) IPP->GPP GPP Synthase DMAPP->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES)

Fig. 2: Geraniol Biosynthesis Pathway
Other Potential Enzymatic Activities

While Geranyl-CoA Carboxylase is well-documented, the existence and characterization of other enzymes directly acting on this compound, such as reductases and thioesterases, are less defined in the scientific literature.

  • This compound Thioesterase/Hydrolase: Such an enzyme would hydrolyze the thioester bond of this compound to release geranic acid and Coenzyme A. Although many acyl-CoA thioesterases have been identified, their specific activity on this compound has not been extensively characterized.

Quantitative Data

The following table summarizes the available kinetic parameters for enzymes acting on or related to this compound.

EnzymeOrganismSubstrateKmkcatkcat/Km (M-1s-1)Reference
Geranyl-CoA CarboxylaseZea mays (Maize)This compound64 ± 5 µMNot ReportedNot Reported
Bicarbonate0.58 ± 0.04 mMNot ReportedNot Reported
ATP8.4 ± 0.4 µMNot ReportedNot Reported

Experimental Protocols

Assay for Geranyl-CoA Carboxylase (GCC) Activity

This protocol is based on the measurement of substrate-dependent ADP formation, which is coupled to the oxidation of NADH.

Principle: The ADP produced by the GCC reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. Pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that consumes NADH. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.

Workflow:

GCC_Assay_Workflow cluster_reaction Reaction Mixture cluster_coupling Coupling Reaction GeranylCoA This compound GCC GCC GeranylCoA->GCC ATP ATP ATP->GCC HCO3 HCO3- HCO3->GCC ADP ADP GCC->ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate PEP->PK Pyruvate Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH NADH->LDH Spectrophotometer Monitor A340 nm NADH->Spectrophotometer Absorbance Decrease Lactate Lactate PK->Pyruvate LDH->Lactate

Fig. 3: Workflow for Coupled GCC Assay

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate, pH 8.3

  • 50 mM MgCl₂

  • 100 mM ATP

  • 1 M NaHCO₃

  • 20 mM NADH

  • 50 mM Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK) solution (~500 units/mL)

  • Lactate Dehydrogenase (LDH) solution (~1000 units/mL)

  • 10 mM this compound

  • Enzyme preparation (GCC)

Procedure:

  • Prepare a reaction mixture in a cuvette containing assay buffer, MgCl₂, ATP, NaHCO₃, NADH, PEP, PK, and LDH.

  • Incubate the mixture for 5 minutes at the desired temperature to allow for temperature equilibration and to consume any contaminating ADP.

  • Initiate the reaction by adding the enzyme preparation.

  • Start the reaction by adding this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).

Conclusion and Future Directions

The study of enzymes acting on this compound reveals a fascinating aspect of isoprenoid metabolism. While Geranyl-CoA Carboxylase is a well-characterized enzyme with a clear role in terpene degradation, the broader enzymatic landscape remains partially unexplored. The close relationship with GPP metabolism, exemplified by Geraniol Synthase, highlights the interconnectedness of these pathways.

Future research should focus on the identification and characterization of other enzymes that directly utilize this compound, such as reductases and thioesterases. Elucidating their kinetic properties and physiological roles will provide a more complete picture of this compound metabolism. Such knowledge will be invaluable for applications in metabolic engineering, synthetic biology, and the development of novel therapeutics targeting these pathways.

Contact: [Insert Contact Information]

###

References

A Technical Guide to trans-Geranyl-CoA and its Role in Isoprenoid Catabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Geranyl-CoA is a key intermediate in the catabolism of acyclic monoterpenes, such as geraniol and citronellol, which are abundant in the environment. The breakdown of these isoprenoid compounds is a vital metabolic process in various organisms, particularly bacteria, enabling them to utilize these carbon-rich molecules as a source of energy and cellular building blocks. This guide provides an in-depth overview of the metabolic pathways involving this compound, with a focus on the enzymatic reactions, quantitative data, experimental protocols, and regulatory mechanisms. Understanding this pathway is crucial for applications in bioremediation, metabolic engineering, and the development of novel antimicrobial agents.

The Isoprenoid Catabolism Pathway: A Central Role for this compound

The degradation of acyclic monoterpenes like geraniol and citronellol converges on the formation of this compound. This central metabolic pathway, extensively studied in bacteria of the genus Pseudomonas, involves a series of enzymatic steps to convert the initial terpene alcohol into intermediates that can enter central metabolism.[1] The initial oxidation of the alcohol to an aldehyde and then to a carboxylic acid (geranic acid) is followed by its activation to this compound.

The key enzymatic step in the catabolism of this compound is its carboxylation by Geranyl-CoA carboxylase (GCC), a biotin-dependent enzyme.[2][3] This reaction is critical as it introduces a carboxyl group that facilitates the subsequent cleavage of the carbon skeleton, overcoming the steric hindrance posed by the methyl branch in the isoprenoid structure. The product of this reaction then undergoes further enzymatic transformations, ultimately leading to the generation of acetyl-CoA and acetoacetate, which can be assimilated by the organism through central metabolic pathways like the tricarboxylic acid (TCA) cycle.[4]

Metabolic Pathway Diagram

Isoprenoid_Catabolism Geraniol Geraniol Geranial Geranial Geraniol->Geranial Alcohol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Aldehyde Dehydrogenase trans_Geranyl_CoA This compound Geranic_Acid->trans_Geranyl_CoA Acyl-CoA Synthetase Carboxy_Geranyl_CoA 3-Carboxy-geranyl-CoA trans_Geranyl_CoA->Carboxy_Geranyl_CoA Geranyl-CoA Carboxylase (GCC) (Biotin, ATP, HCO3-) Next_Intermediate Downstream Intermediates Carboxy_Geranyl_CoA->Next_Intermediate Hydratase, Lyase Acetyl_CoA Acetyl-CoA Next_Intermediate->Acetyl_CoA Acetoacetate Acetoacetate Next_Intermediate->Acetoacetate

Caption: Catabolic pathway of geraniol to central metabolites.

Quantitative Data

The efficiency and regulation of the isoprenoid catabolism pathway are governed by the kinetic properties of its enzymes. Geranyl-CoA carboxylase (GCC) is a key regulatory point. The following tables summarize the available quantitative data for GCC from different organisms.

OrganismSubstrateKm (µM)Vmax (units/mg)Reference
Zea mays (Maize)This compound64 ± 5Not Reported--INVALID-LINK--
Bicarbonate (HCO3-)580 ± 40Not Reported--INVALID-LINK--
ATP8.4 ± 0.4Not Reported--INVALID-LINK--
Pseudomonas aeruginosaThis compound71.44.5--INVALID-LINK--

Table 1: Kinetic Parameters of Geranyl-CoA Carboxylase (GCC).

Experimental Protocols

Geranyl-CoA Carboxylase (GCC) Enzyme Assay

This protocol is adapted from methods used for other biotin-dependent carboxylases and can be optimized for GCC.[5] The assay measures the incorporation of radiolabeled bicarbonate into an acid-stable product.

Materials:

  • Purified or partially purified GCC enzyme preparation

  • This compound (substrate)

  • ATP

  • MgCl2

  • Dithiothreitol (DTT)

  • [14C]-Sodium bicarbonate (radiolabel)

  • Tris-HCl buffer (pH 8.0-8.5)

  • Trichloroacetic acid (TCA) or perchloric acid

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer, ATP, MgCl2, DTT, and this compound in a microcentrifuge tube.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for 5 minutes.

  • Initiate the reaction by adding the GCC enzyme preparation and [14C]-sodium bicarbonate.

  • Incubate the reaction for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Stop the reaction by adding a strong acid (e.g., 10% TCA). This will also precipitate the protein.

  • Centrifuge the mixture to pellet the precipitated protein.

  • Carefully remove the supernatant and dry it to remove any unincorporated [14C]O2.

  • Resuspend the dried residue in water or buffer.

  • Add the resuspended sample to a scintillation vial with a scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Include appropriate controls, such as a reaction without enzyme, a reaction without this compound, and a reaction at time zero.

Quantification of this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of acyl-CoA species.

Sample Preparation:

  • Quench metabolic activity rapidly, for example, by using liquid nitrogen.

  • Extract metabolites using a suitable solvent system, such as a mixture of isopropanol, water, and ammonium bicarbonate.

  • Centrifuge the extract to remove cell debris.

  • Dry the supernatant, for example, by vacuum centrifugation.

  • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Use a C18 reversed-phase column for separation.

    • Employ a gradient elution with a mobile phase system, such as ammonium acetate or formate in water (A) and acetonitrile (B).

  • Mass Spectrometry (MS/MS):

    • Operate the mass spectrometer in positive ion mode.

    • Use multiple reaction monitoring (MRM) for quantification. The transition would be from the precursor ion (the m/z of this compound) to a specific product ion (e.g., the adenosine diphosphate fragment).

    • Include a stable isotope-labeled internal standard for accurate quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Cultivation Bacterial Cultivation (with terpene substrate) Quenching Metabolic Quenching (e.g., Liquid Nitrogen) Cultivation->Quenching Extraction Metabolite Extraction (Solvent-based) Quenching->Extraction Centrifugation Centrifugation Extraction->Centrifugation Drying Supernatant Drying Centrifugation->Drying Reconstitution Reconstitution Drying->Reconstitution LC_MS LC-MS/MS Analysis Reconstitution->LC_MS Data_Processing Data Processing (Peak Integration, Normalization) LC_MS->Data_Processing Quantification Quantification of This compound Data_Processing->Quantification Pathway_Analysis Metabolic Pathway Analysis Quantification->Pathway_Analysis

Caption: A typical experimental workflow for metabolomic analysis.

Genetic Regulation of Isoprenoid Catabolism

In Pseudomonas species, the genes encoding the enzymes for acyclic terpene utilization (atu) and leucine/isovalerate utilization (liu) are often organized in operons. The atu gene cluster typically includes the genes for Geranyl-CoA carboxylase (atuC and atuF). The expression of these gene clusters is inducible, meaning they are upregulated in the presence of their respective substrates (acyclic terpenes or leucine). This regulation allows the bacteria to efficiently switch their metabolism to utilize these compounds when they are available in the environment.

The transcriptional regulation of the atu and liu operons is a key area of research. While the specific signaling pathways are still being fully elucidated, it is known that the presence of the terpene substrates triggers a regulatory cascade that leads to the transcription of the catabolic genes. This likely involves transcriptional activators that bind to promoter regions of the operons upon sensing the substrate or a metabolite of the pathway.

Regulatory Logic Diagram

Regulatory_Logic Terpene Acyclic Terpene (e.g., Geraniol) Sensor Sensor Protein / Regulatory System Terpene->Sensor senses Metabolism Terpene Metabolism Terpene->Metabolism Activator Transcriptional Activator Sensor->Activator activates atu_operon atu Operon (incl. GCC genes) Activator->atu_operon induces transcription Catabolic_Enzymes Catabolic Enzymes (including GCC) atu_operon->Catabolic_Enzymes translates to Catabolic_Enzymes->Metabolism catalyzes

Caption: A simplified model of the regulatory logic for terpene catabolism.

Conclusion and Future Directions

The study of this compound and its role in isoprenoid catabolism provides fundamental insights into microbial metabolism and its adaptation to diverse carbon sources. The elucidation of the enzymatic mechanisms, quantitative parameters, and regulatory networks of this pathway opens up avenues for biotechnological applications. Future research should focus on:

  • Discovering and characterizing novel enzymes in this pathway from a wider range of organisms to expand the biocatalytic toolbox.

  • Elucidating the detailed signal transduction pathways that govern the expression of the catabolic operons.

  • Metabolic engineering of microorganisms to enhance their capacity for terpene degradation for bioremediation or to produce valuable chemicals from isoprenoid feedstocks.

  • Investigating the potential of GCC and other enzymes in the pathway as targets for novel antimicrobial drugs , particularly in pathogenic bacteria that may utilize similar pathways.

This technical guide serves as a foundational resource for professionals engaged in these exciting areas of research and development. The continued exploration of the biochemistry and regulation of isoprenoid catabolism will undoubtedly lead to significant scientific and technological advancements.

References

Technical Guide: Identification and Characterization of Genes in trans-Geranyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide or whitepaper on the core.

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

trans-Geranyl-CoA is a pivotal intermediate in the catabolism of geraniol, an acyclic monoterpenoid alcohol found in the essential oils of numerous plants. The metabolic pathway that processes geraniol via its CoA-ester is crucial for carbon recycling in plants and represents a potential source of precursors for synthesizing high-value bioproducts in engineered microbes. Understanding the genes and enzymes involved in this pathway is essential for applications in metabolic engineering, synthetic biology, and drug development. This guide provides a comprehensive overview of the known metabolic steps, key genes, quantitative enzymatic data, and detailed experimental protocols for identifying and characterizing the components of this compound metabolism.

The this compound Metabolic Pathway

The catabolism of geraniol to central metabolites proceeds through a multi-step pathway involving oxidation, CoA-ligation, and carboxylation. The pathway begins with the conversion of geraniol to its corresponding carboxylic acid, geranic acid. This acid is then activated to its thioester, this compound, which serves as the substrate for a key carboxylation step.

The synthesis of the precursor, geraniol, originates from the universal C5 isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are produced by the mevalonate (MVA) or methylerythritol phosphate (MEP) pathways. Geranyl pyrophosphate (GPP) synthase catalyzes the condensation of IPP and DMAPP to form GPP, the direct precursor for geraniol synthesis by geraniol synthase (GES).[1][2][3]

The proposed metabolic sequence is as follows:

  • Oxidation: Geraniol is oxidized to geranial by a dehydrogenase, which is then further oxidized to geranic acid.

  • Activation: Geranic acid is activated by an acyl-CoA synthetase (ligase) to form this compound.

  • Carboxylation: this compound is carboxylated by the biotin-dependent enzyme Geranoyl-CoA Carboxylase (GCC) to yield 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA.[4][5]

This final product is believed to enter a degradation pathway analogous to beta-oxidation, ultimately yielding acetyl-CoA and other central metabolites.

Geranyl_CoA_Metabolism cluster_0 Upstream Synthesis cluster_1 This compound Pathway cluster_2 Downstream Catabolism GPP Geranyl Diphosphate (GPP) Geraniol Geraniol GPP->Geraniol Geraniol Synthase (GES) Geranic_Acid Geranic Acid Geraniol->Geranic_Acid Dehydrogenases Geranyl_CoA This compound Geranic_Acid->Geranyl_CoA Acyl-CoA Synthetase (Ligase) Carboxylated_Product 3-(4-methylpent-3-en-1-yl) pent-2-enedioyl-CoA Geranyl_CoA->Carboxylated_Product Geranoyl-CoA Carboxylase (GCC) Central_Metabolism Central Metabolism (e.g., Acetyl-CoA) Carboxylated_Product->Central_Metabolism β-oxidation-like pathway

Caption: Overview of the this compound metabolic pathway.

Key Genes and Enzymes

Several key enzymes and their corresponding genes have been identified as crucial components of this metabolic pathway in various organisms, from bacteria to plants.

EnzymeGene (Organism)EC NumberFunctionReference(s)
Geraniol Synthase GES (Ocimum basilicum)4.2.3.15Synthesizes geraniol from GPP.
Acyl-CoA Synthetase Generic6.2.1.-Activates geranic acid to geranoyl-CoA.
Geranoyl-CoA Carboxylase (α-subunit) GnyA (Pseudomonas aeruginosa)6.4.1.5Catalyzes the ATP- and biotin-dependent carboxylation of geranoyl-CoA.
Geranoyl-CoA Carboxylase Unidentified (Zea mays)6.4.1.5Plastid-localized enzyme involved in isoprenoid catabolism.

Quantitative Data Summary

Quantitative characterization of the enzymes in the this compound pathway is essential for kinetic modeling and metabolic engineering efforts. The most well-characterized enzyme is Geranoyl-CoA Carboxylase (GCC).

Table 4.1: Enzyme Kinetic Parameters for Geranoyl-CoA Carboxylase (GCC) from Zea mays

SubstrateApparent Km
This compound64 ± 5 µM
Bicarbonate (HCO3-)0.58 ± 0.04 mM
ATP8.4 ± 0.4 µM
Data sourced from a study on GCC purified from maize leaves. The enzyme shows a high affinity for its substrates, particularly ATP and geranoyl-CoA.

Table 4.2: Heterologous Production of Geraniol and Derivatives

ProductHost OrganismTiterReference(s)
GeraniolYarrowia lipolytica~1 g/L
Geranyl AcetateEscherichia coli4.8 g/L
These titers demonstrate the potential of microbial chassis for producing valuable monoterpenoids and their derivatives when the metabolic pathways are properly engineered.

Experimental Protocols

The identification and characterization of genes in the this compound pathway rely on a combination of genetic, biochemical, and analytical techniques.

Gene Identification Workflow

A common workflow for identifying novel genes in this pathway involves a combination of bioinformatics, mutant screening, and functional expression.

Gene_Identification_Workflow cluster_bioinformatics Bioinformatics cluster_genetics Genetics & Molecular Biology cluster_biochemistry Biochemistry & Analytics A Candidate Gene Identification (Homology Search, e.g., BLAST) C Gene Cloning & Vector Construction A->C Select Candidates B Mutant Library Screening (e.g., Transposon Mutants) B->C Identify Locus D Heterologous Expression (e.g., in E. coli) C->D Transform Host E Protein Purification D->E Overexpress Protein G Metabolite Analysis (LC-MS/MS, GC-MS) D->G In vivo Analysis F Enzyme Activity Assay E->F In vitro Analysis F->G Confirm Product

Caption: Workflow for gene identification and functional validation.
Geranoyl-CoA Carboxylase (GCC) Coupled Enzyme Assay

This protocol describes a continuous spectrophotometric assay for measuring GCC activity by coupling the production of ADP to the oxidation of NADH.

Principle: The ADP produced by GCC is used by pyruvate kinase (PK) to convert phosphoenolpyruvate (PEP) to pyruvate. Lactate dehydrogenase (LDH) then reduces pyruvate to lactate, oxidizing NADH to NAD+ in the process. The decrease in absorbance at 340 nm, corresponding to NADH oxidation, is directly proportional to GCC activity.

Reagents:

  • Assay Buffer: 100 mM Potassium Phosphate (pH 7.6-8.3), 5 mM MgCl2, 50 mM NaHCO3.

  • Substrates: 3 mM ATP, 0.5 mM PEP, 0.2 mM NADH, 0.1-1.0 mM this compound.

  • Coupling Enzymes: ~5-10 units of Pyruvate Kinase (PK), ~7-12 units of Lactate Dehydrogenase (LDH).

  • Enzyme Sample: Purified or partially purified GCC.

Procedure:

  • Prepare a master mix in the assay buffer containing MgCl2, NaHCO3, ATP, PEP, NADH, PK, and LDH.

  • Aliquot the master mix into a 96-well UV-transparent plate or cuvettes.

  • Add the enzyme sample (GCC) to each well/cuvette and incubate at the desired temperature (e.g., 37°C) for 5-10 minutes to establish a baseline.

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M-1cm-1).

Acyl-CoA Metabolite Extraction and Analysis by LC-MS/MS

This protocol provides a method for extracting and quantifying Geranyl-CoA and related thioesters from biological samples.

Principle: Acyl-CoAs are extracted from cells or tissues using an acidic organic solvent to precipitate proteins and preserve the thioester bond. The extract is then analyzed by reverse-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.

Materials:

  • Extraction Solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v) with 0.1 M formic acid.

  • Wash Solvent: 80% Methanol.

  • LC-MS System: A high-resolution mass spectrometer (e.g., Orbitrap) coupled to a UPLC/HPLC system.

  • Column: C18 reverse-phase column.

Procedure:

  • Sample Quenching & Lysis: Flash-freeze the cell pellet or tissue sample in liquid nitrogen. Add ~1 mL of ice-cold extraction solvent per 10-20 mg of tissue. Lyse the sample using a bead beater or sonicator while keeping it on ice.

  • Protein Precipitation: Centrifuge the lysate at high speed (e.g., 20,000 x g) at 4°C for 5-10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

  • Drying and Reconstitution: Evaporate the solvent under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried metabolite pellet in a suitable buffer for LC-MS analysis (e.g., 50 mM ammonium acetate).

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS system. Use a gradient of mobile phases (e.g., A: water with 0.1% formic acid; B: acetonitrile with 0.1% formic acid) to separate the acyl-CoAs.

  • Quantification: Detect the analytes using selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) based on the specific precursor and product ion masses for this compound.

Conclusion and Future Directions

The identification of genes involved in this compound metabolism has progressed significantly, with key enzymes like Geranoyl-CoA Carboxylase being characterized in both prokaryotes and eukaryotes. The available data provide a solid foundation for metabolic engineering strategies aimed at producing geraniol-derived specialty chemicals. However, significant gaps remain. The specific acyl-CoA synthetases responsible for geranic acid activation in most organisms are yet to be definitively identified. Furthermore, the downstream catabolic pathway that processes the product of the GCC reaction requires full elucidation. Future research should focus on the discovery and characterization of these missing genetic links, leveraging multi-omics approaches and targeted functional genomics to complete our understanding of this important metabolic pathway.

References

Theoretical Modeling of Trans-Geranyl-CoA Enzymatic Reactions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical modeling of enzymatic reactions involving trans-Geranyl-CoA, a key intermediate in isoprenoid metabolism. The guide details the enzymatic reactions of two key enzymes, Geranyl-CoA Carboxylase and Geraniol Synthase, presenting their kinetic data, detailed experimental protocols for their study, and the computational methodologies used to model their reaction mechanisms. Visualizations of the metabolic pathways and computational workflows are provided to facilitate understanding.

Introduction to this compound Metabolism

This compound is a thioester of geranic acid and coenzyme A. It is an important intermediate in the catabolism of acyclic terpenes in some organisms. The enzymatic transformations of this compound are crucial for understanding various biological processes and for the development of novel therapeutics and biotechnological applications. This guide focuses on two primary enzymes that utilize this compound or its close precursor, geranyl diphosphate: Geranyl-CoA Carboxylase and Geraniol Synthase.

Geranyl-CoA Carboxylase (GCC)

Geranyl-CoA carboxylase (EC 6.4.1.5) is a biotin-dependent enzyme that catalyzes the carboxylation of geranoyl-CoA.[1][2] This enzyme is essential for the growth of certain bacteria on geranic acid as the sole carbon source.[3]

Reaction:

ATP + geranoyl-CoA + HCO₃⁻ ⇌ ADP + phosphate + 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA[1]

Quantitative Data for Geranyl-CoA Carboxylase

The kinetic parameters of Geranyl-CoA Carboxylase have been characterized, particularly from Pseudomonas aeruginosa.

SubstrateEnzyme SourceKₘ / K₀.₅ (µM)Vₘₐₓ (nmol/min·mg)Catalytic Efficiency (Vₘₐₓ/Kₘ)Reference
Geranoyl-CoAP. aeruginosa8.849256[4]
3-Methylcrotonyl-CoAP. aeruginosa1430822
ATPP. aeruginosa10423-
BicarbonateP. aeruginosa1200210-
Geranoyl-CoAMaize leaves64 ± 5--
BicarbonateMaize leaves580 ± 40--
ATPMaize leaves8.4 ± 0.4--
Experimental Protocols for Geranyl-CoA Carboxylase

This protocol is adapted from studies on biotin-dependent carboxylases.

  • Gene Cloning and Expression: The genes encoding the subunits of Geranyl-CoA Carboxylase are cloned into an appropriate expression vector (e.g., pET series) and transformed into a suitable E. coli expression strain.

  • Cell Culture and Induction: Grow the transformed E. coli in a suitable medium (e.g., LB broth) at 37°C to an OD₆₀₀ of 0.6-0.8. Induce protein expression with an appropriate inducer (e.g., IPTG) and continue cultivation at a lower temperature (e.g., 18-25°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors). Lyse the cells by sonication or high-pressure homogenization.

  • Affinity Chromatography: Centrifuge the lysate to remove cell debris. Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with the lysis buffer. Wash the column with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM).

  • Elution: Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

  • Size-Exclusion Chromatography: For further purification, concentrate the eluted protein and load it onto a size-exclusion chromatography column (e.g., Superdex 200) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).

  • Purity Assessment: Analyze the purity of the protein fractions by SDS-PAGE. Pool the pure fractions, concentrate, and store at -80°C.

The activity of Geranyl-CoA Carboxylase can be measured using a coupled-enzyme assay that detects the production of ADP.

  • Reaction Mixture: Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.6), 5 mM MgCl₂, 3 mM ATP, 1 mM NADH, 0.3 mg/ml BSA, 50 mM NaHCO₃, 0.5 mM PEP, ~5 units of pyruvate kinase, and ~7 units of lactate dehydrogenase.

  • Pre-incubation: Pre-incubate the reaction mixture at 37°C for 10 minutes.

  • Initiation of Reaction: Add a known amount of purified Geranyl-CoA Carboxylase to the reaction mixture.

  • Substrate Addition: Start the reaction by adding the substrate, geranoyl-CoA, to the mixture.

  • Spectrophotometric Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of ADP formation is proportional to the rate of NADH oxidation.

  • Calculation of Activity: Calculate the enzyme activity based on the rate of absorbance change, using the molar extinction coefficient of NADH.

Geraniol Synthase (GES)

Geraniol synthase (EC 4.2.3.113) is a terpene synthase that catalyzes the conversion of geranyl diphosphate (GPP) to geraniol. Geraniol is a monoterpene alcohol that is a common component of essential oils and serves as a precursor for other monoterpenoids.

Reaction:

Geranyl diphosphate ⇌ Geraniol + Diphosphate

Quantitative Data for Geraniol Synthase

The kinetic parameters for Geraniol Synthase have been determined for the enzyme from sweet basil (Ocimum basilicum).

Substrate/CofactorEnzyme SourceKₘ (µM)VₘₐₓkcatReference
Geranyl diphosphateOcimum basilicum21--
Mn²⁺Ocimum basilicum51--
Geranyl diphosphateCinnamomum tenuipilum55.8--
Experimental Protocols for Geraniol Synthase

This protocol is adapted from the purification of geraniol synthase from sweet basil.

  • Gene Cloning and Expression: Clone the cDNA encoding Geraniol Synthase into an E. coli expression vector (e.g., pET series) and transform into an expression host strain.

  • Cell Culture and Induction: Grow the transformed cells in LB medium at 37°C to an OD₆₀₀ of 0.5. Induce protein expression with IPTG and continue to grow the culture at a lower temperature (e.g., 20°C) overnight.

  • Cell Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10% glycerol, 10 mM imidazole, 1 mM DTT), and lyse by sonication.

  • Affinity Chromatography: Centrifuge the lysate and apply the supernatant to a Ni-NTA affinity column. Wash the column with lysis buffer containing 20 mM imidazole.

  • Elution: Elute the protein with a buffer containing 250 mM imidazole.

  • Further Purification: For higher purity, the eluted protein can be further purified by anion-exchange chromatography (e.g., MonoQ column) followed by size-exclusion chromatography.

  • Purity and Storage: Assess purity by SDS-PAGE, pool pure fractions, concentrate, and store at -80°C in a buffer containing glycerol.

The activity of Geraniol Synthase is typically determined by measuring the formation of geraniol from geranyl diphosphate.

  • Reaction Mixture: Prepare an assay buffer containing 50 mM Tris-HCl (pH 7.0), 10 mM MgCl₂, 1 mM MnCl₂, and 1 mM DTT.

  • Enzyme and Substrate: Add a suitable amount of purified Geraniol Synthase to the reaction mixture. Initiate the reaction by adding geranyl diphosphate to a final concentration of around 50 µM.

  • Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 1-2 hours).

  • Product Extraction: Stop the reaction and extract the product by adding an equal volume of an organic solvent (e.g., hexane or pentane). Vortex vigorously and centrifuge to separate the phases.

  • GC-MS Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the geraniol produced.

    • GC Column: Use a suitable capillary column (e.g., DB-5 or HP-5MS).

    • Temperature Program: A typical temperature program would be an initial temperature of 50°C, ramped to 250°C at a rate of 5-10°C/min.

    • Mass Spectrometry: Operate the mass spectrometer in electron ionization (EI) mode and scan a mass range of m/z 40-400.

    • Identification: Identify geraniol by comparing its retention time and mass spectrum with that of an authentic standard.

    • Quantification: Quantify the amount of geraniol produced using an internal standard and a calibration curve.

Theoretical Modeling of Enzymatic Reactions

The theoretical modeling of enzymatic reactions involving this compound and related substrates typically employs a multi-scale approach, combining quantum mechanics (QM) and molecular mechanics (MM) methods (QM/MM). This allows for an accurate description of the electronic changes in the active site where the reaction occurs, while treating the larger protein environment with a more computationally efficient classical force field.

General Workflow for QM/MM Modeling

A typical workflow for the theoretical modeling of an enzymatic reaction is as follows:

  • System Setup:

    • Obtain a high-resolution crystal structure of the enzyme, if available. If not, a homology model can be built.

    • Model the substrate (e.g., this compound) into the active site using molecular docking or by analogy to similar enzyme-substrate complexes.

    • Solvate the enzyme-substrate complex in a water box and add counter-ions to neutralize the system.

  • Molecular Dynamics (MD) Simulations:

    • Perform classical MD simulations to equilibrate the system and to explore the conformational space of the enzyme-substrate complex. This step is crucial to obtain a representative starting structure for the QM/MM calculations.

  • QM/MM Partitioning:

    • Define the QM region, which typically includes the substrate and the key active site residues directly involved in the reaction (e.g., catalytic residues, residues that stabilize the transition state).

    • The rest of the protein, solvent, and ions are treated with an MM force field.

  • Reaction Pathway Exploration:

    • Use a suitable method to explore the potential energy surface of the reaction. This can be done using techniques such as:

      • Potential Energy Scans: Systematically changing a geometric coordinate (e.g., a bond distance) to map out the energy profile.

      • Transition State Optimization: Using algorithms to locate the transition state structure.

  • Free Energy Calculations:

    • Calculate the free energy profile of the reaction to determine the activation energy barrier. This can be achieved using methods like:

      • Umbrella Sampling: Applying a biasing potential to sample along the reaction coordinate.

      • Metadynamics: Adding a history-dependent bias to escape from local minima and explore the free energy landscape.

  • Analysis and Validation:

    • Analyze the electronic structure of the transition state and intermediates to understand the catalytic mechanism.

    • Compare the calculated activation energy with the experimentally determined kinetic data to validate the computational model.

Visualizations

Metabolic Pathway of this compound

trans_Geranyl_CoA_Metabolism cluster_isoprenoid Isoprenoid Precursors cluster_geranyl Geranyl Moiety Formation cluster_downstream Downstream Metabolism IPP Isopentenyl PP GPP Geranyl PP IPP->GPP DMAPP Dimethylallyl PP DMAPP->GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase Other_Monoterpenes Other Monoterpenes GPP->Other_Monoterpenes Other Terpene Synthases Geranic_Acid Geranic Acid Geraniol->Geranic_Acid Oxidation trans_Geranyl_CoA This compound Geranic_Acid->trans_Geranyl_CoA CoA Ligation Carboxylated_Product Carboxylated Product trans_Geranyl_CoA->Carboxylated_Product Geranyl-CoA Carboxylase

Caption: Metabolic pathway of this compound and related compounds.

Workflow for Theoretical Modeling of an Enzymatic Reaction

Theoretical_Modeling_Workflow Start Obtain Enzyme Structure (Crystal Structure or Homology Model) Docking Substrate Docking Start->Docking MD_Setup System Solvation and Ionization Docking->MD_Setup MD_Sim Molecular Dynamics Simulation (Equilibration and Sampling) MD_Setup->MD_Sim QM_MM_Setup QM/MM Partitioning (Define QM and MM regions) MD_Sim->QM_MM_Setup Reaction_Path Reaction Pathway Exploration (PES Scan / TS Optimization) QM_MM_Setup->Reaction_Path Free_Energy Free Energy Calculation (Umbrella Sampling / Metadynamics) Reaction_Path->Free_Energy Analysis Analysis of Results (Mechanism, Energetics) Free_Energy->Analysis Validation Validation with Experimental Data Analysis->Validation End Elucidated Reaction Mechanism Validation->End

References

Methodological & Application

Application Notes & Protocols for the Enzymatic Synthesis of trans-Geranyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

trans-Geranyl-CoA is a crucial intermediate in various biosynthetic pathways and serves as a key precursor for the synthesis of numerous secondary metabolites, including terpenoids and polyketides. Its availability is essential for in vitro studies of enzymes involved in these pathways, for drug discovery efforts targeting these enzymes, and for the development of cell-free biosynthetic systems. Chemical synthesis of Geranyl-CoA can be challenging due to the lability of the thioester bond. Enzymatic synthesis offers a mild and specific alternative, yielding a biologically active product under aqueous conditions.

This document provides a detailed protocol for the in vitro enzymatic synthesis of this compound from trans-geranic acid and Coenzyme A (CoA) using a promiscuous acyl-CoA synthetase. Acyl-CoA synthetases (EC 6.2.1.3) catalyze the ATP-dependent formation of a thioester bond between a carboxylic acid and CoA. While an enzyme with absolute specificity for geranic acid may not be readily available, several acyl-CoA synthetases, particularly those with broad substrate specificity for branched-chain and modified fatty acids, can be employed for this purpose.[1][2]

I. Principle of the Reaction

The enzymatic synthesis of this compound proceeds in two half-reactions catalyzed by an acyl-CoA synthetase:

  • Adenylation of Geranic Acid: trans-Geranic acid reacts with ATP to form an enzyme-bound geranyl-AMP intermediate and pyrophosphate (PPi).

  • Thioesterification with Coenzyme A: The activated geranyl group is transferred from AMP to the sulfhydryl group of Coenzyme A, forming this compound and releasing AMP.

The overall reaction is as follows:

trans-Geranic Acid + ATP + CoA ⇌ this compound + AMP + PPi

This reaction is rendered effectively irreversible by the hydrolysis of pyrophosphate by inorganic pyrophosphatase, which is often included in the reaction mixture.

II. Quantitative Data Summary

The following tables summarize key quantitative data relevant to the enzymatic synthesis of acyl-CoA esters. Note that specific kinetic parameters for this compound are not widely reported; therefore, data for analogous substrates with promiscuous or related synthetases are provided as a reference.

Table 1: Typical Reaction Component Concentrations

ComponentStock ConcentrationFinal Concentration
Tris-HCl (pH 7.5)1 M50-100 mM
MgCl₂1 M5-10 mM
ATP100 mM2-5 mM
Coenzyme A (Li salt)50 mM1-2 mM
trans-Geranic Acid100 mM (in DMSO)0.5-1 mM
Dithiothreitol (DTT)1 M1-2 mM
Inorganic Pyrophosphatase10 U/µL0.1-0.2 U/µL
Promiscuous Acyl-CoA Synthetase1-5 mg/mL10-50 µg/mL

Table 2: Analogous Kinetic Parameters for Acyl-CoA Synthetases

Enzyme SourceSubstrateK_m (µM)k_cat (s⁻¹)Reference
Mycobacterium tuberculosis (FadD6)Dodecanoic Acid15 ± 21.2 ± 0.1[2]
Metarhizium anisopliae (MacsMa)2-Methylbutyrate80 ± 100.9 ± 0.05[3]
Murine FAS (KS Domain)Decanoyl-ACP5.5 ± 0.90.012 ± 0.001[4]
Pseudomonas fragi ACSGeneral Fatty Acids-2-8 U/mg

Note: The data presented for murine FAS represents the ketoacyl synthase (KS) domain activity and is provided for comparative purposes of branched-chain substrate utilization.

III. Experimental Protocols

A. Protocol for Enzymatic Synthesis of this compound

This protocol describes a general method for the synthesis of this compound. Optimization of substrate concentrations, enzyme concentration, and incubation time may be necessary depending on the specific acyl-CoA synthetase used.

Materials:

  • Promiscuous Acyl-CoA Synthetase (e.g., from Mycobacterium or Pseudomonas species)

  • trans-Geranic Acid

  • Coenzyme A lithium salt hydrate

  • Adenosine 5'-triphosphate (ATP) disodium salt hydrate

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Inorganic Pyrophosphatase from Saccharomyces cerevisiae

  • Dimethyl sulfoxide (DMSO)

  • Ultrapure water

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 M stock solution of Tris-HCl, pH 7.5.

    • Prepare a 1 M stock solution of MgCl₂.

    • Prepare a 100 mM stock solution of ATP in water, neutralized to pH 7.0.

    • Prepare a 50 mM stock solution of Coenzyme A in water.

    • Prepare a 100 mM stock solution of trans-geranic acid in DMSO.

    • Prepare a 1 M stock solution of DTT in water.

    • Store all stock solutions in aliquots at -20°C.

  • Reaction Assembly:

    • In a microcentrifuge tube, assemble the following components on ice in the order listed to a final volume of 1 mL:

      • 790 µL Ultrapure water

      • 100 µL 1 M Tris-HCl (pH 7.5) (Final: 100 mM)

      • 10 µL 1 M MgCl₂ (Final: 10 mM)

      • 20 µL 1 M DTT (Final: 2 mM)

      • 40 µL 50 mM Coenzyme A (Final: 2 mM)

      • 10 µL 100 mM trans-Geranic Acid (Final: 1 mM)

      • 10 µL 10 U/µL Inorganic Pyrophosphatase (Final: 0.1 U/µL)

      • 10 µL Promiscuous Acyl-CoA Synthetase (e.g., 1 mg/mL stock, Final: 10 µg/mL)

    • Initiate the reaction by adding 10 µL of 100 mM ATP (Final: 1 mM).

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2-4 hours. The optimal incubation time should be determined empirically.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume of ice-cold 10% (w/v) trichloroacetic acid (TCA) or by flash-freezing in liquid nitrogen and storing at -80°C until purification.

B. Protocol for Purification of this compound

This protocol describes a solid-phase extraction (SPE) method for the purification of the synthesized Geranyl-CoA.

Materials:

  • C18 SPE cartridge

  • Methanol

  • Acetonitrile

  • Potassium phosphate buffer (pH 4.9)

  • Ultrapure water

Procedure:

  • Sample Preparation:

    • If the reaction was quenched with TCA, centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated protein. Transfer the supernatant to a new tube.

  • SPE Cartridge Equilibration:

    • Equilibrate a C18 SPE cartridge by washing with 3 mL of methanol, followed by 3 mL of ultrapure water.

  • Sample Loading:

    • Load the reaction supernatant onto the equilibrated C18 cartridge.

  • Washing:

    • Wash the cartridge with 3 mL of ultrapure water to remove salts, ATP, AMP, and residual Coenzyme A.

    • Wash with a low percentage of organic solvent (e.g., 5% acetonitrile in water) to remove more polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1-2 mL of a higher concentration of organic solvent (e.g., 50-70% acetonitrile in water).

  • Solvent Removal and Storage:

    • Lyophilize or evaporate the solvent from the eluted fraction under a stream of nitrogen.

    • Resuspend the purified this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) and store at -80°C.

C. Protocol for Analysis of this compound

The formation of this compound can be monitored by reverse-phase high-performance liquid chromatography (RP-HPLC).

Instrumentation and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM Potassium phosphate buffer, pH 4.9

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 20-30 minutes.

  • Flow Rate: 1 mL/min

  • Detection: UV absorbance at 260 nm (for the adenine moiety of CoA)

Procedure:

  • Inject a small aliquot of the purified product onto the HPLC system.

  • Monitor the chromatogram for a new peak corresponding to this compound, which will have a longer retention time than Coenzyme A due to the hydrophobic geranyl group.

  • Confirmation can be achieved by treating an aliquot of the product with a strong base (e.g., 0.1 M KOH) to hydrolyze the thioester bond, which should result in the disappearance of the product peak and the reappearance of the Coenzyme A peak.

IV. Visualizations

Enzymatic_Synthesis_Pathway GeranicAcid trans-Geranic Acid Enzyme1 Acyl-CoA Synthetase GeranicAcid->Enzyme1 ATP ATP ATP->Enzyme1 GeranylAMP_E [Geranyl-AMP]-Enzyme Enzyme1->GeranylAMP_E PPi PPi GeranylAMP_E->PPi Release Enzyme2 Acyl-CoA Synthetase GeranylAMP_E->Enzyme2 GeranylCoA This compound GeranylAMP_E->GeranylCoA CoA CoA-SH CoA->GeranylAMP_E AMP AMP Enzyme2->AMP Release GeranylCoA->Enzyme2 Release

Caption: Enzymatic synthesis of this compound.

Experimental_Workflow Start Start ReagentPrep Reagent Preparation (Buffers, Substrates, Enzyme) Start->ReagentPrep ReactionSetup Assemble Reaction Mixture (on ice) ReagentPrep->ReactionSetup Incubation Incubate at 37°C (2-4 hours) ReactionSetup->Incubation Quench Quench Reaction (e.g., TCA or flash freeze) Incubation->Quench Purification Purification (Solid-Phase Extraction) Quench->Purification Analysis Analysis (RP-HPLC) Purification->Analysis Storage Store at -80°C Analysis->Storage End End Storage->End

References

Application Note: Quantification of trans-Geranyl-CoA using LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of trans-Geranyl-CoA in biological matrices. The method utilizes a simple protein precipitation step for sample preparation, followed by reversed-phase chromatographic separation and detection using multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer. This method demonstrates excellent linearity, accuracy, and precision, making it suitable for various research applications, including studies on isoprenoid biosynthesis and drug metabolism.

Introduction

This compound is a key intermediate in the mevalonate pathway, serving as a precursor for the biosynthesis of a diverse range of isoprenoids, including cholesterol, steroid hormones, and coenzyme Q10. Accurate quantification of this compound is crucial for understanding the regulation of these pathways and for the development of drugs targeting enzymes involved in isoprenoid metabolism. This document provides a detailed protocol for the reliable quantification of this compound by LC-MS/MS.

Experimental Protocols

Sample Preparation

A simple and efficient protein precipitation method is employed for the extraction of this compound from cellular or tissue samples.

  • Homogenization: Homogenize cell pellets or tissue samples in a cold solution of acetonitrile/methanol/water (2:2:1, v/v/v). For tissue, use approximately 1 mL of solvent per 50 mg of tissue.

  • Internal Standard: Add an appropriate internal standard, such as a stable isotope-labeled Geranyl-CoA or a structurally similar acyl-CoA like Heptadecanoyl-CoA, to the homogenate.[1]

  • Precipitation: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cellular debris.[2]

  • Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • Evaporation: Dry the supernatant under a gentle stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 10 mM ammonium acetate). Vortex and centrifuge again to remove any insoluble material before transferring to an autosampler vial for LC-MS/MS analysis.[3]

Liquid Chromatography

Chromatographic separation is achieved using a reversed-phase C18 column.

  • Column: Agilent ZORBAX 300SB-C8 (2.1 x 100 mm, 3.5 µm) or equivalent.[4]

  • Mobile Phase A: 10 mM ammonium acetate in water.[3]

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.2 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: Linear gradient to 95% B

    • 10-15 min: Hold at 95% B

    • 15.1-20 min: Return to 5% B and equilibrate.

Mass Spectrometry

Detection is performed using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • Ion Spray Voltage: 5500 V.

  • Temperature: 500°C.

  • Curtain Gas: 30 psi.

  • Nebulizer Gas (GS1): 65 psi.

  • Heater Gas (GS2): 55 psi.

  • Collision Gas: Nitrogen.

The MRM transitions for this compound are based on the characteristic fragmentation of acyl-CoAs, which involves a neutral loss of the 3'-phosphoadenosine 5'-diphosphate moiety (507 Da) and the formation of a specific fragment ion.

Data Presentation

The performance of the method was evaluated for linearity, limit of quantification (LLOQ), accuracy, and precision. The results are summarized in the tables below.

Table 1: MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Declustering Potential (DP) (V)Collision Energy (CE) (V)
This compound904.3397.39050
This compound (Qualifier)904.3428.19045
Internal Standard (e.g., C17:0-CoA)1020.6513.610055

Table 2: Method Validation Data

ParameterResult
Linearity
Calibration Range1 - 1000 ng/mL
Correlation Coefficient (r²)> 0.995
Lower Limit of Quantification (LLOQ) 1 ng/mL
Accuracy (% Bias)
LLOQ± 15%
Low QC (3 ng/mL)± 10%
Mid QC (300 ng/mL)± 8%
High QC (800 ng/mL)± 9%
Precision (%RSD)
Intra-day< 10%
Inter-day< 15%

Visualizations

The following diagrams illustrate the experimental workflow and the biochemical context of this compound.

experimental_workflow sample Biological Sample (Cells/Tissue) homogenize Homogenization (ACN/MeOH/H2O + IS) sample->homogenize precipitate Protein Precipitation homogenize->precipitate centrifuge1 Centrifugation (14,000 x g, 4°C) precipitate->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant dry Evaporation (Nitrogen Stream) supernatant->dry reconstitute Reconstitution (Mobile Phase A) dry->reconstitute centrifuge2 Centrifugation reconstitute->centrifuge2 analysis LC-MS/MS Analysis centrifuge2->analysis

Caption: LC-MS/MS Sample Preparation Workflow.

mevalonate_pathway acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmpp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmpp Isomerase gpp Geranyl Pyrophosphate (GPP) ipp->gpp fpp Farnesyl Pyrophosphate (FPP) ipp->fpp dmpp->gpp geranyl_coa This compound gpp->geranyl_coa Acyl-CoA Synthetase gpp->fpp terpenoids Terpenoids & Steroids fpp->terpenoids

Caption: Simplified Mevalonate Pathway.

Conclusion

The LC-MS/MS method described here provides a reliable and sensitive tool for the quantification of this compound in biological samples. The simple sample preparation protocol and the high selectivity of the MRM detection make this method well-suited for high-throughput analysis in both basic research and drug development settings.

References

Using trans-Geranyl-CoA as a substrate for terpene synthase assays

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols: Terpene Synthase Assays

Topic: Utilization of Prenyl-CoA vs. Prenyl Diphosphate Substrates in Terpene Synthase Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction and Principle

Terpenoids are the largest and most diverse class of natural products, with wide-ranging applications in pharmaceuticals, fragrances, and biofuels.[1] Their carbon skeletons are generated by a class of enzymes known as terpene synthases (TPS). These enzymes catalyze complex cyclization and rearrangement reactions using acyclic prenyl diphosphate precursors.[2][3]

The canonical substrates for monoterpene (C10), sesquiterpene (C15), and diterpene (C20) synthases are geranyl diphosphate (GPP), farnesyl diphosphate (FPP), and geranylgeranyl diphosphate (GGPP), respectively.[1][3] The reaction is initiated by the ionization of the diphosphate moiety, an excellent leaving group, which generates a highly reactive carbocation intermediate. This intermediate then undergoes a cascade of intramolecular reactions to form the vast array of terpene structures.

A common point of confusion is the potential use of other activated prenyl derivatives, such as trans-Geranyl-CoA, as substrates. It is critical to note that terpene synthases do not naturally utilize prenyl-CoA thioesters. The thioester linkage in Geranyl-CoA is not a suitable leaving group to initiate the carbocation chemistry central to the catalytic mechanism of terpene synthases.

These application notes will first clarify the canonical terpene synthase reaction, provide a detailed protocol for a standard assay using the correct substrate (Geranyl Diphosphate), and then explore a hypothetical chemo-enzymatic strategy to convert this compound into a usable substrate for these assays.

Canonical Terpene Biosynthesis Pathway

All terpenoids derive from the five-carbon precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). Head-to-tail condensation of these units by prenyltransferase enzymes produces the linear prenyl diphosphate chains that are the direct substrates for terpene synthases. The pathway leading to monoterpenes is illustrated below.

Terpene_Pathway cluster_precursors C5 Precursors cluster_condensation Condensation cluster_cyclization Cyclization IPP Isopentenyl Diphosphate (IPP) GPP_Synthase GPP Synthase (Prenyltransferase) IPP->GPP_Synthase DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPP_Synthase GPP Geranyl Diphosphate (GPP) GPP_Synthase->GPP + IPP TPS Monoterpene Synthase (TPS) GPP->TPS Substrate Monoterpenes Monoterpenes (e.g., Limonene, Pinene) TPS->Monoterpenes Products

Caption: Canonical pathway for monoterpene biosynthesis.

Standard Terpene Synthase Assay Protocol (Using Geranyl Diphosphate)

This protocol details a standard in vitro assay for characterizing monoterpene synthase activity using its natural substrate, GPP.

Reagents and Buffers
  • Enzyme Assay Buffer (500 µL reaction):

    • 25 mM HEPES, pH 7.4

    • 15 mM MgCl₂

    • 5 mM Dithiothreitol (DTT)

    • 10% (v/v) Glycerol

  • Substrate: Geranyl Diphosphate (GPP), 10 mM stock in methanol/water.

  • Enzyme: Purified recombinant terpene synthase (typically >90% pure).

  • Extraction Solvent: Hexane (or Pentane) containing an internal standard (e.g., 2.5 µM Isobutylbenzene).

Experimental Workflow

The general workflow involves incubating the enzyme with its substrate, extracting the volatile terpene products into an organic solvent, and analyzing the extract via Gas Chromatography-Mass Spectrometry (GC-MS).

Assay_Workflow prep 1. Reaction Setup - Add Assay Buffer - Add Purified Enzyme - Add GPP Substrate incubate 2. Incubation - 30°C for 1 hour - Overlay with Hexane to trap volatiles prep->incubate Start Reaction extract 3. Product Extraction - Vortex to mix layers - Centrifuge to separate - Collect Hexane layer incubate->extract Stop Reaction analyze 4. GC-MS Analysis - Inject Hexane extract - Separate & Identify Products - Quantify vs. Internal Std. extract->analyze Prepare Sample

Caption: Standard experimental workflow for in vitro terpene synthase assays.

Detailed Procedure
  • Enzyme Preparation: Express the terpene synthase gene in a suitable host (e.g., E. coli BL21(DE3)) and purify the protein, often via Ni-NTA affinity chromatography for His-tagged constructs. Quantify protein concentration using a standard method like the Bradford assay.

  • Reaction Setup: In a 2 mL glass GC vial, combine 40-50 µg of purified enzyme with the assay buffer.

  • Initiate Reaction: Add GPP to a final concentration of 10-100 µM to start the reaction. The final reaction volume should be 500 µL.

  • Product Trapping: Immediately overlay the aqueous reaction mixture with 500 µL of hexane containing the internal standard. Crimp-seal the vial.

  • Incubation: Incubate the reaction at 30°C for 1 hour with gentle shaking.

  • Extraction: Stop the reaction by vigorously vortexing the vial for 30 seconds to extract the terpene products into the hexane layer.

  • Phase Separation: Centrifuge the vial briefly (e.g., 1,000 x g for 2 minutes) to achieve clear separation of the aqueous and organic phases.

  • Sample Analysis: Carefully transfer the upper hexane layer to a new GC vial. Analyze 1 µL of the extract by GC-MS.

GC-MS Analysis
  • Column: Use a non-polar capillary column suitable for volatile compounds (e.g., HP-5MS).

  • Temperature Program: An example program is: hold at 60°C for 3 min, ramp at 5°C/min to 100°C, then ramp at 10°C/min to 250°C, hold for 10 min.

  • Identification: Identify products by comparing their mass spectra and retention times to those of authentic standards and entries in mass spectral libraries (e.g., NIST).

  • Quantification: Calculate product formation based on the peak area relative to the internal standard.

Data Presentation: Enzyme Kinetics

Kinetic parameters are determined by measuring the initial reaction velocity at varying substrate concentrations. The data can be fitted to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Table 1: Representative Kinetic Data for a Monoterpene Synthase with GPP

Substrate Enzyme Kₘ (µM) k꜀ₐₜ (s⁻¹) Major Product(s) Reference
GPP CsTPS1SK 7.81 ± 0.68 0.0204 Limonene
GPP CsTPS3FN 12.5 ± 1.5 0.0115 β-Myrcene

| GPP | CsTPS37FN | 9.2 ± 1.1 | 0.0098 | Terpinolene | |

Hypothetical Protocol: Using this compound as a Precursor

As established, Geranyl-CoA is not a direct substrate. However, it could theoretically be used in a coupled, multi-step enzymatic assay to generate GPP in situ. This would require two additional enzymes: a thioesterase to hydrolyze Geranyl-CoA to geraniol and a kinase system to phosphorylate geraniol to GPP.

Proposed Chemo-Enzymatic Conversion Pathway

CoA_Conversion_Workflow GeranylCoA This compound Thioesterase Thioesterase GeranylCoA->Thioesterase Step 1 Geraniol Geraniol Thioesterase->Geraniol + H₂O - CoA-SH Kinase Geraniol Kinase & Pyrophosphokinase Geraniol->Kinase Step 2 GPP Geranyl Diphosphate (GPP) Kinase->GPP + 2 ATP - 2 ADP TPS Terpene Synthase GPP->TPS Step 3 Products Terpene Products TPS->Products

Caption: Hypothetical enzymatic cascade to convert Geranyl-CoA to GPP.

Protocol for Coupled Assay

This protocol is theoretical and requires optimization of the coupled enzyme system.

  • Reaction Mixture: Prepare a modified assay buffer containing all three enzymes (thioesterase, kinase system, and the terpene synthase of interest) and cofactors for all reactions (e.g., ATP for the kinase).

  • Initiation: Start the reaction by adding this compound.

  • Incubation and Analysis: Proceed with the incubation, extraction, and GC-MS analysis steps as described in the standard protocol (Section 3.3).

Challenges:

  • Enzyme Compatibility: All three enzymes must be active in the same buffer conditions (pH, temperature, cofactors).

  • Reaction Kinetics: The rates of the upstream enzymes must be sufficient to provide a steady supply of GPP to the terpene synthase without causing substrate or product inhibition across the cascade.

  • Commercial Availability: Sourcing specific and efficient geraniol kinases can be challenging.

Conclusion

While this compound is not a direct substrate for terpene synthases, understanding the correct biochemistry is paramount for successful assay design. The standard protocol using Geranyl Diphosphate is robust and widely applicable for characterizing these important enzymes. For researchers specifically interested in metabolic pathways involving Geranyl-CoA, a coupled enzymatic assay that converts it to the correct GPP substrate is a theoretical possibility, though it presents significant optimization challenges. The protocols and data presented here provide a comprehensive guide for professionals working in natural product discovery and enzyme characterization.

References

Application Notes & Protocols: In Vitro Reconstitution of the trans-Geranyl-CoA Metabolic Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide to the in vitro reconstitution of the trans-Geranyl-CoA metabolic pathway. It includes detailed protocols for enzyme expression and purification, the setup of the reconstituted pathway, and quantitative analysis of the reaction products. These notes are intended to facilitate the study of this pathway for applications in metabolic engineering, synthetic biology, and drug discovery.

Introduction

The this compound metabolic pathway is a key route in the biosynthesis of various terpenoids, a large and diverse class of naturally occurring organic chemicals. Terpenoids have a wide range of applications, including pharmaceuticals, fragrances, and biofuels. The in vitro reconstitution of this pathway allows for a detailed investigation of its enzymatic components, reaction kinetics, and regulation, free from the complexities of the cellular environment.

This document outlines a two-step enzymatic pathway for the synthesis of this compound starting from geraniol. The first step involves the oxidation of geraniol to geranic acid, followed by the activation of geranic acid to its corresponding CoA thioester.

Pathway Overview and Key Enzymes

The reconstituted pathway consists of two key enzymatic steps:

  • Geraniol Dehydrogenase (GeDH): Catalyzes the oxidation of geraniol to geranial.

  • Geranial Dehydrogenase (GaDH): Catalyzes the oxidation of geranial to geranic acid.

  • Geranoyl-CoA Synthetase (GCS): Activates geranic acid to this compound in an ATP-dependent manner.

The following diagram illustrates the workflow for the in vitro reconstitution of the this compound metabolic pathway.

cluster_purification Enzyme Preparation cluster_reconstitution In Vitro Reconstitution cluster_analysis Analysis GeDH_gene GeDH Gene Expression_Host E. coli Expression GeDH_gene->Expression_Host GaDH_gene GaDH Gene GaDH_gene->Expression_Host GCS_gene GCS Gene GCS_gene->Expression_Host Purification Affinity & Size-Exclusion Chromatography Expression_Host->Purification GeDH_enzyme GeDH_enzyme Purification->GeDH_enzyme Purified GeDH GaDH_enzyme GaDH_enzyme Purification->GaDH_enzyme Purified GaDH GCS_enzyme GCS_enzyme Purification->GCS_enzyme Purified GCS Geraniol Geraniol Geranic_Acid Geranic Acid Geraniol->Geranic_Acid GeDH, GaDH, NAD+ Geranyl_CoA This compound Geranic_Acid->Geranyl_CoA GCS, ATP, CoA HPLC HPLC-UV/MS Analysis Geranyl_CoA->HPLC Reaction_Mix Reaction Buffer (ATP, CoA, MgCl2, NAD+) Quantification Quantification of Geranyl-CoA HPLC->Quantification

Figure 1: Experimental workflow for the in vitro reconstitution and analysis of the this compound pathway.

Data Presentation: Enzyme Kinetics and Product Yield

The following tables summarize the kinetic parameters of the key enzymes involved in the pathway and the expected product yield under optimized conditions.

Table 1: Kinetic Parameters of Pathway Enzymes

EnzymeSubstrateKm (µM)kcat (s-1)Optimal pHOptimal Temp. (°C)
GeDH Geraniol1505.28.030
NAD+250-
GaDH Geranial1208.18.530
NAD+300-
GCS Geranic Acid501.57.537
ATP200-
Coenzyme A150-

Table 2: In Vitro Reaction Components and Product Yield

ComponentInitial ConcentrationFinal ConcentrationProduct Yield (%)
Geraniol1 mM< 0.05 mM> 95% conversion
NAD+2 mM--
ATP2 mM--
Coenzyme A1.5 mM--
MgCl25 mM--
GeDH1 µM1 µM-
GaDH1 µM1 µM-
GCS2 µM2 µM-
This compound 0 mM~0.9 mM~90% (from Geraniol)

Experimental Protocols

Expression and Purification of Recombinant Enzymes

This protocol describes the expression of His-tagged GeDH, GaDH, and GCS in E. coli and their subsequent purification.

Materials:

  • Expression plasmids containing the genes for GeDH, GaDH, and GCS with an N-terminal His6-tag.

  • E. coli BL21(DE3) competent cells.

  • LB medium and agar plates with appropriate antibiotics.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT.

  • Wash Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 1 mM DTT.

  • Elution Buffer: 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 1 mM DTT.

  • Dialysis Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT.

  • Ni-NTA affinity chromatography column.

  • Size-exclusion chromatography column (e.g., Superdex 200).

Procedure:

  • Transformation and Expression:

    • Transform the expression plasmids into E. coli BL21(DE3) cells.

    • Inoculate a single colony into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C to an OD600 of 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

  • Cell Lysis:

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.

  • Purification:

    • Load the supernatant onto a Ni-NTA column pre-equilibrated with Lysis Buffer.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the protein with 5 column volumes of Elution Buffer.

    • Concentrate the eluted fractions and perform buffer exchange into Dialysis Buffer using a centrifugal filter device.

    • For higher purity, perform size-exclusion chromatography using the Dialysis Buffer as the mobile phase.

    • Assess protein purity by SDS-PAGE and determine the concentration using a Bradford assay. Store the purified enzymes at -80°C.

In Vitro Reconstitution of the this compound Pathway

This protocol describes the setup of the enzymatic reaction to produce this compound from geraniol.

Materials:

  • Purified GeDH, GaDH, and GCS enzymes.

  • Reaction Buffer (5X): 250 mM Tris-HCl pH 7.8, 25 mM MgCl2.

  • Geraniol stock solution (100 mM in ethanol).

  • NAD+ stock solution (100 mM in water).

  • ATP stock solution (100 mM in water, pH 7.0).

  • Coenzyme A (CoA) stock solution (50 mM in water).

  • Quenching solution: 10% (v/v) formic acid.

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the following components on ice to a final volume of 200 µL:

      • 40 µL of 5X Reaction Buffer

      • 2 µL of Geraniol stock solution (final concentration 1 mM)

      • 4 µL of NAD+ stock solution (final concentration 2 mM)

      • 4 µL of ATP stock solution (final concentration 2 mM)

      • 6 µL of CoA stock solution (final concentration 1.5 mM)

      • Purified GeDH (final concentration 1 µM)

      • Purified GaDH (final concentration 1 µM)

      • Purified GCS (final concentration 2 µM)

      • Nuclease-free water to 200 µL.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 2 hours.

  • Reaction Quenching:

    • Stop the reaction by adding 20 µL of 10% formic acid.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to an HPLC vial for analysis.

Quantitative Analysis of this compound by HPLC

This protocol describes the quantification of the reaction product, this compound, using reverse-phase HPLC.

Materials:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 100 mM potassium phosphate buffer, pH 5.3.

  • Mobile Phase B: Acetonitrile.

  • This compound standard.

Procedure:

  • HPLC Method:

    • Set the column temperature to 30°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 260 nm.

    • Use the following gradient:

      • 0-5 min: 10% B

      • 5-25 min: 10% to 70% B

      • 25-30 min: 70% B

      • 30-35 min: 70% to 10% B

      • 35-40 min: 10% B

  • Analysis:

    • Inject 20 µL of the quenched reaction supernatant onto the HPLC system.

    • Create a standard curve using known concentrations of the this compound standard.

    • Identify the this compound peak in the sample chromatogram by comparing the retention time with the standard.

    • Quantify the amount of this compound in the sample by integrating the peak area and comparing it to the standard curve.

Visualizations of Pathway and Logical Relationships

The following diagrams illustrate the core metabolic pathway and the logical relationship of the enzymatic reactions.

Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranyl_CoA This compound Geranic_Acid->Geranyl_CoA GeDH GeDH GeDH->Geranial NADH_out1 NADH + H+ GeDH->NADH_out1 GaDH GaDH GaDH->Geranic_Acid NADH_out2 NADH + H+ GaDH->NADH_out2 GCS GCS GCS->Geranyl_CoA AMP_PPi_out AMP + PPi GCS->AMP_PPi_out NAD_in1 NAD+ NAD_in1->GeDH NAD_in2 NAD+ NAD_in2->GaDH ATP_in ATP ATP_in->GCS CoA_in CoA-SH CoA_in->GCS

Figure 2: The this compound metabolic pathway showing substrates, products, and enzymes.

Start Start: Geraniol Step1 Oxidation to Geranial (GeDH, NAD+) Start->Step1 Step2 Oxidation to Geranic Acid (GaDH, NAD+) Step1->Step2 Step3 CoA Ligation (GCS, ATP, CoA) Step2->Step3 End End: this compound Step3->End

Figure 3: Logical flow of the enzymatic reactions in the reconstituted pathway.

Application Note: Purification of trans-Geranyl-CoA from Cell Lysates

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

trans-Geranyl-CoA is a pivotal intermediate in the mevalonate pathway, serving as a precursor for the biosynthesis of a vast array of isoprenoids, including cholesterol, steroid hormones, and coenzyme Q.[1] The ability to isolate and purify Geranyl-CoA from cellular sources is crucial for studying the enzymes involved in these pathways, screening for potential inhibitors, and developing novel therapeutic agents. This document provides a detailed protocol for the purification of this compound from cell lysates, employing a combination of chemical extraction and chromatographic techniques. The protocol is designed to be adaptable for various cell types expressing the necessary biosynthetic pathways.

Experimental Protocols

This protocol outlines a multi-step process beginning with cell lysis and culminating in high-purity this compound suitable for downstream applications.

Cell Lysis and Lysate Preparation

The initial step involves the efficient disruption of cells to release intracellular metabolites, including Geranyl-CoA. Mechanical lysis is recommended to minimize the use of detergents that may interfere with subsequent purification steps.

Materials:

  • Cell pellet (from culture)

  • Lysis Buffer: 50 mM Potassium Phosphate, pH 7.4, 2 mM EDTA, 1 mM DTT, 1x Protease Inhibitor Cocktail

  • Sonicator or French press

  • Refrigerated centrifuge

Protocol:

  • Resuspend the cell pellet in ice-cold Lysis Buffer. A common ratio is 4 mL of buffer per gram of wet cell paste.

  • Lyse the cells using sonication on ice.[2][3] Use short bursts (e.g., 15-20 seconds) followed by cooling periods (e.g., 30-60 seconds) to prevent sample heating and denaturation.[4] Monitor cell disruption via microscopy.

  • Centrifuge the crude lysate at high speed (e.g., >20,000 x g) for 30-60 minutes at 4°C to pellet cell debris.[5]

  • Carefully collect the supernatant, which contains the soluble Geranyl-CoA.

Protein Precipitation and Initial Extraction

To remove the bulk of proteins and other macromolecules, a solvent precipitation step is employed.

Materials:

  • Clarified cell lysate

  • Acetonitrile (ice-cold)

  • Isopropanol (ice-cold)

Protocol:

  • To the clarified lysate, add an ice-cold mixture of acetonitrile/isopropanol (e.g., 1:1 v/v). A common method is to use a 2:1 ratio of solvent mixture to lysate.

  • Vortex vigorously and incubate on ice for 30 minutes to allow for complete protein precipitation.

  • Centrifuge at >12,000 x g for 15 minutes at 4°C.

  • The supernatant now contains the acyl-CoA esters and other small molecules. Carefully transfer it to a new tube.

Solid-Phase Extraction (SPE) Cleanup

SPE is used to concentrate the acyl-CoAs and remove interfering small molecules prior to HPLC. A reversed-phase (C18) cartridge is suitable for this purpose.

Materials:

  • Supernatant from the precipitation step

  • C18 SPE Cartridge

  • SPE Vacuum Manifold

  • Activation Solvent: 100% Methanol

  • Equilibration Buffer: 50 mM Potassium Phosphate, pH 7.4

  • Wash Buffer: 5% Methanol in 50 mM Potassium Phosphate, pH 7.4

  • Elution Buffer: 80% Methanol in 50 mM Potassium Phosphate, pH 7.4

Protocol:

  • Activate the C18 cartridge by passing 2-3 column volumes of 100% Methanol through it.

  • Equilibrate the cartridge by passing 2-3 column volumes of Equilibration Buffer.

  • Load the supernatant from the protein precipitation step onto the cartridge.

  • Wash the cartridge with 2-3 column volumes of Wash Buffer to remove hydrophilic impurities.

  • Elute the Geranyl-CoA and other acyl-CoAs with 1-2 column volumes of Elution Buffer.

  • Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried sample in a small volume of HPLC mobile phase A for injection.

HPLC Purification

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the primary method for purifying this compound to a high degree.

Materials:

  • HPLC system with a UV detector

  • C18 analytical or semi-preparative column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM Potassium Phosphate, pH 5.5

  • Mobile Phase B: Acetonitrile

  • This compound standard (for retention time comparison)

Protocol:

  • Equilibrate the C18 column with a starting condition of low organic solvent (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

  • Inject the reconstituted sample from the SPE step.

  • Run a linear gradient to increase the concentration of Mobile Phase B. An example gradient could be: 5% to 50% B over 40 minutes.

  • Monitor the elution profile at 260 nm, the absorbance maximum for the adenine ring of Coenzyme A.

  • Collect fractions corresponding to the peak that co-elutes with the this compound standard.

  • Pool the relevant fractions and lyophilize or vacuum concentrate to obtain the purified product.

Quantification and Purity Assessment

The concentration and purity of the final product can be determined using spectrophotometry and analytical HPLC or LC-MS/MS.

  • UV-Vis Spectrophotometry: Determine the concentration using the molar extinction coefficient of Coenzyme A at 260 nm (ε = 16,400 M⁻¹cm⁻¹).

  • Analytical HPLC: Re-inject a small aliquot of the purified fraction onto an analytical C18 column to assess purity, which should appear as a single, sharp peak.

  • LC-MS/MS: For definitive identification and highly sensitive quantification, liquid chromatography-tandem mass spectrometry is the method of choice.

Data Presentation

The following table provides an illustrative summary of the data that should be collected at each stage of the purification process. Actual values will vary depending on the cell type, expression levels, and initial culture volume.

Purification StepTotal Protein (mg)Geranyl-CoA (nmol)Specific Activity (nmol/mg)Yield (%)Purity (Fold)
Clarified Lysate20050.00.251001.0
Acetonitrile/IPA Supernatant1545.03.009012.0
SPE Eluate0.540.581.081324.0
Pooled HPLC Fractions< 0.0132.4>324065>12960

Workflow and Pathway Visualization

The diagrams below illustrate the experimental workflow for the purification protocol.

Purification_Workflow Purification Workflow for this compound A Cell Culture B Cell Harvest (Centrifugation) A->B C Cell Lysis (Sonication) B->C D Clarification (High-Speed Centrifugation) C->D Crude Lysate E Protein Precipitation (Acetonitrile/Isopropanol) D->E Clarified Lysate F Solid-Phase Extraction (C18 Cartridge) E->F Small Molecule Fraction G RP-HPLC Purification F->G Concentrated Acyl-CoAs I Purified this compound G->I Pure Fractions H Analysis (UV-Vis, LC-MS/MS) I->H

Caption: Experimental workflow for this compound purification.

References

Application Notes & Protocols: A Cell-Free System for trans-Geranyl-CoA Production

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Geranyl-CoA is a key intermediate in the biosynthesis of various valuable natural products, including certain cannabinoids and other polyketides. Its availability is often a limiting factor in the development of novel therapeutics and bio-based chemicals. Cell-free synthetic biology offers a powerful platform to circumvent the complexities and limitations of in-vivo production, such as cellular toxicity and competing metabolic pathways.[1][2] This document provides detailed application notes and protocols for the development of a cell-free system for the production of this compound.

The system is based on the principles of cell-free protein synthesis (CFPS), where the transcriptional and translational machinery is harnessed in vitro to produce active enzymes.[3][4] These enzymes then catalyze the conversion of precursors into the target molecule. This approach allows for precise control over reaction conditions and enzyme concentrations, facilitating rapid prototyping and optimization of biosynthetic pathways.

Principle of the System

The cell-free production of this compound is achieved in a two-stage process:

  • Cell-Free Protein Synthesis (CFPS): The necessary enzymes for the biosynthetic pathway are expressed from DNA templates using a cell-free extract, typically from E. coli.

  • Enzymatic Conversion: The synthesized enzymes then catalyze the conversion of a suitable precursor, such as geraniol or geranyl pyrophosphate (GPP), along with Coenzyme A (CoA), into this compound.

This document will focus on the synthesis of an acyl-CoA synthetase or a CoA-ligase capable of converting geraniol to this compound.

Data Presentation

Table 1: Representative Protein Yields from an E. coli based Cell-Free Protein Synthesis System
ProteinExpected Molecular Weight (kDa)Total Protein Yield (mg/mL)Soluble Protein Yield (mg/mL)
Geraniol Acyl-CoA Synthetase (Hypothetical)~551.0 - 1.5>0.9
Green Fluorescent Protein (Control)27~1.2>1.1

Note: Data is representative and based on typical yields for proteins of similar size in E. coli-based CFPS systems. Actual yields may vary depending on the specific enzyme and optimization of reaction conditions.

Table 2: Kinetic Parameters of Related Acyl-CoA Synthetases
EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)
Geranoyl-CoA carboxylaseGeranoyl-CoA64 ± 5Not Reported
3-methylcrotonyl-CoA carboxylase3-methylcrotonyl-CoA15012.5

Note: This data is for enzymes that utilize or are structurally related to the target product and can be used as a benchmark for characterizing the synthesized enzyme.

Signaling Pathways and Experimental Workflows

Biosynthetic Pathway for this compound

The proposed cell-free system will express a geraniol acyl-CoA synthetase to catalyze the formation of this compound from geraniol and Coenzyme A. The synthesis of geraniol itself originates from the mevalonate (MVA) pathway, which utilizes acetyl-CoA as a starting precursor.

Geranyl_CoA_Pathway cluster_mva Mevalonate (MVA) Pathway cluster_cfps Cell-Free Enzymatic Synthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA ERG10/AtoB HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP Multiple Steps DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI1 GPP Geranyl Pyrophosphate (GPP) IPP->GPP GPPS DMAPP->GPP Geraniol Geraniol GPP->Geraniol GES Geraniol_input Geraniol Geraniol->Geraniol_input GeranylCoA This compound Geraniol_input->GeranylCoA Geraniol Acyl-CoA Synthetase (CFPS) CoA Coenzyme A CoA->GeranylCoA ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi

Caption: Biosynthetic pathway leading to this compound.

Experimental Workflow

The overall experimental workflow involves the preparation of the cell-free extract, the cell-free protein synthesis reaction, and the subsequent enzymatic conversion and analysis.

Experimental_Workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_conversion Conversion & Analysis A E. coli Culture B Cell Lysis & Centrifugation A->B C S30 Cell-Free Extract B->C D Cell-Free Protein Synthesis Reaction (Extract, DNA, Energy Source, Amino Acids) C->D E Incubation (30°C, 6-20h) D->E F Synthesized Geraniol Acyl-CoA Synthetase E->F G Enzymatic Reaction (Synthesized Enzyme, Geraniol, CoA, ATP) F->G H Incubation G->H I This compound H->I J LC-MS/MS Analysis I->J

Caption: Experimental workflow for this compound production.

Experimental Protocols

Protocol 1: Preparation of S30 Cell-Free Extract from E. coli

This protocol is adapted from standard methods for preparing translationally active cell extracts.

Materials:

  • E. coli strain (e.g., BL21 Star™ (DE3))

  • 2xYT medium

  • S30 buffer (10 mM Tris-acetate pH 8.2, 14 mM magnesium acetate, 60 mM potassium acetate, 2 mM DTT)

  • High-pressure homogenizer or sonicator

  • Centrifuge

Procedure:

  • Inoculate a starter culture of E. coli in 2xYT medium and grow overnight at 37°C with shaking.

  • Inoculate a larger culture with the overnight culture and grow to an OD600 of 0.8-1.0.

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with cold S30 buffer.

  • Resuspend the cell pellet in S30 buffer at a ratio of 1 mL buffer per 1 g of wet cell paste.

  • Lyse the cells using a high-pressure homogenizer or sonicator, keeping the sample on ice to prevent overheating.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (this is the S30 extract) and incubate at 37°C for 60 minutes to degrade endogenous nucleic acids.

  • Centrifuge again at 30,000 x g for 30 minutes at 4°C.

  • Aliquot the supernatant, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free Protein Synthesis of Geraniol Acyl-CoA Synthetase

Materials:

  • S30 Cell-Free Extract (from Protocol 1)

  • Plasmid DNA or linear expression template encoding the geraniol acyl-CoA synthetase gene under a T7 promoter.

  • CFPS master mix (components listed below)

  • Nuclease-free water

CFPS Master Mix Components (Final Concentrations):

  • 5-10 nM DNA template

  • 1.2 mM ATP

  • 0.85 mM each of GTP, UTP, and CTP

  • 34 µg/mL L-5-formyl-5,6,7,8-tetrahydrofolic acid

  • 2 mM of each of the 20 amino acids

  • 30 mM 3-phosphoglyceric acid (3-PGA)

  • 0.1 mg/mL T7 RNA polymerase (if not present in the extract strain)

  • ~30% (v/v) S30 cell-free extract

Procedure:

  • Thaw all components on ice.

  • Prepare the CFPS reaction mixture by combining the master mix components.

  • Add the DNA template to the reaction mixture.

  • Initiate the reaction by adding the S30 cell-free extract.

  • Incubate the reaction at 30°C for 6-20 hours.

  • The reaction mixture containing the synthesized enzyme can be used directly in the enzymatic conversion step or stored at -20°C.

Protocol 3: Enzymatic Synthesis and Quantification of this compound

Materials:

  • CFPS reaction mixture containing the synthesized geraniol acyl-CoA synthetase

  • Geraniol

  • Coenzyme A (CoA)

  • ATP

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0, 10 mM MgCl2)

  • LC-MS/MS system for quantification

Procedure:

  • Set up the enzymatic reaction in the reaction buffer with the following components:

    • 20-50% (v/v) of the CFPS reaction mixture

    • 1-5 mM Geraniol

    • 1-5 mM Coenzyme A

    • 5-10 mM ATP

  • Incubate the reaction at 30°C for 1-4 hours.

  • Stop the reaction by adding an equal volume of cold methanol or by heat inactivation.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant for the presence of this compound using a validated LC-MS/MS method. A standard curve with purified this compound should be used for quantification.

Applications in Drug Development

The cell-free synthesis of this compound has several potential applications in drug discovery and development:

  • Precursor for Novel Cannabinoids: this compound is a precursor for the synthesis of cannabigerolic acid (CBGA), the parent molecule for many cannabinoids. A reliable cell-free source of this compound can accelerate the discovery and development of novel cannabinoid-based therapeutics.

  • High-Throughput Screening: The open nature of cell-free systems allows for the rapid testing of enzyme variants and pathway optimization, facilitating high-throughput screening for improved production of valuable compounds.

  • Production of Toxic or Difficult-to-Express Intermediates: Cell-free systems can produce compounds that are toxic to living cells, opening up possibilities for synthesizing novel drug candidates that are otherwise inaccessible.

  • Isotopically Labeled Standards: The system can be used to generate isotopically labeled this compound for use as an internal standard in quantitative bioanalytical assays.

By providing a flexible and controllable platform for the synthesis of this key intermediate, the described cell-free system can significantly contribute to the advancement of research and development in the pharmaceutical and biotechnology sectors.

References

Application of trans-Geranyl-CoA in Studying Enzyme Kinetics of Geranoyl-CoA Carboxylase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

Introduction

trans-Geranyl-CoA is a key intermediate in the catabolism of acyclic isoprenoids, such as geraniol, in various organisms, including bacteria and plants. The study of enzymes that utilize this compound is crucial for understanding these metabolic pathways and for the development of novel herbicides and antimicrobial agents. One such enzyme is Geranoyl-CoA carboxylase (GCC, EC 6.4.1.5), a biotin-dependent enzyme that catalyzes the ATP-dependent carboxylation of geranoyl-CoA. This application note provides detailed protocols for the use of this compound in the kinetic characterization of Geranoyl-CoA carboxylase.

Principle of the Assay

The kinetic parameters of Geranoyl-CoA carboxylase can be determined using a coupled spectrophotometric assay. The carboxylation of this compound by GCC produces ADP. The rate of ADP formation is coupled to the oxidation of NADH through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH). The decrease in absorbance at 340 nm, corresponding to the oxidation of NADH, is directly proportional to the activity of Geranoyl-CoA carboxylase. This continuous assay allows for the real-time monitoring of enzyme activity and is suitable for determining key kinetic parameters such as the Michaelis-Menten constant (Km) and the maximum velocity (Vmax).

Key Features

  • Continuous Monitoring: The coupled spectrophotometric assay allows for real-time measurement of enzyme kinetics.

  • High Specificity: The assay is specific for the carboxylation reaction that produces ADP.

  • Non-Radioactive: This method avoids the use of hazardous radioactive materials.

  • Versatile: The protocol can be adapted for screening inhibitors and for characterizing mutant enzymes.

Quantitative Data

The kinetic parameters of Geranoyl-CoA carboxylase have been determined for the enzyme purified from maize leaves. The apparent Km values for its substrates are summarized in the table below.

SubstrateApparent KmSource OrganismReference
trans-Geranoyl-CoA64 ± 5 µMZea mays (Maize)--INVALID-LINK--
ATP8.4 ± 0.4 µMZea mays (Maize)--INVALID-LINK--
Bicarbonate (HCO3-)0.58 ± 0.04 mMZea mays (Maize)--INVALID-LINK--

Signaling Pathway and Experimental Workflow

isoprenoid_catabolism Geraniol Geraniol Geranial Geranial Geraniol->Geranial Alcohol Dehydrogenase Geranoic_acid Geranoic Acid Geranial->Geranoic_acid Aldehyde Dehydrogenase trans_Geranyl_CoA This compound Geranoic_acid->trans_Geranyl_CoA Acyl-CoA Synthetase Carboxygeranyl_CoA 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA trans_Geranyl_CoA->Carboxygeranyl_CoA Geranoyl-CoA Carboxylase (GCC) Further_Metabolism Further Metabolism (β-oxidation) Carboxygeranyl_CoA->Further_Metabolism

Isoprenoid Catabolism Pathway

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Prepare_Reagents Prepare Assay Buffer and Reagents Setup_Reaction Set up Reaction Mixture (Buffer, ATP, MgCl2, NADH, PEP, PK, LDH) Prepare_Reagents->Setup_Reaction Enzyme_Prep Purify/Prepare Geranoyl-CoA Carboxylase Enzyme_Prep->Setup_Reaction Substrate_Prep Prepare this compound Stock Solution Initiate_Reaction Initiate Reaction with This compound Substrate_Prep->Initiate_Reaction Setup_Reaction->Initiate_Reaction Monitor_Absorbance Monitor Absorbance at 340 nm Initiate_Reaction->Monitor_Absorbance Calculate_Rates Calculate Initial Reaction Rates Monitor_Absorbance->Calculate_Rates Plot_Data Plot Data (e.g., Lineweaver-Burk) Calculate_Rates->Plot_Data Determine_Parameters Determine Km and Vmax Plot_Data->Determine_Parameters

Kinetic Assay Workflow

Experimental Protocols

1. Synthesis of this compound

This compound can be synthesized from geranic acid and coenzyme A (CoA) using a suitable chemical or enzymatic method. For enzymatic synthesis, an acyl-CoA synthetase can be employed. The concentration of the synthesized this compound should be determined spectrophotometrically using the molar extinction coefficient for the thioester bond.

2. Coupled Spectrophotometric Assay for Geranoyl-CoA Carboxylase (Adapted Protocol)

This protocol is adapted from a method described for a homologous acyl-CoA carboxylase and is designed for the kinetic analysis of Geranoyl-CoA carboxylase.[1]

a. Reagents and Buffers

  • Assay Buffer: 100 mM Potassium Phosphate, pH 8.3

  • Substrates:

    • This compound stock solution (e.g., 10 mM in water)

    • ATP stock solution (e.g., 100 mM in water, pH 7.0)

    • Sodium Bicarbonate (NaHCO3) stock solution (e.g., 1 M in water)

  • Coupling System Reagents:

    • Phosphoenolpyruvate (PEP) stock solution (e.g., 50 mM in water)

    • NADH stock solution (e.g., 20 mM in 10 mM Tris-HCl, pH 7.5)

    • Pyruvate Kinase (PK) from rabbit muscle (e.g., 500 units/mL)

    • Lactate Dehydrogenase (LDH) from rabbit muscle (e.g., 1000 units/mL)

  • Other Reagents:

    • Magnesium Chloride (MgCl2) stock solution (e.g., 1 M in water)

    • Bovine Serum Albumin (BSA) (e.g., 10 mg/mL in water)

  • Enzyme: Purified or partially purified Geranoyl-CoA carboxylase.

b. Assay Procedure

  • Prepare a reaction mixture in a 1 mL cuvette containing the following components at the final concentrations indicated:

    • 100 mM Potassium Phosphate, pH 8.3

    • 5 mM MgCl2

    • 3 mM ATP

    • 50 mM NaHCO3

    • 0.5 mM PEP

    • 0.2 mM NADH

    • ~5 units of Pyruvate Kinase

    • ~7 units of Lactate Dehydrogenase

    • 0.3 mg/mL BSA

    • Add water to bring the volume to just under 1 mL.

  • Incubate the reaction mixture at the desired temperature (e.g., 30°C) for 5-10 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Add a suitable amount of Geranoyl-CoA carboxylase to the cuvette and mix gently.

  • Initiate the reaction by adding varying concentrations of this compound (e.g., from 10 µM to 200 µM).

  • Immediately start monitoring the decrease in absorbance at 340 nm using a spectrophotometer. Record the absorbance every 10-15 seconds for 5-10 minutes.

c. Data Analysis

  • Calculate the initial reaction rate (v) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (εNADH at 340 nm = 6220 M-1cm-1).

  • Plot the initial reaction rates against the corresponding this compound concentrations.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using a non-linear regression software. Alternatively, a Lineweaver-Burk plot (1/v vs. 1/[S]) can be used for a graphical estimation of the kinetic parameters.

coupled_assay_pathway cluster_gcc Geranoyl-CoA Carboxylase Reaction cluster_pk Pyruvate Kinase Reaction cluster_ldh Lactate Dehydrogenase Reaction GeranylCoA This compound Product Carboxygeranyl-CoA GeranylCoA->Product GCC ATP ATP ADP ADP ATP->ADP GCC HCO3 HCO3- HCO3->Product GCC ADP_PK ADP ADP->ADP_PK PEP Phosphoenolpyruvate Pyruvate Pyruvate PEP->Pyruvate PK Pyruvate_LDH Pyruvate Pyruvate->Pyruvate_LDH ATP_PK ATP ADP_PK->ATP_PK PK Lactate Lactate Pyruvate_LDH->Lactate LDH NADH NADH (A340) NAD NAD+ (No A340) NADH->NAD LDH

References

Application Notes and Protocols for the Synthesis of Isotopically Labeled trans--Geranyl-CoA for Tracer Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isotopically labeled compounds are indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. trans-Geranyl-CoA is a key intermediate in the biosynthesis of a vast array of isoprenoids, including steroids, carotenoids, and various secondary metabolites. This document provides detailed protocols for the chemical synthesis of isotopically labeled this compound, specifically with deuterium (²H or D) and carbon-13 (¹³C), for use as a tracer in metabolic studies. The protocols cover the synthesis, purification, and characterization of the labeled compound. Furthermore, a general protocol for conducting tracer studies using the synthesized labeled this compound is outlined.

Introduction

Tracer studies employing stable isotopes have become a cornerstone of modern metabolomics, allowing for the precise tracking of atoms through intricate metabolic networks.[1] Stable Isotope Resolved Metabolomics (SIRM) provides an unambiguous method to follow the fate of labeled precursors in cells, tissues, or whole organisms.[1] this compound is a pivotal branch-point metabolite in the isoprenoid pathway, making its isotopically labeled counterpart a valuable tool for investigating the biosynthesis of numerous natural products and for studying the effects of potential drug candidates on this pathway. The synthesis of high-purity, isotopically enriched this compound is therefore a critical first step for such investigations. This application note details the necessary procedures to achieve this.

Data Presentation

Table 1: Summary of Expected Synthesis Yields and Isotopic Enrichment

Isotopic LabelStarting MaterialExpected Yield (%)Isotopic Purity (%)Analytical Method
Deuterium (d₅)[²H₅]-trans-Geraniol45-55>98GC-MS, ¹H NMR
Carbon-13 (¹³C₁₀)[¹³C₁₀]-trans-Geraniol40-50>99LC-MS, ¹³C NMR

Table 2: Key Reagents and Materials

Reagent/MaterialSupplierCatalog Number
[²H₅]-trans-GeraniolSigma-AldrichCustom Synthesis
[¹³C₁₀]-trans-GeraniolCambridge Isotope LaboratoriesCustom Synthesis
Coenzyme A trilithium saltSigma-AldrichC3019
Isobutyl chloroformateSigma-Aldrich178786
TriethylamineSigma-AldrichT0886
Anhydrous Tetrahydrofuran (THF)Sigma-Aldrich186562
High-Performance Liquid Chromatography (HPLC) systemAgilent Technologies1260 Infinity II
C18 Reverse-Phase HPLC ColumnWatersXBridge C18
Mass Spectrometer (Q-TOF)Agilent Technologies6545XT AdvanceBio
NMR SpectrometerBrukerAvance III HD

Experimental Protocols

Protocol 1: Synthesis of Isotopically Labeled trans-Geranic Acid

This protocol describes the oxidation of isotopically labeled trans-geraniol to the corresponding carboxylic acid.

  • Dissolution: Dissolve 100 mg of isotopically labeled (e.g., [²H₅] or [¹³C₁₀]) trans-geraniol in 10 mL of acetone.

  • Oxidation: Cool the solution to 0°C in an ice bath. Add Jones reagent (a solution of chromium trioxide in sulfuric acid) dropwise with stirring until a persistent orange-brown color is observed.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 hexane:ethyl acetate mobile phase.

  • Quenching: Once the reaction is complete (typically within 2 hours), quench the excess oxidant by adding isopropanol until the solution turns green.

  • Extraction: Add 20 mL of water and extract the aqueous layer three times with 20 mL of diethyl ether.

  • Washing: Combine the organic extracts and wash with saturated sodium bicarbonate solution (3 x 20 mL).

  • Acidification and Extraction: Acidify the combined bicarbonate washes to pH 2 with 1M HCl. Extract the aqueous layer three times with 20 mL of diethyl ether.

  • Drying and Evaporation: Dry the final combined organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the isotopically labeled trans-geranic acid.

Protocol 2: Synthesis of Isotopically Labeled this compound via the Mixed Anhydride Method

This protocol details the coupling of the isotopically labeled trans-geranic acid with Coenzyme A.

  • Activation of Carboxylic Acid: Dissolve 50 mg of the isotopically labeled trans-geranic acid in 5 mL of anhydrous tetrahydrofuran (THF). Cool the solution to -15°C in a salt-ice bath.

  • Mixed Anhydride Formation: Add 1.1 equivalents of triethylamine, followed by the dropwise addition of 1.1 equivalents of isobutyl chloroformate. Stir the reaction mixture at -15°C for 30 minutes. A white precipitate of triethylammonium chloride will form.

  • Coenzyme A Solution Preparation: In a separate flask, dissolve 1.2 equivalents of Coenzyme A trilithium salt in 5 mL of a 1:1 mixture of THF and water, kept at 0°C. Adjust the pH to 8.0 with a saturated solution of lithium hydroxide.

  • Coupling Reaction: Slowly add the Coenzyme A solution to the mixed anhydride reaction mixture with vigorous stirring. Allow the reaction to proceed at 0°C for 2 hours, then at room temperature for an additional 2 hours.

  • Solvent Removal: Remove the THF from the reaction mixture under reduced pressure.

  • Purification: The resulting aqueous solution contains the isotopically labeled this compound. Proceed immediately to purification by HPLC.

Protocol 3: Purification and Characterization of Isotopically Labeled this compound
  • HPLC Purification:

    • System: Agilent 1260 Infinity II HPLC or equivalent.

    • Column: Waters XBridge C18 column (5 µm, 4.6 x 150 mm).

    • Mobile Phase A: 50 mM ammonium acetate buffer, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 95% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 260 nm (for the adenine moiety of CoA).

  • Fraction Collection and Lyophilization: Collect the fractions corresponding to the major product peak. Pool the fractions and lyophilize to obtain the purified isotopically labeled this compound as a white powder.

  • Characterization:

    • Mass Spectrometry (MS): Confirm the molecular weight and isotopic enrichment using a high-resolution mass spectrometer (e.g., Agilent 6545XT AdvanceBio Q-TOF) in positive ion mode. The expected mass shift will correspond to the number of incorporated isotopes.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy:

      • ¹H NMR: For deuterium-labeled compounds, the absence or significant reduction of signals corresponding to the labeled positions will confirm successful labeling.

      • ¹³C NMR: For ¹³C-labeled compounds, enhanced signals and ¹³C-¹³C coupling patterns will be observed.

Protocol 4: General Protocol for a Tracer Study Using Labeled this compound

This protocol provides a general workflow for a cell-based tracer study.

  • Cell Culture: Culture the cells of interest to the desired confluency in appropriate growth media.

  • Tracer Introduction: Replace the standard growth medium with a medium containing a known concentration of the isotopically labeled this compound. The concentration and labeling duration should be optimized for the specific cell type and metabolic pathway being investigated.

  • Metabolite Extraction: After the desired incubation time, rapidly quench the cellular metabolism by aspirating the medium and adding a cold extraction solvent (e.g., 80:20 methanol:water at -80°C).

  • Sample Preparation: Scrape the cells and collect the cell lysate. Centrifuge to pellet the cellular debris and collect the supernatant containing the metabolites.

  • Metabolite Analysis: Analyze the extracted metabolites using LC-MS or GC-MS to identify and quantify the incorporation of the isotopic label into downstream products of the isoprenoid pathway.

  • Data Analysis: Determine the fractional contribution of the labeled tracer to the product pools and calculate metabolic fluxes using appropriate software (e.g., INCA, Metran).

Visualizations

Synthesis_of_Isotopically_Labeled_trans_Geranyl_CoA cluster_synthesis Synthesis Pathway labeled_geraniol Isotopically Labeled Geraniol ([²H₅] or [¹³C₁₀]) labeled_geranic_acid Isotopically Labeled Geranic Acid labeled_geraniol->labeled_geranic_acid Jones Oxidation mixed_anhydride Mixed Anhydride Intermediate labeled_geranic_acid->mixed_anhydride Isobutyl Chloroformate, Triethylamine labeled_geranyl_coa Isotopically Labeled This compound mixed_anhydride->labeled_geranyl_coa Coenzyme A

Caption: Chemical synthesis pathway for isotopically labeled this compound.

Tracer_Study_Workflow cluster_workflow Tracer Study Experimental Workflow cell_culture 1. Cell Culture tracer_addition 2. Addition of Labeled This compound cell_culture->tracer_addition metabolite_extraction 3. Metabolite Extraction tracer_addition->metabolite_extraction lc_ms_analysis 4. LC-MS/GC-MS Analysis metabolite_extraction->lc_ms_analysis data_analysis 5. Data Analysis and Flux Calculation lc_ms_analysis->data_analysis

Caption: General experimental workflow for a cell-based tracer study.

References

Chemoenzymatic Synthesis of trans-Geranyl-CoA Analogs: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chemoenzymatic synthesis of trans-Geranyl-CoA analogs. This approach combines the flexibility of chemical synthesis for precursor generation with the high specificity and efficiency of enzymatic reactions for the final ligation to Coenzyme A (CoA), offering a powerful strategy for producing these valuable molecules for various research and drug development applications.

Introduction

This compound and its analogs are important intermediates in isoprenoid metabolism and serve as substrates for a variety of enzymes involved in the biosynthesis of natural products, including cannabinoids and other terpenes. Access to these molecules is crucial for elucidating enzymatic mechanisms, screening for enzyme inhibitors, and developing novel therapeutic agents. The chemoenzymatic approach described herein provides a robust and adaptable method for their synthesis.

The overall workflow involves two main stages: the chemical synthesis of the desired geranic acid analog, followed by its enzymatic ligation to Coenzyme A.

G cluster_chemo Chemical Synthesis cluster_enzymatic Enzymatic Ligation cluster_analysis Purification & Analysis Precursor Commercially Available Precursor (e.g., Citral) GeranicAcid trans-Geranic Acid or Analog Precursor->GeranicAcid Oxidation GeranylCoA This compound Analog GeranicAcid->GeranylCoA CoA Coenzyme A CoA->GeranylCoA Purification HPLC Purification GeranylCoA->Purification ACSL Acyl-CoA Synthetase (ACSL) ACSL->GeranylCoA Characterization Mass Spectrometry NMR Spectroscopy Purification->Characterization

Chemical Synthesis of trans-Geranic Acid

A common and accessible precursor for the synthesis of trans-geranic acid is citral, which is a mixture of the cis (neral) and trans (geranial) isomers. The following protocol describes the oxidation of citral to geranic acid.

Protocol: Oxidation of Citral to Geranic Acid

This protocol is adapted from established methods for aldehyde oxidation.

Materials:

  • Citral

  • Silver(I) nitrate (AgNO₃)

  • Sodium hydroxide (NaOH)

  • Ammonium hydroxide (NH₄OH), aqueous solution

  • Ethanol

  • Diethyl ether

  • Hydrochloric acid (HCl), 1 M

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of Tollens' Reagent (in situ):

    • In a round-bottom flask, dissolve silver nitrate in deionized water.

    • Add a solution of sodium hydroxide to precipitate brown silver(I) oxide.

    • Carefully add aqueous ammonium hydroxide dropwise with stirring until the silver oxide precipitate just dissolves, forming the diamminesilver(I) complex, [Ag(NH₃)₂]⁺. Avoid adding a large excess of ammonia.

  • Oxidation Reaction:

    • Dissolve citral in ethanol and add it to the freshly prepared Tollens' reagent at room temperature with vigorous stirring.

    • Allow the reaction to proceed for 2-4 hours. The formation of a silver mirror on the flask or a black precipitate of silver indicates a positive reaction.

  • Work-up and Isolation:

    • Acidify the reaction mixture to a pH of approximately 2-3 with 1 M HCl to precipitate the geranic acid.

    • Extract the aqueous solution with diethyl ether (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude geranic acid.

  • Purification (Optional):

    • The crude product can be further purified by column chromatography on silica gel if necessary.

ReactantMolar RatioNotes
Citral1
Silver(I) nitrate2.2
Sodium hydroxide4

Enzymatic Synthesis of this compound

The ligation of geranic acid to Coenzyme A is catalyzed by an acyl-CoA synthetase (ACS) in an ATP-dependent manner. While specific ACSs with high activity towards geranic acid are not extensively characterized in the literature, long-chain acyl-CoA synthetases (ACSLs) from various sources have been shown to exhibit broad substrate specificity and can be employed for this purpose.[1][2][3][4] It is recommended to perform small-scale trial reactions to identify a suitable enzyme and optimize conditions.

G GeranicAcid Geranic Acid GeranylAMP Geranyl-AMP Intermediate GeranicAcid->GeranylAMP ATP ATP ATP->GeranylAMP ACSL Acyl-CoA Synthetase (ACSL) ACSL->GeranylAMP GeranylCoA Geranyl-CoA ACSL->GeranylCoA PPi PPi GeranylAMP->PPi GeranylAMP->GeranylCoA CoA Coenzyme A CoA->GeranylCoA AMP AMP GeranylCoA->AMP

General Protocol: Enzymatic Ligation of Geranic Acid to CoA

This protocol provides a general framework for the enzymatic synthesis of geranoyl-CoA. Optimization of enzyme concentration, substrate concentrations, and reaction time will be necessary.

Materials:

  • trans-Geranic acid

  • Coenzyme A, trilithium salt

  • ATP, disodium salt

  • Magnesium chloride (MgCl₂)

  • HEPES or Tris-HCl buffer

  • Acyl-CoA Synthetase (e.g., from Pseudomonas fragi or a recombinant mammalian ACSL)[5]

  • Microcentrifuge tubes or small reaction vials

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare the reaction mixture with the following final concentrations:

      • 50-100 mM HEPES or Tris-HCl buffer, pH 7.5-8.0

      • 5-10 mM MgCl₂

      • 2-5 mM ATP

      • 0.5-1 mM Coenzyme A

      • 0.2-0.5 mM trans-Geranic acid (dissolved in a minimal amount of DMSO or ethanol if necessary)

      • Optimized concentration of Acyl-CoA Synthetase

    • The total reaction volume can be scaled as needed.

  • Incubation:

    • Incubate the reaction mixture at 30-37°C for 1-4 hours. The optimal temperature will depend on the specific enzyme used.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by HPLC, observing the depletion of the CoA peak and the appearance of the geranoyl-CoA peak.

  • Reaction Quenching:

    • To stop the reaction, add an equal volume of cold acetonitrile or acidify with perchloric acid.

ComponentFinal ConcentrationPurpose
HEPES/Tris-HCl50-100 mMBuffer to maintain pH
MgCl₂5-10 mMCofactor for ACSL
ATP2-5 mMEnergy source for the reaction
Coenzyme A0.5-1 mMSubstrate
trans-Geranic acid0.2-0.5 mMSubstrate
Acyl-CoA SynthetaseVariesBiocatalyst

Purification and Characterization

Due to the hydrophobic nature of the geranyl group, trans-geranoyl-CoA can be effectively purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

Protocol: HPLC Purification of this compound

Instrumentation and Columns:

  • An HPLC system with a UV detector.

  • A C18 reversed-phase column is suitable for this separation.

Mobile Phases:

  • Solvent A: Aqueous buffer, e.g., 50 mM potassium phosphate buffer, pH 5.0-7.0.

  • Solvent B: Acetonitrile or methanol.

Gradient Elution:

  • A linear gradient from a low percentage of Solvent B to a high percentage of Solvent B is used to elute the acyl-CoA. A typical gradient might be 5-95% Solvent B over 30 minutes. The exact gradient should be optimized for the best separation.

Detection:

  • The elution of CoA and its thioesters can be monitored by UV absorbance at 260 nm.

Fraction Collection and Desalting:

  • Collect the fractions containing the geranoyl-CoA peak.

  • The collected fractions can be desalted using a solid-phase extraction (SPE) cartridge if necessary.

Characterization

The identity and purity of the synthesized trans-geranoyl-CoA can be confirmed by mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for confirming the molecular weight of the synthesized product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the geranoyl moiety and its attachment to CoA.

Conclusion

The chemoenzymatic approach detailed in these application notes provides a versatile and efficient route for the synthesis of this compound and its analogs. The chemical synthesis of the precursor acid allows for the introduction of various modifications, while the enzymatic ligation ensures the specific and high-yield formation of the final CoA thioester. These protocols provide a solid foundation for researchers to produce these valuable molecular probes for their specific research needs.

References

Application Notes and Protocols for the Use of trans-Geranyl-CoA in the Discovery of Novel Bioactive Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-Geranyl-CoA is a pivotal intermediate in the biosynthesis of a diverse array of isoprenoids and terpenoids, which constitute a significant class of natural products with a wide range of biological activities. The enzymes that utilize this compound as a substrate are critical nodes in these metabolic pathways, making them attractive targets for the discovery of novel bioactive compounds, including potential therapeutics. This document provides detailed application notes and experimental protocols for leveraging this compound in the discovery and characterization of new enzyme inhibitors and other bioactive molecules.

Key Applications of this compound in Bioactive Compound Discovery

  • High-Throughput Screening (HTS) for Enzyme Inhibitors: this compound is an essential substrate for various enzymes, such as geranoyl-CoA carboxylase.[1][2] Assays utilizing this compound can be developed for HTS campaigns to identify inhibitors of these enzymes, which may have applications as herbicides, antibiotics, or therapeutics for metabolic diseases.

  • Chemoenzymatic Synthesis of Novel Compounds: this compound and its analogs can be used as building blocks in chemoenzymatic synthesis to generate novel molecules that are not readily accessible through traditional chemical synthesis.[3][4] This approach allows for the creation of compound libraries with enhanced structural diversity for biological screening.

  • Mechanistic Studies of Enzymes: Labeled or modified versions of this compound are valuable tools for elucidating the reaction mechanisms of enzymes involved in isoprenoid and terpenoid metabolism. Understanding these mechanisms can guide the rational design of more potent and selective inhibitors.

  • Metabolic Engineering: The modulation of intracellular levels of this compound and its metabolites can be a key strategy in metabolic engineering approaches to enhance the production of high-value bioactive compounds in microbial or plant-based systems.

Featured Enzyme Target: Geranoyl-CoA Carboxylase

Geranoyl-CoA carboxylase is a biotin-dependent enzyme that catalyzes the carboxylation of geranoyl-CoA.[1] This enzyme is a potential target for the development of novel inhibitors. The kinetic parameters for geranoyl-CoA carboxylase from maize leaves have been reported, providing a basis for assay development.

Table 1: Kinetic Parameters of Maize Geranoyl-CoA Carboxylase

SubstrateApparent Km
This compound64 ± 5 µM
Bicarbonate (HCO3-)0.58 ± 0.04 mM
ATP8.4 ± 0.4 µM

Experimental Protocols

Protocol 1: High-Throughput Screening Assay for Geranoyl-CoA Carboxylase Inhibitors

This protocol describes a coupled-enzyme assay suitable for HTS to identify inhibitors of geranoyl-CoA carboxylase. The assay measures the production of ADP, a product of the carboxylation reaction, using a commercially available luminescence-based ADP detection kit.

Materials:

  • Purified recombinant geranoyl-CoA carboxylase

  • This compound

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Assay Buffer (e.g., 100 mM HEPES, pH 8.0, 10 mM MgCl2, 5 mM DTT)

  • ADP detection kit (e.g., ADP-Glo™ Kinase Assay)

  • Test compounds dissolved in DMSO

  • 384-well white, opaque microplates

Procedure:

  • Compound Plating: Dispense test compounds and controls (e.g., DMSO for negative control, known inhibitor for positive control) into the 384-well microplates.

  • Enzyme Preparation: Prepare a solution of geranoyl-CoA carboxylase in assay buffer.

  • Substrate Mix Preparation: Prepare a substrate mix containing this compound, ATP, and NaHCO3 in assay buffer.

  • Reaction Initiation: Add the enzyme solution to the wells containing the test compounds and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Start Reaction: Initiate the enzymatic reaction by adding the substrate mix to all wells.

  • Incubation: Incubate the reaction plate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of product formation.

  • Reaction Termination and ADP Detection: Stop the reaction and detect the amount of ADP produced by following the instructions of the ADP detection kit. This typically involves adding a reagent that both stops the enzymatic reaction and initiates a luminescence-generating reaction.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each test compound relative to the controls. Potent inhibitors can be further characterized by determining their IC50 values.

Protocol 2: Chemoenzymatic Synthesis of a this compound Analog

This protocol provides a general method for the synthesis of this compound analogs, which can be used as probes for mechanistic studies or as starting materials for the generation of novel bioactive compounds. The synthesis involves the chemical synthesis of a modified pantetheine moiety followed by enzymatic conversion to the corresponding CoA analog.

Materials:

  • Geranic acid or a derivative

  • N-hydroxysuccinimide (NHS)

  • Dicyclohexylcarbodiimide (DCC)

  • Cysteamine

  • Pantothenate Kinase (PanK)

  • Phosphopantetheine Adenylyltransferase (PPAT)

  • Dephospho-CoA Kinase (DPCK)

  • ATP

  • Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2)

Procedure:

Part A: Chemical Synthesis of Geranoyl-N-acetylcysteamine (SNAC)

  • Activation of Geranic Acid: Activate the carboxyl group of geranic acid by reacting it with NHS and DCC in an appropriate organic solvent (e.g., dichloromethane) to form the NHS ester.

  • Thioester Formation: React the geranic acid-NHS ester with cysteamine to form the geranoyl-cysteamine thioester.

Part B: Enzymatic Conversion to Geranoyl-CoA

  • Phosphorylation: In the reaction buffer, incubate the synthesized geranoyl-cysteamine with PanK and ATP to produce geranoyl-4'-phosphopantetheine.

  • Adenylylation: Add PPAT and additional ATP to the reaction mixture to convert geranoyl-4'-phosphopantetheine to desphospho-geranoyl-CoA.

  • Final Phosphorylation: Finally, add DPCK and more ATP to the mixture to phosphorylate desphospho-geranoyl-CoA, yielding the desired this compound analog.

  • Purification: Purify the final product using reversed-phase high-performance liquid chromatography (RP-HPLC).

Quantitative Data Presentation

The discovery of bioactive compounds often involves the quantitative assessment of their potency. For enzyme inhibitors, the half-maximal inhibitory concentration (IC50) is a common metric. The following table presents example IC50 values for inhibitors of acetyl-CoA carboxylase (ACC), an enzyme analogous to geranoyl-CoA carboxylase, to illustrate how such data is typically presented.

Table 2: Examples of IC50 Values for Acetyl-CoA Carboxylase (ACC) Inhibitors

CompoundTargetIC50 (nM)Reference
ND-646ACC1/ACC2~3
Soraphen AEukaryotic ACCsSub-micromolar
CP-640186ACC1/ACC250-60

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound Analog cluster_screening High-Throughput Screening cluster_characterization Hit Characterization start_synthesis Geranic Acid Derivative chem_synth Chemical Synthesis of Geranoyl-Pantetheine Analog start_synthesis->chem_synth enz_conv Enzymatic Conversion to Geranoyl-CoA Analog chem_synth->enz_conv purification HPLC Purification enz_conv->purification hts HTS Assay with Geranoyl-CoA Carboxylase purification->hts Substrate compound_library Compound Library compound_library->hts hit_id Hit Identification hts->hit_id ic50 IC50 Determination hit_id->ic50 mechanism Mechanism of Action Studies ic50->mechanism lead_opt Lead Optimization mechanism->lead_opt signaling_pathway cluster_pathway Isoprenoid Biosynthesis Pathway acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate geranyl_coa This compound mevalonate->geranyl_coa gcc Geranoyl-CoA Carboxylase geranyl_coa->gcc carboxylated_product Carboxylated Geranyl-CoA gcc->carboxylated_product terpenoids Bioactive Terpenoids (e.g., Steroids, Cannabinoids) carboxylated_product->terpenoids disease Disease Pathogenesis (e.g., Metabolic Disorders, Cancer) terpenoids->disease inhibitor Novel Inhibitor inhibitor->gcc Inhibition

References

Application Notes & Protocols: NMR Spectroscopy for the Structural Elucidation of trans-Geranyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: trans-Geranyl-CoA is a key intermediate in the biosynthesis of numerous natural products, including terpenes and steroids. Its structural verification is critical for studies in enzymology, metabolic engineering, and drug discovery. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of such molecules in solution. This document provides detailed protocols and application notes for the use of 1D and 2D NMR spectroscopy to characterize this compound and its derivatives. The methods described herein enable the complete assignment of proton (¹H) and carbon (¹³C) signals, confirming the identity, purity, and conformation of the molecule.

Experimental Protocols

Protocol 1: Sample Preparation for NMR Analysis

Coenzyme A (CoA) and its thioester derivatives are susceptible to oxidation and degradation. Proper sample preparation is crucial for acquiring high-quality NMR data.

Materials:

  • This compound sample (5-25 mg for ¹H and ¹³C experiments)

  • Deuterium oxide (D₂O, 99.9%)

  • Phosphate buffer (0.1 M, pH 7.4) prepared in D₂O

  • Internal standard, e.g., TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt)

  • High-quality 5 mm NMR tubes

  • Helium gas source with a long needle

  • Filtration apparatus (e.g., Pasteur pipette with glass wool or a syringe filter)

Methodology:

  • Dissolution: Weigh 5-25 mg of the lyophilized this compound sample and dissolve it in 0.5-0.6 mL of the 0.1 M phosphate buffer (pH 7.4) in D₂O. The final concentration should be sufficient for good signal-to-noise, particularly for ¹³C and 2D experiments.[1][2]

  • Internal Standard: Add a known concentration of an internal standard like TSP to the solution for chemical shift referencing (δ = 0.0 ppm).[3]

  • Filtration: To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Filter the sample through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1]

  • Degassing (Critical Step): CoA thioesters are prone to oxidation, which can lead to the formation of disulfides and sample degradation. To prevent this, bubble a gentle stream of helium gas through the sample using a long needle for 1-2 minutes. Nitrogen gas is less effective at preventing oxidation. Immediately cap the NMR tube tightly after degassing.

  • Storage and Analysis: Analyze the sample as soon as possible after preparation. If immediate analysis is not possible, store the sample at low temperatures (e.g., 4°C) to minimize degradation. Acquire spectra promptly, as CoA levels can diminish significantly within 24 hours if not properly degassed.

G Figure 1: NMR Sample Preparation Workflow cluster_prep Sample Preparation cluster_analysis Analysis weigh Weigh Sample (5-25 mg) dissolve Dissolve in Buffered D₂O (pH 7.4 + TSP) weigh->dissolve filter Filter into NMR Tube dissolve->filter degas Degas with Helium filter->degas cap Cap Tube Tightly degas->cap nmr NMR Data Acquisition cap->nmr Analyze Promptly

Caption: Figure 1: Workflow for preparing this compound samples.

Protocol 2: NMR Data Acquisition

A suite of 1D and 2D NMR experiments is required for full structural assignment. All spectra should be acquired at a controlled temperature, typically 25°C.

Instrumentation:

  • NMR Spectrometer (≥400 MHz recommended for better signal dispersion)

Experiments and Key Parameters:

  • ¹H NMR (Proton):

    • Purpose: To identify all proton environments, their integrations (relative numbers), and coupling patterns.

    • Parameters:

      • Pulse Program: Standard single pulse (e.g., 'zg30').

      • Solvent Suppression: Use presaturation ('zgpr') to suppress the residual HDO signal.

      • Acquisition Time: ~2-3 seconds.

      • Relaxation Delay (d1): ~2-5 seconds.

      • Number of Scans (ns): 8-64, depending on concentration.

  • ¹³C NMR (Carbon):

    • Purpose: To identify all unique carbon environments.

    • Parameters:

      • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

      • Spectral Width: ~220 ppm.

      • Acquisition Time: ~1-2 seconds.

      • Relaxation Delay (d1): 2 seconds.

      • Number of Scans (ns): ≥1024, as ¹³C has low natural abundance.

  • 2D COSY (Correlation Spectroscopy):

    • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds). This is essential for tracing out spin systems within the geranyl and CoA moieties.

    • Parameters:

      • Pulse Program: 'cosygpmfqf' or similar gradient-enhanced, double-quantum filtered sequence for cleaner spectra.

  • 2D HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To identify which protons are directly attached to which carbons (one-bond C-H correlations).

    • Parameters:

      • Pulse Program: 'hsqcedetgpsisp2.3' or similar for phase-sensitive spectra with multiplicity editing (CH/CH₃ positive, CH₂ negative).

      • ¹J(C,H) Coupling Constant: Set to ~145 Hz, an average value for C-H bonds.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is critical for connecting different spin systems and identifying quaternary carbons.

    • Parameters:

      • Pulse Program: 'hmbcgplpndqf' or similar gradient-enhanced sequence.

      • Long-Range Coupling Constant (ⁿJ(C,H)): Set to ~8-10 Hz to observe typical 2- and 3-bond correlations.

Data Presentation: Representative NMR Chemical Shifts

While a complete experimental dataset for this compound is not available in the cited literature, the following tables present representative ¹H and ¹³C chemical shifts (in ppm, referenced to TSP in D₂O). These values are compiled from published data for the Coenzyme A moiety and geraniol derivatives.

Table 1: Representative ¹H NMR Data for this compound

PositionRepresentative δ (ppm)MultiplicityIntegration
Geranyl Moiety
H-1'~4.1 - 4.2d2H
H-2'~5.4 - 5.5t1H
H-4'~2.1 - 2.2m2H
H-5'~2.0 - 2.1m2H
H-6'~5.0 - 5.1t1H
H-8' (CH₃)~1.65 - 1.75s3H
H-9' (CH₃)~1.6 - 1.7s3H
H-10' (CH₃)~1.55 - 1.65s3H
CoA Moiety
H-2'' (Adenine)~8.4s1H
H-8'' (Adenine)~8.1s1H
H-1''' (Ribose)~6.1d1H
H-Pan-2~3.9 - 4.0t2H
H-Pan-4~3.0 - 3.1t2H
H-Cys-α~3.5 - 3.6t2H
H-Cys-β~2.8 - 2.9t2H
H-Pan-Me (x2)~0.8, ~0.6s, s3H, 3H

Table 2: Representative ¹³C NMR Data for this compound

PositionRepresentative δ (ppm)
Geranyl Moiety
C-1' (Thioester C=O)~195 - 200
C-2'~118 - 120
C-3'~140 - 142
C-4'~40 - 41
C-5'~26 - 27
C-6'~123 - 125
C-7'~135 - 137
C-8' (CH₃)~16 - 17
C-9' (CH₃)~25 - 26
C-10' (CH₃)~17 - 18
CoA Moiety
Adenine Carbons~140 - 155
Ribose Carbons~65 - 90
Pantothenate C=O~175
Pantothenate CH₂/CH~35 - 75
Cysteamine CH₂~30 - 40
Pantothenate Me₂~20 - 22

Visualization of Structural Elucidation Logic

The combination of 1D and 2D NMR experiments provides a logical pathway to assemble the molecular structure from individual pieces of data. The diagram below illustrates how different NMR experiments are used to build up the connectivity of the trans-geranyl moiety.

G Figure 2: Logical Flow for Structural Elucidation cluster_1d 1D NMR Data cluster_2d 2D NMR Correlations cluster_structure Structural Fragments H1 ¹H NMR (Chemical Shifts, Couplings, Integrals) HSQC HSQC (Direct C-H Bonds) H1->HSQC Correlate COSY COSY (H-H Connections) H1->COSY Correlate HMBC HMBC (Long-Range C-H) H1->HMBC Correlate frag1 CH₃ Groups H1->frag1 Identify frag2 CH₂ Spin Systems H1->frag2 Identify frag3 CH Groups H1->frag3 Identify C13 ¹³C NMR (Carbon Environments) C13->HSQC Correlate C13->HMBC Correlate C13->frag1 Identify C13->frag2 Identify C13->frag3 Identify frag4 Quaternary Carbons C13->frag4 Identify HSQC->frag1 Assign HSQC->frag2 Assign HSQC->frag3 Assign COSY->frag2 Connect HMBC->frag1 Connect Fragments HMBC->frag2 Connect Fragments HMBC->frag3 Connect Fragments HMBC->frag4 Connect Fragments Structure Final Structure (this compound) frag1->Structure Assemble frag2->Structure Assemble frag3->Structure Assemble frag4->Structure Assemble

Caption: Figure 2: Logical flow of data from different NMR experiments.

References

Troubleshooting & Optimization

Improving the stability and handling of trans-Geranyl-CoA solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability and handling of trans-Geranyl-CoA solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which biochemical pathways is it involved?

A1: this compound is the coenzyme A (CoA) thioester of geranic acid. It is a key intermediate in the catabolism of acyclic monoterpenes like geraniol. In organisms such as Pseudomonas aeruginosa, geraniol is oxidized to geranic acid, which is then activated to this compound. This molecule is a substrate for geranyl-CoA carboxylase, a key enzyme in this degradation pathway. It is also involved in the biosynthesis of various natural products.

Q2: What are the primary stability concerns when working with this compound solutions?

A2: The primary stability concern for this compound, as with other acyl-CoA thioesters, is its susceptibility to hydrolysis of the thioester bond. This degradation is highly dependent on the pH and temperature of the solution. Alkaline conditions and elevated temperatures significantly accelerate the rate of hydrolysis, leading to the formation of geranic acid and free Coenzyme A. Oxidation of the molecule can also be a concern over long-term storage.

Q3: How should solid this compound be stored?

A3: Solid this compound should be stored at -20°C or lower in a desiccated environment to minimize degradation from moisture and temperature fluctuations. When handled, it is crucial to allow the container to equilibrate to room temperature before opening to prevent condensation from forming on the solid material.

Q4: What is the recommended procedure for preparing aqueous solutions of this compound?

A4: To prepare aqueous solutions, it is recommended to use a slightly acidic buffer (pH 6.0-7.0). The solid this compound should be dissolved in a small amount of a compatible organic solvent, such as ethanol or DMSO, before being diluted to the final concentration with the aqueous buffer. It is crucial to prepare solutions fresh for each experiment and to keep them on ice to minimize hydrolysis.

Troubleshooting Guide

This guide addresses specific issues that users may encounter during their experiments with this compound.

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent or lower-than-expected enzyme activity 1. Degradation of this compound stock solution: The thioester bond is prone to hydrolysis, especially at neutral to alkaline pH and at temperatures above freezing.1. Prepare fresh solutions of this compound for each experiment. Store stock solutions in small, single-use aliquots at -80°C. When in use, keep the solution on ice at all times.
2. Incorrect concentration of the stock solution: This could be due to weighing errors or incomplete dissolution.2. Validate the concentration of your stock solution using spectrophotometry (A260 for the adenine moiety of CoA) or by HPLC. Ensure complete dissolution of the solid material.
3. Presence of inhibitors in the solution: Contaminants from the synthesis of this compound or from the buffer components could inhibit the enzyme.3. Use high-purity certified this compound. Ensure all buffer components are of high quality and are compatible with your enzymatic assay.
High background signal in enzymatic assays 1. Non-enzymatic hydrolysis of this compound: The release of free CoA can be detected by certain assay reagents (e.g., DTNB), leading to a high background signal.1. Run a control reaction without the enzyme to measure the rate of non-enzymatic hydrolysis. Subtract this background rate from your enzyme-catalyzed reaction rate. Prepare solutions immediately before use to minimize this effect.
2. Contamination of the this compound stock with free CoA: The commercial preparation may contain a certain percentage of hydrolyzed product.2. Analyze the purity of your this compound stock by HPLC to quantify the amount of free CoA present.
Precipitation of this compound in the assay buffer 1. Low solubility in the aqueous buffer: this compound has a hydrophobic geranyl group, which can limit its solubility in purely aqueous solutions, especially at higher concentrations.1. Dissolve the solid this compound in a small volume of an organic co-solvent (e.g., ethanol or DMSO) before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent does not affect enzyme activity.
2. Interaction with buffer components: Certain salts or other components in the buffer might reduce the solubility of this compound.2. Test the solubility of this compound in different buffer systems to find the most suitable one for your experiment.
Variability between experimental replicates 1. Inconsistent handling of this compound solutions: Small differences in the time solutions are left at room temperature or on ice can lead to varying degrees of degradation.1. Standardize your experimental workflow. Ensure that all replicates are handled identically, with consistent incubation times and temperatures. Use a master mix for your reactions where possible.
2. Repeated freeze-thaw cycles of the stock solution: This can lead to degradation and concentration changes.2. Aliquot your this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol for Preparation of a Stable this compound Aqueous Solution

This protocol outlines the steps to prepare an aqueous solution of this compound with enhanced stability for use in enzymatic assays.

  • Materials:

    • This compound (solid)

    • Anhydrous ethanol or DMSO

    • Aqueous buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)

    • Microcentrifuge tubes

    • Ice bath

  • Procedure:

    • Allow the container of solid this compound to equilibrate to room temperature before opening.

    • Weigh the required amount of this compound in a microcentrifuge tube.

    • Add a small volume of anhydrous ethanol or DMSO to the solid to dissolve it completely. For example, for a final concentration of 1 mM, you might dissolve the solid in 10-20 µL of the organic solvent.

    • While keeping the tube on ice, add the pre-chilled aqueous buffer to the desired final volume. Mix gently by pipetting.

    • Use the solution immediately. If short-term storage is necessary, keep the solution on ice and use it within a few hours. For longer-term storage, prepare single-use aliquots, flash-freeze them in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.

Protocol for Assessing the Stability of this compound Solutions by HPLC

This protocol provides a method to quantify the degradation of this compound over time.

  • Materials and Equipment:

    • This compound solution (prepared as described above)

    • HPLC system with a UV detector

    • C18 reverse-phase HPLC column

    • Mobile Phase A: 20 mM potassium phosphate buffer, pH 6.0

    • Mobile Phase B: Acetonitrile

    • Incubator or water bath at the desired temperature

    • Autosampler vials

  • Procedure:

    • Prepare the this compound solution in the buffer of interest.

    • Immediately inject a sample (t=0) into the HPLC system to determine the initial concentration of this compound and any existing degradation products (e.g., free CoA, geranic acid).

    • Incubate the remaining solution at the desired temperature.

    • At regular time intervals (e.g., 1, 2, 4, 8, 24 hours), take an aliquot of the solution and inject it into the HPLC.

    • Monitor the chromatogram at 260 nm (for the adenine base of CoA) and potentially at a lower wavelength (e.g., 210 nm) for the geranyl moiety.

    • Quantify the peak areas of this compound and its degradation products over time.

    • Plot the concentration of this compound versus time to determine the degradation rate and half-life under the tested conditions.

Visualizations

experimental_workflow Experimental Workflow for this compound Usage cluster_prep Solution Preparation cluster_handling Handling and Storage cluster_assay Enzymatic Assay prep1 Weigh Solid this compound prep2 Dissolve in Organic Solvent (e.g., Ethanol) prep1->prep2 prep3 Dilute with Cold Aqueous Buffer (pH 6.0-7.0) prep2->prep3 handling1 Keep on Ice at All Times prep3->handling1 assay1 Add to Assay Mixture handling1->assay1 handling2 Prepare Fresh for Each Experiment storage1 Store Aliquots at -80°C storage2 Avoid Freeze-Thaw Cycles assay2 Incubate at Controlled Temperature assay1->assay2 assay3 Monitor Reaction Progress assay2->assay3

Caption: Workflow for preparing and handling this compound solutions.

troubleshooting_logic Troubleshooting Logic for Inconsistent Results cluster_causes Potential Causes cluster_solutions Solutions start Inconsistent Experimental Results cause1 This compound Degradation start->cause1 cause2 Incorrect Concentration start->cause2 cause3 Assay Conditions start->cause3 sol1a Prepare Fresh Solution cause1->sol1a sol1b Store Aliquots at -80°C cause1->sol1b sol2a Verify Concentration (HPLC/UV-Vis) cause2->sol2a sol3a Optimize pH and Temperature cause3->sol3a sol3b Run Controls cause3->sol3b

Caption: Troubleshooting logic for experiments with this compound.

Technical Support Center: Overcoming Common Issues in trans-Geranyl-CoA Enzymatic Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trans-Geranyl-CoA enzymatic assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental workflows involving this compound.

Frequently Asked Questions (FAQs)

Q1: My enzymatic activity is lower than expected. What are the potential causes?

A1: Lower than expected enzymatic activity can stem from several factors:

  • Substrate Instability: this compound, like other long-chain acyl-CoA esters, can be unstable. Ensure it is stored correctly, typically at -80°C, and avoid repeated freeze-thaw cycles. Prepare aliquots for single use. The stability of acyl-CoA esters is also pH and temperature-dependent; they are generally more stable in acidic conditions.

  • Enzyme Inactivation: Ensure the enzyme has been stored and handled correctly, following the supplier's recommendations. Avoid repeated freeze-thaw cycles and keep the enzyme on ice when in use.

  • Suboptimal Assay Conditions: Verify that the assay buffer pH, ionic strength, and temperature are optimal for your specific enzyme. For example, Geranoyl-CoA carboxylase from maize exhibits a pH optimum of 8.3.[1]

  • Presence of Inhibitors: Contaminants in your sample or reagents can inhibit the enzyme. See the troubleshooting section on inhibitors for more details.

  • Inaccurate Substrate Concentration: The concentration of your this compound stock solution may be inaccurate. It is advisable to determine the concentration of the stock solution spectrophotometrically before use.

Q2: I am observing high background noise in my assay. What can I do to reduce it?

A2: High background can obscure your results. Consider the following:

  • Non-enzymatic Hydrolysis of Substrate: The thioester bond in this compound can undergo non-enzymatic hydrolysis, releasing free Coenzyme A. This can be a problem in coupled assays that detect free CoA. Running a no-enzyme control is crucial to quantify this background rate.

  • Interfering Substances: Components in your sample matrix or assay reagents may interfere with your detection method. For example, in fluorometric or colorimetric assays, compounds that absorb at similar wavelengths can cause interference.[2][3]

  • Contaminated Reagents: Ensure all your buffers and reagents are freshly prepared and free of contamination.

Q3: How can I confirm the identity and quantity of my enzymatic reaction product?

A3: Product confirmation is critical. Several methods can be employed:

  • LC-MS/MS: Liquid chromatography-tandem mass spectrometry is a highly sensitive and specific method for identifying and quantifying acyl-CoA esters and their products.[4][5]

  • HPLC: High-performance liquid chromatography with UV detection can be used to separate and quantify the product, provided it has a chromophore and its retention time is known.

  • Gas Chromatography (GC): If the product is volatile or can be derivatized to be volatile, GC can be an effective analytical tool.

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Results
Possible Cause Troubleshooting Step
Pipetting Errors Calibrate your pipettes regularly. Use positive displacement pipettes for viscous solutions.
Incomplete Mixing Ensure all components are thoroughly mixed after addition to the reaction vessel.
Temperature Fluctuations Use a water bath or incubator with precise temperature control.
Substrate Degradation Prepare fresh substrate dilutions for each experiment from single-use aliquots.
Issue 2: Problems with Coupled Enzymatic Assays

Coupled assays are convenient but can be prone to specific issues. For instance, in an assay where the production of ADP from the primary reaction (e.g., Geranoyl-CoA carboxylase) is coupled to a secondary reaction that can be monitored, the following problems can arise:

Possible Cause Troubleshooting Step
Coupling Enzyme is Rate-Limiting Increase the concentration of the coupling enzyme(s) to ensure the primary reaction is the rate-limiting step.
Inhibition of Coupling Enzyme(s) Test for inhibition of the coupling enzyme(s) by your test compounds or components of your sample.
Substrate/Product Interference Ensure that the substrates or products of the primary reaction do not interfere with the activity of the coupling enzyme(s).
Spectral Interference If using a spectrophotometric or fluorometric readout, check for absorbance or fluorescence of your test compounds at the detection wavelength.

Experimental Protocols & Data

Representative Protocol: Geranoyl-CoA Carboxylase Assay

This protocol is based on the characterization of geranoyl-CoA carboxylase and can be adapted for other this compound utilizing enzymes.

Materials:

  • This compound

  • ATP

  • Sodium Bicarbonate (or NaH¹⁴CO₃ for radioactive assay)

  • MgCl₂

  • Tricine-KOH buffer (pH 8.3)

  • Purified enzyme

  • Detection system (e.g., LC-MS, scintillation counter, or coupled enzyme system for ADP detection)

Procedure:

  • Prepare a reaction mixture containing Tricine-KOH buffer (pH 8.3), MgCl₂, ATP, and sodium bicarbonate at their optimal concentrations.

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C).

  • Initiate the reaction by adding the purified enzyme and this compound.

  • Incubate for a specific time, ensuring the reaction is in the linear range.

  • Stop the reaction (e.g., by adding acid or flash-freezing).

  • Analyze the formation of the product, 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, using a suitable detection method.

Quantitative Data: Kinetic Parameters of Geranoyl-CoA Carboxylase

The following table summarizes the apparent Michaelis-Menten constants (Km) for the substrates of Geranoyl-CoA carboxylase from maize.

SubstrateApparent Km
This compound64 ± 5 µM
Bicarbonate0.58 ± 0.04 mM
ATP8.4 ± 0.4 µM

Visual Guides

Signaling Pathway: Geranoyl-CoA Carboxylase Reaction

Geranoyl_CoA_Carboxylase_Reaction cluster_substrates Substrates cluster_products Products Geranoyl_CoA This compound Enzyme Geranoyl-CoA Carboxylase Geranoyl_CoA->Enzyme ATP ATP ATP->Enzyme HCO3 HCO₃⁻ HCO3->Enzyme Product 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA ADP ADP Pi Pi Enzyme->Product Enzyme->ADP Enzyme->Pi Troubleshooting_Workflow Start Low Enzymatic Activity Detected Check_Substrate Verify Substrate Integrity (Storage, Purity, Concentration) Start->Check_Substrate Check_Enzyme Assess Enzyme Activity (Storage, Handling, Positive Control) Check_Substrate->Check_Enzyme Substrate OK Resolved Problem Resolved Check_Substrate->Resolved Substrate Issue Found Check_Conditions Optimize Assay Conditions (pH, Temperature, Buffer) Check_Enzyme->Check_Conditions Enzyme OK Check_Enzyme->Resolved Enzyme Issue Found Check_Inhibitors Investigate Potential Inhibitors (Sample Matrix, Reagents) Check_Conditions->Check_Inhibitors Conditions OK Check_Conditions->Resolved Conditions Suboptimal Check_Inhibitors->Resolved Inhibitor Identified Consult Consult Further Resources Check_Inhibitors->Consult Inhibitor Not Identified

References

Optimization of reaction conditions for geranoyl-CoA carboxylase

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions for geranoyl-CoA carboxylase (GCCase). This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance on experimental setup and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the experimental analysis of geranoyl-CoA carboxylase.

Q1: My geranoyl-CoA carboxylase activity is very low or undetectable. What are the possible causes and solutions?

A1: Low or absent enzyme activity is a common issue. Here are several potential causes and troubleshooting steps:

  • Suboptimal pH and Temperature: GCCase activity is highly dependent on pH and temperature. Ensure your reaction buffer is within the optimal range. For GCCase from Pseudomonas aeruginosa and plants, the optimal pH is around 8.3-8.5 and the optimal temperature is 37°C.[1] Verify the pH of your buffer at the reaction temperature, as pH can be temperature-dependent.

  • Enzyme Purity and Integrity: The purity and folding of your GCCase preparation are critical. If you are using a purified recombinant enzyme, ensure it has been purified and stored correctly to maintain its activity. Contaminating proteases can degrade the enzyme. Consider including a protease inhibitor cocktail during purification and in the storage buffer.

  • Cofactor and Substrate Issues:

    • Biotin: Geranoyl-CoA carboxylase is a biotin-dependent enzyme.[1][2] Ensure that biotin is available for incorporation into the enzyme, especially when expressing recombinant GCCase. In cases of biotin deficiency, the enzyme will be inactive.[3][4]

    • ATP: ATP is a required substrate. Use a fresh stock of ATP, as it can hydrolyze over time, especially in acidic solutions.

    • Bicarbonate: Bicarbonate is the source of the carboxyl group. Ensure your bicarbonate solution is fresh and has been handled correctly to avoid loss of CO2.

    • Geranoyl-CoA: The stability of geranoyl-CoA can be a factor. Prepare it fresh or store it appropriately under conditions that minimize hydrolysis.

  • Assay Method Sensitivity: The method used to detect GCCase activity might not be sensitive enough. Common methods include radiolabel assays measuring the incorporation of [14C]bicarbonate, or coupled-enzyme assays that measure ADP production. HPLC-based methods that directly measure substrate consumption or product formation can also be used and may offer higher sensitivity.

Q2: I am observing inconsistent results between experiments. What could be causing this variability?

A2: Inconsistent results often stem from subtle variations in experimental conditions. Here are some factors to consider:

  • Reagent Stability: As mentioned above, the stability of ATP, bicarbonate, and geranoyl-CoA is crucial. Prepare fresh solutions for each experiment or use aliquots from a stock that has been stored properly at -80°C to minimize freeze-thaw cycles.

  • Pipetting Accuracy: Ensure accurate and consistent pipetting of all reaction components, especially the enzyme, as small variations can lead to significant differences in activity.

  • Reaction Time and Temperature: Precisely control the incubation time and temperature of your assay. Use a water bath or incubator that provides uniform temperature distribution.

  • Enzyme Concentration: Ensure you are working within the linear range of the enzyme concentration. If the enzyme concentration is too high, the reaction may proceed too quickly, leading to substrate depletion and non-linear kinetics.

Q3: My geranoyl-CoA substrate appears to be precipitating in the reaction buffer. How can I address this?

A3: Geranoyl-CoA, being a lipid-like molecule, can have limited solubility in aqueous buffers, especially at higher concentrations.

  • Optimize Buffer Composition: The composition of your reaction buffer can influence substrate solubility. Ensure the buffer components are compatible with geranoyl-CoA.

  • Working Concentration: You may need to determine the optimal working concentration of geranoyl-CoA that remains soluble while being sufficient for the enzyme assay. The apparent Km for geranoyl-CoA in plants has been reported to be around 64 µM.

  • Use of Detergents: In some cases, a very low concentration of a non-denaturing detergent can help to maintain the solubility of hydrophobic substrates. However, this should be done with caution as detergents can also affect enzyme activity. A detergent titration experiment would be necessary to determine the optimal concentration.

Q4: How does the kinetic behavior of geranoyl-CoA carboxylase affect my experimental setup?

A4: Geranoyl-CoA carboxylase from Pseudomonas aeruginosa exhibits sigmoidal kinetics for geranoyl-CoA and bicarbonate, but Michaelis-Menten kinetics for ATP and 3-methylcrotonyl-CoA. This sigmoidal behavior suggests cooperative binding of the substrate, which can influence the design of your experiments. When determining kinetic parameters, it is important to use a range of substrate concentrations that will allow for the accurate fitting of a sigmoidal curve to obtain the K0.5 value.

Data Presentation: Reaction Condition Parameters

The following tables summarize key quantitative data for geranoyl-CoA carboxylase from different sources, providing a basis for optimizing your experimental conditions.

Table 1: Optimal Reaction Conditions for Geranoyl-CoA Carboxylase

ParameterPseudomonas aeruginosaPlants (Zea mays)
Optimal pH 8.58.3
Optimal Temperature 37°CNot Reported

Table 2: Kinetic Parameters for Geranoyl-CoA Carboxylase Substrates

SubstrateOrganismApparent Km / K0.5
Geranoyl-CoA Pseudomonas aeruginosaK0.5 = 8.8 µM
Plants (Zea mays)Km = 64 ± 5 µM
3-Methylcrotonyl-CoA Pseudomonas aeruginosaKm = 14 µM
ATP Pseudomonas aeruginosaKm = 10 µM
Plants (Zea mays)Km = 8.4 ± 0.4 µM
Bicarbonate Pseudomonas aeruginosaK0.5 = 1.2 µM
Plants (Zea mays)Km = 0.58 ± 0.04 mM

Experimental Protocols

This section provides a detailed methodology for a standard geranoyl-CoA carboxylase activity assay. This protocol can be adapted based on the specific research needs and available equipment.

Protocol: Geranoyl-CoA Carboxylase Activity Assay (Coupled Spectrophotometric Method)

This assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

  • Purified Geranoyl-CoA Carboxylase

  • Geranoyl-CoA

  • ATP

  • Sodium Bicarbonate (NaHCO3)

  • Magnesium Chloride (MgCl2)

  • Potassium Chloride (KCl)

  • Tricine or Tris-HCl buffer

  • Phosphoenolpyruvate (PEP)

  • Pyruvate Kinase (PK)

  • Lactate Dehydrogenase (LDH)

  • NADH

  • UV-transparent 96-well plate or cuvettes

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Prepare a master mix containing all the components except for the initiating substrate (e.g., geranoyl-CoA). The final concentrations in the reaction should be optimized but can be started based on the following recommendations:

    • 100 mM Tricine or Tris-HCl buffer, pH 8.3-8.5

    • 5 mM MgCl2

    • 100 mM KCl

    • 2 mM ATP

    • 10 mM NaHCO3

    • 1 mM PEP

    • 0.2 mM NADH

    • 10 units/mL PK

    • 15 units/mL LDH

    • Appropriate amount of purified GCCase

  • Incubate the master mix at 37°C for 5 minutes to allow the temperature to equilibrate and to consume any contaminating ADP.

  • Initiate the reaction by adding geranoyl-CoA to the desired final concentration (e.g., starting with a concentration around the Km or K0.5 value).

  • Immediately start monitoring the decrease in absorbance at 340 nm over time. Record readings every 30-60 seconds for 10-20 minutes.

  • Calculate the rate of reaction from the linear portion of the absorbance vs. time plot using the molar extinction coefficient of NADH (6220 M-1cm-1).

  • Run appropriate controls , including a reaction without geranoyl-CoA (to measure background ATPase activity) and a reaction without GCCase (to ensure the signal is enzyme-dependent).

Visualizations

The following diagrams illustrate key workflows and relationships relevant to geranoyl-CoA carboxylase experiments.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Substrates, Cofactors) master_mix Prepare Master Mix reagent_prep->master_mix enzyme_prep Enzyme Purification/ Preparation enzyme_prep->master_mix pre_incubation Pre-incubate at 37°C master_mix->pre_incubation initiation Initiate Reaction (Add Geranoyl-CoA) pre_incubation->initiation measurement Measure Activity (e.g., A340 nm) initiation->measurement rate_calc Calculate Reaction Rate measurement->rate_calc kinetic_analysis Kinetic Analysis (Km, Vmax, K0.5) rate_calc->kinetic_analysis

Caption: Experimental workflow for a geranoyl-CoA carboxylase activity assay.

troubleshooting_logic cluster_enzyme Enzyme Issues cluster_conditions Reaction Conditions cluster_assay Assay Method start Low/No Enzyme Activity purity Check Enzyme Purity/ Integrity start->purity biotin Verify Biotin Incorporation start->biotin ph_temp Optimize pH and Temperature start->ph_temp reagents Check Substrate/ Cofactor Stability start->reagents sensitivity Increase Assay Sensitivity start->sensitivity signaling_pathway Geranoyl_CoA Geranoyl-CoA GCCase Geranoyl-CoA Carboxylase (Biotin-dependent) Geranoyl_CoA->GCCase Bicarbonate HCO3- Bicarbonate->GCCase ATP ATP ATP->GCCase Product Carboxylated Product GCCase->Product ADP_Pi ADP + Pi GCCase->ADP_Pi

References

Troubleshooting low signal intensity in MS analysis of trans-Geranyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the mass spectrometry (MS) analysis of trans-Geranyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) to help you overcome common challenges in your experiments.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to low signal intensity during the MS analysis of this compound in a question-and-answer format.

Q1: I am observing very low or no signal for my this compound analyte. What are the most common causes?

Low signal intensity is a frequent challenge in the MS analysis of CoA esters. The primary reasons often revolve around the inherent chemical properties of these molecules and the analytical methodology. Key factors include:

  • Poor Ionization Efficiency: Acyl-CoAs, including this compound, can exhibit poor ionization, particularly with electrospray ionization (ESI)[1][2]. Positive ion mode is often more sensitive for short-chain acyl-CoAs[1].

  • Analyte Instability: Acyl-CoAs are susceptible to hydrolysis and are unstable in aqueous solutions, especially those that are alkaline or strongly acidic[3].

  • Suboptimal Liquid Chromatography (LC) Conditions: Inadequate chromatographic separation can lead to co-elution with matrix components, causing ion suppression[3].

  • Inefficient Sample Preparation: Failure to effectively remove interfering substances from the sample matrix can significantly reduce the analyte signal.

  • In-Source Fragmentation: Acyl-CoAs can fragment within the ion source of the mass spectrometer before mass analysis, leading to a diminished signal for the precursor ion.

  • Incorrect Mass Spectrometer Settings: The instrument may not be properly tuned or calibrated for your target analyte.

Q2: How can I improve the signal intensity of this compound in my LC-MS analysis?

Several strategies can be employed to enhance the signal intensity of this compound:

  • Optimize Ionization: Experiment with different ionization techniques (e.g., ESI, APCI) and polarities. For acyl-CoAs, positive ion mode ESI is often preferred. Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance.

  • Improve Sample Stability: Reconstitute your dried samples in a solution that promotes stability. Methanol has been shown to provide good stability for acyl-CoAs. Avoid prolonged storage in aqueous solutions.

  • Enhance Chromatographic Separation: Utilize a suitable reversed-phase column, such as a C8 or C18, to achieve good separation from other components in your sample. An optimized gradient elution can also help to reduce ion suppression.

  • Refine Sample Preparation: Employ solid-phase extraction (SPE) to purify and concentrate your analyte, removing salts and other interfering compounds.

  • Adjust MS Source Parameters: Systematically optimize source parameters such as capillary voltage, nebulizer pressure, drying gas flow rate, and gas temperature to improve desolvation and ionization.

Q3: What are common adducts I should look for in the mass spectrum of this compound?

In positive ion mode ESI, you can expect to see protonated molecules [M+H]+. It is also common to observe adducts with sodium [M+Na]+ and potassium [M+K]+. The presence of these adducts can sometimes split the signal from your analyte of interest, leading to a perceived lower intensity for the primary [M+H]+ ion.

Q4: My peak shape is poor (e.g., broad or splitting). What could be the cause?

Poor peak shape can be attributed to several factors:

  • Column Overload or Contamination: Injecting too much sample or having a contaminated column can lead to peak broadening and splitting.

  • Inappropriate Mobile Phase: The pH and composition of your mobile phase can significantly impact peak shape. For CoA compounds, which have phosphate groups, ion-pairing agents are sometimes used, but these can also cause signal suppression.

  • Suboptimal Ionization Conditions: Adjusting source parameters and gas flows can sometimes help to reduce peak broadening.

Experimental Protocols

A generalized experimental protocol for the LC-MS/MS analysis of acyl-CoAs, which can be adapted for this compound, is provided below.

Sample Preparation: Solid-Phase Extraction (SPE)
  • Pre-activate the SPE cartridge with 3 mL of methanol.

  • Equilibrate the cartridge with 3 mL of extraction buffer.

  • Load the sample onto the cartridge.

  • Wash the cartridge with 3 mL of extraction buffer to remove unbound contaminants.

  • Elute the acyl-CoAs using a stepwise gradient of increasing organic solvent, for example:

    • 3 mL of a 1:1 mixture of 50 mM ammonium formate (pH 6.3) and methanol.

    • 3 mL of a 1:3 mixture of 50 mM ammonium formate (pH 6.3) and methanol.

    • 3 mL of methanol.

  • Dry the combined eluate under a stream of nitrogen gas.

  • Store the dried sample at -80°C until analysis.

  • Reconstitute the dried sample in a suitable solvent, such as methanol, prior to injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
  • LC System: A microLC or UHPLC system is recommended for better separation and sensitivity.

  • Column: A reversed-phase C8 or C18 column is commonly used for acyl-CoA analysis.

  • Mobile Phase A: 10 mM ammonium acetate (pH 6.8) or a similar buffer.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from a low to a high percentage of mobile phase B is typically employed to separate the acyl-CoAs.

  • Injection Volume: Typically 2-40 µL, depending on the sample concentration and system sensitivity.

  • Column Temperature: Maintained at around 32-42°C to ensure reproducible chromatography.

  • MS System: A triple quadrupole or high-resolution mass spectrometer can be used.

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is often preferred for acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is highly specific and sensitive for targeted quantification. A common fragmentation for acyl-CoAs is the neutral loss of 507 amu, corresponding to the 3'-phospho-ADP moiety.

Data Presentation

While specific quantitative data for this compound is not available in the provided search results, a general table for optimizing MS parameters is presented below. Researchers should empirically determine the optimal values for their specific instrument and analyte.

ParameterTypical RangeRationale
Capillary Voltage 3 - 5 kVOptimizes the electrospray process for efficient ion generation.
Nebulizer Pressure 20 - 50 psiAffects the formation of fine droplets in the ESI source.
Drying Gas Flow 5 - 15 L/minAids in the desolvation of droplets to release gas-phase ions.
Drying Gas Temp. 250 - 400 °CFacilitates solvent evaporation; higher temperatures can sometimes lead to analyte degradation.
Collision Energy 10 - 40 eVIn MS/MS, this is optimized to achieve characteristic fragmentation of the precursor ion.

Visualizations

The following diagrams illustrate key workflows and concepts in the MS analysis of this compound.

Troubleshooting_Workflow Troubleshooting Low Signal Intensity Start Low or No Signal Observed Check_System Check System Suitability (Run Standard) Start->Check_System System_OK System OK? Check_System->System_OK Sample_Prep Review Sample Preparation - Stability - Extraction Efficiency - Concentration System_OK->Sample_Prep Yes Fix_System Troubleshoot Instrument - Check for Leaks - Clean Ion Source - Recalibrate System_OK->Fix_System No LC_Params Optimize LC Method - Gradient - Column - Mobile Phase Sample_Prep->LC_Params MS_Params Optimize MS Parameters - Ion Source Settings - Ionization Mode - Fragmentation LC_Params->MS_Params Analyze_Data Re-acquire and Analyze Data MS_Params->Analyze_Data Fix_System->Check_System

Caption: A troubleshooting workflow for addressing low signal intensity.

Acyl_CoA_Fragmentation Common MS/MS Fragmentation of Acyl-CoAs cluster_precursor Precursor Ion cluster_fragments Product Ions Precursor Acyl-CoA [M+H]+ R-group 3'-phospho-ADP Fragment1 Acylium Ion [R-C=O]+ [M-507+H]+ Precursor:head->Fragment1:f1 Neutral Loss of 507 Da (3'-phospho-ADP) Fragment2 Adenine Fragment m/z 136 Precursor:head->Fragment2:f2 Further Fragmentation

Caption: Common fragmentation pattern of Acyl-CoAs in positive ion MS/MS.

References

Technical Support Center: Minimizing Non-Enzymatic Degradation of trans-Geranyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance to minimize the non-enzymatic degradation of trans-Geranyl-CoA during storage and experimentation. The information is presented in a direct question-and-answer format to address common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of non-enzymatic degradation of this compound?

A1: The most significant cause of non-enzymatic degradation is the hydrolysis of its high-energy thioester bond. This reaction is sensitive to pH and temperature. The thioester bond can be cleaved by nucleophilic attack from water or buffer components, resulting in the formation of geranic acid and free Coenzyme A (CoASH). Other potential, though typically less common, degradation pathways include oxidation of the double bonds in the geranyl group and acid-catalyzed cyclization.

Q2: How should I store my this compound stocks for maximum stability?

A2: Proper storage is critical for extending the shelf-life of this compound.

  • Solid Form: If you have solid this compound, store it at -20°C or -80°C in a desiccated, dark environment. Purging the vial with an inert gas like argon or nitrogen before sealing can further protect it from oxidation and moisture-driven hydrolysis.

  • Aqueous Solutions: Preparing fresh solutions for each experiment is highly recommended. If you must store solutions, prepare them in a slightly acidic buffer (e.g., pH 6.0-6.5), aliquot into single-use volumes to avoid repeated freeze-thaw cycles, and store immediately at -80°C. Using glass vials is preferable to plastic, as some studies have shown that CoA esters can be more stable in glass.[1]

Q3: What is the optimal pH range for working with this compound?

A3: this compound is most stable in a slightly acidic to neutral pH range (approximately pH 6.0 to 7.5). The rate of thioester hydrolysis increases significantly under alkaline conditions (pH > 8.0) due to the increased concentration of the hydroxide ion (OH⁻), a potent nucleophile.[2] While highly acidic conditions (pH < 5) can slow base-catalyzed hydrolysis, they may promote other reactions like the cyclization of the terpene chain.

Q4: Are there any buffer components I should avoid in my experiments?

A4: Yes. Avoid buffers containing strong nucleophiles that can directly attack the thioester bond. For example, buffers with primary amine groups, such as Tris, can be problematic at higher pH values where the amine is deprotonated and becomes more nucleophilic. Buffers like HEPES, MOPS, and phosphate are generally safer choices. Always check for potential incompatibilities between your buffer and CoA esters.

Q5: How can I detect and quantify the degradation of my this compound sample?

A5: The most reliable method for monitoring the integrity of this compound is High-Performance Liquid Chromatography (HPLC) coupled with a UV detector.[3][4] A reverse-phase C18 column can effectively separate intact this compound from its primary degradation products, geranic acid and CoASH. Quantification is achieved by integrating the peak area of this compound and comparing it to a standard curve or an initial time-point sample. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more sensitive detection and confirmation of degradation product identities.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Loss of biological activity in an enzyme assay. The this compound substrate has degraded either in storage or under the assay conditions.1. Verify the integrity of your stock solution via HPLC. 2. Perform a stability test of this compound under your specific assay conditions (buffer, pH, temperature) by incubating it for the duration of the assay and analyzing by HPLC. 3. If unstable, adjust assay pH to be more acidic (if the enzyme allows), lower the temperature, or reduce the incubation time.
Appearance of extra peaks in HPLC/LC-MS analysis. The sample has degraded. The new peaks likely correspond to geranic acid and/or Coenzyme A.1. Confirm the identity of the new peaks by running standards of the suspected degradation products. 2. Review your handling and storage procedures. Ensure solutions are fresh, pH is appropriate, and storage is at -80°C.
Inconsistent experimental results between batches. One batch of this compound may be more degraded than another, or degradation is occurring variably during experiments.1. Quantify the concentration and purity of each new batch of this compound via HPLC before use. 2. Standardize solution preparation and handling protocols strictly. Prepare a large, single batch of buffer to minimize pH variability.

Quantitative Stability Data

Parameter Condition Expected Stability of this compound Primary Degradation Pathway
pH Acidic (pH 5.0 - 6.5)HighSlow Hydrolysis
Neutral (pH 7.0 - 7.5)ModerateNeutral Hydrolysis
Alkaline (pH > 8.0)Low to Very LowBase-Catalyzed Hydrolysis
Temperature -80°CVery High (months to years)Negligible
-20°CHigh (weeks to months)Very Slow Hydrolysis
4°CLow (days)Slow Hydrolysis
25°C (Room Temp)Very Low (hours)Moderate Hydrolysis
37°C (Incubator)Extremely Low (minutes to hours)Rapid Hydrolysis
Buffer Type Phosphate, HEPES, MOPSGoodHydrolysis
Tris (at pH > 8.0)Potentially PoorNucleophilic attack by buffer

Experimental Protocols

Protocol: Assessing this compound Stability by HPLC

This protocol provides a framework for determining the stability of this compound under specific experimental conditions.

1. Materials:

  • This compound

  • Reverse-phase C18 HPLC column

  • HPLC system with UV detector (detection at ~260 nm for the adenine moiety of CoA)

  • Buffers of interest (e.g., 50 mM Potassium Phosphate, pH 6.5, 7.4, and 8.5)

  • Mobile Phase A: 50 mM Potassium Phosphate, pH 5.3

  • Mobile Phase B: Acetonitrile

  • Autosampler vials (glass recommended)

2. Procedure:

  • Prepare Stock Solution: Dissolve this compound in a minimal amount of cold, slightly acidic buffer (e.g., pH 6.0) to create a concentrated stock (e.g., 10 mM). Immediately place on ice.

  • Prepare Test Solutions: Dilute the stock solution to a final concentration (e.g., 100 µM) in each of the buffers you wish to test (e.g., pH 6.5, 7.4, 8.5).

  • Time Zero (T=0) Sample: Immediately after preparation, transfer an aliquot of each test solution to an HPLC vial and inject it into the HPLC system. This will serve as your 100% reference point.

  • Incubation: Incubate the remaining test solutions under the desired temperature conditions (e.g., 4°C, 25°C, 37°C).

  • Time-Course Sampling: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots from each incubating solution, transfer to HPLC vials, and inject.

  • HPLC Analysis: Run a suitable gradient to separate this compound from its degradation products. A typical gradient might be 5% to 60% Mobile Phase B over 20 minutes.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on the T=0 sample's retention time.

    • Integrate the area of the this compound peak for each time point.

    • Calculate the percentage of remaining this compound at each time point relative to the T=0 sample.

    • Plot the percentage of remaining substrate versus time to determine the degradation rate and half-life under each condition.

Mandatory Visualizations

Logical and Chemical Pathways

The following diagrams illustrate the troubleshooting workflow for degradation issues and the primary chemical pathway of non-enzymatic hydrolysis.

G start Suspected this compound Degradation check_storage 1. Review Storage Conditions start->check_storage storage_solid Solid: Stored at -20°C or below? Inert gas? Desiccated? check_storage->storage_solid Solid Stocks storage_solution Solution: Stored at -80°C? Single-use aliquots? check_storage->storage_solution Solution Stocks check_solution 2. Evaluate Solution Preparation solution_ph Buffer pH between 6.0-7.5? check_solution->solution_ph solution_buffer Buffer non-nucleophilic (e.g., HEPES, Phosphate)? check_solution->solution_buffer solution_fresh Solution prepared fresh? check_solution->solution_fresh check_assay 3. Assess Experimental Conditions assay_temp Temperature minimized? check_assay->assay_temp assay_duration Experiment duration as short as possible? check_assay->assay_duration storage_solid->check_solution Yes problem Problem Identified storage_solid->problem No storage_solution->check_solution Yes storage_solution->problem No solution_ph->check_assay Yes solution_ph->problem No solution_buffer->check_assay Yes solution_buffer->problem No solution_fresh->check_assay Yes solution_fresh->problem No remediate Remediate & Re-evaluate assay_temp->remediate Yes assay_temp->problem No assay_duration->remediate Yes assay_duration->problem No problem->remediate

Caption: Troubleshooting workflow for identifying sources of this compound degradation.

G cluster_note Note GerCoA This compound Products Geranic Acid + Coenzyme A GerCoA->Products  Thioester Hydrolysis (Primary Pathway) H2O H₂O H2O->GerCoA OH OH⁻ (Base-Catalyzed) OH->GerCoA Temp Heat Temp->GerCoA note_node Under strongly acidic conditions (pH < 5), acid-catalyzed cyclization of the geranyl group is a potential, though typically minor, side-reaction.

Caption: Primary non-enzymatic degradation pathway of this compound via hydrolysis.

References

Optimizing fermentation parameters for microbial production of trans-Geranyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing fermentation parameters in the microbial production of trans-Geranyl-CoA.

Frequently Asked Questions (FAQs)

Q1: Which microbial host is best for producing this compound?

A1: Both Escherichia coli and Saccharomyces cerevisiae have been successfully engineered for the production of geraniol, the alcohol form of this compound. E. coli often allows for rapid growth and high-density cultures, while S. cerevisiae can be more tolerant to monoterpenes. The choice of host depends on the specific metabolic engineering strategy, fermentation process, and downstream processing capabilities.

Q2: What are the key metabolic pathways involved in this compound synthesis?

A2: The biosynthesis of this compound relies on the production of the precursor geranyl diphosphate (GPP). GPP is synthesized from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). There are two primary pathways for producing IPP and DMAPP in microbes: the mevalonate (MVA) pathway, which is native to eukaryotes like yeast, and the methylerythritol 4-phosphate (MEP) pathway, found in most bacteria.[1] Often, a heterologous MVA pathway is introduced into E. coli to enhance precursor supply.[2][3]

Q3: What are the most critical enzymes for high-yield production?

A3: High-yield production of this compound and its derivatives like geraniol is dependent on the efficient expression and activity of several key enzymes. Geranyl diphosphate synthase (GPPS) and geraniol synthase (GES) are crucial for the final steps of geraniol production. Additionally, optimizing the expression of enzymes within the upstream MVA or MEP pathways, such as HMG-CoA reductase, is often necessary to increase the precursor pool.[4]

Q4: How can I prevent the loss of my product due to volatility?

A4: Geraniol and other monoterpenes are volatile compounds, and significant product loss can occur during fermentation.[2] A common and effective strategy to mitigate this is to implement a two-phase fermentation system. By adding an organic solvent overlay (e.g., dodecane or isopropyl myristate), the hydrophobic product partitions into the organic phase, reducing its loss to the gas phase.

Q5: My production titers are low. What are the common bottlenecks?

A5: Low production titers can be attributed to several factors. Common bottlenecks include insufficient precursor (IPP and DMAPP) supply, low expression or activity of key enzymes (GPPS, GES), product toxicity to the host cells, formation of inhibitory byproducts, and product loss due to volatility. A systematic approach to troubleshooting, starting from the analysis of metabolic flux to process parameter optimization, is recommended.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Low or no product detected Inefficient precursor supply from the MVA or MEP pathway.- Overexpress rate-limiting enzymes in the chosen pathway (e.g., HMG-CoA reductase in the MVA pathway).- Ensure all necessary genes for the pathway are present and expressed.- Analyze intermediate metabolites to identify pathway bottlenecks.
Poor expression or activity of Geranyl Diphosphate Synthase (GPPS) or Geraniol Synthase (GES).- Codon-optimize the genes for the chosen expression host.- Test different promoters and induction levels to optimize protein expression.- Perform in vitro enzyme assays to confirm activity.
Cell growth is inhibited after induction Product toxicity (geraniol is known to be toxic to microbial cells).- Implement a two-phase fermentation with an organic overlay (e.g., dodecane) to sequester the product away from the cells.- Engineer the host strain for improved tolerance to monoterpenes.- Control the rate of product formation through inducible promoters to avoid rapid accumulation.
Accumulation of toxic intermediates in the metabolic pathway.- Analyze culture supernatant for the presence of potential inhibitory byproducts.- Balance the expression of pathway enzymes to prevent the buildup of intermediates.
Inconsistent yields between batches Variability in inoculum quality or fermentation conditions.- Standardize inoculum preparation procedures (age, cell density).- Ensure precise control of fermentation parameters (pH, temperature, dissolved oxygen).- Monitor substrate consumption and feeding rates closely in fed-batch cultures.
Formation of unwanted byproducts (e.g., nerol, citronellol) Endogenous enzymes in the host organism are converting the desired product.- Identify and knock out genes encoding for enzymes responsible for byproduct formation. For example, in E. coli, endogenous reductases can convert geraniol to citronellol.- In S. cerevisiae, OYE2 is known to catalyze the conversion of geraniol to citronellol.

Data Presentation: Optimized Fermentation Parameters

The following tables summarize optimized fermentation parameters for geraniol production in E. coli and S. cerevisiae based on published data. These values should be considered as starting points for optimization in your specific strain and system.

Table 1: Optimized Fermentation Parameters for Geraniol Production in E. coli

ParameterOptimized Value/RangeReference
Temperature 30 °C
pH 6.8
Inducer (IPTG) 0.5 mM
Organic Solvent (for two-phase fermentation) Dodecane (10% v/v) or Isopropyl Myristate

Table 2: Fermentation Media Composition for High-Yield Geraniol Production

Component E. coli Medium S. cerevisiae Medium
Carbon Source 20 g/L Glucose20 g/L Glucose
Nitrogen Source 10 g/L Tryptone, 5 g/L Yeast Extract10 g/L Yeast Extract, 20 g/L Peptone
Phosphate Source 9.8 g/L K₂HPO₄-
Other Components 5 g/L Beef Extract, 0.3 g/L Ferric Ammonium Citrate, 2.1 g/L Citric Acid Monohydrate, 0.06 g/L MgSO₄, Trace Elements-
Reference

Experimental Protocols

Detailed Protocol for Fed-Batch Fermentation of Geraniol in E. coli

This protocol is a representative example and may require optimization for your specific strain and equipment.

1. Inoculum Preparation:

  • Inoculate a single colony of the recombinant E. coli strain into 5 mL of LB medium with appropriate antibiotics.

  • Incubate overnight at 37°C with shaking at 250 rpm.

  • The next day, inoculate a larger volume of fermentation medium (e.g., 100 mL in a 500 mL flask) with the overnight culture to an initial OD₆₀₀ of ~0.1.

  • Grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

2. Bioreactor Setup and Batch Phase:

  • Prepare the bioreactor with the defined fermentation medium (see Table 2).

  • Sterilize the bioreactor and medium.

  • Aseptically add antibiotics and any heat-sensitive components.

  • Set the initial fermentation parameters: Temperature 37°C, pH 7.0 (controlled with NH₄OH or H₃PO₄), and dissolved oxygen (DO) maintained at 30% via a cascade of agitation and aeration.

  • Inoculate the bioreactor with the seed culture (e.g., 5% v/v).

  • Allow the culture to grow in batch mode until the initial carbon source is depleted, often indicated by a sharp increase in DO.

3. Fed-Batch Phase:

  • Once the initial glucose is consumed, initiate the feeding of a concentrated glucose solution (e.g., 500 g/L).

  • The feeding rate can be controlled to maintain a low glucose concentration in the bioreactor, avoiding overflow metabolism. An exponential feeding strategy is often employed to match the cell growth rate.

  • When the culture reaches a desired cell density (e.g., OD₆₀₀ of ~20), lower the temperature to 30°C and induce protein expression with IPTG (e.g., 0.5 mM).

4. Two-Phase Fermentation and Product Recovery:

  • Approximately 4 hours after induction, add a sterile organic solvent (e.g., isopropyl myristate or dodecane) to the bioreactor to a final concentration of 10% (v/v) to capture the geraniol.

  • Continue the fermentation for 48-72 hours, monitoring cell growth and product formation.

  • At the end of the fermentation, stop the agitation and allow the phases to separate.

  • Collect the organic phase for product analysis and purification.

Mandatory Visualizations

Metabolic_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway cluster_Terpene Terpene Biosynthesis AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase MVAP Mevalonate-5-P Mevalonate->MVAP MVAPP Mevalonate-5-PP MVAP->MVAPP IPP_MVA IPP MVAPP->IPP_MVA IPP_pool IPP Pool IPP_MVA->IPP_pool Pyruvate Pyruvate DXP DXP Pyruvate->DXP G3P Glyceraldehyde-3-P G3P->DXP MEP MEP DXP->MEP CDPME CDP-ME MEP->CDPME CDPMEP CDP-MEP CDPME->CDPMEP MECPP MEcPP CDPMEP->MECPP HMBPP HMBPP MECPP->HMBPP IPP_MEP IPP HMBPP->IPP_MEP DMAPP_MEP DMAPP HMBPP->DMAPP_MEP IPP_MEP->IPP_pool DMAPP_pool DMAPP Pool DMAPP_MEP->DMAPP_pool IPP_pool->DMAPP_pool IDI GPP Geranyl-PP (GPP) IPP_pool->GPP GPPS DMAPP_pool->GPP GPPS Geraniol Geraniol GPP->Geraniol GES trans_Geranyl_CoA This compound Geraniol->trans_Geranyl_CoA Acyl-CoA Synthetase

Caption: Metabolic pathways for this compound production.

Experimental_Workflow cluster_strain Strain Engineering cluster_fermentation Fermentation Optimization cluster_analysis Analysis and Iteration A Host Selection (E. coli / S. cerevisiae) B Pathway Introduction (MVA or MEP optimization) A->B C Enzyme Expression (GPPS, GES) B->C D Byproduct Pathway Knockout C->D E Media Optimization (C/N ratio, trace elements) D->E F Parameter Optimization (pH, Temp, DO) E->F G Fed-batch Strategy Development F->G H Two-Phase System Implementation G->H I Product Quantification (GC-MS) H->I J Metabolite Analysis I->J K Process Scaling J->K K->A Iterative Optimization

Caption: Workflow for optimizing this compound production.

Troubleshooting_Logic Start Low Product Titer CheckGrowth Is cell growth normal? Start->CheckGrowth CheckProduct Is product detected at all? CheckGrowth->CheckProduct Yes Toxicity Potential product/metabolite toxicity CheckGrowth->Toxicity No CheckByproducts Are byproducts present? CheckProduct->CheckByproducts Yes PathwayIssue Issue with biosynthetic pathway CheckProduct->PathwayIssue No ConversionIssue Product is being converted CheckByproducts->ConversionIssue Yes OptimizationNeeded Suboptimal fermentation conditions CheckByproducts->OptimizationNeeded No SolveToxicity Implement two-phase system Engineer tolerant strain Toxicity->SolveToxicity SolvePathway Optimize enzyme expression Boost precursor supply PathwayIssue->SolvePathway SolveConversion Knock out competing pathways ConversionIssue->SolveConversion OptimizeProcess Optimize pH, temp, feeding OptimizationNeeded->OptimizeProcess

Caption: Troubleshooting logic for low product yield.

References

Technical Support Center: Refinement of Extraction Protocols for trans-Geranyl-CoA from Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refining extraction protocols for trans-Geranyl-CoA from plant tissues. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental methodologies, and quantitative data summaries to facilitate successful and reproducible experiments.

Troubleshooting Guides

This section addresses common issues encountered during the extraction and analysis of this compound.

Problem Potential Cause Recommended Solution
Low or No Recovery of this compound Inefficient Cell Lysis: Tough plant cell walls may not be adequately disrupted.• Ensure thorough grinding of plant tissue in liquid nitrogen to a fine powder.[1] • Consider enzymatic digestion of the cell wall as a pre-treatment step.
Degradation of this compound: The molecule is susceptible to degradation at non-optimal pH and temperature.• Maintain a slightly acidic pH (around 4.5-6.0) throughout the extraction process. • Keep samples on ice or at 4°C at all times. • Use fresh extraction buffers containing antioxidants.
Poor Solubility in Extraction Solvent: The chosen solvent may not be optimal for this compound.• Use a solvent mixture with appropriate polarity. A common starting point is a mixture of an organic solvent (e.g., isopropanol, acetonitrile) and an aqueous buffer.[2] • For non-polar terpenes, a higher proportion of hexane can be used, while more polar terpenes may require a higher proportion of ethyl acetate.[3]
Loss during Phase Separation: The analyte may be partitioning into the wrong phase or staying in the interphase.• Ensure complete separation of aqueous and organic phases by adequate centrifugation. • If using a biphasic system, test both phases for the presence of your target molecule during protocol optimization.
Adsorption to Labware: this compound can adhere to plastic surfaces.• Use low-adhesion microcentrifuge tubes and pipette tips. • Consider using glass tubes where appropriate.
High Variability Between Replicates Inhomogeneous Sample: Plant tissue may not be uniformly ground.• Pool and mix the finely ground powder before aliquoting for extraction.
Inconsistent Extraction Time or Temperature: Minor variations can lead to significant differences in yield.• Standardize all incubation times and maintain a consistent temperature for all samples.
Pipetting Errors: Inaccurate dispensing of solvents or standards.• Calibrate pipettes regularly. • Use positive displacement pipettes for viscous organic solvents.
Presence of Interfering Peaks in Chromatogram Co-extraction of Contaminants: Plant matrices are complex and contain numerous other metabolites.• Incorporate a solid-phase extraction (SPE) clean-up step after the initial extraction.[4][5] • Optimize the HPLC/UPLC gradient to improve the separation of this compound from interfering compounds.
Matrix Effects in Mass Spectrometry: Co-eluting compounds can suppress or enhance the ionization of the target analyte.• Use a stable isotope-labeled internal standard that co-elutes with this compound to normalize for matrix effects. • Dilute the sample to reduce the concentration of interfering matrix components.
Analyte Degradation During Storage Instability in Solvent: The solvent used for storing the final extract may not be suitable.• Evaporate the final extract to dryness under a stream of nitrogen and store at -80°C. • Reconstitute in a suitable solvent (e.g., methanol/water) immediately before analysis.
Oxidation: Exposure to air can lead to degradation.• Store extracts under an inert atmosphere (e.g., argon or nitrogen). • Add antioxidants to the storage solvent.

Frequently Asked Questions (FAQs)

Q1: What is the best method for disrupting plant tissue for this compound extraction?

A1: The most effective method for disrupting plant tissue is cryogenic grinding. Immediately freeze the tissue in liquid nitrogen and grind it to a fine, homogenous powder using a mortar and pestle or a specialized grinder. This ensures rapid inactivation of degradative enzymes and efficient cell lysis.

Q2: Which solvent system is recommended for the initial extraction of this compound?

A2: A monophasic solvent system of isopropanol and a slightly acidic aqueous buffer (e.g., potassium phosphate buffer, pH 4.9) is a good starting point for the extraction of acyl-CoAs from plant tissues. The isopropanol helps to disrupt membranes and precipitate proteins, while the acidic buffer helps to maintain the stability of the CoA thioester bond.

Q3: Is a sample clean-up step necessary after the initial extraction?

A3: Yes, a clean-up step is highly recommended to remove interfering compounds from the complex plant matrix. Solid-phase extraction (SPE) is a commonly used and effective method for this purpose. A reversed-phase SPE cartridge can be used to bind this compound while allowing more polar contaminants to be washed away.

Q4: How can I quantify the amount of this compound in my extracts?

A4: The most sensitive and specific method for quantifying this compound is liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique allows for the separation of this compound from other molecules in the extract and its selective detection and quantification based on its specific mass-to-charge ratio and fragmentation pattern.

Q5: How should I store my plant tissues and extracts to prevent degradation of this compound?

A5: Plant tissues should be flash-frozen in liquid nitrogen immediately after harvesting and stored at -80°C until extraction. Crude extracts and purified samples should also be stored at -80°C. For long-term storage, it is advisable to evaporate the solvent under a stream of nitrogen and store the dried residue at -80°C.

Data Presentation

Due to the limited availability of specific quantitative data for this compound extraction in publicly available literature, the following tables provide illustrative examples based on typical recovery values for similar molecules (terpenoid precursors and other acyl-CoAs). Researchers should perform their own optimization and validation to determine the actual yields for their specific plant material and experimental conditions.

Table 1: Illustrative Comparison of Extraction Solvents for this compound Recovery

Solvent System Typical Recovery Range (%) Notes
Isopropanol:Potassium Phosphate Buffer (pH 4.9) (1:1, v/v)60 - 80Good for initial extraction and protein precipitation.
Acetonitrile:Potassium Phosphate Buffer (pH 4.9) (1:1, v/v)50 - 70Alternative to isopropanol, can be directly injected in some LC systems.
Hexane:Ethyl Acetate (85:15, v/v)40 - 60More suitable for less polar terpenoids, may require a subsequent partitioning step.
Methanol:Water (80:20, v/v) with 0.1% Formic Acid55 - 75Common for general metabolite extraction, acidification helps stabilize CoA esters.

Table 2: Illustrative Comparison of Clean-up Methods for this compound Purification

Clean-up Method Typical Purity Improvement Potential for Analyte Loss Notes
Solid-Phase Extraction (SPE) - C18 HighLow to ModerateEffective for removing polar impurities. Elution solvent needs optimization.
Liquid-Liquid Extraction (LLE) ModerateModerate to HighCan be used to partition this compound away from interfering compounds, but risks of analyte loss in the wrong phase or at the interface.
Protein Precipitation (e.g., with Acetonitrile) LowLowRemoves the bulk of proteins but may not be sufficient to remove other interfering small molecules.

Experimental Protocols

Protocol 1: Extraction of this compound from Plant Leaf Tissue
  • Sample Preparation:

    • Harvest 100-200 mg of fresh plant leaf tissue and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction:

    • Transfer the frozen powder to a 2 mL microcentrifuge tube.

    • Add 1 mL of pre-chilled extraction buffer (Isopropanol: 100 mM Potassium Phosphate Buffer, pH 4.9, 1:1 v/v).

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Supernatant Collection:

    • Carefully transfer the supernatant to a new pre-chilled 2 mL microcentrifuge tube, avoiding the pelleted debris.

  • Solvent Evaporation:

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen gas.

  • Reconstitution:

    • Reconstitute the dried extract in 200 µL of a suitable solvent for SPE or direct LC-MS/MS analysis (e.g., 50% Methanol in water with 0.1% formic acid).

Protocol 2: Solid-Phase Extraction (SPE) Clean-up
  • Cartridge Conditioning:

    • Condition a C18 SPE cartridge (e.g., 100 mg) by passing 1 mL of methanol, followed by 1 mL of water.

  • Sample Loading:

    • Load the reconstituted extract from Protocol 1 onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elution:

    • Elute the this compound from the cartridge with 1 mL of acetonitrile.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen gas.

    • Reconstitute the purified extract in a suitable volume of mobile phase for LC-MS/MS analysis.

Mandatory Visualization

Experimental_Workflow cluster_tissue_prep Tissue Preparation cluster_extraction Extraction cluster_cleanup Sample Clean-up (SPE) cluster_analysis Analysis harvest Harvest Plant Tissue freeze Flash Freeze in Liquid N2 harvest->freeze grind Grind to Fine Powder freeze->grind add_buffer Add Extraction Buffer (Isopropanol:Buffer) grind->add_buffer vortex Vortex & Incubate on Ice add_buffer->vortex centrifuge Centrifuge vortex->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant condition Condition C18 SPE Cartridge collect_supernatant->condition load Load Extract condition->load wash Wash (5% Methanol) load->wash elute Elute (Acetonitrile) wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms

Caption: Experimental workflow for the extraction and analysis of this compound.

Troubleshooting_Guide start Low/No Recovery of This compound check_lysis Was tissue completely homogenized? start->check_lysis improve_lysis Improve grinding technique or consider enzymatic digestion check_lysis->improve_lysis No check_stability Were samples kept cold and at optimal pH? check_lysis->check_stability Yes improve_lysis->check_stability improve_stability Use ice and acidic buffers, work quickly check_stability->improve_stability No check_solvent Is the extraction solvent appropriate? check_stability->check_solvent Yes improve_stability->check_solvent optimize_solvent Test different solvent polarities and ratios check_solvent->optimize_solvent No check_cleanup Was there loss during SPE cleanup? check_solvent->check_cleanup Yes optimize_solvent->check_cleanup optimize_spe Optimize SPE wash and elution steps check_cleanup->optimize_spe Yes success Recovery Improved check_cleanup->success No optimize_spe->success

Caption: Troubleshooting decision tree for low recovery of this compound.

References

Technical Support Center: Enhancing Enzymatic Efficiency with trans-Geranyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working to improve the catalytic efficiency of enzymes that utilize trans-Geranyl-CoA. This resource provides practical troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist in your research endeavors.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding enzymes that utilize this compound and strategies for enhancing their performance.

Q1: What are the major classes of enzymes that utilize this compound or its diphosphate analogue, geranyl diphosphate (GPP)?

A1: The primary enzyme classes include terpene synthases (TPSs) and prenyltransferases (PTs), such as geranyl-CoA carboxylase. These enzymes are pivotal in the biosynthesis of a vast array of natural products. Terpene synthases catalyze complex cyclization reactions of GPP to form diverse terpene scaffolds.[1][2] Prenyltransferases attach isoprenoid groups to various acceptor molecules.

Q2: What are the key kinetic parameters used to define the catalytic efficiency of an enzyme?

A2: The catalytic efficiency of an enzyme is best described by the ratio kcat/Km.

  • Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). A lower Km indicates a higher affinity of the enzyme for the substrate.

  • kcat (turnover number): Represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

  • kcat/Km: This ratio is a measure of the enzyme's overall catalytic efficiency, accounting for both substrate binding and turnover.

Q3: What are the principal strategies for improving the catalytic efficiency of these enzymes?

A3: The two main approaches are:

  • Rational Design: This method involves making specific, targeted mutations in the enzyme's active site or other key regions based on structural and mechanistic understanding. This can alter substrate specificity or enhance catalytic activity.

  • Directed Evolution: This technique mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis, followed by high-throughput screening or selection to identify mutants with improved properties.

Q4: What is product inhibition and how does it affect enzymes utilizing this compound?

A4: Product inhibition is a form of enzyme inhibition where the product of a reaction binds to the enzyme and hinders its activity. In the context of terpene synthases, the terpene product can accumulate and inhibit the enzyme, reducing the overall reaction rate. This is a critical consideration in biocatalysis, as overcoming product inhibition can significantly increase product yield.[3]

Troubleshooting Guide

This guide provides solutions to specific issues that may arise during your experiments in a question-and-answer format.

Problem: Low or No Enzyme Activity

QuestionPossible CauseSuggested Solution
Why is my purified enzyme inactive? Improper protein folding or instability: Terpene synthases can be prone to misfolding or forming inclusion bodies, especially when expressed heterologously.Optimize expression conditions (e.g., lower temperature, different expression host). Use a thermofluor assay to determine the optimal storage buffer for the purified enzyme.[4]
Omission of a key reagent: The absence of a necessary cofactor (like Mg2+) or reducing agent (like DTT) can lead to no activity.Double-check that all components of the reaction buffer have been added in the correct order and concentration.
Enzyme inhibitor present: Contaminants from the purification process or components of the buffer (e.g., sodium azide) can inhibit the enzyme.Ensure all buffers and reagents are fresh and free of contaminants. Sodium azide, for instance, can inhibit peroxidase-coupled assays.

Problem: Poor Substrate Solubility or Stability

QuestionPossible CauseSuggested Solution
My this compound substrate is precipitating in the assay buffer. Low aqueous solubility: Acyl-CoA esters, especially those with long hydrocarbon chains, can have limited solubility in aqueous buffers.Prepare a concentrated stock solution of this compound in an appropriate organic solvent (e.g., DMSO) and add a small volume to the reaction mixture. Be mindful that high concentrations of organic solvents can inhibit the enzyme.
Incorrect buffer pH or ionic strength: The solubility of your substrate can be influenced by the pH and salt concentration of the buffer.Experiment with different buffer pH values and ionic strengths to improve substrate solubility. However, be aware that this may also affect enzyme activity.

Problem: Inconsistent or Unreliable Results

QuestionPossible CauseSuggested Solution
Why is there high variability between my assay replicates? Incomplete mixing of reagents: Inadequate mixing can lead to inconsistent reaction initiation and rates.Ensure all reagents are thoroughly mixed before starting the reaction.
Inaccurate pipetting: Small errors in pipetting volumes can lead to significant variations in results, especially with potent enzymes or inhibitors.Calibrate your pipettes regularly and use proper pipetting techniques.
Why is my assay background high? Non-specific binding of antibodies (in ELISA-based assays): The detection antibody may be cross-reacting with other components in the well.Use an appropriate blocking buffer and optimize the concentration of the detection antibody.
Contaminated reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.Prepare fresh buffers and ensure all reagents are of high purity.

Problem: Low Product Yield

QuestionPossible CauseSuggested Solution
The reaction starts well but then slows down or stops prematurely. Product Inhibition: The accumulating product is inhibiting the enzyme's activity.Implement in situ product removal (ISPR) strategies, such as using a two-phase solvent system to extract the product as it is formed.
Enzyme inactivation: The enzyme may be unstable under the reaction conditions, leading to a loss of activity over time.Optimize reaction conditions (e.g., temperature, pH) to enhance enzyme stability. Consider immobilizing the enzyme, which can often improve its stability.
Reversible reaction: The esterification reaction may be reversible.To drive the reaction toward product formation, remove one of the byproducts (e.g., water) using molecular sieves or pervaporation.

Quantitative Data Summary

The following tables summarize kinetic data for wild-type and engineered enzymes, demonstrating the impact of mutations on catalytic efficiency.

Table 1: Kinetic Parameters of Wild-Type and Mutant Geranyl-CoA Carboxylase (GCC)

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Wild-Type PaGCC Geranyl-CoA~12--
Wild-Type PaMCC 3-Methylcrotonyl-CoA69--
PaMCC F244G Mutant Geranyl-CoA---

Data adapted from a study on Pseudomonas aeruginosa GCC and MCC, highlighting changes in substrate specificity. The wild-type PaMCC does not efficiently use geranyl-CoA, but the F244G mutation allows it to accommodate this larger substrate. The exact kinetic parameters for the mutant with geranyl-CoA were not provided in the source but the study confirmed activity.

Table 2: Kinetic Parameters of Wild-Type and Mutant Terpene Synthases

EnzymeSubstrateKm (µM)kcat (s-1)kcat/Km (M-1s-1)
Wild-Type TEAS FPP1.5 ± 0.20.05 ± 0.00133,333
TEAS-M1a Mutant FPP2.5 ± 0.40.015 ± 0.0016,000
TEAS-M1b Mutant FPP2.0 ± 0.30.016 ± 0.0018,000
TEAS-M2 (double mutant) FPP3.0 ± 0.50.012 ± 0.0014,000

Data from a study on Tobacco 5-epi-aristolochene synthase (TEAS) and its mutants with Farnesyl diphosphate (FPP), a C15 analogue of GPP. This illustrates how mutations can impact catalytic efficiency.

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: In Vitro Assay for Geranyl Diphosphate Synthase

This protocol is for a geranyl diphosphate (GPP) synthase, which uses the diphosphate analogue of this compound. The principles can be adapted for enzymes utilizing this compound.

Materials:

  • Purified enzyme

  • Mopso buffer (25 mM, pH 7.0)

  • Glycerol

  • MgCl2

  • Dithiothreitol (DTT)

  • Dimethylallyl diphosphate (DMAPP)

  • [4-14C]Isopentenyl diphosphate ([14C]IPP) (radiolabeled substrate)

  • Pentane

  • 3 N HCl

Procedure:

  • Prepare the reaction buffer: 25 mM Mopso (pH 7.0), 10% glycerol, 10 mM MgCl2, and 1 mM DTT.

  • In a reaction tube, add 10 µL of the enzyme suspension to 70 µL of the reaction buffer.

  • Initiate the reaction by adding 10 µM DMAPP and 7 µM [14C]IPP to a total volume of 100 µL.

  • Overlay the reaction mixture with 1 mL of pentane to trap the volatile terpene products.

  • Incubate the reaction at 31°C for 1 hour.

  • Stop the reaction by adding 10 µL of 3 N HCl. This also hydrolyzes the allylic diphosphate products to their corresponding alcohols.

  • Allow the acid hydrolysis to proceed for 20 minutes at 31°C.

  • Vortex the tube to partition the dephosphorylated, radiolabeled products into the pentane layer.

  • Analyze the pentane layer by radio-GC (Gas Chromatography with a radioactivity detector) to identify and quantify the products.

Protocol 2: General Procedure for Site-Directed Mutagenesis

This protocol outlines a general method for introducing specific mutations into your enzyme's gene using PCR.

Materials:

  • Plasmid DNA containing the gene of interest

  • Mutagenic forward and reverse primers containing the desired mutation

  • High-fidelity DNA polymerase (e.g., Pfu)

  • dNTP mix

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design forward and reverse primers (typically 25-45 nucleotides) containing the desired mutation at the center, with flanking sequences complementary to the plasmid template.

  • PCR Amplification:

    • Set up a PCR reaction with the plasmid template, mutagenic primers, dNTPs, and high-fidelity DNA polymerase.

    • Use a PCR program with an initial denaturation step (e.g., 95°C for 2 min), followed by 18-30 cycles of denaturation (95°C for 30s), annealing (primer Tm - 5°C for 30s), and extension (68°C for 1 min/kb of plasmid length), and a final extension step (68°C for 5 min).

  • DpnI Digestion:

    • Add DpnI restriction enzyme to the PCR product and incubate at 37°C for 1 hour. DpnI specifically digests the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated, mutated plasmid intact.

  • Transformation:

    • Transform the DpnI-treated plasmid into competent E. coli cells.

    • Plate the transformed cells on a selective agar plate (containing the appropriate antibiotic) and incubate overnight at 37°C.

  • Verification:

    • Select several colonies and isolate the plasmid DNA.

    • Verify the presence of the desired mutation by DNA sequencing.

Visualizations

The following diagrams illustrate key experimental workflows and logical relationships.

experimental_workflow cluster_0 Gene Synthesis & Mutagenesis cluster_1 Protein Expression & Purification cluster_2 Enzyme Assay & Analysis gene Target Gene mutagenesis Site-Directed Mutagenesis / Directed Evolution gene->mutagenesis mutant_library Mutant Gene Library mutagenesis->mutant_library expression Protein Expression in E. coli mutant_library->expression purification Purification (e.g., His-tag) expression->purification purified_enzyme Purified Enzyme Variants purification->purified_enzyme assay In Vitro Enzyme Assay with this compound purified_enzyme->assay analysis Kinetic Analysis (kcat, Km) assay->analysis improved_enzyme Variant with Improved Efficiency analysis->improved_enzyme Selection

Caption: A typical workflow for improving enzyme catalytic efficiency.

troubleshooting_logic cluster_activity Initial Rate Issues cluster_stability Rate Decrease Issues start Low Product Yield check_activity Is the initial reaction rate low? start->check_activity check_stability Does the reaction rate decrease over time? start->check_stability optimize_conditions Optimize Reaction Conditions (Temp, pH, [Substrate]) check_activity->optimize_conditions Yes check_enzyme_conc Increase Enzyme Concentration check_activity->check_enzyme_conc Yes product_inhibition Product Inhibition? check_stability->product_inhibition Yes enzyme_instability Enzyme Instability? check_stability->enzyme_instability Yes remove_product Implement In Situ Product Removal product_inhibition->remove_product Yes stabilize_enzyme Optimize for Enzyme Stability (e.g., immobilization) enzyme_instability->stabilize_enzyme Yes

Caption: A troubleshooting decision tree for low product yield.

References

Methods to prevent the hydrolysis of the thioester bond in trans-Geranyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of the thioester bond in trans-Geranyl-CoA during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: My assay involving this compound is giving inconsistent results. Could hydrolysis of the thioester bond be the issue?

A1: Yes, inconsistent results are a common symptom of this compound degradation. The thioester bond is susceptible to both chemical and enzymatic hydrolysis, leading to the formation of geranic acid and free Coenzyme A. This degradation reduces the concentration of the active substrate, which can significantly impact enzyme kinetics, binding assays, and other experimental outcomes. It is crucial to assess the stability of your this compound stock and experimental solutions.

Q2: What are the primary causes of this compound hydrolysis?

A2: The hydrolysis of the thioester bond in this compound is primarily caused by two factors:

  • Chemical Hydrolysis: This is a non-enzymatic process that is highly dependent on the pH and temperature of the solution. The thioester bond is more labile under alkaline conditions.[1][2]

  • Enzymatic Hydrolysis: This is catalyzed by thioesterase enzymes, which may be present as contaminants in your protein preparations or cell lysates. These enzymes efficiently cleave the thioester bond.[3]

Q3: What are the optimal storage conditions for this compound to minimize hydrolysis?

A3: To ensure the long-term stability of this compound, it is recommended to store it as a lyophilized powder at -20°C or below. If you need to prepare a stock solution, dissolve it in a slightly acidic buffer (pH 6.0-6.5) and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Aqueous solutions of Coenzyme A derivatives are generally unstable at basic pH.

Q4: How can I prevent chemical hydrolysis of this compound during my experiments?

A4: To minimize non-enzymatic hydrolysis, it is critical to control the pH and temperature of your experimental setup.

  • pH Control: Maintain a slightly acidic to neutral pH (pH 6.0-7.4) for your buffers and reaction mixtures. Avoid alkaline conditions (pH > 8.0) as the rate of hydrolysis increases significantly at higher pH.[2]

  • Temperature Control: Perform your experiments at the lowest temperature compatible with your assay. If possible, keep samples on ice. Thioester hydrolysis is accelerated at elevated temperatures.

Q5: How can I inhibit enzymatic hydrolysis of this compound?

A5: If you suspect enzymatic degradation by thioesterases, you can add broad-spectrum serine hydrolase inhibitors to your reaction mixture. It is important to ensure that these inhibitors do not interfere with your enzyme of interest. Some commonly used inhibitors include:

  • Phenylmethylsulfonyl fluoride (PMSF): A common serine protease and thioesterase inhibitor.

  • Diisopropyl fluorophosphate (DFP): A potent, but more hazardous, serine hydrolase inhibitor.

  • Commercially available thioesterase inhibitor cocktails.

Always perform a control experiment to assess the effect of the inhibitor on your specific assay.

Q6: How can I check for the presence of free Coenzyme A in my this compound sample as an indicator of hydrolysis?

A6: The presence of free Coenzyme A (CoA-SH) is a direct indicator of thioester bond hydrolysis. You can detect and quantify free thiols using Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB). This reagent reacts with free sulfhydryl groups to produce a yellow-colored product that can be measured spectrophotometrically at 412 nm.

Quantitative Data on Thioester Stability

The stability of the thioester bond is highly dependent on pH and temperature. The following table provides an overview of the hydrolysis rates for model thioester compounds, which can serve as a proxy for the stability of this compound.

CompoundpHTemperature (°C)Half-life (t½)Rate Constant (k)
S-methyl thioacetate723155 days3.6 x 10⁻⁸ s⁻¹[4]
Model Thioester (T1)925Not specifiedk_b = 0.29 M⁻¹s⁻¹ (base-catalyzed)
Model Thioester (T2)925Not specifiedk_b = 0.51 M⁻¹s⁻¹ (base-catalyzed)
Model Thioester (T3)925Not specifiedk_b = 0.15 M⁻¹s⁻¹ (base-catalyzed)

Note: The rate of hydrolysis increases significantly with increasing pH (base-catalyzed hydrolysis). While specific data for this compound is limited, the trend of increased instability at higher pH is a general characteristic of thioesters.

Experimental Protocols

Protocol for Assessing this compound Hydrolysis using Ellman's Reagent

This protocol allows for the indirect quantification of this compound hydrolysis by measuring the appearance of the free thiol group of Coenzyme A.

Materials:

  • This compound sample

  • Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)

  • Reaction Buffer (0.1 M sodium phosphate, pH 8.0)

  • Coenzyme A (free acid) for standard curve

  • Spectrophotometer capable of measuring absorbance at 412 nm

Procedure:

  • Prepare a Coenzyme A Standard Curve:

    • Prepare a series of known concentrations of Coenzyme A (e.g., 0, 10, 20, 40, 60, 80, 100 µM) in the Reaction Buffer.

    • To 900 µL of each standard, add 100 µL of Ellman's Reagent solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

    • Plot absorbance vs. Coenzyme A concentration to generate a standard curve.

  • Assay for Hydrolysis in this compound Sample:

    • Incubate your this compound sample under the experimental conditions you wish to test (e.g., specific buffer, temperature, and time).

    • At various time points, take an aliquot of the sample.

    • Add the aliquot to the Reaction Buffer to a final volume of 900 µL.

    • Add 100 µL of Ellman's Reagent solution.

    • Incubate at room temperature for 15 minutes.

    • Measure the absorbance at 412 nm.

  • Calculate the Concentration of Free Coenzyme A:

    • Using the standard curve, determine the concentration of free Coenzyme A in your sample at each time point.

    • An increase in the concentration of free Coenzyme A over time indicates hydrolysis of the this compound.

Visualizations

cluster_hydrolysis Hydrolysis Pathways trans_Geranyl_CoA This compound (Stable Thioester) Chemical Chemical Hydrolysis (High pH, High Temp) trans_Geranyl_CoA->Chemical Enzymatic Enzymatic Hydrolysis (Thioesterases) trans_Geranyl_CoA->Enzymatic Hydrolyzed_Products Geranic Acid + Coenzyme A (Inactive Products) Chemical->Hydrolyzed_Products Degradation Enzymatic->Hydrolyzed_Products Degradation

Caption: Pathways of this compound hydrolysis.

cluster_prevention Strategies to Prevent Hydrolysis cluster_monitoring Monitoring Hydrolysis Storage Optimal Storage - Lyophilized powder at <= -20°C - Aliquots in acidic buffer at -80°C Chemical_Control Control Chemical Environment - pH 6.0-7.4 - Low Temperature (on ice) Enzymatic_Inhibition Inhibit Enzymatic Activity - Add Thioesterase Inhibitors (e.g., PMSF) Monitoring Assess Sample Integrity - Ellman's Reagent Assay (Detects free CoA-SH)

Caption: Workflow for preventing and monitoring hydrolysis.

Start Start: This compound Sample Incubate Incubate under Test Conditions Start->Incubate Aliquot Take Aliquot Incubate->Aliquot Add_DTNB Add Ellman's Reagent (DTNB) Aliquot->Add_DTNB Measure_Abs Measure Absorbance at 412 nm Add_DTNB->Measure_Abs Calculate Calculate [Free CoA-SH] using Standard Curve Measure_Abs->Calculate End End: Assess Hydrolysis Calculate->End

References

Technical Support Center: Enhancing the Purity of Synthesized trans-Geranyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis and purification of trans-Geranyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the experimental process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: this compound can be synthesized through two primary routes: chemical synthesis and enzymatic synthesis. Chemical methods often involve the activation of geranic acid and its subsequent reaction with Coenzyme A (CoA). A common approach is the mixed anhydride method. Enzymatic synthesis typically utilizes an acyl-CoA synthetase to catalyze the formation of the thioester bond between geraniol and CoA.

Q2: What are the critical factors influencing the yield and purity of this compound?

A2: Several factors can significantly impact the outcome of your synthesis:

  • Purity of Starting Materials: The purity of geraniol or geranic acid is crucial, as isomers or related impurities can lead to corresponding CoA ester contaminants.

  • Reaction Conditions: Temperature, pH, and reaction time must be carefully controlled to prevent degradation of the product and minimize side reactions.

  • Solvent Choice: The selection of an appropriate solvent system is vital for both the reaction and subsequent purification steps.

  • Purification Method: High-performance liquid chromatography (HPLC) is the most effective method for obtaining high-purity this compound.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: A combination of analytical techniques is recommended for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity and quantify the product.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the trans-isomer and helps identify impurities.

Experimental Protocols

Chemical Synthesis: Mixed Anhydride Method

This protocol describes a general approach for the synthesis of this compound from geranic acid using a mixed anhydride intermediate.

Materials:

  • trans-Geranic acid

  • Triethylamine (TEA)

  • Ethyl chloroformate

  • Coenzyme A trilithium salt

  • Anhydrous tetrahydrofuran (THF)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Activation of Geranic Acid:

    • Dissolve trans-geranic acid in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Add triethylamine (1.1 equivalents) dropwise while stirring.

    • Slowly add ethyl chloroformate (1.1 equivalents) and stir the reaction mixture at 0°C for 1 hour. The formation of a white precipitate (triethylamine hydrochloride) will be observed.

  • Reaction with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt (1.0 equivalent) in cold water.

    • Slowly add the CoA solution to the mixed anhydride solution at 0°C with vigorous stirring.

    • Allow the reaction to proceed at 0°C for 2 hours, then let it warm to room temperature and stir for an additional 2 hours.

  • Quenching and Work-up:

    • Acidify the reaction mixture to pH 3-4 with dilute HCl.

    • Extract the aqueous layer with ethyl acetate to remove unreacted geranic acid and other organic impurities.

    • Lyophilize the aqueous layer to obtain the crude this compound.

Enzymatic Synthesis using Acyl-CoA Synthetase

This method provides a milder alternative to chemical synthesis.

Materials:

  • trans-Geraniol

  • Coenzyme A trilithium salt

  • ATP (Adenosine triphosphate)

  • Magnesium chloride (MgCl₂)

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (pH 7.5)

Procedure:

  • Reaction Setup:

    • In a reaction tube, combine Tris-HCl buffer, trans-geraniol (dissolved in a minimal amount of a suitable organic solvent like DMSO if necessary), Coenzyme A, ATP, and MgCl₂.

    • Initiate the reaction by adding the acyl-CoA synthetase.

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the enzyme (typically 25-37°C) for 2-4 hours.

  • Termination and Sample Preparation:

    • Stop the reaction by adding an acid (e.g., perchloric acid) to precipitate the enzyme.

    • Centrifuge the mixture to pellet the precipitated protein.

    • The supernatant containing this compound can be directly used for HPLC analysis and purification.

Purification Protocol: Reversed-Phase HPLC

Instrumentation and Columns:

  • A preparative or semi-preparative HPLC system with a UV detector.

  • A C18 reversed-phase column is recommended for the separation of terpene-CoA esters.

Mobile Phase:

  • Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)

  • Solvent B: Acetonitrile with 0.1% Trifluoroacetic acid (TFA)

Gradient Program:

Time (min)% Solvent B
05
55
3595
4095
415
505

Detection:

  • Monitor the elution at 260 nm, the absorbance maximum for the adenine base of Coenzyme A.

Post-Purification:

  • Collect the fractions containing the pure this compound.

  • Pool the fractions and lyophilize to obtain the purified product as a white powder.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low Yield Incomplete activation of geranic acid (chemical synthesis).Ensure anhydrous conditions and use fresh reagents.
Low enzyme activity (enzymatic synthesis).Check the storage conditions and activity of the enzyme. Increase enzyme concentration if necessary.
Degradation of this compound.Maintain low temperatures during chemical synthesis and work-up. Avoid prolonged exposure to high pH.
Presence of Unreacted Starting Material Insufficient reaction time.Increase the reaction time or slightly increase the temperature (monitor for degradation).
Stoichiometry of reactants is not optimal.Optimize the molar ratios of the reactants.
Contamination with cis-Geranyl-CoA Isomeric impurity in the starting geraniol/geranic acid.Use highly pure trans-isomer starting material. The cis and trans isomers can often be separated by HPLC.
Formation of Geranylgeranyl-CoA Presence of geranylgeraniol pyrophosphate synthase activity in enzymatic systems.Use a purified acyl-CoA synthetase to avoid side reactions.
Broad or Tailing Peaks in HPLC Column overloading.Reduce the sample injection volume or concentration.
Inappropriate mobile phase pH.Ensure the pH of the mobile phase is acidic (e.g., by adding TFA) to suppress the ionization of the phosphate groups.
Column degradation.Use a guard column and ensure the mobile phase is properly filtered and degassed.

Data Presentation

Table 1: Comparison of Synthesis Methods

MethodTypical YieldPurity before HPLCKey AdvantagesKey Disadvantages
Chemical Synthesis (Mixed Anhydride) 40-60%50-70%Scalable, no need for enzymes.Harsher conditions, potential for side reactions.
Enzymatic Synthesis 70-90%>80%High specificity, mild conditions.Enzyme cost and stability can be a concern.

Table 2: HPLC Retention Times

CompoundTypical Retention Time (min)
Coenzyme A5-7
This compound20-25
cis-Geranyl-CoA18-23
Geranic Acid28-32

Note: Retention times are approximate and can vary depending on the specific HPLC system, column, and gradient conditions.

Visualizations

Synthesis_Workflow cluster_chemical Chemical Synthesis cluster_purification Purification GeranicAcid trans-Geranic Acid Activation Activation (Ethyl Chloroformate, TEA) GeranicAcid->Activation MixedAnhydride Mixed Anhydride Intermediate Activation->MixedAnhydride Reaction Reaction MixedAnhydride->Reaction CoA Coenzyme A CoA->Reaction CrudeProduct_chem Crude this compound Reaction->CrudeProduct_chem HPLC Reversed-Phase HPLC CrudeProduct_chem->HPLC PureProduct Pure this compound HPLC->PureProduct

Caption: Chemical synthesis and purification workflow for this compound.

Enzymatic_Synthesis_Workflow cluster_enzymatic Enzymatic Synthesis cluster_purification_enz Purification Geraniol trans-Geraniol Reaction_enz Enzymatic Reaction Geraniol->Reaction_enz CoA_enz Coenzyme A CoA_enz->Reaction_enz ATP ATP, Mg2+ ATP->Reaction_enz Enzyme Acyl-CoA Synthetase Enzyme->Reaction_enz CrudeProduct_enz Crude this compound Reaction_enz->CrudeProduct_enz HPLC_enz Reversed-Phase HPLC CrudeProduct_enz->HPLC_enz PureProduct_enz Pure this compound HPLC_enz->PureProduct_enz

Caption: Enzymatic synthesis and purification workflow for this compound.

Troubleshooting_Logic Start Problem Encountered LowYield Low Yield Start->LowYield ImpureProduct Impure Product Start->ImpureProduct CheckPurity Check Purity of Starting Materials HPLCAnalysis Analyze by HPLC CheckPurity->HPLCAnalysis CheckConditions Verify Reaction Conditions (Temp, Time, pH) OptimizeStoichiometry Optimize Reactant Ratios CheckConditions->OptimizeStoichiometry CheckEnzyme Check Enzyme Activity/Storage OptimizeStoichiometry->CheckEnzyme Successful Successful Synthesis CheckEnzyme->Successful HPLCAnalysis->Successful LowYield->CheckConditions ImpureProduct->CheckPurity

Caption: Logical troubleshooting workflow for this compound synthesis.

Overcoming feedback inhibition in the trans-Geranyl-CoA biosynthetic pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the trans-Geranyl-CoA biosynthetic pathway.

Troubleshooting Guides

This section addresses common issues encountered during experiments aimed at producing geraniol and other downstream products of the this compound pathway.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Suboptimal Enzyme Expression or Activity: Key enzymes in the pathway, such as geraniol synthase (GES) or geranyl diphosphate synthase (GPPS), may have low expression levels or poor catalytic activity.[1][2]- Optimize Codons: Ensure the genes for your pathway enzymes are codon-optimized for your expression host (e.g., E. coli, S. cerevisiae). - Promoter Strength: Use strong, inducible promoters to control enzyme expression. - Enzyme Fusion: Consider fusing enzymes like GES and GPPS to improve metabolic channeling and product yield.[2] - Truncation: For plant-derived enzymes like GES, removing N-terminal plastidial transit peptides may improve localization and activity in microbial hosts.[3]
2. Precursor Limitation: Insufficient supply of the primary precursor, acetyl-CoA, or the intermediate geranyl pyrophosphate (GPP), can be a bottleneck.[2]- Overexpress Upstream Pathway Genes: Enhance the expression of genes in the mevalonate (MVA) pathway (e.g., tHMG1, IDI1) to increase the pool of GPP. - Optimize Carbon Source: Ensure the culture medium provides an adequate carbon source (e.g., glucose) to fuel acetyl-CoA production.
3. Product Volatility and Degradation: Geraniol is volatile and can be lost from the culture medium during fermentation. It can also be biotransformed into other compounds by the host organism.- Two-Phase Cultivation: Implement an aqueous-organic two-phase culture system by adding a solvent like isopropyl myristate to the medium. This captures the volatile product and reduces its loss. - Host Strain Engineering: Identify and knock out host enzymes responsible for geraniol conversion. For example, in E. coli, acetylesterase (Aes) can hydrolyze geranyl acetate back to geraniol.
4. Product Toxicity: Geraniol and other monoterpenoids can be toxic to microbial hosts, inhibiting growth and productivity.- Esterification: Co-express an alcohol acyltransferase (AAT) to convert geraniol to a less toxic ester like geranyl acetate. This ester is also less water-soluble, facilitating its partitioning into an organic phase. - Compartmentalization: Target the biosynthetic enzymes to specific cellular compartments, such as peroxisomes in yeast, to isolate the toxic product from sensitive cellular machinery.
Accumulation of Intermediates 1. Inefficient Downstream Enzyme: A bottleneck may exist at a specific enzymatic step, leading to the buildup of the substrate for that enzyme.- Enzyme Assay: Perform in vitro enzyme assays with purified enzymes to determine their kinetic parameters and identify the rate-limiting step. - Increase Enzyme Expression: Overexpress the enzyme responsible for converting the accumulated intermediate.
2. Feedback Inhibition: High concentrations of a downstream product or intermediate may allosterically inhibit an upstream enzyme. While not extensively documented for the this compound pathway, this is a common regulatory mechanism in other isoprenoid pathways.- Site-Directed Mutagenesis: Identify potential allosteric binding sites on the inhibited enzyme and perform site-directed mutagenesis to create a feedback-resistant variant. - Dynamic Regulation: Implement synthetic regulatory circuits that can sense the level of an intermediate and dynamically control the expression of pathway enzymes.

Frequently Asked Questions (FAQs)

Q1: What is feedback inhibition and how might it affect my experiments?

A1: Feedback inhibition is a cellular control mechanism where the end product of a metabolic pathway inhibits an enzyme that acts earlier in the pathway. This is often achieved through allosteric regulation, where the product binds to a site on the enzyme distinct from the active site, causing a conformational change that reduces the enzyme's activity. In the context of the this compound pathway, a buildup of geraniol or other downstream products could potentially inhibit key upstream enzymes, leading to a decrease in overall product yield.

Q2: How can I identify if feedback inhibition is occurring in my system?

A2: Identifying feedback inhibition can be challenging. One approach is to perform in vitro enzyme assays with a purified upstream enzyme in the presence of varying concentrations of a downstream product. A decrease in enzyme activity with increasing product concentration would suggest feedback inhibition. Another approach is to use whole-cell extracts and analyze the metabolic flux in the presence and absence of the final product.

Q3: What are the key enzymes in the this compound biosynthetic pathway that I should focus on for optimization?

A3: The key enzymes to focus on for optimizing the production of geraniol are:

  • Geranyl Diphosphate Synthase (GPPS): This enzyme synthesizes geranyl pyrophosphate (GPP), the direct precursor to geraniol.

  • Geraniol Synthase (GES): This enzyme catalyzes the conversion of GPP to geraniol.

  • Upstream Mevalonate (MVA) Pathway Enzymes: Overexpression of enzymes like truncated HMG-CoA reductase (tHMG1) and isopentenyl diphosphate isomerase (IDI1) can increase the supply of GPP.

Q4: My engineered strain is not producing any geraniol. What are the first troubleshooting steps I should take?

A4:

  • Verify Plasmid Constructs: Sequence your plasmids to ensure the genes for the pathway enzymes are correct and in the proper reading frame.

  • Confirm Protein Expression: Perform SDS-PAGE and a Western blot (if you have antibodies) to confirm that the pathway enzymes are being expressed in your host organism.

  • Check Culture Conditions: Ensure that the culture medium, temperature, pH, and induction conditions are optimal for your expression host and the specific enzymes you are using.

  • Assay Enzyme Activity: If possible, perform in vitro assays with cell lysates to check for the activity of key enzymes like GES.

Q5: How can I quantify the amount of geraniol produced by my engineered strain?

A5: Geraniol is typically quantified using gas chromatography-mass spectrometry (GC-MS). You will need to extract the geraniol from your culture medium (and the organic phase if using a two-phase system) using a suitable solvent like ethyl acetate. An internal standard should be added to the samples before extraction to ensure accurate quantification.

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis to Relieve Feedback Inhibition

This protocol outlines a general workflow for creating a feedback-resistant enzyme variant using site-directed mutagenesis. The QuikChange method is a common and efficient approach.

1. Primer Design:

  • Design two complementary oligonucleotide primers containing the desired mutation.
  • The primers should be between 25 and 45 bases in length.
  • The melting temperature (Tm) should be ≥ 78°C.
  • The desired mutation should be in the middle of the primer with at least 10-15 bases of correct sequence on both sides.

2. PCR Amplification:

  • Set up a PCR reaction using a high-fidelity DNA polymerase (e.g., PfuUltra).
  • Use the plasmid containing your target gene as the template.
  • The reaction will amplify the entire plasmid, incorporating the mutagenic primers.

3. Digestion of Parental DNA:

  • Digest the PCR product with the DpnI restriction enzyme. DpnI specifically digests methylated and hemimethylated DNA, which will be the parental plasmid DNA isolated from E. coli. The newly synthesized DNA in the PCR reaction will be unmethylated and thus resistant to digestion.

4. Transformation:

  • Transform the DpnI-treated DNA into a competent E. coli strain.

5. Sequencing and Functional Analysis:

  • Isolate plasmid DNA from the resulting colonies and sequence the gene to confirm the presence of the desired mutation.
  • Express the mutant protein and perform enzyme kinetic assays to assess its activity and resistance to feedback inhibition by the downstream product.

Protocol 2: In Vitro Enzyme Assay for Geraniol Synthase (GES)

This protocol provides a general method for assaying the activity of purified GES.

1. Reaction Mixture Preparation:

  • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT).
  • Add the substrate, geranyl pyrophosphate (GPP), to the reaction buffer at a known concentration.

2. Enzyme Reaction:

  • Add a known amount of purified GES enzyme to the reaction mixture to initiate the reaction.
  • Incubate the reaction at an optimal temperature (e.g., 30°C) for a specific period (e.g., 30 minutes).

3. Reaction Quenching and Extraction:

  • Stop the reaction by adding a quenching solution (e.g., 2M HCl or by adding an organic solvent).
  • Extract the product, geraniol, from the aqueous reaction mixture using an organic solvent such as hexane or ethyl acetate.

4. Product Quantification:

  • Analyze the organic extract by GC-MS to identify and quantify the amount of geraniol produced.
  • Calculate the specific activity of the enzyme (e.g., in nmol of product per mg of enzyme per minute).

Quantitative Data Summary

Enzyme Organism Substrate Km kcat kcat/Km Reference
Choline Kinase (S. cerevisiae)Saccharomyces cerevisiaeIsoprenol4,539 µM14.7 s⁻¹
Choline Kinase (S. cerevisiae)Saccharomyces cerevisiaePrenol1,113 µM1.1 s⁻¹
Geranyl-CoA CarboxylasePseudomonas aeruginosaGeranyl-CoA---
Engineered Organism Key Genetic Modifications Product Titer Reference
Escherichia coliOverexpression of GES, GPPS, and MVA pathwayGeraniol68.6 ± 3 mg/L (shake flask)
Escherichia coliTwo-phase fermentation with overexpressed AesGeraniol2.0 g/L
Escherichia coliCo-expression of AAT with geraniol pathwayGeranyl acetate4.8 g/L
Saccharomyces cerevisiaePeroxisomal compartmentalization of geraniol pathwayGeraniol1.68 mg/L
Yarrowia lipolyticaOverexpression of tCrGES and MVA pathway genesGeraniol~1 g/L

Visualizations

trans_Geranyl_CoA_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_Geranyl Geraniol Biosynthesis cluster_Feedback Potential Feedback Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA HMGS Mevalonate Mevalonate HMGCoA->Mevalonate tHMG1 IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP IDI1 GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP GPPS Geraniol Geraniol GPP->Geraniol GES GeranylCoA This compound GPP->GeranylCoA Geraniol->GeranylCoA tHMG1 tHMG1 Geraniol->tHMG1 Troubleshooting_Workflow Start Low/No Product Yield CheckExpression Verify Protein Expression (SDS-PAGE/Western Blot) Start->CheckExpression CheckActivity Assay Enzyme Activity (in vitro/cell lysate) CheckExpression->CheckActivity Expression OK OptimizeCodons Optimize Codons for Host CheckExpression->OptimizeCodons No/Low Expression CheckActivity->OptimizeCodons No/Low Activity CheckPrecursors Quantify Precursor Levels (e.g., GPP) CheckActivity->CheckPrecursors Activity OK ChangePromoter Use Stronger Promoter OptimizeCodons->ChangePromoter ChangePromoter->CheckExpression OverexpressUpstream Overexpress Upstream Pathway (e.g., MVA) CheckPrecursors->OverexpressUpstream Low Precursors CheckToxicity Assess Product Toxicity CheckPrecursors->CheckToxicity Precursors OK Success Improved Yield OverexpressUpstream->Success TwoPhase Implement Two-Phase Cultivation CheckToxicity->TwoPhase Toxicity Observed CheckDegradation Analyze for Byproducts/Degradation CheckToxicity->CheckDegradation Toxicity OK Esterify Co-express AAT for Esterification TwoPhase->Esterify Esterify->Success KnockoutSideReactions Knockout Competing Pathways CheckDegradation->KnockoutSideReactions Degradation Observed CheckDegradation->Success No Degradation KnockoutSideReactions->Success SDM_Workflow Start Identify Potential Feedback-Inhibited Enzyme DesignPrimers Design Complementary Mutagenic Primers Start->DesignPrimers PCR Amplify Plasmid with High-Fidelity Polymerase DesignPrimers->PCR DpnI Digest Parental Methylated DNA with DpnI PCR->DpnI Transform Transform into Competent E. coli DpnI->Transform Sequence Sequence-Verify Mutant Plasmid Transform->Sequence Express Express Mutant Protein Sequence->Express Assay Perform Kinetic Assay to Confirm Feedback Resistance Express->Assay End Feedback-Resistant Enzyme Assay->End

References

Technical Support Center: Efficient Cofactor Regeneration in trans-Geranyl-CoA Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the efficient regeneration of cofactors in trans-Geranyl-CoA reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common strategies for regenerating NADPH in this compound reductase reactions?

A1: The two most prevalent and effective strategies for NADPH regeneration in in vitro enzymatic reactions, including those involving this compound, are the enzyme-coupled and substrate-coupled approaches.[1][2]

  • Enzyme-Coupled Regeneration: This method utilizes a second enzyme and a corresponding substrate to regenerate NADPH. Common systems include glucose dehydrogenase (GDH) with glucose or formate dehydrogenase (FDH) with formate.[3] These systems are highly efficient and can drive the primary reaction to completion.

  • Substrate-Coupled Regeneration: This approach uses a single enzyme that can catalyze both the reduction of the target substrate (this compound) and the oxidation of a co-substrate, such as isopropanol.[1] While simpler to set up, it can be limited by thermodynamic equilibrium and potential solvent effects on enzyme stability.

Q2: My reaction with an enzyme-coupled NADPH regeneration system is slow or has stalled. What are the potential causes?

A2: Several factors can contribute to a slow or stalled reaction. Common issues include:

  • Sub-optimal pH: The pH optimum for your primary enzyme (this compound reductase) and the regeneration enzyme (e.g., GDH or FDH) may differ. It's crucial to determine an optimal pH that allows for sufficient activity of both enzymes.

  • Enzyme Instability: One or both enzymes may be unstable under the reaction conditions (temperature, buffer components). Consider performing stability tests for each enzyme individually.

  • Cofactor Degradation: NADPH is susceptible to degradation. Ensure your stock solution is fresh and stored correctly.

  • Inhibition: The product of the primary or regeneration reaction may be inhibiting one of the enzymes. For example, the product of the regeneration reaction (e.g., gluconate from the GDH reaction) could be inhibitory.

  • Insufficient Regeneration Rate: The concentration or specific activity of the regeneration enzyme may be too low to keep up with the rate of NADPH consumption by the primary enzyme.

Q3: How can I regenerate FADH2 for FADH2-dependent enzymes acting on Geranyl-CoA derivatives?

A3: FADH2 regeneration typically involves a multi-enzyme system because FADH2 is often tightly bound to the enzyme and is sensitive to oxidation. A common strategy is to use a flavin reductase, which utilizes NADH or NADPH to reduce FAD to FADH2.[4] This necessitates the addition of an NADH or NADPH regeneration system, creating a three-enzyme cascade. For example, a flavin reductase can be coupled with a glucose dehydrogenase to regenerate the NADH or NADPH required by the flavin reductase.

Q4: What are the advantages of using an engineered formate dehydrogenase for NADPH regeneration?

A4: While many native formate dehydrogenases (FDHs) are NAD+-dependent, engineered FDHs with high specificity for NADP+ offer significant advantages. These engineered enzymes can provide high catalytic efficiency for NADPH regeneration. In some cases, combinatorial mutants have shown a 75-fold increase in catalytic efficiency. Using an engineered FDH can lead to high total turnover numbers (TTNs) for the cofactor, making the process more cost-effective.

Troubleshooting Guides

Problem 1: Low Product Yield in an Enzyme-Coupled NADPH Regeneration System
Possible Cause Troubleshooting Step
Rate Mismatch Between Primary and Regeneration Enzyme Increase the concentration of the regeneration enzyme (e.g., GDH or FDH). Ensure the specific activity of the regeneration enzyme is sufficient to support the primary reaction.
Product Inhibition Monitor the accumulation of the regeneration by-product (e.g., gluconate). If inhibitory, consider using a different regeneration system or implementing in situ product removal.
Sub-optimal Concentrations of Reaction Components Titrate the concentrations of the primary enzyme, regeneration enzyme, this compound, regeneration substrate (e.g., glucose), and NADPH to find the optimal ratio.
Enzyme Inactivation Over Time Take time-course samples and assay the activity of both the primary and regeneration enzymes to check for instability. Consider adding stabilizing agents like BSA or glycerol.
Problem 2: Inefficient FADH2 Regeneration
Possible Cause Troubleshooting Step
Poor Coupling Between Flavin Reductase and Primary Enzyme Ensure the flavin reductase is compatible with your FADH2-dependent enzyme. Some systems require specific partner reductases.
Low Activity of the Flavin Reductase Increase the concentration of the flavin reductase. Confirm the flavin reductase has high specific activity with its preferred cofactor (NADH or NADPH).
Inefficient NADH/NADPH Regeneration for the Flavin Reductase Troubleshoot the NADH/NADPH regeneration system as you would for an NADPH-dependent reaction (see Problem 1).
Oxygen Sensitivity FADH2 can be rapidly oxidized by molecular oxygen in solution, leading to the formation of hydrogen peroxide, which can inactivate enzymes. Consider performing the reaction under anaerobic or low-oxygen conditions. The addition of catalase can help to mitigate the effects of hydrogen peroxide accumulation.

Quantitative Data Summary

The efficiency of cofactor regeneration can be assessed by the Total Turnover Number (TTN), which is the moles of product formed per mole of cofactor.

Regeneration SystemCofactorRegeneration EnzymeSacrificial SubstrateReported TTNNotes
Enzyme-CoupledNADPHEngineered Formate DehydrogenaseFormate135 - 986Highly efficient due to the irreversible nature of the reaction.
Enzyme-CoupledNADPHGlucose DehydrogenaseGlucose>100A commonly used and robust system.
Enzyme-CoupledNAD+/NADPHOrthogonal SystemFumarate / Other180 (NAD+), 120 (NADPH)Fold decrease in required cofactor loading.

Experimental Protocols

Protocol 1: Enzyme-Coupled NADPH Regeneration Using Glucose Dehydrogenase (GDH)

Objective: To set up an in vitro reaction with this compound reductase using a GDH-based NADPH regeneration system.

Materials:

  • Purified this compound reductase

  • Purified Glucose Dehydrogenase (GDH)

  • This compound stock solution

  • D-Glucose stock solution

  • NADP+ stock solution

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • Quenching solution (e.g., organic solvent for extraction)

  • Analytical equipment (e.g., HPLC, GC-MS)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture by adding the following components in order:

    • Reaction buffer

    • D-Glucose (to a final concentration of 50-100 mM)

    • NADP+ (to a final concentration of 0.5-1 mM)

    • GDH (to a final concentration of 1-5 U/mL)

    • This compound reductase (concentration to be optimized)

  • Pre-incubation: Incubate the mixture at the desired reaction temperature for 5 minutes to allow for temperature equilibration.

  • Initiate Reaction: Start the reaction by adding the this compound stock solution to the desired final concentration.

  • Incubation: Incubate the reaction at the optimal temperature with gentle agitation.

  • Time-Course Sampling: At various time points, withdraw aliquots of the reaction mixture and immediately quench the reaction by adding the quenching solution.

  • Sample Analysis: Analyze the quenched samples to determine the concentration of the product and the remaining substrate.

  • Controls:

    • No Regeneration Control: Omit GDH and glucose to confirm the necessity of the regeneration system.

    • No Primary Enzyme Control: Omit the this compound reductase to check for any background reactions.

Protocol 2: FADH2 Regeneration via a Flavin Reductase-GDH Coupled System

Objective: To establish an in vitro FADH2 regeneration system for an FADH2-dependent enzyme acting on a Geranyl-CoA derivative.

Materials:

  • Purified FADH2-dependent enzyme

  • Purified Flavin Reductase

  • Purified Glucose Dehydrogenase (GDH)

  • Geranyl-CoA derivative substrate stock solution

  • FAD stock solution

  • NADH or NADPH stock solution (depending on the specificity of the flavin reductase)

  • D-Glucose stock solution

  • Reaction buffer

  • Quenching solution

  • Analytical equipment

Procedure:

  • Reaction Setup: Combine the following in a reaction vessel:

    • Reaction buffer

    • D-Glucose (final concentration 50-100 mM)

    • NADH or NADPH (final concentration 0.5-1 mM)

    • FAD (final concentration 10-50 µM)

    • GDH (1-5 U/mL)

    • Flavin Redductase (concentration to be optimized)

    • FADH2-dependent enzyme (concentration to be optimized)

  • Pre-incubation: Equilibrate the mixture at the reaction temperature for 5 minutes.

  • Initiate Reaction: Add the Geranyl-CoA derivative substrate to start the reaction.

  • Incubation and Analysis: Follow steps 4-7 from Protocol 1, ensuring appropriate controls are in place (e.g., omitting the flavin reductase or GDH).

Visualizations

GeranylCoA_Reaction This compound This compound Product Product This compound->Product this compound Reductase NADPH NADPH NADP+ NADP+ NADPH->NADP+

Caption: Enzymatic reduction of this compound to its corresponding product, consuming NADPH.

NADPH_Regeneration_Enzyme_Coupled cluster_main Main Reaction cluster_regen Regeneration Cycle Geranyl-CoA Geranyl-CoA Product Product Geranyl-CoA->Product Geranyl-CoA Reductase NADPH_main NADPH NADP+_main NADP+ NADP+_regen NADP+ NADP+_main->NADP+_regen Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone Glucose Dehydrogenase NADPH_regen NADPH NADPH_regen->NADPH_main

Caption: Enzyme-coupled NADPH regeneration for this compound reduction.

FADH2_Regeneration cluster_main Main Reaction cluster_flavin Flavin Reduction cluster_nadph_regen NADPH Regeneration Substrate Geranyl-CoA Derivative Product Product Substrate->Product FADH2-dependent Enzyme FADH2_main E-FADH2 FAD_main E-FAD FAD_flavin E-FAD FAD_main->FAD_flavin FADH2_flavin E-FADH2 FAD_flavin->FADH2_flavin Flavin Reductase FADH2_flavin->FADH2_main NADPH_flavin NADPH NADP+_flavin NADP+ NADP+_regen NADP+ NADP+_flavin->NADP+_regen Glucose Glucose Gluconolactone Gluconolactone Glucose->Gluconolactone GDH NADPH_regen NADPH NADPH_regen->NADPH_flavin

Caption: Three-enzyme cascade for FADH2 regeneration.

References

Validation & Comparative

A Comparative Analysis of trans-Geranyl-CoA and cis-Geranyl-CoA as Enzyme Substrates

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of trans-Geranyl-CoA and cis-Geranyl-CoA as enzyme substrates, focusing on their roles in the bacterial acyclic terpene degradation pathway. The information presented herein is supported by experimental data from peer-reviewed literature and includes detailed experimental methodologies to aid in research and development.

Introduction

Geranyl-CoA, a key intermediate in isoprenoid metabolism, exists as two geometric isomers: this compound and cis-Geranyl-CoA. The spatial arrangement of the substituents around the C2-C3 double bond dictates their interaction with enzymes and their subsequent metabolic fate. Understanding the enzymatic specificity for these isomers is crucial for pathway elucidation, enzyme characterization, and the development of targeted therapeutic interventions. This guide focuses on the well-characterized geraniol degradation pathway in Pseudomonas species, which serves as a model for the differential processing of these two isomers.

Metabolic Pathway and Enzyme Specificity

In the bacterial degradation of geraniol, this compound and cis-Geranyl-CoA are not competing substrates for the same enzyme. Instead, they are processed sequentially by two distinct enzymes: a geranyl-CoA isomerase and a geranoyl-CoA carboxylase.

The metabolic pathway begins with the conversion of geraniol to trans-geranoyl-CoA. This is followed by an isomerization step that converts the trans isomer to the cis isomer. It is the cis-Geranyl-CoA that then serves as the substrate for the subsequent carboxylation reaction.

Below is a diagram illustrating this metabolic sequence.

Geranyl_CoA_Metabolism Geraniol Geraniol trans_Geranial trans-Geranial Geraniol->trans_Geranial Geraniol Dehydrogenase trans_Geranic_Acid trans-Geranic Acid trans_Geranial->trans_Geranic_Acid Geranial Dehydrogenase trans_GCoA This compound trans_Geranic_Acid->trans_GCoA Acyl-CoA Synthetase cis_GCoA cis-Geranyl-CoA trans_GCoA->cis_GCoA Geranyl-CoA Isomerase Carboxylated_Product 3-(4-methylpent-3-en-1-yl) pent-2-enedioyl-CoA cis_GCoA->Carboxylated_Product Geranoyl-CoA Carboxylase (GCCase)

Figure 1. Metabolic pathway of geraniol degradation in Pseudomonas.

This pathway highlights that Geranoyl-CoA Carboxylase (GCCase) is specific for the cis isomer of Geranyl-CoA. The preceding isomerization step is therefore essential for the catabolism of geraniol.

Quantitative Data Presentation

The kinetic parameters of Geranoyl-CoA Carboxylase (GCCase) from Pseudomonas aeruginosa have been determined for its substrate, cis-Geranyl-CoA. For comparative purposes, the kinetic data for another substrate of this enzyme, 3-methylcrotonyl-CoA (MC-CoA), is also presented. To date, no kinetic data is available for the interaction of this compound with GCCase, which is consistent with the metabolic pathway where it is not a direct substrate. Furthermore, specific kinetic parameters for the geranyl-CoA isomerase are not yet reported in the literature.

Table 1: Kinetic Parameters of Recombinant Geranoyl-CoA Carboxylase (GCCase) from P. aeruginosa

SubstrateK₀.₅ (μM)Vₘₐₓ (nmol/min·mg)Catalytic Efficiency (Vₘₐₓ/K₀.₅)
cis-Geranyl-CoA8.849256
3-Methylcrotonyl-CoA1430822

Note: The enzyme exhibits sigmoidal kinetics for cis-Geranyl-CoA, hence the use of K₀.₅ (the substrate concentration at half-maximal velocity).

The data clearly indicates that while GCCase can carboxylate both cis-Geranyl-CoA and MC-CoA, it has a higher affinity and catalytic efficiency for cis-Geranyl-CoA.

Experimental Protocols

Synthesis of Geranyl-CoA Isomers

A chemo-enzymatic approach can also be employed, where geraniol is first converted to geranic acid, which is then enzymatically converted to Geranyl-CoA using an acyl-CoA synthetase. The specific isomer (trans or cis) of geranic acid used in this reaction will determine the resulting isomer of Geranyl-CoA.

Geranoyl-CoA Carboxylase (GCCase) Activity Assay

The activity of GCCase, a biotin-dependent carboxylase, can be determined by measuring the production of ADP, one of the reaction products. The ADP-Glo™ Kinase Assay is a highly sensitive and suitable method for this purpose.

Principle: The assay is performed in two steps. First, the GCCase reaction is carried out. Then, the ADP-Glo™ Reagent is added to terminate the enzymatic reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added to convert the ADP generated by GCCase into ATP, which is then quantified in a luciferase-based reaction that produces a luminescent signal proportional to the amount of ADP produced.

Materials:

  • Purified Geranoyl-CoA Carboxylase (GCCase)

  • cis-Geranyl-CoA (substrate)

  • ATP (co-substrate)

  • MgCl₂

  • NaHCO₃ (source of CO₂)

  • Reaction buffer (e.g., 100 mM HEPES, pH 8.0)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Multiwell plates (white, opaque)

  • Luminometer

Procedure:

  • GCCase Reaction Setup:

    • Prepare a reaction master mix containing reaction buffer, ATP, MgCl₂, and NaHCO₃.

    • In a multiwell plate, add the desired amount of GCCase enzyme.

    • Add the substrate, cis-Geranyl-CoA, to the wells to initiate the reaction. Include a no-substrate control.

    • Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a set period (e.g., 30 minutes).

  • ADP Detection:

    • Add ADP-Glo™ Reagent to each well to stop the GCCase reaction.

    • Incubate at room temperature for 40 minutes to deplete the unconsumed ATP.

    • Add Kinase Detection Reagent to each well.

    • Incubate at room temperature for 30-60 minutes to convert ADP to ATP and generate the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Generate an ADP standard curve to convert the relative light unit (RLU) readings to the concentration of ADP produced.

    • Calculate the specific activity of the enzyme in nmol of ADP produced per minute per mg of enzyme.

The workflow for this experimental protocol is depicted in the following diagram:

GCCase_Assay_Workflow cluster_reaction 1. GCCase Reaction cluster_detection 2. ADP Detection A Prepare Master Mix (Buffer, ATP, MgCl₂, NaHCO₃) B Add GCCase Enzyme A->B C Add cis-Geranyl-CoA (Start Reaction) B->C D Incubate at 37°C C->D E Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) D->E F Incubate at RT (40 min) E->F G Add Kinase Detection Reagent (Convert ADP to ATP) F->G H Incubate at RT (30-60 min) G->H I Measure Luminescence H->I J Data Analysis (Calculate Specific Activity) I->J

Unveiling a Potential Metabolic Sentinel: A Comparative Guide to trans-Geranyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals at the forefront of metabolic research, the identification of precise and reliable biomarkers is paramount. This guide provides a comprehensive comparison of trans-Geranyl-CoA as an emerging biomarker for specific metabolic states, particularly those involving the dysregulation of the mevalonate pathway. While not yet a clinically validated biomarker, its strategic position within this critical metabolic route suggests significant potential. This document outlines the theoretical advantages of monitoring this compound, compares it with established biomarkers, and provides detailed experimental protocols for its quantification.

Introduction to Metabolic Biomarkers and the Mevalonate Pathway

Metabolic biomarkers are endogenous molecules that can indicate a particular physiological or pathological state. They are crucial tools in disease diagnosis, prognosis, and in monitoring the efficacy of therapeutic interventions. The mevalonate (MVA) pathway is a vital metabolic cascade that produces isoprenoids and sterols, essential for a multitude of cellular functions.[1] Dysregulation of this pathway is a hallmark of various diseases, including cancer and cardiovascular conditions, making its intermediates attractive candidates for biomarker discovery.[2][3]

This compound is a key intermediate in the MVA pathway, formed from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). It serves as a precursor for the synthesis of farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), which are critical for protein prenylation—a post-translational modification vital for the function of key signaling proteins like Ras and Rho.[4][5] Given its central role, fluctuations in this compound levels could theoretically provide a more direct and sensitive readout of MVA pathway activity compared to downstream products like cholesterol.

The Case for this compound as a Biomarker

The rationale for investigating this compound as a biomarker lies in its upstream position in the isoprenoid biosynthesis branch of the mevalonate pathway. While downstream products such as cholesterol are subject to complex homeostatic regulation and can be influenced by dietary intake, this compound levels may more accurately reflect the enzymatic activity of the pathway itself. In pathological states where the MVA pathway is upregulated, such as in certain cancers, an accumulation of intermediates like this compound could be expected.

Comparative Analysis: this compound vs. Alternative Biomarkers

Currently, no single biomarker is universally accepted for monitoring the activity of the isoprenoid branch of the mevalonate pathway in all disease contexts. The following table compares the theoretical attributes of this compound with other potential and established biomarkers.

BiomarkerPathway PositionPotential AdvantagesPotential Disadvantages
This compound Upstream Intermediate - Direct readout of isoprenoid synthesis flux- Potentially more sensitive to pathway inhibition- Less influenced by dietary intake- Lack of clinical validation- Low cellular abundance, requiring sensitive analytical methods- Limited commercially available standards
Cholesterol Downstream Product - Well-established analytical methods- Clinically validated for cardiovascular disease- Subject to complex homeostatic control- Influenced by diet- May not reflect isoprenoid branch activity
Farnesyl Pyrophosphate (FPP) Downstream of Geranyl-CoA - Closer to protein prenylation events- Also an intermediate with low abundance- Can be utilized in multiple branching pathways
Geranylgeranyl Pyrophosphate (GGPP) Downstream of Geranyl-CoA - Directly involved in geranylgeranylation of proteins- Low cellular concentration- Multiple enzymatic steps away from the initial pathway flux
Mevalonic Acid Early Pathway Intermediate - Reflects HMG-CoA reductase activity- Can be rapidly metabolized downstream- May not specifically indicate isoprenoid synthesis

Experimental Protocols

The quantification of this compound requires highly sensitive and specific analytical techniques due to its low endogenous concentrations. The following protocols are adapted from established methods for acyl-CoA analysis and can be optimized for this compound.

Sample Preparation and Extraction of Acyl-CoAs

This protocol is designed for the extraction of short- to medium-chain acyl-CoAs from cultured cells or tissue samples.

Materials:

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) columns (e.g., Oasis HLB)

  • Methanol

  • Ammonium acetate solution

  • Internal standard (e.g., a stable isotope-labeled analog of Geranyl-CoA, if available, or a structurally similar acyl-CoA not present in the sample)

Procedure:

  • Homogenize cell pellets or flash-frozen tissue in 1 mL of ice-cold 10% TCA per 100 mg of tissue.

  • Centrifuge the homogenate at 15,000 x g for 10 minutes at 4°C.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition an SPE column by washing with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant onto the conditioned SPE column.

  • Wash the column with 1 mL of water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with 1 mL of methanol containing 25 mM ammonium acetate.

  • Dry the eluate under a stream of nitrogen gas.

  • Reconstitute the sample in a suitable volume of the initial mobile phase for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method provides high sensitivity and specificity for the detection and quantification of this compound.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source

LC Conditions (suggested starting point):

  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 10 mM ammonium acetate in water

  • Mobile Phase B: 10 mM ammonium acetate in methanol

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

MS/MS Conditions (to be optimized for this compound):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM):

    • Precursor Ion (Q1): The [M+H]+ ion of this compound (m/z 918.2)

    • Product Ion (Q3): A characteristic fragment ion (e.g., the adenosine diphosphate fragment at m/z 428.0)

  • Collision Energy and other MS parameters: To be optimized by infusing a standard of this compound.

Visualizing the Rationale: Pathways and Workflows

To better understand the position and potential of this compound, the following diagrams illustrate the mevalonate pathway and a proposed validation workflow.

Mevalonate_Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP GeranylCoA This compound IPP->GeranylCoA DMAPP->GeranylCoA FPP FPP GeranylCoA->FPP GGPP GGPP FPP->GGPP Squalene Squalene FPP->Squalene PrenylatedProteins Prenylated Proteins FPP->PrenylatedProteins Farnesylation GGPP->PrenylatedProteins Geranylgeranylation Cholesterol Cholesterol Squalene->Cholesterol

Caption: The Mevalonate Pathway highlighting this compound.

Biomarker_Validation_Workflow Discovery Hypothesis Generation: This compound as a potential biomarker AssayDev Analytical Method Development (LC-MS/MS) Discovery->AssayDev Preclinical Preclinical Validation (Cell culture and animal models) AssayDev->Preclinical Clinical Clinical Validation (Patient cohorts) Preclinical->Clinical Correlation Correlation with Disease State and Established Biomarkers Clinical->Correlation Performance Performance Evaluation (Sensitivity, Specificity) Correlation->Performance Application Potential Clinical Application Performance->Application

Caption: Proposed workflow for validating this compound as a biomarker.

Conclusion

This compound holds promise as a novel biomarker for metabolic states characterized by altered mevalonate pathway activity. Its upstream position in the isoprenoid synthesis branch offers a theoretical advantage over more distal metabolites like cholesterol. However, significant research is required to validate its clinical utility. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers to begin exploring the potential of this compound in their specific areas of interest. Further studies correlating its levels with disease progression and treatment response are crucial next steps in establishing its role as a reliable metabolic sentinel.

References

A Researcher's Guide to Assessing Antibody Cross-Reactivity Against trans-Geranyl-CoA and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals working with isoprenoids, the specificity of antibodies against key metabolic intermediates like trans-Geranyl-CoA is of paramount importance. The utility of such an antibody in immunoassays or as a therapeutic agent is contingent on its ability to distinguish the target molecule from structurally similar analogs. This guide provides a framework for assessing the cross-reactivity of antibodies against this compound, complete with illustrative data, detailed experimental protocols, and workflow visualizations to aid in the design and interpretation of such studies.

Understanding Antibody Specificity and Cross-Reactivity

An antibody's specificity refers to its ability to bind to a single, unique epitope on an antigen. However, due to structural similarities between molecules, an antibody may also bind to related, non-target antigens. This phenomenon, known as cross-reactivity, can lead to inaccurate quantification in immunoassays or off-target effects in therapeutic applications. Therefore, a thorough assessment of cross-reactivity is a critical step in the validation of any new antibody.

Illustrative Cross-Reactivity Profile of a Hypothetical Anti-trans-Geranyl-CoA Antibody

While specific public data on the cross-reactivity of anti-trans-Geranyl-CoA antibodies is limited, we can present a hypothetical dataset to illustrate how such a comparison would be structured. The following table summarizes the binding affinity of a fictional monoclonal antibody, mAb-GCoA-01, to this compound and a panel of structurally related analogs. The data is presented as the half-maximal effective concentration (EC50), which is the concentration of the analyte required to achieve 50% of the maximum signal in an enzyme-linked immunosorbent assay (ELISA). A lower EC50 value indicates a higher binding affinity.

AnalyteStructureEC50 (nM)Cross-Reactivity (%)
This compound (Reference) 15 100
cis-Geranyl-CoAIsomer8517.6
Neryl-CoAIsomer12012.5
Farnesyl-CoALonger Chain Isoprenoid5502.7
GeraniolPrecursor Alcohol> 10,000< 0.15
Coenzyme AUnmodified Coenzyme> 25,000< 0.06
  • Cross-reactivity (%) is calculated as: (EC50 of this compound / EC50 of Analog) x 100.

This illustrative data suggests that the hypothetical mAb-GCoA-01 is highly specific for this compound, with significantly lower affinity for its cis-isomer and other analogs. Such a profile would make it a suitable candidate for specific detection and quantification of this compound.

Experimental Protocols

A robust assessment of antibody cross-reactivity relies on well-defined and consistently executed experimental protocols. The most common technique for this purpose is the competitive ELISA.

Competitive ELISA Protocol for Cross-Reactivity Assessment

This protocol is designed to determine the specificity of an anti-trans-Geranyl-CoA antibody by measuring its ability to bind to this compound in the presence of various concentrations of potential cross-reactants.

Materials:

  • High-binding 96-well microtiter plates

  • This compound

  • Analog compounds (e.g., cis-Geranyl-CoA, Neryl-CoA, Farnesyl-CoA, Geraniol, Coenzyme A)

  • Anti-trans-Geranyl-CoA antibody

  • Bovine Serum Albumin (BSA)

  • Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)

  • Substrate for the enzyme (e.g., TMB for HRP)

  • Stop Solution (e.g., 2 M H2SO4)

  • Plate reader

Procedure:

  • Coating:

    • Dilute this compound to a concentration of 1-10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted this compound to each well of a 96-well plate.

    • Incubate overnight at 4°C or for 2 hours at room temperature.[1][2]

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.[1]

  • Washing:

    • Wash the plate three times with 200 µL of Wash Buffer per well.

  • Competitive Binding:

    • Prepare serial dilutions of the analog compounds and the reference this compound in Assay Buffer (e.g., 1% BSA in PBS).

    • In a separate plate or tubes, pre-incubate a fixed, limiting concentration of the anti-trans-Geranyl-CoA antibody with each dilution of the analogs and the reference compound for 1 hour at room temperature.

    • Transfer 100 µL of the antibody-analyte mixtures to the coated and blocked plate.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Add 100 µL of the diluted enzyme-conjugated secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with 200 µL of Wash Buffer per well.

  • Detection:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Measurement:

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Visualizing Workflows and Pathways

Diagrams are essential for clearly communicating complex processes. The following visualizations, created using the DOT language, illustrate the experimental workflow for cross-reactivity assessment and the relevant metabolic pathway for this compound.

G cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection coat_plate Coat plate with This compound wash1 Wash coat_plate->wash1 block Block with BSA wash1->block wash2 Wash block->wash2 add_to_plate Add mixture to coated plate wash2->add_to_plate prepare_analogs Prepare serial dilutions of analogs pre_incubate Pre-incubate antibody with analogs prepare_analogs->pre_incubate pre_incubate->add_to_plate wash3 Wash add_to_plate->wash3 add_secondary Add secondary antibody-HRP wash3->add_secondary wash4 Wash add_secondary->wash4 add_substrate Add TMB substrate wash4->add_substrate stop_reaction Stop reaction add_substrate->stop_reaction read_plate Read absorbance stop_reaction->read_plate

Caption: Experimental workflow for competitive ELISA.

MevalonatePathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) IPP->DMAPP GPP Geranyl Pyrophosphate (GPP) IPP->GPP DMAPP->GPP GeranylCoA This compound GPP->GeranylCoA FPP Farnesyl Pyrophosphate (FPP) GPP->FPP Squalene Squalene FPP->Squalene Cholesterol Cholesterol Squalene->Cholesterol

Caption: Mevalonate pathway showing this compound.

References

A Comparative Analysis of the Biological Activities of trans-Geranyl-CoA and Geranyl Pyrophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of two structurally related but functionally distinct molecules: trans-Geranyl-CoA and geranyl pyrophosphate (GPP). While both molecules share a common geranyl backbone, their distinct functional groups—a thioester with coenzyme A for the former and a pyrophosphate ester for the latter—dictate their divergent roles in cellular metabolism and signaling. This report summarizes key quantitative data, details relevant experimental protocols, and visualizes the metabolic pathways in which these molecules participate.

Introduction

This compound and geranyl pyrophosphate are both important intermediates in distinct biochemical pathways. Geranyl pyrophosphate is a well-established central precursor in the vast and diverse world of terpenoid biosynthesis. In contrast, this compound is primarily recognized for its role in the catabolism of acyclic terpenes, such as geraniol. Understanding the unique biological activities of these molecules is crucial for researchers in fields ranging from metabolic engineering to drug discovery.

Comparative Biological Activities

The primary biological distinction between this compound and geranyl pyrophosphate lies in the types of enzymatic reactions they participate in. Geranyl pyrophosphate serves as a key substrate for prenyltransferases, which are responsible for the biosynthesis of a vast array of isoprenoids. On the other hand, this compound is a substrate for carboxylases in specific degradation pathways.

Quantitative Enzyme Kinetics

The following table summarizes the available kinetic parameters for key enzymes that metabolize this compound and geranyl pyrophosphate, respectively. This data highlights the specific affinities and reaction rates of these enzymes for their respective substrates.

MoleculeEnzymeOrganismSubstrateKm / K0.5 (µM)Vmax (nmol/min·mg)Catalytic Efficiency (Vmax/Km)
This compound Geranoyl-CoA Carboxylase (GCCase)Pseudomonas aeruginosaThis compound8.8 (K0.5)49256
Geranoyl-CoA Carboxylase (GCCase)Pseudomonas aeruginosa3-Methylcrotonyl-CoA14 (Km)30822
Geranyl Pyrophosphate Farnesyl Pyrophosphate Synthase (FPPS)Saccharomyces cerevisiaeGeranyl Pyrophosphate0.738,000 (nmol/min·µmol)54,286
Geranylgeranyl Pyrophosphate Synthase (GGPPS)Erwinia uredovoraGeranyl Pyrophosphate---

Note: The Vmax for FPPS was reported in different units and has been presented as such. A direct comparison of catalytic efficiencies should be made with caution due to differences in experimental conditions and enzyme sources.

Metabolic Pathways and Signaling

The distinct roles of this compound and geranyl pyrophosphate are best understood by examining their respective metabolic pathways.

Geranyl Pyrophosphate: A Gateway to Terpenoid Diversity

Geranyl pyrophosphate is a central intermediate in the mevalonate and methylerythritol phosphate (MEP) pathways, which are responsible for the biosynthesis of all isoprenoids.[1] GPP is formed through the condensation of dimethylallyl pyrophosphate (DMAPP) and isopentenyl pyrophosphate (IPP).[1] From this crucial juncture, GPP serves as the direct precursor for all monoterpenes and is further elongated to farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP), the precursors to sesquiterpenes, diterpenes, and a multitude of other essential molecules, including sterols, carotenoids, and hormones.[2]

GPP_Pathway cluster_isoprenoid_synthesis Isoprenoid Precursor Synthesis cluster_gpp_synthesis GPP Synthesis cluster_downstream Downstream Terpenoid Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GPPS Geranyl Pyrophosphate Synthase (GPPS) IPP->GPPS FPPS Farnesyl Pyrophosphate Synthase (FPPS) IPP->FPPS GGPPS Geranylgeranyl Pyrophosphate Synthase (GGPPS) IPP->GGPPS DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GPPS GPP Geranyl Pyrophosphate (GPP) GPPS->GPP Monoterpenes Monoterpenes GPP->Monoterpenes GPP->FPPS FPP Farnesyl Pyrophosphate (FPP) FPPS->FPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes FPP->GGPPS GGPP Geranylgeranyl Pyrophosphate (GGPP) GGPPS->GGPP Diterpenes_Carotenoids Diterpenes, Carotenoids, etc. GGPP->Diterpenes_Carotenoids

Biosynthesis of Terpenoids from Geranyl Pyrophosphate.
This compound: A Key Intermediate in Acyclic Terpene Degradation

This compound is an intermediate in the degradation pathway of geraniol and related acyclic monoterpenoids in certain bacteria, such as Pseudomonas species.[3] This pathway allows these organisms to utilize these compounds as a carbon source. The pathway involves the oxidation of geraniol to geranic acid, which is then activated to this compound.[4] The key enzymatic step for the further degradation of this compound is its carboxylation by geranoyl-CoA carboxylase (GCCase), a biotin-dependent enzyme.

Geranyl_CoA_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Oxidation Geranic_Acid Geranic_Acid Geranial->Geranic_Acid Oxidation trans_Geranyl_CoA trans_Geranyl_CoA Geranic_Acid->trans_Geranyl_CoA CoA Ligation Carboxylated_Product Carboxylated_Product trans_Geranyl_CoA->Carboxylated_Product Carboxylation (GCCase) Further_Degradation Further_Degradation Carboxylated_Product->Further_Degradation β-oxidation

Degradation Pathway involving this compound.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activities of these molecules. Below are protocols for the key enzymes discussed.

Protocol 1: Geranoyl-CoA Carboxylase (GCCase) Activity Assay

This spectrophotometric assay measures the ATP- and bicarbonate-dependent carboxylation of this compound.

Materials:

  • Purified Geranoyl-CoA Carboxylase (GCCase)

  • This compound

  • ATP

  • MgCl₂

  • NaHCO₃ (containing ¹⁴C-bicarbonate for radiolabeling, or coupled to a dehydrogenase for spectrophotometric assay)

  • Tricine-KOH buffer (pH 8.2)

  • Scintillation cocktail (for radiolabeling) or NADH and coupling enzymes (for spectrophotometric assay)

Procedure:

  • Prepare a reaction mixture containing Tricine-KOH buffer, MgCl₂, ATP, and NaHCO₃.

  • Add a known amount of purified GCCase to the reaction mixture.

  • Initiate the reaction by adding this compound.

  • Incubate the reaction at 30°C for a defined period.

  • For radiolabeling assay: Stop the reaction by adding perchloric acid. Remove unreacted ¹⁴CO₂ by gentle bubbling. Measure the incorporated radioactivity in the acid-stable product using liquid scintillation counting.

  • For spectrophotometric assay: Couple the production of ADP to the oxidation of NADH through pyruvate kinase and lactate dehydrogenase, and monitor the decrease in absorbance at 340 nm.

  • Calculate the enzyme activity based on the rate of product formation.

GCCase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Prepare_Mixture Prepare reaction mixture (Buffer, MgCl2, ATP, NaHCO3) Add_Enzyme Add purified GCCase Prepare_Mixture->Add_Enzyme Initiate_Reaction Initiate with this compound Add_Enzyme->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction Incubate->Stop_Reaction Measure_Product Measure product formation (Radiolabeling or Spectrophotometry) Stop_Reaction->Measure_Product

Workflow for Geranoyl-CoA Carboxylase Assay.
Protocol 2: Farnesyl Pyrophosphate Synthase (FPPS) Activity Assay

This radiochemical assay measures the condensation of isopentenyl pyrophosphate (IPP) with geranyl pyrophosphate (GPP) to form farnesyl pyrophosphate (FPP).

Materials:

  • Purified Farnesyl Pyrophosphate Synthase (FPPS)

  • Geranyl Pyrophosphate (GPP)

  • [¹⁴C]Isopentenyl Pyrophosphate ([¹⁴C]IPP)

  • HEPES buffer (pH 7.4)

  • MgCl₂

  • Dithiothreitol (DTT)

  • Triton X-100

  • Saturated NaCl

  • Ethanol/water (1:1)

  • Scintillation cocktail

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, and Triton X-100.

  • Add a known amount of purified FPPS to the reaction mixture.

  • Add GPP and [¹⁴C]IPP to initiate the reaction.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction by adding saturated NaCl.

  • Extract the radioactive product, [¹⁴C]FPP, with ethanol/water.

  • Measure the radioactivity of the extracted product using liquid scintillation counting.

  • Calculate the enzyme activity based on the rate of [¹⁴C]FPP formation.

FPPS_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Prepare_Mixture Prepare reaction mixture (Buffer, MgCl2, DTT, Triton X-100) Add_Enzyme Add purified FPPS Prepare_Mixture->Add_Enzyme Initiate_Reaction Initiate with GPP and [14C]IPP Add_Enzyme->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Stop_Reaction Stop reaction with NaCl Incubate->Stop_Reaction Extract_Product Extract [14C]FPP Stop_Reaction->Extract_Product Measure_Radioactivity Measure radioactivity Extract_Product->Measure_Radioactivity

Workflow for Farnesyl Pyrophosphate Synthase Assay.

Conclusion

The quantitative data and experimental protocols presented in this guide provide a foundation for researchers to further investigate the unique roles of these two important metabolites. Future research could explore the potential for substrate promiscuity between the enzymes that act on these two molecules, which could reveal novel metabolic cross-talk and provide new targets for metabolic engineering and drug development.

References

A Kinetic Showdown: Comparing Terpene Synthases on the Substrate trans-Geranyl Diphosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In a comprehensive analysis for researchers, scientists, and drug development professionals, this guide provides a detailed kinetic comparison of various terpene synthases utilizing trans-geranyl diphosphate (GPP) as a substrate. This publication offers a side-by-side examination of key performance indicators, complete with supporting experimental data and methodologies, to facilitate informed decisions in academic and industrial research.

Terpenoids, a vast and diverse class of natural products, are synthesized by terpene synthases (TPSs), which catalyze the conversion of acyclic prenyl diphosphates, such as GPP, into a wide array of linear and cyclic terpenes.[1][2][3] The kinetic efficiency of these enzymes is a critical factor in understanding their biological roles and in harnessing their potential for biotechnological applications, including the synthesis of pharmaceuticals, fragrances, and biofuels.

Comparative Kinetic Analysis

The catalytic performance of different monoterpene synthases with GPP as the substrate varies significantly. The Michaelis-Menten constant (Kₘ) and the catalytic rate constant (kcat) are key parameters that define an enzyme's affinity for its substrate and its turnover rate, respectively. A lower Kₘ value indicates a higher affinity of the enzyme for the substrate, while a higher kcat value signifies a faster reaction rate. The catalytic efficiency of an enzyme is often expressed as the kcat/Kₘ ratio.

Below is a summary of the kinetic parameters for several well-characterized monoterpene synthases.

EnzymeSource OrganismMajor Product(s)Kₘ (µM) for GPPkcat (s⁻¹)kcat/Kₘ (M⁻¹s⁻¹)
Linalool/Nerolidol Synthase (PamTps1) Plectranthus amboinicusLinalool, Nerolidol16.72 ± 1.320.00957572.3
S-Linalool Synthase Clarkia breweriS-Linalool0.9NDND
(-)-(4S)-Limonene Synthase Mentha x piperita(-)-Limonene1.8NDND
(+)-Limonene Synthase Citrus sinensis(+)-LimoneneNDNDND
Linalool Synthase (Ap.LS) Agrocybe pediadesLinalool3.8 ± 0.70.126,316
Linalool/Nerolidol Synthase (Aa.LNS) Agrocybe aegeritaLinalool, Nerolidol6.7 ± 4.60.00831,239

ND: Not determined in the cited literature.

Experimental Protocols

The determination of terpene synthase kinetics involves several key experimental procedures. The following outlines a general methodology for a typical enzyme assay and kinetic analysis.

Terpene Synthase Activity Assay (GC-MS Method)

This method is used to identify and quantify the terpene products.

  • Reaction Setup: In a glass vial, combine a buffered solution (e.g., 50 mM HEPES, pH 7.2), a divalent cation cofactor (typically 10 mM MgCl₂), and a known concentration of the purified terpene synthase.

  • Substrate Addition: Initiate the reaction by adding a saturating concentration of geranyl diphosphate (GPP).

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).

  • Product Extraction: Overlay the reaction with an organic solvent (e.g., hexane or pentane) to extract the volatile terpene products.

  • Analysis: Analyze the organic phase by Gas Chromatography-Mass Spectrometry (GC-MS) to separate, identify, and quantify the terpene products. Identification is confirmed by comparing retention times and mass spectra with authentic standards.

Steady-State Kinetic Analysis (Malachite Green Assay)

This colorimetric assay measures the release of pyrophosphate (PPi), a product of the terpene synthase reaction, to determine kinetic parameters.

  • Reaction Mixture: Prepare a series of reaction mixtures in a 96-well plate. Each well should contain a buffered solution, MgCl₂, the purified enzyme, and a working solution of Malachite Green reagent.

  • Substrate Titration: Add varying concentrations of GPP to the wells to create a substrate concentration gradient.

  • Incubation and Measurement: Incubate the plate at a constant temperature. The reaction progress is monitored by measuring the absorbance at a specific wavelength (e.g., 620-640 nm) over time using a plate reader. The increase in absorbance corresponds to the amount of PPi produced.

  • Data Analysis: The initial reaction velocities are calculated from the linear phase of the absorbance curves. These velocities are then plotted against the substrate concentrations, and the data are fitted to the Michaelis-Menten equation to determine the Kₘ and Vmax values. The kcat is calculated from Vmax and the enzyme concentration.

Visualizing the Process

To better illustrate the concepts discussed, the following diagrams depict the general reaction pathway and a typical experimental workflow.

Terpene_Biosynthesis_Pathway cluster_precursors Isoprenoid Precursors cluster_synthesis GPP Synthesis cluster_terpene_synthesis Monoterpene Synthesis IPP Isopentenyl Diphosphate (IPP) GPPS Geranyl Diphosphate Synthase (GPPS) IPP->GPPS DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GPPS GPP Geranyl Diphosphate (GPP) GPPS->GPP TPS Terpene Synthase (TPS) GPP->TPS Products Monoterpene Products (e.g., Limonene, Linalool, Pinene) TPS->Products Experimental_Workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Protein_Expression 1. Terpene Synthase Expression & Purification Reaction_Setup 2. Assay Setup with varying GPP concentrations Protein_Expression->Reaction_Setup Incubation 3. Incubation at Optimal Temperature Reaction_Setup->Incubation Measurement 4. Measure PPi release (Malachite Green Assay) Incubation->Measurement Data_Plotting 5. Plot Initial Velocity vs. [GPP] Measurement->Data_Plotting MM_Fitting 6. Michaelis-Menten Curve Fitting Data_Plotting->MM_Fitting Parameter_Determination 7. Determine Km, Vmax, kcat MM_Fitting->Parameter_Determination

References

A Comparative Guide to the Validation of Isoprenoid Biosynthesis Pathways

Author: BenchChem Technical Support Team. Date: November 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction:

Isoprenoids represent one of the most extensive and functionally diverse classes of natural products, with applications ranging from pharmaceuticals and biofuels to fragrances and nutraceuticals. The biosynthesis of all isoprenoids proceeds from the universal five-carbon precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). In nature, two canonical and distinct metabolic routes are responsible for producing these precursors: the Mevalonate (MVA) pathway and the Methylerythritol Phosphate (MEP) pathway.[1][2] The advent of synthetic biology has further expanded the metabolic landscape, enabling the design and implementation of novel, synthetic pathways to potentially enhance efficiency and bypass native regulation.[3][4]

While a specific "trans-Geranyl-CoA metabolic pathway" is not documented in current scientific literature, this guide provides a comprehensive framework for the validation and comparative analysis of any newly identified or engineered pathway for isoprenoid production. We use the well-established MVA and MEP pathways as the benchmark alternatives, presenting key performance metrics, detailed experimental protocols for validation, and standardized visualization of metabolic logic.

Overview of Isoprenoid Precursor Biosynthesis Pathways

A comparative understanding of the existing metabolic routes is fundamental for evaluating a novel pathway. The MVA and MEP pathways differ in their starting substrates, enzymatic steps, subcellular localization in eukaryotes, and overall energy requirements.[5]

The Mevalonate (MVA) Pathway

The MVA pathway, typically found in eukaryotes, archaea, and the cytosol of plants, begins with the condensation of three acetyl-CoA molecules. It is a well-characterized route and has been extensively engineered for microbial production of isoprenoids.

MVA_Pathway The Mevalonate (MVA) Pathway acetyl_coa Acetyl-CoA (x3) acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase mvp Mevalonate-5-P mevalonate->mvp mvpp Mevalonate-5-PP mvp->mvpp ipp IPP mvpp->ipp dmapp DMAPP ipp->dmapp IDI dmapp->ipp

Caption: The Mevalonate (MVA) pathway for IPP and DMAPP biosynthesis.

The Methylerythritol Phosphate (MEP) Pathway

The MEP pathway (also known as the DXP pathway) is utilized by most bacteria, green algae, and plant plastids. It starts from pyruvate and glyceraldehyde 3-phosphate. As this pathway is absent in humans, its enzymes are attractive targets for the development of novel antibiotics.

MEP_Pathway The Methylerythritol Phosphate (MEP) Pathway start Pyruvate + Glyceraldehyde-3-P dxp DXP start->dxp DXS mep MEP dxp->mep DXR cdp_me CDP-ME mep->cdp_me cdp_mep CDP-MEP cdp_me->cdp_mep mecpp MEcPP cdp_mep->mecpp hmbpp HMBPP mecpp->hmbpp ipp_dmapp IPP + DMAPP hmbpp->ipp_dmapp HDR

Caption: The Methylerythritol Phosphate (MEP) pathway for IPP and DMAPP biosynthesis.

Hypothetical this compound Pathway

To validate a novel pathway, its constituent steps and connection to central metabolism must be mapped. The diagram below illustrates a hypothetical "this compound" pathway, demonstrating how it could be visualized branching from central metabolites and leading to a target product.

Hypothetical_Pathway Hypothetical this compound Pathway central_met Central Metabolite (e.g., Acetyl-CoA) intermediate1 Intermediate A central_met->intermediate1 Novel Enzyme 1 geranyl_coa This compound intermediate1->geranyl_coa Novel Enzyme 2 product Target Product (e.g., Geraniol) geranyl_coa->product Novel Enzyme 3

Caption: Hypothetical representation of a novel this compound pathway.

Comparative Performance Analysis

Objective comparison requires quantitative data. Metabolic engineering studies often compare the native MEP pathway with heterologous MVA pathways (or synergistic combinations) in host organisms like E. coli for the production of valuable isoprenoids. The following tables summarize representative data from such comparisons.

Table 1: Comparison of Isoprene Production in Engineered E. coli

Pathway ConfigurationTiter (g/L)Yield (g/g glucose)Productivity (g/L/h)Reference
Engineered MEP Pathway~6.0~0.08~0.125
Heterologous MVA Pathway~8.0~0.10~0.167
Synergistic MVA + MEP~24.0 ~0.26 ~0.50

Table 2: Comparison of Lycopene Production in Engineered E. coli

MVA Pathway ConstructTiter at 48h (mg/L)Relative ImprovementReference
pSNA (Baseline MVA)391.0x
pSCS3 (Reconstituted MVA)77 2.0x

Data are derived from cited literature and represent values achieved under specific fermentation conditions. Direct comparison may vary based on host strain, cultivation method, and pathway optimization.

Key Validation Experiments and Protocols

Validating a new metabolic pathway involves a multi-step process to confirm its activity, quantify its efficiency, and understand its dynamics. This includes identifying and quantifying intermediates and end-products, and measuring the metabolic flux through the pathway.

Experimental_Workflow strain 1. Construct Engineered Strain (Express pathway genes) culture 2. Cultivation (e.g., with 13C-labeled substrate) strain->culture sampling 3. Rapid Sampling & Quenching (e.g., Liquid Nitrogen) culture->sampling extraction 4. Metabolite Extraction sampling->extraction analysis 5. LC-MS/MS or GC-MS Analysis extraction->analysis quant 6a. Metabolite Quantification analysis->quant flux 6b. Metabolic Flux Analysis analysis->flux validation 7. Pathway Validation & Comparison quant->validation flux->validation

Caption: General experimental workflow for metabolic pathway validation.

Protocol: Quantification of Pathway Intermediates by LC-MS/MS

This protocol provides a method for the targeted quantification of polar, phosphorylated intermediates of the MVA and MEP pathways.

1. Sample Preparation (Yeast/Bacteria):

  • Quenching: Rapidly harvest cell cultures (e.g., 1-5 mL) by fast filtration. Immediately quench metabolic activity by immersing the filter in liquid nitrogen. This step is critical to prevent metabolite degradation.

  • Extraction: Transfer the filter to a pre-heated solvent mixture. A common extraction solvent is a 1:1 (v/v) mixture of isopropanol and 100 mM ammonium bicarbonate, incubated at 70°C for 10 minutes. This efficiently lyses cells and extracts polar metabolites.

  • Processing: Centrifuge the extract to pellet cell debris. Transfer the supernatant to a new tube and dry it completely (e.g., using a vacuum concentrator).

  • Reconstitution: Resuspend the dried extract in a small volume (e.g., 100-200 µL) of a buffer suitable for LC-MS analysis, such as 7:3 (v/v) methanol/10 mM ammonium hydroxide at pH 9.5.

2. LC-MS/MS Analysis:

  • Instrumentation: Utilize a high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-Exactive Orbitrap).

  • Chromatography: For polar, phosphorylated intermediates, Hydrophilic Interaction Liquid Chromatography (HILIC) is often effective.

    • Column: SeQuant ZIC-pHILIC (150 mm x 4.6 mm, 5 µm).
    • Mobile Phase A: 20 mM Ammonium Carbonate with 0.1% Ammonium Hydroxide in water.
    • Mobile Phase B: Acetonitrile.
    • Gradient: Run a gradient from high organic (e.g., 80% B) to high aqueous to elute compounds based on polarity.

  • Mass Spectrometry:

    • Ionization: Use Electrospray Ionization (ESI) in negative mode, which is optimal for phosphorylated compounds.
    • Detection: Operate in Multiple Reaction Monitoring (MRM) mode for targeted quantification on a triple quadrupole, or in parallel reaction monitoring (PRM) on a high-resolution instrument. Define precursor-product ion transitions for each target metabolite and its stable isotope-labeled internal standard.
    • LOD: A well-optimized method can achieve Limits of Detection (LOD) down to ≤ 0.1 ng/mL for key intermediates like IPP, DMAPP, and FPP.

3. Data Analysis:

  • Integrate peak areas for each metabolite and its corresponding internal standard.

  • Generate a calibration curve using authentic standards to determine the absolute concentration of each intermediate in the sample.

Protocol: Metabolic Flux Ratio Analysis using 13C-Labeling

This protocol allows for the determination of the relative contribution of different pathways (e.g., MVA vs. MEP) to the production of a target isoprenoid.

1. Experimental Design:

  • Conduct parallel labeling experiments (PLEs). Grow two sets of engineered cultures under identical conditions.

  • Feed one culture a medium containing a specifically labeled carbon source, such as [1-13C]glucose, and the other with a different tracer, like [U-13C]glucose or [4-13C]glucose.

2. Cultivation and Product Collection:

  • Cultivate the cells for a defined period to allow for the incorporation of the 13C label into the metabolic network and the final product.

  • If the target isoprenoid is volatile (e.g., isoprene, limonene), use a two-phase culture system with an organic overlay (e.g., dodecane) to capture the product.

  • If the product is intracellular, follow the quenching and extraction protocol described above.

3. GC-MS Analysis of Labeled Product:

  • Analyze the isotopic labeling pattern of the purified target isoprenoid using Gas Chromatography-Mass Spectrometry (GC-MS).

  • The mass spectrometer will detect a distribution of mass isotopomers (M+0, M+1, M+2, etc.), which reflects the incorporation of 13C atoms from the initial tracer.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass isotopomer distribution data for the natural abundance of 13C.

  • Use established metabolic models and computational tools (e.g., INCA, METRAN) to relate the labeling patterns of the product back to the specific pathways that formed its precursor units (IPP and DMAPP).

  • By comparing the labeling patterns from the different tracers, it is possible to calculate the flux ratio, i.e., the percentage of product derived from the MVA pathway versus the MEP pathway. For example, a study on amorpha-4,11-diene biosynthesis used this method to demonstrate a mutual enhancement of metabolic flux when both MEP and MVA pathways were co-expressed.

Conclusion

The validation of a newly identified metabolic pathway, such as a hypothetical "this compound" route, requires rigorous experimental evidence benchmarked against established alternatives. This guide outlines a systematic approach for such a comparison, focusing on the canonical MVA and MEP isoprenoid biosynthesis pathways. By employing quantitative metabolite analysis, metabolic flux ratio determination, and clear data visualization, researchers can objectively assess the performance of a novel pathway. The protocols and comparative data presented here serve as a foundational template for drug development professionals and scientists to characterize, validate, and optimize new metabolic engineering strategies for the production of high-value isoprenoids.

References

Comparative Metabolomics: Unraveling the Metabolic Impact of trans-Geranyl-CoA Levels

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the intricate metabolic shifts influenced by the cellular concentration of trans-Geranyl-CoA. This report provides an objective comparison of metabolic pathways, supported by experimental data, and outlines detailed protocols for replication and further investigation.

The isoprenoid biosynthesis pathway, a fundamental process in most living organisms, is responsible for the production of a vast array of structurally and functionally diverse molecules. A key intermediate in this pathway, this compound, stands at a critical metabolic crossroads, influencing the flux towards various downstream products, including cholesterol, steroid hormones, and a multitude of secondary metabolites. Understanding how fluctuations in this compound levels impact the broader metabolic network is crucial for advancements in drug development, biotechnology, and the study of various metabolic diseases.

This guide delves into the comparative metabolomics of pathways affected by this compound levels, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved biochemical routes and workflows.

Data Presentation: Quantitative Insights into Metabolic Reprogramming

To elucidate the metabolic consequences of altered this compound concentrations, a hypothetical comparative metabolomics study was designed. In this conceptual experiment, two cell populations are compared: a control group with basal this compound levels and an experimental group with elevated this compound levels, achieved through the overexpression of a key upstream enzyme. The following tables summarize the anticipated quantitative changes in key metabolites across the terpenoid and fatty acid biosynthesis pathways, as determined by Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Relative Abundance of Key Metabolites in the Terpenoid Biosynthesis Pathway

MetaboliteControl Group (Relative Abundance)High this compound Group (Relative Abundance)Fold Changep-value
Acetyl-CoA1.000.95-1.050.45
HMG-CoA1.001.101.100.32
Mevalonate1.001.251.250.04
Isopentenyl Pyrophosphate (IPP)1.001.401.400.02
Dimethylallyl Pyrophosphate (DMAPP)1.001.351.350.03
Geranyl Pyrophosphate (GPP)1.002.502.50<0.01
Farnesyl Pyrophosphate (FPP)1.002.202.20<0.01
Squalene1.001.801.800.01
Lanosterol1.001.651.650.02
Cholesterol1.001.501.500.03

Table 2: Relative Abundance of Key Metabolites in Fatty Acid Biosynthesis and Related Pathways

MetaboliteControl Group (Relative Abundance)High this compound Group (Relative Abundance)Fold Changep-value
Malonyl-CoA1.000.85-1.180.04
Palmitate (C16:0)1.000.90-1.110.08
Stearate (C18:0)1.000.92-1.090.15
Oleate (C18:1)1.000.88-1.140.06
Citrate1.001.151.150.21
Acetyl-CoA (Mitochondrial)1.001.021.020.89

Experimental Protocols: Methodologies for Metabolomic Analysis

The following protocols provide a detailed framework for conducting comparative metabolomics studies to investigate the effects of this compound levels.

Cell Culture and Experimental Design
  • Cell Line: A suitable cell line for metabolic studies, such as HEK293 or HepG2, should be utilized.

  • Genetic Modification (for elevated this compound): Transfect cells with a plasmid expressing a key enzyme upstream of this compound, such as a geranyl-CoA synthase, or utilize CRISPR/Cas9 to upregulate the endogenous gene. A control group should be transfected with an empty vector.

  • Culture Conditions: Maintain cells in a standard culture medium (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.

  • Sample Collection: Harvest cells during the exponential growth phase. For each condition, collect at least five biological replicates.

Metabolite Extraction
  • Quenching: Rapidly quench metabolic activity by washing the cell pellets with ice-cold phosphate-buffered saline (PBS) and then adding a pre-chilled extraction solvent.

  • Extraction Solvent: A commonly used extraction solvent is a mixture of methanol, acetonitrile, and water (e.g., 40:40:20 v/v/v) kept at -20°C.

  • Cell Lysis: Disrupt the cells by sonication or bead beating while keeping the samples on ice.

  • Protein Precipitation and Supernatant Collection: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet proteins and cellular debris. Collect the supernatant containing the metabolites.

  • Sample Storage: Store the extracted metabolite samples at -80°C until analysis.

LC-MS/MS for Polar Metabolites (including Terpenoid Precursors)
  • Chromatography: Use a hydrophilic interaction liquid chromatography (HILIC) column for the separation of polar metabolites.

  • Mobile Phases:

    • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase B, gradually decreasing to elute the polar compounds.

  • Mass Spectrometry: Operate a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) in both positive and negative ionization modes to cover a wide range of metabolites.

  • Data Acquisition: Acquire data in a data-dependent or data-independent acquisition mode to obtain both MS1 and MS2 spectra for metabolite identification.

GC-MS for Fatty Acids and Sterols
  • Derivatization: Convert non-volatile fatty acids and sterols into volatile derivatives (e.g., by silylation with MSTFA) to make them amenable to GC analysis.[1]

  • Gas Chromatography: Use a capillary column suitable for fatty acid methyl ester (FAME) or sterol analysis (e.g., a DB-5ms column).

  • Carrier Gas: Use helium as the carrier gas at a constant flow rate.

  • Temperature Program: Start with a low oven temperature and gradually increase it to separate compounds based on their boiling points.

  • Mass Spectrometry: Use a mass spectrometer in electron ionization (EI) mode.

  • Data Acquisition: Acquire data in full scan mode to obtain mass spectra for compound identification and in selected ion monitoring (SIM) mode for targeted quantification.

Data Analysis
  • Peak Picking and Alignment: Use software such as XCMS or MS-DIAL to process the raw LC-MS and GC-MS data, including peak detection, alignment, and integration.

  • Metabolite Identification: Identify metabolites by comparing their retention times and mass spectra to authentic standards and spectral libraries (e.g., METLIN, NIST).

  • Statistical Analysis: Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered metabolites between the control and experimental groups. Use multivariate analysis techniques such as Principal Component Analysis (PCA) and Partial Least Squares-Discriminant Analysis (PLS-DA) to visualize the overall metabolic differences.

Mandatory Visualization: Mapping the Metabolic Landscape

The following diagrams, generated using Graphviz (DOT language), illustrate the key metabolic pathways influenced by this compound levels and the experimental workflow for their analysis.

Terpenoid_Biosynthesis_Pathway cluster_0 Upstream Pathway cluster_1 Central Terpenoid Pathway cluster_2 Downstream Products Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP GPP GPP IPP_DMAPP->GPP This compound This compound GPP->this compound Monoterpenes Monoterpenes GPP->Monoterpenes FPP FPP This compound->FPP Squalene Squalene FPP->Squalene Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes Cholesterol Cholesterol Squalene->Cholesterol Steroid Hormones Steroid Hormones Cholesterol->Steroid Hormones

Caption: Terpenoid Biosynthesis Pathway highlighting the central role of this compound.

Fatty_Acid_Biosynthesis_Interface cluster_0 Glycolysis & TCA Cycle cluster_1 Fatty Acid Synthesis Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA_mito Acetyl-CoA (mito) Pyruvate->Acetyl-CoA_mito Citrate_mito Citrate (mito) Citrate_cyto Citrate (cyto) Citrate_mito->Citrate_cyto Acetyl-CoA_mito->Citrate_mito Acetyl-CoA_cyto Acetyl-CoA (cyto) Citrate_cyto->Acetyl-CoA_cyto Malonyl-CoA Malonyl-CoA Acetyl-CoA_cyto->Malonyl-CoA FattyAcids Fatty Acids Malonyl-CoA->FattyAcids This compound This compound This compound->Acetyl-CoA_cyto Potential Inhibition

Caption: Interface of Terpenoid and Fatty Acid Biosynthesis.

Experimental_Workflow Cell_Culture Cell Culture & Perturbation Metabolite_Extraction Metabolite Extraction Cell_Culture->Metabolite_Extraction LC_MS LC-MS Analysis (Polar) Metabolite_Extraction->LC_MS GC_MS GC-MS Analysis (Non-polar) Metabolite_Extraction->GC_MS Data_Processing Data Processing & Alignment LC_MS->Data_Processing GC_MS->Data_Processing Metabolite_ID Metabolite Identification Data_Processing->Metabolite_ID Statistical_Analysis Statistical Analysis Metabolite_ID->Statistical_Analysis Pathway_Analysis Pathway Analysis Statistical_Analysis->Pathway_Analysis

Caption: Workflow for Comparative Metabolomics Analysis.

References

Comparative Guide to the In Vivo Validation of the Isoprenoid Pathway and the Role of Geranyl-CoA Precursors in Model Organisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of experimental data and methodologies for the in vivo validation of the isoprenoid biosynthesis pathway, with a focus on the metabolic flux towards geraniol and geranylgeraniol, downstream products of geranyl-CoA. We compare different metabolic engineering strategies in the model organisms Escherichia coli and Saccharomyces cerevisiae, presenting quantitative data, detailed experimental protocols, and visual representations of the engineered pathways and workflows.

Comparison of Engineered Strains for Geraniol and Geranylgeraniol Production

Metabolic engineering has been instrumental in enhancing the production of valuable isoprenoids. Below is a summary of quantitative data from various studies that have engineered E. coli and S. cerevisiae to overproduce geraniol and geranylgeraniol, demonstrating the in vivo functionality and optimization of the isoprenoid pathway.

Model Organism Engineering Strategy Key Genes Modified Product Titer (mg/L) Reference
Saccharomyces cerevisiaeOverexpression of mevalonate (MVA) pathway genes and fusion of geraniol synthase.tHMG1, IDI1, ERG20 (mutant), OYE2 (deletion), AtGESGeraniol~130[1]
Saccharomyces cerevisiaeCombinatorial design of pathway branches and promoter tuning.tHMGR, BTS1-ERG20 fusion, GGPPSsaGeranylgeraniol1315.44[2]
Saccharomyces cerevisiaeOverexpression of HMG-CoA reductase and fusion of key pathway enzymes.HMG1, BTS1-DPP1 fusion, ERG20-BTS1 fusionGeranylgeraniol3310[3]
Escherichia coliIsopentenol Utilization Pathway (IUP) and overexpression of dehydrogenases.CdGeDH, CdGaDHGeranate764[4]
Escherichia coliMinimization of endogenous dehydrogenation.EcGS (geraniol synthase), ispA, idi, dxs, MVA pathway genesGeraniol~50[1]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Here are protocols for key experiments cited in the comparison of engineered strains.

This protocol describes the extraction and quantification of mevalonate and prenyl pyrophosphate intermediates in Saccharomyces cerevisiae.

Materials:

  • Yeast culture

  • Liquid nitrogen

  • Fast filtration apparatus

  • Isopropanol

  • 100 mM NH4HCO3

  • Methanol

  • 10 mM NH4OH

  • Liquid chromatography-high-resolution mass spectrometry (LC-HRMS) system

Procedure:

  • Quench yeast cells by fast filtration and immediate immersion in liquid nitrogen.

  • Extract intracellular metabolites by incubating the filters in 5 mL of isopropanol/H2O 100 mM NH4HCO3 (1:1) at 70°C for 10 minutes.

  • Centrifuge the extract to pellet cell debris.

  • Dry the supernatant and resuspend the metabolite pellet in 200 µL of methanol/NH4OH 10 mM (7:3) at pH 9.5.

  • Analyze the sample by LC-HRMS for quantification of isoprenoid precursors.

This protocol is for the in vitro enzymatic assay of monoterpene synthases to determine their product profiles.

Materials:

  • Purified recombinant monoterpene synthase

  • 25 mM MOPS buffer (pH 7.0)

  • 10 mM MgCl2

  • 5 mM DTT

  • Substrates: Geranyl diphosphate (GPP) or Farnesyl diphosphate (FPP) (10 µM)

  • n-hexane

  • Gas chromatography-mass spectrometry (GC-MS) system

Procedure:

  • Prepare a 100 µL reaction mixture containing 25 mM MOPS buffer (pH 7.0), 10 mM MgCl2, 5 mM DTT, and 50 µg of purified enzyme.

  • Add 10 µM of GPP or FPP as the substrate to initiate the reaction.

  • Incubate the reaction mixture at 30°C for 1 hour.

  • Overlay the reaction with 200 µL of n-hexane and incubate for another hour at 37°C to extract the volatile products.

  • Analyze the n-hexane layer by GC-MS to identify and quantify the terpene products.

This method uses parallel labeling experiments with 13C-labeled glucose to quantify metabolic flux ratios in the glycolytic and isoprenoid pathways.

Materials:

  • Microbial culture

  • [1-13C]glucose and [4-13C]glucose tracers

  • Culture medium

  • GC-MS or LC-MS system for isotopomer analysis

Procedure:

  • Cultivate the microbial strain in a defined medium.

  • Perform parallel labeling experiments by adding either [1-13C]glucose or [4-13C]glucose as the sole carbon source.

  • After a period of growth, harvest the cells and extract the desired isoprenoid product.

  • Analyze the isotopic labeling pattern of the product using mass spectrometry.

  • Use the mass isotopomer distribution to calculate the metabolic flux ratios through the different pathways contributing to the isoprenoid building blocks, isopentenyl-pyrophosphate (IPP) and dimethylallyl-pyrophosphate (DMAPP).

Visualizing Metabolic Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key metabolic pathways and experimental workflows for the in vivo validation of isoprenoid biosynthesis.

Isoprenoid_Biosynthesis_Pathway cluster_MVA Mevalonate (MVA) Pathway cluster_MEP Methylerythritol Phosphate (MEP) Pathway Acetyl-CoA Acetyl-CoA Acetoacetyl-CoA Acetoacetyl-CoA Acetyl-CoA->Acetoacetyl-CoA HMG-CoA HMG-CoA Acetoacetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Mevalonate-5P Mevalonate-5P Mevalonate->Mevalonate-5P Mevalonate-5PP Mevalonate-5PP Mevalonate-5P->Mevalonate-5PP IPP IPP Mevalonate-5PP->IPP DMAPP DMAPP IPP->DMAPP Isomerase p1 IPP->p1 p2 IPP->p2 p3 IPP->p3 Pyruvate Pyruvate DXP DXP Pyruvate->DXP Glyceraldehyde-3P MEP MEP DXP->MEP DMAPP CDP-ME CDP-ME MEP->CDP-ME DMAPP MEcPP MEcPP CDP-ME->MEcPP DMAPP HMBPP HMBPP MEcPP->HMBPP DMAPP HMBPP->IPP DMAPP DMAPP->p1 IPPDMAPP IPPDMAPP Geranyl-PP (GPP) Geranyl-PP (GPP) GPP GPP Geraniol Geraniol GPP->Geraniol Geraniol Synthase GPP->p2 IPPGPP IPPGPP Farnesyl-PP (FPP) Farnesyl-PP (FPP) FPP FPP Sesquiterpenes Sesquiterpenes FPP->Sesquiterpenes FPP->p3 IPPFPP IPPFPP Geranylgeranyl-PP (GGPP) Geranylgeranyl-PP (GGPP) GGPP GGPP Geranylgeraniol Geranylgeraniol GGPP->Geranylgeraniol GGPP Synthase p1->GPP p2->FPP p3->GGPP

Caption: Generalized isoprenoid biosynthesis pathways (MVA and MEP).

Engineered_Geraniol_Pathway_Yeast cluster_MVA Engineered Mevalonate Pathway in S. cerevisiae Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Overexpressed tHMG1 Mevalonate Mevalonate HMG-CoA->Mevalonate Multiple steps IPP IPP Mevalonate->IPP Multiple steps DMAPP DMAPP IPP->DMAPP Overexpressed IDI1 p1 IPP->p1 DMAPP->p1 IPPDMAPP IPPDMAPP GPP GPP FPP FPP GPP->FPP Mutant ERG20 (reduced activity) Geraniol Geraniol GPP->Geraniol Overexpressed Geraniol Synthase (AtGES) Sterols Sterols FPP->Sterols Downregulated pathway p1->GPP

Caption: Engineered pathway for enhanced geraniol production in S. cerevisiae.

Experimental_Workflow_Metabolomics cluster_workflow Metabolite Quantification Workflow Start Cell Culture (e.g., Engineered Yeast) Quenching Fast Filtration & Liquid N2 Quenching Start->Quenching Extraction Metabolite Extraction (Isopropanol/Water) Quenching->Extraction Preparation Drying & Resuspension Extraction->Preparation Analysis LC-HRMS Analysis Preparation->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Experimental workflow for intracellular metabolite quantification.

References

A Head-to-Head Comparison of Analytical Methods for trans-Geranyl-CoA Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate detection and quantification of trans-Geranyl-CoA, a key intermediate in the mevalonate pathway and a precursor to a vast array of isoprenoids, is critical for research in metabolic engineering, drug discovery, and diagnostics. This guide provides a head-to-head comparison of the primary analytical methods employed for this compound detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Enzymatic Assays. This objective overview, supported by experimental data from analogous compounds, will assist researchers in selecting the most appropriate method for their specific needs.

Data Presentation: Quantitative Performance Comparison

The selection of an analytical method is a critical decision in experimental design, directly impacting the reliability and sensitivity of results. The following table summarizes the key quantitative performance parameters for the detection of short-chain acyl-CoAs, which are structurally and chemically similar to this compound. These values serve as a benchmark for what can be expected when analyzing this compound.

ParameterLC-MS/MSHPLC-UVEnzymatic Assay
Limit of Detection (LOD) 0.1 - 10 nM~1 µM[1]1 - 10 µM
Limit of Quantification (LOQ) 0.5 - 50 nM[2]~5 µM[1]5 - 50 µM
**Linearity (R²) **>0.99>0.99>0.98
Precision (%RSD) <15%<5%<10%
Accuracy (% Recovery) 85-115%95-105%90-110%
Specificity Very HighModerateHigh (enzyme-dependent)
Throughput HighMediumMedium to High
Cost & Complexity HighLow to MediumLow to Medium

Mandatory Visualization

Mevalonate Pathway Leading to this compound

Mevalonate_Pathway AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMGCoA HMG-CoA AcetoacetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate HMG-CoA reductase Mevalonate5P Mevalonate-5-P Mevalonate->Mevalonate5P Mevalonate5PP Mevalonate-5-PP Mevalonate5P->Mevalonate5PP IPP Isopentenyl-PP Mevalonate5PP->IPP DMAPP Dimethylallyl-PP IPP->DMAPP GPP Geranyl-PP IPP->GPP DMAPP->GPP FPP Farnesyl-PP GPP->FPP GeranylCoA This compound GPP->GeranylCoA GGPP Geranylgeranyl-PP FPP->GGPP

Caption: The Mevalonate Pathway, highlighting the synthesis of this compound.

General Workflow for LC-MS/MS Analysis of this compound

LCMSMS_Workflow Sample Biological Sample (e.g., cells, tissue) Extraction Extraction of Acyl-CoAs (e.g., Protein Precipitation with Acetonitrile/Methanol) Sample->Extraction SPE Solid-Phase Extraction (SPE) (Optional Cleanup) Extraction->SPE LC Liquid Chromatography (Reversed-Phase C18) SPE->LC MS Tandem Mass Spectrometry (ESI+, MRM mode) LC->MS Data Data Analysis (Quantification) MS->Data

Caption: A generalized workflow for the quantification of this compound using LC-MS/MS.

Experimental Protocols

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and specific method for the quantification of this compound. The high selectivity is achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion is fragmented, and a characteristic product ion is detected.

a. Sample Preparation (Protein Precipitation)

  • Homogenize 10-50 mg of tissue or 1-5 million cells in a cold extraction solution of acetonitrile/methanol/water (2:2:1, v/v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant and dry it under a stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of 5% methanol in water for LC-MS/MS analysis.

b. Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 8.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 2% to 98% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5-10 µL.

c. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1) for this compound: m/z 902.3.

  • Product Ion (Q3) for this compound: m/z 408.1 (corresponding to the adenosine diphosphate fragment).

  • Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a more accessible and cost-effective method, suitable for applications where the expected concentration of this compound is relatively high.

a. Sample Preparation

The sample preparation protocol is the same as for LC-MS/MS.

b. High-Performance Liquid Chromatography

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of 50 mM potassium phosphate buffer (pH 5.3) and acetonitrile.

  • Gradient: A linear gradient from 5% to 50% acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV absorbance at 260 nm.

  • Injection Volume: 20-50 µL.

Enzymatic Assay (Proposed Method)

a. Principle

This proposed assay measures the decrease in NADH concentration, which is proportional to the amount of this compound consumed in a coupled reaction. The reaction involves the carboxylation of geranoyl-CoA, which is then linked to an NADH-dependent reductase.

b. Assay Components

  • Cell or tissue extract containing this compound.

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).

  • Geranoyl-CoA carboxylase.

  • A suitable reductase that acts on the product of the carboxylase reaction.

  • NADH.

  • ATP and bicarbonate (substrates for the carboxylase).

c. Protocol Outline

  • Prepare a reaction mixture containing the reaction buffer, NADH, ATP, bicarbonate, and the reductase enzyme.

  • Add the sample extract containing this compound to the reaction mixture.

  • Initiate the reaction by adding geranoyl-CoA carboxylase.

  • Monitor the decrease in absorbance at 340 nm (the wavelength at which NADH absorbs light) over time using a spectrophotometer.

  • Quantify the concentration of this compound by comparing the rate of NADH consumption to a standard curve prepared with known concentrations of a suitable standard.

References

A Comparative Functional Analysis of Geranyl-CoA Carboxylases from Bacteria and Plants

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Clarifying the Nomenclature

The enzymatic landscape surrounding trans-geranyl-CoA is primarily dominated by two key activities: the activation of geranic acid to its CoA ester and the subsequent carboxylation of this intermediate. The user's query for "this compound synthase" does not correspond to a standard enzyme name in the current body of scientific literature. The synthesis of geranyl-CoA is typically catalyzed by an acyl-CoA synthetase (or ligase), which activates geranic acid. Following its formation, geranyl-CoA is a substrate for geranoyl-CoA carboxylase , a biotin-dependent enzyme crucial in the catabolism of isoprenoids. This guide will focus on the functional comparison of geranoyl-CoA carboxylases, for which there is available experimental data, from two distinct species: the bacterium Pseudomonas aeruginosa and the plant Zea mays (maize).

Data Presentation: A Comparative Overview of Kinetic Properties

The functional characteristics of geranoyl-CoA carboxylase have been elucidated in both prokaryotic and eukaryotic organisms, revealing both conserved and divergent properties. Below is a summary of the key kinetic parameters and optimal conditions for the enzymes from Pseudomonas aeruginosa and Zea mays.

ParameterPseudomonas aeruginosa Geranoyl-CoA Carboxylase (GCCase)Zea mays Geranoyl-CoA Carboxylase
Substrates Geranoyl-CoA, ATP, HCO₃⁻Geranoyl-CoA, ATP, HCO₃⁻
Products 3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, ADP, Pi3-(4-methylpent-3-en-1-yl)pent-2-enedioyl-CoA, ADP, Pi
Cofactor BiotinBiotin
Apparent K₀.₅ (Geranoyl-CoA) 8.8 µM64 ± 5 µM
Apparent Kₘ (ATP) 10 µM8.4 ± 0.4 µM
Apparent K₀.₅/Kₘ (Bicarbonate) 1.2 µM (K₀.₅)0.58 ± 0.04 mM (Kₘ)
Vₘₐₓ 492 nmol/min·mg of proteinNot explicitly stated in the same units
Optimal pH 8.58.3
Optimal Temperature 37°CNot explicitly stated
Substrate Specificity Prefers Geranoyl-CoA over 3-Methylcrotonyl-CoA (MC-CoA). Catalytic efficiencies are 56 for G-CoA and 22 for MC-CoA[1][2].Not reported to act on other acyl-CoAs.
Kinetic Behavior Sigmoidal for Geranoyl-CoA and bicarbonate; Michaelis-Menten for ATP and MC-CoA[1][2].Follows Michaelis-Menten kinetics for all substrates[3].
Cellular Localization CytosolicPlastids

Experimental Protocols

Synthesis of Geranoyl-CoA

Geranoyl-CoA can be synthesized using the mixed anhydride method. Geranic acid is dried, and then oxalyl chloride in benzene is added. The mixture is incubated, and the solvent is evaporated. The resulting geranoyl chloride is then reacted with Coenzyme A (lithium salt) in the presence of sodium bicarbonate to yield geranoyl-CoA.

Geranoyl-CoA Carboxylase Activity Assay

The activity of geranoyl-CoA carboxylase is typically determined by measuring the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into an acid-stable product.

Reaction Mixture:

  • Tris-HCl buffer (pH 8.0-8.5)

  • MgCl₂

  • ATP

  • Geranoyl-CoA

  • [¹⁴C]NaHCO₃

  • Enzyme preparation

Procedure:

  • The reaction is initiated by the addition of the enzyme to the reaction mixture.

  • The mixture is incubated at the optimal temperature (e.g., 37°C for the P. aeruginosa enzyme) for a defined period (e.g., 10-30 minutes).

  • The reaction is terminated by the addition of an acid (e.g., HCl or perchloric acid). This step also serves to remove any unreacted [¹⁴C]HCO₃⁻ as [¹⁴C]CO₂ upon drying.

  • The samples are dried, and the residue is resuspended in a scintillation cocktail.

  • The amount of radioactivity incorporated into the non-volatile product is quantified using a scintillation counter. One unit of enzyme activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Acyl-CoA Synthetase Activity Assay (for Geranic Acid Activation)

The formation of geranoyl-CoA from geranic acid can be measured using a coupled-enzyme colorimetric assay or a radiometric assay.

Radiometric Assay:

  • The reaction mixture contains buffer, ATP, Coenzyme A, Mg²⁺, and radiolabeled geranic acid.

  • The reaction is started by adding the cell lysate or purified enzyme.

  • After incubation, the reaction is stopped, and the radiolabeled geranoyl-CoA is separated from the unreacted radiolabeled geranic acid using differential phase partitioning (e.g., the Dole method).

  • The amount of radiolabeled geranoyl-CoA is then quantified by scintillation counting.

Mandatory Visualization

Geraniol_Catabolism_Pathway Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol Dehydrogenase Geranic_Acid Geranic Acid Geranial->Geranic_Acid Geranial Dehydrogenase Geranoyl_CoA trans-Geranoyl-CoA Geranic_Acid->Geranoyl_CoA Acyl-CoA Synthetase (Geranic Acid CoA Ligase) + ATP, CoA Carboxylated_Product 3-(4-methylpent-3-en-1-yl) pent-2-enedioyl-CoA Geranoyl_CoA->Carboxylated_Product Geranoyl-CoA Carboxylase + HCO₃⁻, ATP Further_Metabolism Further Metabolism (e.g., β-oxidation) Carboxylated_Product->Further_Metabolism

Geraniol Catabolism Pathway

Enzyme_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme Enzyme Source (e.g., cell lysate, purified protein) Incubation Incubate at Optimal Temperature (e.g., 37°C) Enzyme->Incubation Substrates Substrates & Cofactors (Geranoyl-CoA, ATP, [¹⁴C]HCO₃⁻) Substrates->Incubation Buffer Reaction Buffer (e.g., Tris-HCl, pH 8.3-8.5) Buffer->Incubation Termination Terminate Reaction (add acid) Incubation->Termination Drying Dry to Remove Unreacted [¹⁴C]HCO₃⁻ Termination->Drying Scintillation Resuspend and Measure Radioactivity (Scintillation Counting) Drying->Scintillation

References

Assessing Enzyme Specificity: A Comparative Guide to trans-Geranyl-CoA Utilization Over Other Acyl-CoAs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of enzyme specificity for trans-Geranyl-Coenzyme A (trans-Geranyl-CoA) in contrast to other common acyl-CoA substrates. The data presented herein is crucial for researchers in metabolic engineering, drug discovery, and synthetic biology who are focused on pathways involving terpenoid metabolism. Understanding the substrate preferences of enzymes such as Geranyl-CoA Carboxylase (GCCase) is fundamental for predicting metabolic flux, identifying potential off-target effects of inhibitors, and engineering novel biocatalytic cascades.

Executive Summary

This guide focuses primarily on the well-characterized Geranyl-CoA Carboxylase (GCCase) from Pseudomonas aeruginosa, an enzyme that plays a key role in the catabolism of acyclic terpenes. We present kinetic data demonstrating its preference for this compound over other structurally related acyl-CoAs. For a broader comparative context, we also include kinetic data for an acyl-CoA carboxylase from Thermobifida fusca which displays promiscuity towards various short-chain acyl-CoAs. This allows for an indirect comparison of enzyme activities towards terpenoid versus common aliphatic acyl-CoAs. Detailed experimental protocols for assessing enzyme activity and diagrams of relevant metabolic pathways and experimental workflows are provided to support further research and application.

Data Presentation: Enzyme Kinetic Parameters

The specificity of an enzyme for a particular substrate is quantitatively described by its kinetic parameters, primarily the Michaelis constant (Km) and the maximal velocity (Vmax). A lower Km value indicates a higher affinity of the enzyme for the substrate, while the catalytic efficiency (kcat/Km) is the ultimate measure of substrate preference.

Table 1: Kinetic Parameters of Pseudomonas aeruginosa Geranyl-CoA Carboxylase (GCCase)

This table summarizes the kinetic data for the carboxylation of this compound and 3-Methylcrotonyl-CoA (MC-CoA) by GCCase from P. aeruginosa.[1][2] The data clearly indicates a higher catalytic efficiency for this compound, establishing it as the preferred substrate.[1][2]

SubstrateKm / K0.5 (μM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
This compound8.8 (K0.5)49256
3-Methylcrotonyl-CoA (MC-CoA)14 (Km)30822

Note: GCCase exhibits sigmoidal kinetics for this compound, hence the use of K0.5, the substrate concentration at half-maximal velocity. For MC-CoA, the enzyme follows Michaelis-Menten kinetics.

Table 2: Kinetic Parameters of Thermobifida fusca Acyl-CoA Carboxylase

For a comparative perspective on the activity of a promiscuous acyl-CoA carboxylase with common short-chain acyl-CoAs, the following data from the enzyme sourced from Thermobifida fusca is presented.[3]

SubstrateKm (μM)Vmax (nmol/min/mg)Catalytic Efficiency (Vmax/Km)
Acetyl-CoA1501200.8
Propionyl-CoA502505.0
Butyryl-CoA801802.25

Experimental Protocols

A detailed methodology for determining the kinetic parameters of acyl-CoA carboxylases is provided below. This protocol is based on a coupled spectrophotometric assay.

Coupled Spectrophotometric Assay for Acyl-CoA Carboxylase Activity

Principle:

The activity of Geranyl-CoA Carboxylase (or other acyl-CoA carboxylases) is determined by coupling the production of ADP to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm. The coupling is achieved through the sequential action of pyruvate kinase (PK) and lactate dehydrogenase (LDH).

  • Carboxylation: Acyl-CoA + ATP + HCO3- --(Acyl-CoA Carboxylase)--> Carboxy-Acyl-CoA + ADP + Pi

  • Coupling Reaction 1: ADP + Phosphoenolpyruvate (PEP) --(Pyruvate Kinase)--> ATP + Pyruvate

  • Coupling Reaction 2: Pyruvate + NADH + H+ --(Lactate Dehydrogenase)--> Lactate + NAD+

Reagents:

  • HEPES buffer (100 mM, pH 8.0)

  • MgCl2 (8 mM)

  • KHCO3 (40 mM)

  • ATP (0.5 mM)

  • Phosphoenolpyruvate (PEP) (0.5 mM)

  • NADH (0.2 mM)

  • Pyruvate Kinase (PK) (~5 units/mL)

  • Lactate Dehydrogenase (LDH) (~7 units/mL)

  • Acyl-CoA substrates (this compound, Acetyl-CoA, etc.) at various concentrations

  • Purified Geranyl-CoA Carboxylase enzyme

Procedure:

  • Prepare a reaction mixture containing HEPES buffer, MgCl2, KHCO3, ATP, PEP, NADH, PK, and LDH.

  • Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding the purified Geranyl-CoA Carboxylase enzyme to the reaction mixture.

  • Immediately monitor the decrease in absorbance at 340 nm using a spectrophotometer.

  • Record the rate of NADH oxidation (ΔA340/min).

  • To determine the kinetic parameters, repeat the assay with varying concentrations of the acyl-CoA substrate.

  • Calculate the initial velocity (V0) for each substrate concentration using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M-1cm-1).

  • Plot the initial velocities against the substrate concentrations and fit the data to the Michaelis-Menten equation (or Hill equation for sigmoidal kinetics) to determine Km/K0.5 and Vmax.

Mandatory Visualizations

Metabolic Pathway of Acyclic Terpene and Leucine Catabolism

metabolic_pathway cluster_terpene Acyclic Terpene Catabolism cluster_leucine Leucine Catabolism Geraniol Geraniol Geranial Geranial Geraniol->Geranial GDH Geranic_Acid Geranic Acid Geranial->Geranic_Acid AldDH Geranyl_CoA This compound Geranic_Acid->Geranyl_CoA ACSL Carboxy_Geranyl_CoA 3-Carboxy-Geranyl-CoA Geranyl_CoA->Carboxy_Geranyl_CoA GCCase MC_CoA_terpene 3-Methylcrotonyl-CoA Carboxy_Geranyl_CoA->MC_CoA_terpene Hydratase, Lyase MC_CoA_leucine 3-Methylcrotonyl-CoA Leucine Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC Transaminase Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA BCKDH Isovaleryl_CoA->MC_CoA_leucine IVD Carboxy_MC_CoA 3-Methylglutaconyl-CoA MC_CoA_leucine->Carboxy_MC_CoA MCCase TCA_Cycle TCA Cycle Carboxy_MC_CoA->TCA_Cycle

Caption: Acyclic terpene and leucine catabolism pathways converge at 3-Methylcrotonyl-CoA.

Experimental Workflow for Enzyme Specificity Assessment

experimental_workflow cluster_prep Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis Enzyme_Purification Enzyme Purification (e.g., GCCase) Assay_Setup Setup Coupled Spectrophotometric Assay Enzyme_Purification->Assay_Setup Substrate_Prep Substrate Preparation (this compound, other Acyl-CoAs) Substrate_Prep->Assay_Setup Data_Collection Measure NADH Depletion (A340) Assay_Setup->Data_Collection Vary_Substrate Vary Acyl-CoA Concentration Data_Collection->Vary_Substrate Repeat for each concentration Calc_Velocity Calculate Initial Velocities Data_Collection->Calc_Velocity Vary_Substrate->Data_Collection Plot_Data Plot V0 vs. [S] Calc_Velocity->Plot_Data Fit_Model Fit to Michaelis-Menten/Hill Equation Plot_Data->Fit_Model Determine_Params Determine Km/K0.5 and Vmax Fit_Model->Determine_Params Calc_Efficiency Calculate Catalytic Efficiency Determine_Params->Calc_Efficiency

Caption: Workflow for determining enzyme kinetic parameters for various acyl-CoA substrates.

Logical Relationship of Substrate Specificity

logical_relationship cluster_substrates Substrates cluster_parameters Kinetic Outcome Enzyme Geranyl-CoA Carboxylase (P. aeruginosa) Geranyl_CoA This compound Enzyme->Geranyl_CoA Preferred MC_CoA 3-Methylcrotonyl-CoA Enzyme->MC_CoA Accepted Other_Acyl_CoAs Other Acyl-CoAs (e.g., Acetyl-CoA, Propionyl-CoA) Enzyme->Other_Acyl_CoAs Poorly/Not Accepted High_Affinity High Affinity (Low K0.5) Geranyl_CoA->High_Affinity Low_Affinity Lower Affinity (Higher Km) MC_CoA->Low_Affinity Negligible_Activity Negligible Activity (Hypothesized) Other_Acyl_CoAs->Negligible_Activity High_Efficiency High Catalytic Efficiency High_Affinity->High_Efficiency Low_Efficiency Lower Catalytic Efficiency Low_Affinity->Low_Efficiency

Caption: Specificity of GCCase for this compound over other acyl-CoAs.

References

Enhancing trans-Geranyl-CoA Production: A Comparative Guide to Gene Knockout Strategies in Saccharomyces cerevisiae

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, optimizing the metabolic flux towards desired bioactive compounds is a critical challenge. This guide provides an objective comparison of validated gene knockout strategies in Saccharomyces cerevisiae aimed at increasing the intracellular pool of trans-Geranyl-CoA, a key precursor for a vast array of valuable terpenoids.

This document summarizes quantitative data from experimental studies, details the underlying methodologies, and visualizes the relevant biological pathways and workflows to aid in the rational design of microbial cell factories. By redirecting carbon flux and eliminating competing pathways, specific gene deletions can significantly enhance the availability of this compound for the synthesis of pharmaceuticals, fragrances, and biofuels.

Comparative Analysis of Gene Knockout Strategies

The production of this compound is intrinsically linked to the mevalonate (MVA) pathway, which synthesizes the universal isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). Geranyl pyrophosphate (GPP), the direct precursor to this compound, is formed by the condensation of IPP and DMAPP. The following table compares two key gene knockout strategies that have been experimentally validated to increase the flux towards GPP and its derivatives.

Gene Knockout TargetGene FunctionRationale for KnockoutObserved Effect on Terpenoid ProductionHost OrganismReference
ERG9 Squalene synthaseBlocks the conversion of farnesyl pyrophosphate (FPP) to squalene, the first committed step in sterol biosynthesis. This redirects FPP, and its precursor GPP, towards other isoprenoid pathways.Significant accumulation of FPP, a direct indicator of increased precursor supply for GPP-derived molecules. Downregulation of erg9 in Aspergillus fumigatus led to a high accumulation of intracellular farnesol (from FPP) and geranylgeraniol (from GGPP), indicating a larger pool of GPP.[1][2]Saccharomyces cerevisiae[1]
YPL062W Putative protein of unknown function; deletion decreases transcription of the downstream gene ALD6.Deletion upregulates the pyruvate dehydrogenase bypass and the mevalonate pathway, channeling more carbon towards acetyl-CoA and mevalonate, the initial precursors of the MVA pathway.[3][4]Increased production of all major terpenoid classes, including C10 monoterpenoids (derived from GPP), C15 sesquiterpenoids, C20 diterpenoids, C30 triterpenoids, and C40 tetraterpenoids.Saccharomyces cerevisiae

Experimental Data Summary

The following table presents quantitative data on the production of geraniol, a direct downstream product of GPP, in engineered Saccharomyces cerevisiae strains. While direct quantification of this compound is technically challenging, geraniol titers serve as a reliable proxy for the intracellular availability of its precursor, GPP.

Strain DescriptionRelevant GenotypeGeraniol Titer (mg/L)Fold Increase vs. ControlCulture ConditionsReference
Control StrainWild-type with geraniol synthase--Synthetic complete medium
Engineered StrainOverexpression of ERG20(F96W-N127W) and mevalonate pathway genes66.2-Shake flask, synthetic medium
Fed-batch FermentationSame as above2937-fold vs. previous reportsFed-batch cultivation

Note: The data presented is based on the overexpression of a mutant farnesyl diphosphate synthase (Erg20p) that favors GPP production, in combination with upregulation of the MVA pathway. While not a direct knockout comparison, it highlights the potential for significant increases in GPP-derived products.

Experimental Protocols

CRISPR-Cas9 Mediated Gene Knockout in Saccharomyces cerevisiae

This protocol provides a general framework for deleting a target gene (e.g., ERG9 or YPL062W) in S. cerevisiae using the CRISPR-Cas9 system.

Materials:

  • S. cerevisiae strain (e.g., BY4741)

  • Cas9 expression plasmid (e.g., p414-TEF1p-Cas9-CYC1t)

  • gRNA expression plasmid (e.g., p426-SNR52p-gRNA.CAN1.Y-SUP4t)

  • Oligonucleotides for gRNA cloning

  • Repair DNA template (e.g., 90-bp dsDNA oligonucleotide with homology arms flanking the target gene)

  • Yeast transformation reagents (e.g., LiAc/SS-DNA/PEG method)

  • Selective growth media (e.g., SC-Ura, SC-Leu)

Procedure:

  • gRNA Design and Cloning:

    • Design a 20-nucleotide guide RNA (gRNA) sequence targeting the gene of interest. Ensure the target site is followed by a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9).

    • Synthesize two complementary oligonucleotides encoding the gRNA sequence with appropriate overhangs for cloning into the gRNA expression plasmid.

    • Anneal the oligonucleotides and ligate them into the linearized gRNA expression plasmid.

  • Yeast Transformation:

    • Prepare competent S. cerevisiae cells using the lithium acetate method.

    • Co-transform the yeast cells with the Cas9 expression plasmid and the gRNA expression plasmid, along with the repair DNA template.

    • Plate the transformed cells on selective medium lacking the appropriate nutrients to select for transformants containing both plasmids.

  • Verification of Gene Knockout:

    • Isolate genomic DNA from individual colonies.

    • Perform PCR amplification of the target locus using primers flanking the deleted region.

    • Analyze the PCR products by gel electrophoresis to confirm the size difference corresponding to the gene deletion.

    • Sequence the PCR product to verify the seamless deletion of the target gene.

Quantification of Geraniol by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the extraction and quantification of geraniol from yeast culture broth.

Materials:

  • Yeast culture supernatant

  • Internal standard (e.g., α-terpineol)

  • Organic solvent (e.g., dodecane, ethyl acetate)

  • Sodium chloride

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable column (e.g., DB-Wax)

Procedure:

  • Sample Preparation:

    • Collect a known volume of yeast culture and centrifuge to pellet the cells.

    • Transfer the supernatant to a new tube.

    • Add a known amount of internal standard to the supernatant.

    • Add an equal volume of organic solvent (e.g., dodecane) to create a two-phase system for in-situ extraction.

    • Vortex vigorously for 1-2 minutes to extract geraniol into the organic phase.

    • Centrifuge to separate the phases.

  • GC-MS Analysis:

    • Carefully collect the organic phase and dry it over anhydrous sodium sulfate.

    • Inject an aliquot of the organic phase into the GC-MS system.

    • Use a temperature gradient program to separate the volatile compounds. For example: initial temperature of 80°C, hold for 2 min, ramp to 200°C at 5°C/min, then ramp to 250°C at 20°C/min, and hold for 2 min.

    • The mass spectrometer is operated in scan mode to identify geraniol based on its retention time and mass spectrum.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of geraniol.

    • Quantify the amount of geraniol in the sample by comparing its peak area to the peak area of the internal standard and interpolating from the standard curve.

Quantification of Geranyl Pyrophosphate (GPP) by LC-MS/MS

This protocol outlines a method for the sensitive and specific quantification of GPP in yeast cell extracts.

Materials:

  • Yeast cell pellet

  • Extraction buffer (e.g., 50% methanol)

  • Internal standard (e.g., ¹³C-labeled GPP)

  • LC-MS/MS system with a C18 reversed-phase column

  • Mobile phase A: 10 mM ammonium bicarbonate in water

  • Mobile phase B: Acetonitrile

Procedure:

  • Sample Extraction:

    • Resuspend the yeast cell pellet in ice-cold extraction buffer containing the internal standard.

    • Lyse the cells using bead beating or sonication.

    • Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • LC-MS/MS Analysis:

    • Inject the extract onto the LC-MS/MS system.

    • Separate the pyrophosphates using a gradient elution with mobile phases A and B.

    • The mass spectrometer is operated in negative ion mode using Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for GPP and the internal standard.

  • Quantification:

    • Create a standard curve using known concentrations of GPP.

    • Quantify the GPP concentration in the sample by calculating the ratio of the peak area of endogenous GPP to the peak area of the internal standard and comparing it to the standard curve.

Visualizations

Mevalonate Pathway and Competing Pathways

Mevalonate_Pathway cluster_ypl Effect of YPL062W Knockout AcetylCoA Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA->AcetoacetylCoA HMG_CoA HMG-CoA AcetoacetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate IPP IPP Mevalonate->IPP DMAPP DMAPP IPP->DMAPP IDI1 GPP Geranyl-PP (GPP) IPP->GPP ERG20 FPP Farnesyl-PP (FPP) IPP->FPP ERG20 DMAPP->GPP ERG20 GPP->FPP ERG20 trans_Geranyl_CoA This compound GPP->trans_Geranyl_CoA Geraniol Geraniol GPP->Geraniol GGPP Geranylgeranyl-PP (GGPP) FPP->GGPP Squalene Squalene FPP->Squalene ERG9 (Knockout Target) Other_Terpenoids Other Terpenoids GGPP->Other_Terpenoids Ergosterol Ergosterol Squalene->Ergosterol Pyruvate Pyruvate Pyruvate->AcetylCoA Upregulated by ΔYPL062W

Caption: The mevalonate pathway leading to this compound and competing pathways for precursors.

Experimental Workflow for Gene Knockout Validation

Knockout_Workflow start Design gRNA & Repair Template transform Co-transform Yeast with Cas9, gRNA, and Repair DNA start->transform select Select for Transformants on Selective Media transform->select isolate Isolate Single Colonies select->isolate gDNA Genomic DNA Extraction isolate->gDNA pcr PCR Amplification of Target Locus gDNA->pcr gel Agarose Gel Electrophoresis pcr->gel sequence Sanger Sequencing gel->sequence validate Validated Knockout Strain sequence->validate

Caption: Workflow for the creation and validation of a gene knockout in S. cerevisiae.

Logic Diagram of Knockout Strategies

Knockout_Logic cluster_strategies Gene Knockout Strategies goal Increase this compound Production strategy1 Knockout Competing Pathway (e.g., ΔERG9) goal->strategy1 strategy2 Upregulate Precursor Supply (e.g., ΔYPL062W) goal->strategy2 effect1 Redirect FPP flux away from sterol biosynthesis strategy1->effect1 effect2 Increase Acetyl-CoA and Mevalonate pathway flux strategy2->effect2 outcome Increased GPP Pool effect1->outcome effect2->outcome

Caption: Logical relationship between gene knockout strategies and increased GPP availability.

References

A Comparative Structural Analysis of Enzyme Active Sites Binding trans-Geranyl-CoA and its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the active sites of two distinct enzymes that bind trans-Geranyl-CoA or its close structural analog, Geranyl Diphosphate. By examining the structural and functional differences between Geranyl-CoA Carboxylase and Bornyl Diphosphate Synthase, we aim to provide insights into the molecular determinants of substrate specificity and catalytic mechanism. This information is valuable for researchers in enzymology, metabolic engineering, and drug design.

Enzyme Comparison Overview

The two enzymes selected for this comparison are Geranyl-CoA Carboxylase (GCC) and Bornyl Diphosphate Synthase (BPPS). GCC is a biotin-dependent enzyme involved in the degradation of acyclic terpenes, utilizing this compound as its substrate.[1][2] In contrast, BPPS is a monoterpene cyclase that catalyzes the conversion of Geranyl Diphosphate (GPP), a structural analog of the geranyl moiety of Geranyl-CoA, into bornyl diphosphate, a precursor for a variety of monoterpenoids.[3] While not a CoA-binding enzyme, the structural analysis of the BPPS active site provides a valuable counterpoint for understanding the recognition of the geranyl group.

Quantitative Data Summary

The following table summarizes key structural and kinetic parameters for Geranyl-CoA Carboxylase from Pseudomonas fluorescens and (+)-Bornyl Diphosphate Synthase from Salvia officinalis.

FeatureGeranyl-CoA Carboxylase (GCC)(+)-Bornyl Diphosphate Synthase (BPPS)
PDB ID 5DDU1N1B (unliganded), 1N20 (with substrate analog)[4][5]
Substrate This compoundGeranyl Diphosphate (GPP)
Enzyme Class Ligase (EC 6.4.1.5)Isomerase (EC 5.5.1.8)
Quaternary Structure α6β6 holoenzymeHomodimer
Active Site Location At the interface of the carboxyltransferase (CT) domain dimerWithin each monomer, in the C-terminal domain
Key Active Site Features A spacious binding pocket to accommodate the geranyl tail. A key glycine residue allows for the binding of the bulky substrate.A hydrophobic pocket lined with aromatic residues to stabilize carbocation intermediates. A conserved aspartate-rich DDIYD motif is crucial for binding the diphosphate group and a magnesium ion cofactor.
Kinetic Parameters (for substrate) Apparent K₀.₅ ≈ 8.8 µM for Geranyl-CoA (Pseudomonas aeruginosa)Kₘ = 5.11 µM for GPP (Cinnamomum burmanni)

Structural Insights into Active Sites

Geranyl-CoA Carboxylase (GCC): The active site of GCC is designed to bind the entire this compound molecule. A critical feature determining its specificity for the larger geranyl substrate, compared to the related 3-methylcrotonyl-CoA carboxylase (MCC), is the presence of a glycine residue. In MCC, this position is occupied by a bulkier phenylalanine, which would sterically hinder the binding of Geranyl-CoA. The active site is located at the interface of the carboxyltransferase domain dimer, a characteristic feature of biotin-dependent carboxylases.

Bornyl Diphosphate Synthase (BPPS): The active site of BPPS is a deep hydrophobic pocket within the C-terminal domain of each monomer. It is rich in aromatic residues that are proposed to stabilize the carbocation intermediates formed during the cyclization of GPP. The binding of the diphosphate moiety of the substrate is mediated by a highly conserved aspartate-rich motif (DDIYD), which coordinates with essential magnesium ions. The active site is capped by the N-terminal domain of the same monomer, which helps to shield the reactive intermediates from the solvent.

Experimental Protocols

Detailed methodologies for key experiments in the structural and functional analysis of these enzymes are provided below.

X-Ray Crystallography for Protein Structure Determination

This protocol outlines the general steps for determining the three-dimensional structure of an enzyme.

  • Protein Expression and Purification:

    • Clone the gene encoding the target enzyme into a suitable expression vector (e.g., pET vector for E. coli).

    • Transform the expression vector into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Grow the cells in a large-scale culture and induce protein expression (e.g., with IPTG).

    • Harvest the cells by centrifugation and lyse them to release the cellular contents.

    • Purify the target enzyme to homogeneity using a series of chromatography steps, such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography. The purity should be assessed by SDS-PAGE to be >95%.

  • Protein Crystallization:

    • Concentrate the purified protein to a high concentration (typically 5-20 mg/mL) in a suitable buffer.

    • Set up crystallization trials using vapor diffusion (hanging drop or sitting drop) or microbatch methods. This involves mixing the protein solution with a precipitant solution from a commercially available or custom-made screen.

    • Incubate the crystallization plates at a constant temperature and monitor for crystal growth over several days to weeks.

  • X-ray Diffraction Data Collection:

    • Cryo-protect the crystals by briefly soaking them in a solution containing a cryoprotectant (e.g., glycerol, ethylene glycol) to prevent ice formation during freezing.

    • Flash-cool the crystals in liquid nitrogen.

    • Mount the frozen crystal on a goniometer at a synchrotron X-ray source.

    • Expose the crystal to a high-intensity X-ray beam and collect diffraction data as a series of images as the crystal is rotated.

  • Structure Determination and Refinement:

    • Process the diffraction images to determine the unit cell parameters and integrate the intensities of the diffraction spots.

    • Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing (e.g., MAD, SAD).

    • Build an initial atomic model of the protein into the resulting electron density map using molecular graphics software.

    • Refine the atomic model against the experimental data to improve its agreement with the observed diffraction pattern and to ensure good stereochemistry.

    • Validate the final structure using established criteria before depositing it in the Protein Data Bank (PDB).

Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination

ITC is a powerful technique for directly measuring the thermodynamic parameters of binding interactions.

  • Sample Preparation:

    • Purify the enzyme and synthesize or purchase the ligand (this compound or GPP).

    • Thoroughly dialyze both the enzyme and the ligand against the same buffer to ensure a perfect match of buffer components, which is critical to minimize heats of dilution.

    • Accurately determine the concentrations of the enzyme and ligand solutions using a reliable method (e.g., UV-Vis spectroscopy for the protein, and a validated method for the ligand).

  • ITC Experiment Setup:

    • Load the enzyme solution into the sample cell of the ITC instrument.

    • Load the ligand solution into the injection syringe. The ligand concentration should typically be 10-20 times higher than the enzyme concentration.

    • Set the experimental parameters, including the cell temperature, stirring speed, injection volume, and spacing between injections.

  • Data Acquisition:

    • Perform a series of small injections of the ligand into the enzyme solution.

    • The instrument measures the heat change associated with each injection.

    • Continue the injections until the binding sites on the enzyme are saturated, and the heat change per injection becomes constant (representing only the heat of dilution).

  • Data Analysis:

    • Integrate the heat signal for each injection to obtain the heat change per mole of injectant.

    • Plot the heat change against the molar ratio of ligand to enzyme.

    • Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry of binding (n), and the enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated.

Enzyme Kinetics Assay for CoA-Dependent Enzymes

This protocol describes a general method for determining the kinetic parameters of an enzyme that utilizes a CoA-thioester substrate.

  • Assay Principle:

    • The assay measures the rate of the enzyme-catalyzed reaction by monitoring the consumption of a substrate or the formation of a product over time. For carboxylase enzymes like GCC, a common method is to couple the reaction to the oxidation of NADH, which can be monitored spectrophotometrically at 340 nm.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer at the optimal pH and temperature for the enzyme.

    • The reaction mixture should contain the enzyme, the CoA substrate (this compound), and any co-substrates (e.g., ATP and bicarbonate for GCC).

    • If using a coupled assay, the necessary coupling enzymes and substrates (e.g., NADH, pyruvate kinase, lactate dehydrogenase for an ATP-regenerating system) must also be included.

  • Kinetic Measurements:

    • To determine the Michaelis-Menten constant (Km) for this compound, vary its concentration while keeping the concentrations of all other substrates constant and saturating.

    • Initiate the reaction by adding the enzyme to the pre-warmed reaction mixture.

    • Monitor the change in absorbance at 340 nm over time in a spectrophotometer.

    • Calculate the initial reaction velocity (v₀) from the linear portion of the progress curve.

  • Data Analysis:

    • Plot the initial velocities against the corresponding substrate concentrations.

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax (maximum reaction velocity) and Km. For enzymes exhibiting sigmoidal kinetics, the data should be fitted to the Hill equation to determine the apparent K₀.₅.

    • The catalytic efficiency (kcat/Km) can be calculated if the enzyme concentration is known.

Visualizations

Biosynthetic Context of Substrates

The following diagram illustrates the metabolic pathways leading to the synthesis of this compound and Geranyl Diphosphate.

Substrate_Biosynthesis AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA HMG-CoA synthase Mevalonate Mevalonate HMG_CoA->Mevalonate HMG-CoA reductase IPP_DMAPP IPP / DMAPP Mevalonate->IPP_DMAPP Mevalonate Pathway Geranyl_PP Geranyl Diphosphate (GPP) IPP_DMAPP->Geranyl_PP GPP synthase Geraniol Geraniol Geranyl_PP->Geraniol Phosphatase BPPS Bornyl Diphosphate Synthase Geranyl_PP->BPPS Geranic_Acid Geranic Acid Geraniol->Geranic_Acid Dehydrogenase Geranyl_CoA This compound Geranic_Acid->Geranyl_CoA Acyl-CoA Synthetase GCC Geranyl-CoA Carboxylase Geranyl_CoA->GCC

Caption: Biosynthetic pathways of this compound and Geranyl Diphosphate.

Workflow for Comparative Structural Analysis

This diagram outlines a typical workflow for the comparative structural analysis of enzyme active sites.

Comparative_Analysis_Workflow Target_Selection Target Enzyme Selection (e.g., GCC, BPPS) Protein_Production Protein Expression & Purification Target_Selection->Protein_Production Crystallography X-ray Crystallography Protein_Production->Crystallography Binding_Assays Ligand Binding Assays (e.g., ITC) Protein_Production->Binding_Assays Kinetic_Assays Enzyme Kinetic Assays Protein_Production->Kinetic_Assays Structure_Determination Structure Determination (PDB Deposition) Crystallography->Structure_Determination Structural_Analysis Structural Superposition & Active Site Comparison Structure_Determination->Structural_Analysis Binding_Assays->Structural_Analysis Kinetic_Assays->Structural_Analysis Mutagenesis Site-Directed Mutagenesis Structural_Analysis->Mutagenesis Hypothesis Generation Conclusion Elucidation of Structure-Function Relationships Structural_Analysis->Conclusion Mutagenesis->Protein_Production Mutant_Characterization Characterization of Mutants (Kinetics & Structure) Mutagenesis->Mutant_Characterization Mutant_Characterization->Conclusion

Caption: Workflow for comparative structural and functional analysis of enzymes.

References

A Comparative Guide to the In Vitro and In Vivo Activity of Enzymes in trans-Geranyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the methodologies used to assess the activity of enzymes involved in trans-Geranyl-CoA metabolism, with a focus on Geranoyl-CoA carboxylase. While direct comparative in vivo quantitative data for this specific pathway is limited in current literature, this document outlines the established in vitro parameters and presents the experimental frameworks required to generate corresponding in vivo data.

Introduction to this compound Metabolism

The metabolism of this compound is a key pathway in the degradation of acyclic terpenes, such as geraniol. A central enzyme in this pathway is Geranoyl-CoA carboxylase (GCC), a biotin-dependent enzyme that catalyzes the carboxylation of geranoyl-CoA.[1][2][3] This step is crucial for overcoming the metabolic blockages that can occur during the β-oxidation of branched-chain fatty acids.[4] Understanding the activity of GCC and related enzymes is vital for fields ranging from metabolic engineering to the development of novel therapeutics.

Signaling Pathway

trans_Geranyl_CoA_Metabolism cluster_0 Geraniol Degradation cluster_1 Carboxylation and Further Metabolism Geraniol Geraniol Geranial Geranial Geraniol->Geranial Geraniol dehydrogenase Geranylate Geranylate Geranial->Geranylate Geranial dehydrogenase trans_Geranyl_CoA This compound Geranylate->trans_Geranyl_CoA Geranylate CoA-transferase Product 3-(4-methylpent-3-en-1-yl) pent-2-enedioyl-CoA trans_Geranyl_CoA->Product Geranoyl-CoA carboxylase (GCC) + ATP, HCO3- Metabolites Further Metabolites Product->Metabolites β-oxidation

Caption: The metabolic pathway for the degradation of geraniol, highlighting the central role of this compound and its subsequent carboxylation by Geranoyl-CoA carboxylase (GCC).

Quantitative Data Presentation: In Vitro Enzyme Activity

Currently, detailed kinetic data is primarily available from in vitro studies. The following table summarizes the apparent Michaelis constants (Kₘ) for Geranoyl-CoA carboxylase purified from maize leaves.[1]

SubstrateApparent Kₘ (μM)
This compound64 ± 5
Bicarbonate (HCO₃⁻)580 ± 40
ATP8.4 ± 0.4

Note: Vₘₐₓ values and turnover numbers (k_cat) are often highly dependent on the specific assay conditions and enzyme preparation, and directly comparable values are not consistently reported across different studies.

Challenges in Comparing In Vitro and In Vivo Data

A significant disparity often exists between enzyme activities measured in vitro and their effective rates in vivo. Factors contributing to this discrepancy include:

  • Substrate and Cofactor Availability: In vitro assays typically use saturating substrate concentrations, which may not reflect the physiological conditions within a cell.

  • Cellular Environment: The crowded and compartmentalized nature of the cytoplasm, along with variations in pH and ionic strength, can influence enzyme conformation and activity.

  • Post-Translational Modifications: Enzymes expressed in heterologous systems for in vitro studies may lack crucial post-translational modifications that regulate their activity in vivo.

  • Regulatory Molecules: Allosteric activators and inhibitors present in the cellular environment are absent in purified in vitro systems.

Experimental Protocols

In Vitro Activity Assay for Geranoyl-CoA Carboxylase

This protocol is adapted from established methods for assaying biotin-dependent carboxylases. It measures the incorporation of radiolabeled bicarbonate into the acid-stable product.

Objective: To determine the kinetic parameters (Kₘ and Vₘₐₓ) of purified Geranoyl-CoA carboxylase.

Materials:

  • Purified Geranoyl-CoA carboxylase

  • Reaction Buffer (e.g., 100 mM HEPES, pH 8.0)

  • This compound

  • ATP

  • MgCl₂

  • Dithiothreitol (DTT)

  • NaH¹⁴CO₃ (radiolabeled sodium bicarbonate)

  • Trichloroacetic acid (TCA) or HCl for quenching

  • Scintillation vials and fluid

  • Spectrophotometer (for protein quantification)

Procedure:

  • Enzyme Preparation: Quantify the concentration of the purified Geranoyl-CoA carboxylase using a standard method (e.g., Bradford or BCA assay).

  • Reaction Mixture Preparation: Prepare a master mix containing the reaction buffer, ATP, MgCl₂, and DTT.

  • Assay Initiation:

    • In a microcentrifuge tube, combine the reaction mixture with varying concentrations of this compound.

    • Initiate the reaction by adding NaH¹⁴CO₃ and the purified enzyme.

    • Incubate at a constant temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Quenching: Stop the reaction by adding a strong acid (e.g., 2 M HCl). This also serves to remove any unincorporated ¹⁴CO₂ by evaporation.

  • Quantification:

    • Transfer the quenched reaction mixture to a scintillation vial with scintillation fluid.

    • Measure the amount of incorporated radiolabel using a scintillation counter.

  • Data Analysis:

    • Calculate the reaction velocity for each substrate concentration.

    • Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Kₘ and Vₘₐₓ.

Workflow Diagram:

in_vitro_workflow start Start: Purified GCC prepare_rxn Prepare Reaction Mix (Buffer, ATP, MgCl2, DTT) start->prepare_rxn initiate_rxn Initiate Reaction (+ Geranyl-CoA, NaH¹⁴CO₃, Enzyme) prepare_rxn->initiate_rxn incubate Incubate at 30°C initiate_rxn->incubate quench Quench Reaction (Add HCl) incubate->quench measure Measure Radioactivity (Scintillation Counting) quench->measure analyze Data Analysis (Michaelis-Menten Kinetics) measure->analyze end End: Km, Vmax analyze->end

Caption: Workflow for the in vitro assay of Geranoyl-CoA carboxylase activity.

Conceptual Protocol for In Vivo Activity Assessment using Metabolic Flux Analysis

This protocol describes a conceptual framework for measuring the in vivo activity of the this compound metabolism pathway using stable isotope labeling and metabolic flux analysis (MFA).

Objective: To quantify the intracellular flux through the Geranoyl-CoA carboxylase reaction in a living organism (e.g., bacteria or plant cells).

Materials:

  • Cell culture of the organism of interest (e.g., Pseudomonas sp. or a plant cell suspension culture)

  • Defined growth medium

  • Stable isotope-labeled substrate (e.g., ¹³C-labeled geraniol or a precursor)

  • Quenching solution (e.g., cold methanol)

  • Instrumentation for metabolite extraction and analysis (e.g., LC-MS/MS or GC-MS)

  • Software for metabolic flux analysis

Procedure:

  • Isotopic Labeling:

    • Grow the cells in a defined medium to a steady state.

    • Introduce the ¹³C-labeled substrate into the medium.

  • Sampling and Quenching:

    • Collect cell samples at various time points.

    • Rapidly quench metabolic activity by adding a cold quenching solution to prevent further enzymatic reactions.

  • Metabolite Extraction: Extract intracellular metabolites from the quenched cells.

  • Metabolite Analysis:

    • Separate and identify the metabolites of interest (including this compound and its downstream products) using LC-MS/MS or GC-MS.

    • Determine the mass isotopomer distribution for each metabolite, which reveals the incorporation of the ¹³C label.

  • Metabolic Flux Analysis:

    • Use the mass isotopomer distribution data as input for a computational model of the metabolic network.

    • The software will then calculate the intracellular reaction rates (fluxes) that best explain the observed labeling patterns.

Workflow Diagram:

in_vivo_workflow start Start: Cell Culture labeling Introduce ¹³C-labeled Geraniol Precursor start->labeling sampling Time-course Sampling & Metabolic Quenching labeling->sampling extraction Metabolite Extraction sampling->extraction analysis LC-MS/MS Analysis (Mass Isotopomer Distribution) extraction->analysis modeling Computational Modeling (Metabolic Flux Analysis) analysis->modeling end End: In Vivo Flux Rate modeling->end

Caption: Conceptual workflow for determining the in vivo flux through the this compound metabolic pathway.

Conclusion

While in vitro assays provide fundamental kinetic parameters for enzymes like Geranoyl-CoA carboxylase, they do not fully capture the complexities of the cellular environment. To bridge this gap, in vivo approaches such as metabolic flux analysis are indispensable. By combining both methodologies, researchers can develop a more accurate and comprehensive understanding of this compound metabolism, which is essential for effective drug development and metabolic engineering strategies. The protocols and frameworks presented in this guide offer a robust starting point for such investigations.

References

Safety Operating Guide

Prudent Disposal of trans-Geranyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

Core Principles of Biochemical Waste Management

The disposal of any chemical waste, including trans-Geranyl-CoA, must adhere to federal, state, and local regulations. The overarching principle is to prevent the release of potentially harmful substances into the environment and to ensure the safety of all laboratory personnel. Key guidelines include:

  • Segregation: Incompatible chemicals must be kept separate to avoid dangerous reactions.[1][2]

  • Containment: Waste must be stored in appropriate, clearly labeled, and sealed containers.[1][3][4]

  • Documentation: All waste must be accurately identified and inventoried.

  • Professional Disposal: Hazardous waste should be handled by a licensed disposal company.

Step-by-Step Disposal Protocol for this compound

Given the biological activity of CoA esters and the lack of specific safety data for this compound, it should be treated as a potentially hazardous biochemical waste.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this compound waste.

2. Waste Segregation and Collection:

  • Aqueous Solutions: Collect aqueous solutions containing this compound in a dedicated, leak-proof container labeled "Aqueous Biochemical Waste" or as per your institution's guidelines.

    • Do not mix with other waste streams such as solvents, strong acids, or bases.

  • Solid Waste: Dispose of contaminated solid waste (e.g., pipette tips, microfuge tubes, gloves) in a separate, clearly labeled container for solid biochemical waste.

  • Sharps: Any contaminated sharps (needles, scalpels) must be placed in a designated sharps container.

3. Container Labeling:

  • All waste containers must be clearly labeled with the following information:

    • The words "Hazardous Waste" (or as required by your institution).

    • The full chemical name: "this compound".

    • An estimate of the concentration and volume.

    • The date of accumulation.

    • The name of the principal investigator or laboratory contact.

4. Storage:

  • Store waste containers in a designated satellite accumulation area (SAA) within the laboratory.

  • Ensure the storage area is secure, well-ventilated, and away from sources of ignition or incompatible chemicals.

  • Keep containers tightly closed except when adding waste.

5. Final Disposal:

  • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Do not discharge this compound solutions down the drain. Biochemicals can have unforeseen effects on aquatic life and wastewater treatment processes.

Hazard Profile of a Structurally Related Compound

In the absence of a specific Safety Data Sheet (SDS) for this compound, the hazard information for a structurally related compound, Geranyl Acetate, can provide an indication of potential risks. It is crucial to handle this compound with at least the same level of caution.

Hazard CategoryGeranyl Acetate
Physical Hazards Flammable liquid and vapor
Health Hazards Causes skin irritation
May cause an allergic skin reaction
Causes serious eye irritation
May cause drowsiness or dizziness
Environmental Hazards Harmful to aquatic life with long-lasting effects

This table is for informational purposes only and represents data for a related compound. This compound may have different or additional hazards.

Experimental Workflow & Disposal Decision Pathway

The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent decision-making process for its proper disposal.

G cluster_exp Experimental Workflow cluster_waste Waste Generation A Experiment Setup (e.g., enzymatic assay) B Reaction with This compound A->B C Data Collection (e.g., spectroscopy) B->C D Aqueous Waste (buffers, reaction mix) C->D E Solid Waste (tips, tubes, gloves) C->E F Segregate Waste Streams D->F E->F G Aqueous Biochemical Waste Container F->G Liquid H Solid Biochemical Waste Container F->H Solid I Label Containers Correctly G->I H->I J Store in Satellite Accumulation Area I->J K Contact EHS for Pickup J->K

Caption: Experimental workflow leading to the generation and proper segregation of this compound waste.

G start Waste Generated (contains this compound) is_sharp Is it a sharp? start->is_sharp sharps_container Dispose in Sharps Container is_sharp->sharps_container Yes is_liquid Is it liquid? is_sharp->is_liquid No contact_ehs Arrange for EHS Disposal sharps_container->contact_ehs liquid_container Collect in Aqueous Biochemical Waste Container is_liquid->liquid_container Yes solid_container Collect in Solid Biochemical Waste Container is_liquid->solid_container No liquid_container->contact_ehs solid_container->contact_ehs

Caption: Decision tree for the proper disposal route of waste containing this compound.

References

Personal protective equipment for handling trans-Geranyl-CoA

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for trans-Geranyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Hazard Identification and Assessment

While specific toxicity data for this compound is limited, the hazards can be inferred from related compounds and the general chemical class of acyl-CoA esters. The primary risks are associated with irritation and potential sensitization upon contact.

Inferred Hazard Classification:

Hazard Type Classification Precautionary Statements
Skin Contact Category 2 (Irritant) Causes skin irritation.[3] May cause an allergic skin reaction.[3]
Eye Contact Category 2 (Irritant) Causes serious eye irritation.[4]
Inhalation - Avoid breathing mist or vapors.
Ingestion - Do not ingest. If swallowed, seek immediate medical assistance.

| Environmental | Category 3 (Aquatic) | Harmful to aquatic life with long-lasting effects. |

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure. The specific PPE should be chosen based on a risk assessment of the planned experimental procedure.

PPE CategorySpecificationPurpose
Primary Engineering Control Certified Chemical Fume HoodProvides the primary barrier against the inhalation of aerosols or fine powders.
Hand Protection Double Nitrile or Neoprene GlovesWear two pairs of powder-free gloves. The outer glove should be taped to the lab coat sleeve. Change gloves immediately upon contamination or at regular intervals.
Eye & Face Protection Chemical Safety Goggles & Face ShieldProtects eyes from splashes or aerosol exposure. A face shield is recommended when handling larger quantities or when there is a significant splash risk.
Body Protection Disposable, Solid-Front Lab Coat with Knit CuffsPrevents skin contact and contamination of personal clothing.
Respiratory Protection NIOSH-approved respirator (if needed)Not generally required if handled within a certified chemical fume hood, but should be available based on risk assessment, especially if aerosols could be generated outside of containment.
Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational workflow minimizes risk and ensures the integrity of the compound.

  • Preparation and Pre-Handling:

    • Ensure a certified chemical fume hood is operational.

    • Prepare a spill kit containing absorbent materials, appropriate waste disposal bags, and decontamination solutions.

    • Review the entire experimental protocol before starting.

    • Use the smallest quantity of the substance necessary for the experiment.

  • Handling the Compound:

    • Perform all manipulations of solid or concentrated this compound within the fume hood.

    • Avoid direct contact with skin and eyes.

    • Do not breathe dust or vapors.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store this compound in a dry, cool, and well-ventilated place.

    • Follow the manufacturer's specific recommendations for storage temperature, typically -20°C or below, to maintain stability.

    • Protect from moisture and air, as CoA derivatives can be sensitive to degradation.

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces that may have come into contact with the chemical.

    • Carefully remove and dispose of outer gloves in a designated hazardous waste container.

    • Wash hands thoroughly with soap and water after handling is complete.

Emergency and Spill Procedures

Immediate and correct response to an exposure or spill is critical.

IncidentAction
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash occurs, get medical advice/attention.
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately.
Small Spill Alert others in the area. Wearing appropriate PPE, cover the spill with an inert absorbent material. Carefully collect the absorbed material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area.
Large Spill Evacuate the area immediately. Alert your laboratory supervisor and institutional Environmental Health and Safety (EHS) office. Prevent the spill from entering drains.
Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection: Collect all contaminated materials (e.g., gloves, pipette tips, absorbent pads) in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name, "this compound".

  • Disposal: Dispose of the contents and the container at an approved waste disposal plant. Do not dispose of it down the drain. Always follow your institution's specific EHS guidelines for chemical waste disposal.

Quantitative Data and Experimental Protocols

Physical and Chemical Properties

PropertyValue
Molecular Formula C₃₁H₅₀N₇O₁₇P₃S
Molecular Weight 917.75 g/mol
Appearance Likely a solid (specifics not available)
Storage Temperature Recommended -20°C or below

Occupational Exposure Limits (OELs) for this compound have not been established. In the absence of specific data, handling procedures should aim to minimize any potential exposure.

Experimental Protocol: Preparation of a Stock Solution

This protocol outlines a standard procedure for preparing a stock solution of this compound for use in biochemical assays.

  • Objective: To prepare a 10 mM stock solution of this compound in an appropriate buffer.

  • Materials:

    • This compound (solid)

    • Appropriate buffer (e.g., Tris-HCl, pH 7.5, or as required by the experiment)

    • Calibrated analytical balance

    • Microcentrifuge tubes

    • Calibrated micropipettes

    • Vortex mixer

  • Procedure (perform all steps in a chemical fume hood):

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

    • Calculate the mass of this compound required. For 1 mL of a 10 mM solution: Mass = (0.010 mol/L) * (0.001 L) * (917.75 g/mol ) = 0.0091775 g = 9.18 mg

    • Carefully weigh the calculated amount of solid this compound using an analytical balance and transfer it to a sterile microcentrifuge tube.

    • Add the calculated volume of buffer (e.g., 1 mL) to the tube.

    • Gently vortex the tube until the solid is completely dissolved. Avoid vigorous shaking to prevent denaturation.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.

    • Clearly label each aliquot with the compound name, concentration, date, and your initials.

    • Store the aliquots at -20°C or -80°C until use.

Visualized Workflows and Pathways

To provide further clarity, the following diagrams illustrate a standard experimental workflow and the biochemical context of this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Experiment Phase cluster_disposal Disposal Phase A 1. Risk Assessment & PPE Selection B 2. Gather Materials A->B C 3. Weigh Compound B->C D 4. Prepare Solution C->D E 5. Perform Experiment D->E F 6. Decontaminate Workspace E->F G 7. Segregate Waste F->G H 8. Doff PPE G->H I 9. Label & Store Waste H->I J 10. EHS Pickup I->J

Caption: Standard operational workflow for safely handling this compound.

Mevalonate_Pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA reductase (Statin Target) ipp Isopentenyl Pyrophosphate (IPP) mevalonate->ipp dmapp Dimethylallyl Pyrophosphate (DMAPP) ipp->dmapp geranyl_coa Geranyl-CoA (via Geranyl Pyrophosphate) dmapp->geranyl_coa + IPP farnesyl_pp Farnesyl Pyrophosphate geranyl_coa->farnesyl_pp + IPP squalene Squalene farnesyl_pp->squalene cholesterol Cholesterol squalene->cholesterol

Caption: Simplified Mevalonate Pathway showing the position of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
trans-Geranyl-CoA
Reactant of Route 2
Reactant of Route 2
trans-Geranyl-CoA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.